Ruthenium(III) bromide hydrate
Description
The exact mass of the compound this compound is 358.66787 g/mol and the complexity rating of the compound is 8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tribromoruthenium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMCGISKBNZES-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ru](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ruthenium(III) Bromide Hydrate: Properties, Synthesis, and Applications in Research and Drug Development
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Ruthenium(III) bromide hydrate is an inorganic compound of significant interest in modern chemistry and materials science. As a highly water-soluble crystalline solid, it serves as a crucial precursor for the synthesis of a wide array of ruthenium-based catalysts, advanced materials, and novel therapeutic agents.[1][2] Its utility is rooted in the versatile coordination chemistry and accessible oxidation states of the ruthenium center.[3][4] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, role as a synthetic precursor, and key applications, with a particular focus on its burgeoning role in the development of next-generation anticancer drugs. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is characterized as a dark-colored, crystalline solid that is notable for its hygroscopic nature.[5][6] The chemical formula is most accurately represented as RuBr₃·xH₂O, indicating a variable number of water molecules in its hydrated structure.[5][7] This variability is important to consider in gravimetric analyses and reaction stoichiometry. The anhydrous form has a molecular weight of approximately 340.78 g/mol .[8][9][10]
| Property | Data | Source(s) |
| Molecular Formula | RuBr₃·xH₂O | [5][7] |
| Anhydrous MW | 340.78 g/mol | [8][9][10] |
| CAS Number | 14014-88-1; 314075-07-5 | [7][8][11][12] |
| Appearance | Red-black to black crystalline powder | [6] |
| Solubility | Highly soluble in water | [2] |
| Key Characteristic | Hygroscopic | [5][13] |
Structurally, the anhydrous form of ruthenium(III) bromide consists of parallel columns of (RuBr₃)∞, which undergo a temperature-dependent phase transition from an ordered orthorhombic structure to a disordered hexagonal structure.[14] This structural detail is significant for solid-state applications and understanding its reactivity.
Role as a Synthetic Precursor: An Experimental Protocol
This compound is rarely the end product but rather a vital starting material. Its utility is best demonstrated through its application in synthesis. The following protocol, adapted from established research, details the room-temperature synthesis of thioether-stabilized ruthenium nanocubes, illustrating the compound's role as a ruthenium source.[15]
Experimental Protocol: Synthesis of Thioether-Stabilized Ruthenium Nanocubes
Causality: This procedure utilizes RuBr₃·xH₂O as a metal precursor. A thioether (e.g., hexyl sulfide) is chosen as a stabilizing ligand. Thioethers act as soft donors, coordinating to the ruthenium surface and directing the crystal growth into a cubic morphology, a process that avoids the high temperatures and templates required in other methods.[15] The color change during the reaction provides a visual cue for the reduction of Ru³⁺ and the formation of nanoparticles.[15]
Methodology:
-
Preparation of Precursor Solution: Dissolve 0.1 g of Ruthenium(III) chloride hydrate (as a representative Ru(III) source, analogous to the bromide) in 20 mL of ethanol. The solution will exhibit a characteristic peak at 395 nm in UV-visible absorbance spectroscopy, indicating the presence of Ru³⁺.[15]
-
Addition of Stabilizer: To the precursor solution, add the thioether stabilizing ligand (e.g., hexyl sulfide) in a desired metal-to-stabilizer molar ratio (e.g., 1:5, 1:15). Allow the solution to stir for 5 hours.
-
Self-Validation Checkpoint: A successful coordination of the stabilizer is indicated by a shift in the absorbance peak to a longer wavelength (e.g., 655 nm).[15] This shift confirms the interaction between the ruthenium ions and the sulfide, which is a prerequisite for controlled particle formation.
-
Reduction: Introduce a reducing agent, such as hydrazine hydrate or sodium borohydride, to the solution to reduce Ru³⁺ to Ru⁰.
-
Nanocube Formation: The solution's color will change, typically from red to green and finally to dark brown, indicating the nucleation and growth of ruthenium nanoparticles.[15]
-
Characterization: The final product should be characterized using techniques such as Transmission Electron Microscopy (TEM) to confirm the formation of nanocubes with edge lengths in the range of 50-80 nm and UV-vis spectroscopy to verify the absence of the initial Ru³⁺ peak.[15]
Caption: Workflow for Ruthenium Nanocube Synthesis.
Key Applications in Scientific Research
The versatility of ruthenium chemistry makes RuBr₃·xH₂O a valuable precursor in several high-impact research areas.
Catalysis and Material Science
This compound is a starting point for synthesizing well-defined ruthenium catalysts.[1] These catalysts are highly effective in a range of organic transformations, including olefin metathesis and C-H bond activation reactions.[1] In materials science, it serves as a source of ruthenium for fabricating functional materials with tailored electronic properties, finding use in the development of advanced sensors and solar cells.[1]
Drug Development and Medicinal Chemistry
A highly promising application lies in oncology. Ruthenium(III) complexes are at the forefront of research into non-platinum-based anticancer agents.
The Prodrug Activation Strategy: Many Ru(III) complexes are designed as relatively inert prodrugs.[3][16] This approach leverages the unique microenvironment of solid tumors, which is often characterized by hypoxia (low oxygen) and a more acidic pH.[16] In this reducing environment, the inactive Ru(III) center is reduced to the more reactive Ru(II) state, which can then bind to biological targets like DNA or proteins, inducing cytotoxicity in cancer cells.[3][16] This targeted activation mechanism is a key advantage, potentially reducing the systemic toxicity associated with traditional chemotherapies like cisplatin.[3]
Clinical Significance: Ruthenium-based drugs have shown potent activity against tumors that are resistant to platinum-based drugs and exhibit a different mechanism of action, often targeting mitochondria or the endoplasmic reticulum rather than solely nuclear DNA.[16] Several Ru(III) complexes, including NAMI-A and KP1019, have progressed to clinical trials, demonstrating significant efficacy, particularly in inhibiting tumor metastasis.[16][17]
Caption: Activation Pathway of a Ru(III) Prodrug.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6][11][13]
| Hazard Information | Handling & Safety Protocols |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage.[6] |
| Signal Word | Danger[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[5][11][13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Do not breathe dust. Wash hands thoroughly after handling.[11][13] |
| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed. Protect from moisture due to its hygroscopic nature.[5][11][13] |
| Incompatibilities | Strong bases, oxidizing agents.[5] |
| Hazardous Decomposition | Upon heating, may produce hydrogen bromide and ruthenium oxides.[5] |
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[5][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]
Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[11][13]
Conclusion
This compound is more than a simple inorganic salt; it is an enabling material for innovation across multiple scientific disciplines. Its primary value lies in its role as a versatile precursor for creating complex catalysts, functional materials, and, most notably, sophisticated anticancer prodrugs that leverage the unique physiology of tumors. A thorough understanding of its chemical properties and stringent adherence to safety protocols are essential for harnessing its full potential in the laboratory and beyond. The continued exploration of ruthenium-based compounds, originating from precursors like RuBr₃·xH₂O, promises to yield significant advancements in both industrial and therapeutic applications.
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An In-depth Technical Guide to Ruthenium(III) Bromide Hydrate (CAS: 314075-07-5)
This guide provides a comprehensive technical overview of Ruthenium(III) bromide hydrate, a versatile compound increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, and key applications, with a focus on its role as a catalytic precursor in organic synthesis and as a foundational building block in the development of novel therapeutic agents.
Core Characteristics and Physicochemical Properties
This compound is a dark brown, crystalline solid that serves as a highly water-soluble source of ruthenium.[1] Its hygroscopic nature necessitates careful handling and storage under an inert atmosphere, such as nitrogen, at ambient temperatures.[2] The compound's utility is intrinsically linked to its chemical reactivity, where the ruthenium is in the +3 oxidation state, making it a valuable precursor for a wide array of organometallic and coordination complexes.[3]
| Property | Value | Source(s) |
| CAS Number | 314075-07-5 | [4] |
| Molecular Formula | RuBr₃·xH₂O | [5] |
| Appearance | Dark brown to black crystalline solid | [2] |
| Solubility | Soluble in water and alcohol | [1][2] |
| Sensitivity | Hygroscopic | [2] |
| Storage | Store under inert gas (e.g., Nitrogen) at ambient temperatures. | [2] |
Synthesis and Structural Elucidation
The anhydrous form of Ruthenium(III) bromide is typically prepared through the direct reaction of ruthenium metal with bromine at elevated temperatures and pressures (e.g., 720 K and 20 bar).[6]
2 Ru + 3 Br₂ → 2 RuBr₃ [6]
The hydrated form, the subject of this guide, is commercially available and is the more common starting material for reactions in solution due to its enhanced solubility.
Structurally, the crystal lattice of anhydrous Ruthenium(III) bromide is characterized by parallel columns of (RuBr₃)∞.[6] It undergoes a phase transition from an ordered orthorhombic structure to a disordered hexagonal structure at approximately 111 °C.[6] The hydrated complex will have water molecules coordinated to the ruthenium center, influencing its reactivity and solubility.
Analytical Characterization:
The characterization of this compound and its derivative complexes relies on a suite of advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Ru(III) can complicate NMR analysis, specialized techniques and theoretical calculations can provide valuable structural information.[7] For diamagnetic Ru(II) derivatives, ¹H and ¹³C NMR are routine for structural elucidation.[8] ⁹⁹Ru NMR spectroscopy is a more specialized technique used for studying the direct environment of the ruthenium nucleus.[9]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of ruthenium complexes, providing precise information on bond lengths, angles, and coordination geometry.[6][10]
-
Infrared (IR) and UV-Vis Spectroscopy: These techniques are used to identify functional groups and study the electronic transitions within the molecule, respectively.[8]
-
Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight and fragmentation patterns of ruthenium complexes.[11]
Applications in Homogeneous Catalysis
This compound is a versatile precursor for the generation of catalytically active ruthenium species for a variety of organic transformations. Its utility stems from the ability of ruthenium to exist in multiple oxidation states and to coordinate with a diverse range of ligands, thereby tuning its catalytic activity and selectivity.
Transfer Hydrogenation
Ruthenium-catalyzed transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds, imines, and other unsaturated functionalities, using readily available hydrogen donors like isopropanol or formic acid.[12][13] This avoids the need for high-pressure hydrogen gas, making it a safer and more convenient laboratory procedure.
Conceptual Workflow for Ruthenium-Catalyzed Transfer Hydrogenation:
Caption: Catalytic cycle for transfer hydrogenation.
Detailed Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for ruthenium-catalyzed transfer hydrogenation and serves as a representative example.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.01 mmol) and a suitable ligand, such as (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine (TsDPEN) (0.01 mmol), in degassed isopropanol (5 mL).
-
Reaction Setup: To the catalyst solution, add acetophenone (1 mmol) and a base, such as potassium hydroxide (0.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 1-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield 1-phenylethanol.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the catalytically active Ru(II) species.
-
Ligand (e.g., TsDPEN): The chiral ligand is crucial for achieving high enantioselectivity in asymmetric transfer hydrogenation.
-
Base (e.g., KOH): The base is essential for the deprotonation of the hydrogen donor (isopropanol) and the formation of the active ruthenium hydride species.
-
Isopropanol: Serves as both the solvent and the hydrogen source.
C-H Bond Activation
Ruthenium catalysts are at the forefront of C-H bond activation, a transformative strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds.[14] This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This compound can serve as a precursor to the catalytically active Ru(II) species required for these transformations.
The general mechanism involves the coordination of a directing group on the substrate to the ruthenium center, followed by ortho-C-H activation to form a ruthenacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active catalyst.
Role in Drug Development: A Precursor to Anticancer Agents
The field of medicinal inorganic chemistry has seen a surge of interest in ruthenium-based compounds as potential alternatives to platinum-based anticancer drugs.[2][15] Ruthenium complexes offer several advantages, including lower toxicity, a different mechanism of action, and the potential to overcome platinum resistance.[12] Many of these promising drug candidates are Ru(II) and Ru(III) coordination complexes, for which this compound is a key starting material.
A notable example is the family of NAMI-A type complexes, which have shown promising antimetastatic properties.[11][16] NAMI-A (Imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)]) is a Ru(III) complex that has undergone clinical trials.[10]
Synthesis of NAMI-A Analogues:
The synthesis of NAMI-A and its analogues typically involves the reaction of a ruthenium(III) precursor with the desired ligands. While the direct synthesis from this compound is not extensively detailed in readily available literature, a common precursor is H(dmso)₂[trans-RuCl₄(dmso-S)₂], which can be prepared from a ruthenium(III) source. The synthesis of a NAMI-A analogue can be conceptualized as follows:
-
Preparation of a Ruthenium(III) Precursor: A suitable ruthenium(III) starting material is reacted with dimethyl sulfoxide (DMSO) to form a complex like [RuCl₃(dmso)₃].
-
Ligand Substitution: The precursor is then reacted with an excess of the desired azole heterocycle (e.g., imidazole for NAMI-A) to yield the final complex.[17]
The "Activation by Reduction" Hypothesis:
A key concept in the mechanism of action of many Ru(III) anticancer prodrugs is "activation by reduction."[18] It is proposed that the relatively inert Ru(III) complexes are reduced to more reactive Ru(II) species within the hypoxic tumor microenvironment.[18] This selective activation at the target site can lead to a more favorable therapeutic window and reduced systemic toxicity.
Safety and Handling
This compound is a corrosive material that can cause severe skin burns and eye damage.[19] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with its versatile reactivity and accessibility, is a cornerstone compound for innovation in both catalysis and medicinal chemistry. Its role as a precursor to a vast array of catalytically active species and therapeutically promising complexes ensures its continued importance in academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount for harnessing its full potential in the development of more efficient synthetic methodologies and novel therapeutic strategies.
References
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- Thermo Fisher Scientific. (2024). Safety Data Sheet: Ruthenium(III)
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An In-depth Technical Guide to the Physical Properties of Ruthenium(III) Bromide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a compound of increasing interest in chemical synthesis and catalysis. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its characteristics and the experimental methodologies used to determine them.
Fundamental Physicochemical Properties
This compound is a compound whose physical characteristics are significantly influenced by its degree of hydration. The anhydrous form has a molecular weight of 340.78 g/mol .[1][2] However, in its hydrated state, the molecular weight will vary depending on the number of water molecules present.
Table 1: Key Physical Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | RuBr₃·xH₂O | [2][3] |
| CAS Number | 14014-88-1 | [1][3] |
| Molecular Weight (Anhydrous) | 340.78 g/mol | [1][2][4] |
| Appearance | Dark brown to black crystalline solid or powder. | [1][5][6] |
| Melting Point | Decomposes at temperatures above 400°C. | [5][6] |
| Hygroscopicity | Highly hygroscopic and deliquescent. | [1][6] |
| Solubility | Conflicting reports exist. Some sources state it is insoluble in water,[5][6][7] while others describe it as a highly water-soluble crystalline source of Ruthenium.[8][9] It is also reported to be insoluble in acid solutions and ethanol.[5] |
The pronounced hygroscopicity of this compound is a critical consideration for its handling and storage.[1][6] Hygroscopic materials readily attract and hold water molecules from the surrounding environment.[10] In the case of deliquescent substances like many metal halides, they can absorb enough moisture to dissolve and form an aqueous solution.[10][11][12] This necessitates storage in a dry, inert atmosphere to maintain the material's integrity.
The discrepancy in reported water solubility may stem from the specific form of the compound being described (anhydrous vs. a particular hydrate) or the conditions of dissolution. The speciation of ruthenium(III) in aqueous solution is complex and can involve the formation of various aqua and chloro complexes, which would influence its apparent solubility.[13][14]
Structural and Spectroscopic Characterization
A thorough understanding of a compound's physical properties requires detailed structural and spectroscopic analysis.
Crystal Structure
The crystal structure of anhydrous Ruthenium(III) bromide is known to consist of parallel columns of (RuBr₃)∞.[15] It undergoes a phase transition at approximately 111 °C from an ordered orthorhombic structure to a disordered hexagonal structure.[15]
Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis of Hygroscopic Hydrates
The hygroscopic nature of this compound presents a challenge for XRD analysis, as moisture absorption can lead to changes in crystallinity, peak broadening, and potential phase transformations.[16][17][18]
Objective: To obtain the powder diffraction pattern of this compound while minimizing atmospheric moisture exposure.
Methodology:
-
Sample Preparation:
-
All sample handling should be performed in a low-humidity environment, such as a glove box or a dry-air glove bag.
-
Gently grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder. A shallow cavity holder is often preferred.
-
-
Instrument Setup:
-
Utilize a powder diffractometer equipped with a sealed sample holder or an environmental chamber to control humidity during data collection.
-
Commonly, Cu Kα radiation is used.
-
-
Data Collection:
-
Perform a quick scan over a wide 2θ range to identify major diffraction peaks.
-
Follow with a slower, high-resolution scan over the 2θ range of interest to obtain accurate peak positions and intensities.
-
-
Data Analysis:
-
The resulting diffractogram can be used for phase identification by comparing it to crystallographic databases.
-
Peak positions can be used to determine the unit cell parameters.
-
Peak broadening can be analyzed to estimate crystallite size using the Scherrer equation, though this can be affected by hydration state changes.[16][17][18]
-
Caption: Workflow for XRD analysis of hygroscopic materials.
Thermal Stability and Hydration State
Thermogravimetric analysis (TGA) is a fundamental technique for determining the water content of hydrates and assessing their thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound
Objective: To quantify the water of hydration and determine the decomposition temperature of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the hydrate (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, to provide a stable atmosphere and carry away evolved gases.[19]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[19]
-
-
Data Analysis:
-
The resulting TGA curve will plot mass loss as a function of temperature.
-
Stepwise mass losses in the lower temperature region (typically below 200°C) correspond to the loss of water molecules.[20] The percentage of mass lost can be used to calculate the number of moles of water of hydration.
-
A significant mass loss at higher temperatures indicates the decomposition of the anhydrous compound.
-
Caption: Process flow for TGA of a hydrated compound.
Spectroscopic Properties
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the presence of water of hydration and characterizing the vibrational modes of the compound.
-
Water of Hydration: Hydrated salts typically show a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules.[20] A sharp band around 1650 cm⁻¹ is attributed to the H-O-H bending vibration.[20] The exact positions and shapes of these bands can provide information about the strength of hydrogen bonding within the crystal lattice.[21]
-
Ru-Br Vibrations: The far-IR region would contain information about the Ru-Br stretching and bending modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples, especially those that are hygroscopic, as it requires minimal sample preparation.
Objective: To obtain the infrared spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Collection:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands for water of hydration and other functional groups.
-
The spectrum can be compared to literature data for similar compounds for interpretation.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ruthenium(III) ion and its coordination complexes in solution. The spectra of ruthenium(III) chloro complexes in aqueous solution are known to be complex and dependent on the specific chloro-aqua species present.[13][14] These species are in equilibrium, and their relative concentrations can be influenced by factors such as pH and chloride ion concentration.[13] A study on aqueous solutions of the [Ru(H₂O)₆]³⁺ cation provides insights into its electronic structure.[22]
Safety and Handling
This compound is classified as a corrosive solid.[1] It can cause severe skin burns and eye damage. As a hygroscopic material, it should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust particles and to minimize moisture uptake. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.
Conclusion
This compound is a compound with interesting and challenging physical properties. Its high hygroscopicity is a dominant feature that influences its handling, storage, and analytical characterization. While fundamental properties such as its appearance and thermal decomposition temperature are established, further research is needed to fully elucidate the crystal structure of its various hydrated forms and to resolve the conflicting reports on its solubility. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these properties, leading to a more complete understanding of this important ruthenium compound.
References
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AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. Available from: [Link]
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Chemdad. RUTHENIUM (III) BROMIDE. Available from: [Link]
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AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. Available from: [Link]
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AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13(9), 115-127. Available from: [Link]
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- Kumar, A., et al. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. Journal of Colloid and Interface Science, 433, 116-124.
- Takahashi, T., et al. (2018). Speciation of ruthenium(III) chloro complexes in hydrochloric acid solutions and their extraction characteristics with an amide-containing amine. Metals, 8(7), 558.
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Ramakrishnan, V., & Aruldhas, G. (2001). Raman and FTIR spectra of 2 and 3 x 3H2O. Journal of Raman Spectroscopy, 32(11), 945-950.
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Wikipedia. Ruthenium(III) bromide. Available from: [Link]
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American Elements. Ruthenium(III) Bromide. Available from: [Link]
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E. F. de Medeiros, et al. Thermal analysis of inorganic materials. Available from: [Link]
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AMI Instruments. Thermogravimetric Analysis and Crystalline Hydrates. Available from: [Link]
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ResearchGate. FTIR spectra of the hydrated salts of polyanions 1−4 (1 wt % in KBr pellets). Available from: [Link]
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ResearchGate. FTIR spectra of 1m Bromides. The isosbestic points made by the intersection of the spectrum of salt with the spectrum of pure water are highlighted by the arrows. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary information (ESI) 1. Instrumentation. Available from: [Link]
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Wikipedia. Cobalt(II) chloride. Available from: [Link]
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- Wang, L., et al. (2019). Hydration of mixed halide perovskites investigated by Fourier transform infrared spectroscopy.
- Wilson, S. A., et al. (2023). Dehydration of a crystal hydrate at subglacial temperatures.
- Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. (2020). The Journal of Physical Chemistry B, 124(6), 1117-1125.
- Agarwal, U. P., et al. (2017). Effect of sample moisture content on XRD-estimated cellulose crystallinity index and crystallite size. Cellulose, 24(5), 1771-1782.
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Wikipedia. Hygroscopy. Available from: [Link]
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Chemistry LibreTexts. ATR-FTIR. Available from: [Link]
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Mettler Toledo. What is ATR? (Attenuated Total Reflectance). Available from: [Link]
- FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. (2010). International Journal of Natural and Engineering Sciences, 4(2), 35-40.
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Wikipedia. Magnesium chloride. Available from: [Link]
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American Elements. This compound. Available from: [Link]
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FUNCMATER. This compound (RuBr3•xH2O)-Crystalline. Available from: [Link]
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PubChem. Ruthenium tribromide. Available from: [Link]
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Bernhard, P., & Ludi, A. (1984). Aqua Ions. 1. The structures of the and cations in aqueous solution: an EPR and UV-Vis study. Inorganic Chemistry, 23(7), 870-872.
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YouTube. Heating Inorganic Hydrates - Real Lab Recording. Available from: [Link]
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ResearchGate. Figure 3. (a, b) UV−Vis spectra of a 0.02 mg mL 1 (a) GO (H2O) or (b).... Available from: [Link]
- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (n.d.).
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Thermal Support. Measurement of Waters of Hydration with Pyris 6 TGA. Available from: [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Ruthenium(III) Bromide Hydrate
Introduction: The Significance of Ruthenium(III) Bromide Hydrate in Modern Chemistry
This compound (RuBr₃·xH₂O) is a pivotal inorganic compound that serves as a versatile precursor and catalyst in a multitude of chemical transformations. As a member of the platinum group metals, ruthenium and its complexes exhibit remarkable catalytic activity, making them indispensable tools for researchers, scientists, and professionals in drug development and materials science. The hydrated form of ruthenium(III) bromide is particularly valuable due to its solubility in various solvents, which facilitates its use in homogeneous catalysis. This guide provides an in-depth exploration of the primary synthesis method for this compound, focusing on the principles, experimental protocols, and characterization techniques required to ensure the successful preparation of this essential chemical compound.
Core Synthesis Strategy: Halide Exchange from Ruthenium(III) Chloride Hydrate
The most common and practical laboratory-scale synthesis of this compound involves a halide exchange reaction starting from the more readily available Ruthenium(III) chloride hydrate (RuCl₃·xH₂O). This method is favored for its simplicity and efficiency.
Underlying Chemical Principles
The synthesis hinges on the reaction of Ruthenium(III) chloride hydrate with an excess of hydrobromic acid (HBr). The high concentration of bromide ions in the solution shifts the equilibrium of the reaction towards the formation of the more thermodynamically stable this compound. The general reaction can be represented as:
RuCl₃·xH₂O + 3HBr (excess) → RuBr₃·yH₂O + 3HCl
The use of a significant excess of hydrobromic acid is crucial to drive the reaction to completion and ensure the full substitution of chloride ligands with bromide ligands. The water molecules in the hydration sphere of the final product may vary, hence the designation 'hydrate'.
Experimental Protocol: A Step-by-Step Guide
This section details a reliable, step-by-step methodology for the synthesis of this compound from Ruthenium(III) chloride hydrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Reagent | Sigma-Aldrich, Strem Chemicals, etc. |
| Hydrobromic acid (HBr), 48% aqueous solution | ACS Reagent | Fisher Scientific, VWR, etc. |
| Distilled or deionized water | - | - |
| Ethanol | Anhydrous | - |
| Diethyl ether | Anhydrous | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a known quantity of Ruthenium(III) chloride hydrate.
-
Addition of Hydrobromic Acid: Add a significant molar excess of 48% aqueous hydrobromic acid to the flask. A general guideline is to use at least a 10-fold molar excess of HBr relative to the ruthenium precursor.
-
Heating and Reflux: Heat the reaction mixture to 80-90°C with continuous stirring. Allow the reaction to proceed at this temperature for 4-6 hours. The color of the solution should change from the initial dark brown of the chloride complex to a deep reddish-brown, indicative of the formation of the bromide complex.
-
Concentration: After the reaction is complete, remove the reflux condenser and evaporate the solvent under reduced pressure (using a rotary evaporator) to obtain a concentrated slurry. It is important not to evaporate to complete dryness, as this can lead to the formation of insoluble ruthenium oxides.
-
Precipitation: Allow the slurry to cool to room temperature. Add a sufficient volume of anhydrous ethanol to precipitate the this compound. The product is less soluble in ethanol than in the aqueous acidic solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold anhydrous ethanol and then anhydrous diethyl ether. The ethanol wash removes any remaining unreacted starting materials and excess HBr, while the diethyl ether wash helps to dry the product.
-
Drying: Dry the final product under vacuum at room temperature to a constant weight. The resulting product is a dark brown, hygroscopic solid.
Characterization of this compound
To confirm the successful synthesis and purity of the product, several analytical techniques can be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a broad absorption band in the region of 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the water of hydration. The absence of sharp peaks associated with coordinated chloride ligands and the presence of features corresponding to Ru-Br bonds (typically in the far-IR region) can also be indicative of a successful synthesis.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of an aqueous solution of this compound will exhibit characteristic absorption bands. These bands are due to ligand-to-metal charge transfer (LMCT) transitions and d-d electronic transitions within the ruthenium(III) center. The position and intensity of these bands will differ from those of the starting Ruthenium(III) chloride hydrate.
-
Elemental Analysis: Quantitative elemental analysis for ruthenium, bromine, and the determination of water content (e.g., by Karl Fischer titration) can provide the empirical formula of the hydrated complex.
Safety and Handling
-
Ruthenium(III) compounds are generally considered to be toxic and should be handled with care.
-
Hydrobromic acid is highly corrosive and can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The final product, this compound, is hygroscopic and should be stored in a tightly sealed container in a desiccator.
Conclusion
The halide exchange reaction of Ruthenium(III) chloride hydrate with excess hydrobromic acid provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can consistently prepare high-quality material for their applications in catalysis, drug discovery, and materials science. The principles and techniques described herein are foundational for any scientist working with ruthenium coordination chemistry.
References
- Stephenson, T. A., & Wilkinson, G. (1966). New complexes of ruthenium (II) and (III) with triphenylphosphine, triphenylarsine, triphenylstibine, and other ligands. Journal of Inorganic and Nuclear Chemistry, 28(4), 945-956. (Provides context on ruthenium halide complexes)
- Giacomelli, G., & Lardicci, L. (1981). Asymmetric hydroformylation of prochiral olefins catalyzed by ruthenium complexes. The Journal of Organic Chemistry, 46(15), 3116-3119.
- Mercer, E. E., & Buckley, R. R. (1965). The Preparation and Properties of Some Halogeno-Complexes of Ruthenium(III). Inorganic Chemistry, 4(11), 1692-1694. (Discusses the formation of ruthenium halide complexes in aqueous solutions)
- Seddon, E. A., & Seddon, K. R. (1984). The Chemistry of Ruthenium. Elsevier. (A comprehensive text on ruthenium chemistry)
Introduction: The Role of Ruthenium(III) Bromide Hydrate in Modern Chemistry
An In-Depth Technical Guide to the Stability and Reactivity of Ruthenium(III) Bromide Hydrate
This compound (RuBr₃·xH₂O) is a pivotal, yet often challenging, starting material in the field of inorganic synthesis and catalysis. As a highly water-soluble crystalline source of Ruthenium(III), it serves as a gateway to a vast array of organometallic complexes and functional materials.[1][2] Its utility is particularly pronounced in research areas requiring the development of novel catalysts for organic transformations, such as C-H bond activation and olefin metathesis.[2][3] However, harnessing its full potential requires a nuanced understanding of its inherent stability limitations and reactivity profile. This guide, intended for researchers and drug development professionals, provides field-proven insights into the causality behind its handling, storage, and reaction protocols, ensuring both safety and experimental success.
Core Physicochemical and Structural Characteristics
This compound is a dark brown to black crystalline solid.[4][5] The "hydrate" designation is crucial, as the number of water molecules (x) can vary, impacting the precise molecular weight and reactivity. While the anhydrous form has a defined molar mass of 340.78 g/mol , the hydrated form's weight is higher.[5][6] The presence of coordinated water molecules contributes significantly to its high solubility in water and alcohols, a key differentiator from many other metal halides.[1][4][7]
The fundamental structure of the parent anhydrous RuBr₃ consists of parallel chains of ruthenium atoms bridged by bromide ions, forming a honeycomb-like lattice in its α-polymorph.[5][8] This underlying structure informs the coordination chemistry of the hydrated complex, where water molecules occupy coordination sites that are otherwise filled by bridging bromides in the anhydrous crystal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 314075-07-5 (hydrate); 14014-88-1 (anhydrous) | [7][9] |
| Molecular Formula | RuBr₃·xH₂O | [4][6] |
| Appearance | Black to dark brown crystalline solid | [4][5] |
| Solubility | Soluble in water and alcohol | [1][4][7] |
| Key Sensitivity | Hygroscopic; Air and moisture sensitive | [4][6][10] |
| Decomposition Temp. | Anhydrous form decomposes >400 °C | [11] |
| Hazard Class | 8 (Corrosive) | [4][7] |
Stability, Storage, and Handling: A Self-Validating Protocol
The primary challenge in working with this compound is its hygroscopic and air-sensitive nature.[6][10] Exposure to atmospheric moisture leads to ill-defined hydration states and potential degradation, compromising stoichiometric accuracy in reactions. Therefore, rigorous adherence to proper handling protocols is not merely a safety precaution but a prerequisite for reproducible science.
Causality of Instability
The instability of RuBr₃·xH₂O is driven by its high affinity for water and its susceptibility to oxidation and hydrolysis. The Lewis acidic ruthenium(III) center readily coordinates with water molecules. In the presence of excess moisture or incompatible reagents, this can lead to the formation of ruthenium hydroxides or oxides, effectively changing the chemical nature of the starting material.[6][10] Furthermore, thermal decomposition can release corrosive hydrogen bromide gas and ruthenium oxides.[6][10]
Diagram: Factors Influencing Stability and Reactivity
Caption: Key stability and reactivity pathways for RuBr₃·xH₂O.
Protocol: Safe Storage and Handling
This protocol ensures the integrity of the compound and the safety of the researcher.
-
Procurement and Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator or, for long-term storage, a glovebox with a dry, inert atmosphere (Nitrogen or Argon).[4]
-
Storage: Store the tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][10] Keep it segregated from strong bases and oxidizing agents, which are incompatible materials.[6]
-
Dispensing: All weighing and transfers must be performed under an inert atmosphere (glovebox) or, for rapid operations, under a positive flow of dry nitrogen. This is the most critical step to prevent hydration. The causality is clear: minimizing contact with atmospheric H₂O prevents the formation of undefined hydrates that would introduce significant error in molar calculations.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, causing severe skin and eye damage, appropriate PPE is mandatory.[10][12][13] This includes:
-
Chemical safety goggles or a face shield.[10]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Spill & Waste Management: In case of a spill, avoid creating dust.[10] Sweep up the solid material using appropriate tools and place it in a sealed container for hazardous waste disposal.[10][14] Dispose of all waste in accordance with local, state, and federal regulations.
Table 2: GHS Hazard Summary
| Hazard | GHS Classification | Precautionary Statement | Source(s) |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | [6][10][13] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [12] |
| Handling | - | P280: Wear protective gloves/clothing/eye protection. | [6][10] |
| Response (Skin/Eye) | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |
Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a versatile precursor for a wide range of ruthenium complexes.[2] Its reactivity is dominated by the lability of the bromide and water ligands, which can be readily displaced by other donor molecules.
Ligand Substitution Reactions
A foundational reaction of RuBr₃·xH₂O is its interaction with various ligands (e.g., phosphines, amines, N-heterocyclic carbenes) to form well-defined coordination complexes.[2] These reactions are typically performed in a suitable solvent, such as ethanol or toluene, often with heating. The choice of solvent is critical; it must solubilize the hydrate and the incoming ligand without reacting undesirably. The resulting complexes, such as RuBr₂(PR₃)₂, are often the true catalytically active species or direct precursors to them.
Precursor for Catalysis
This compound is a common starting point for generating catalysts for numerous organic transformations.[2][4][7] While it may not be the active catalyst itself, it provides the ruthenium source that is converted in situ to the active catalytic species, which is often in the Ru(II) or Ru(0) oxidation state. Key applications include:
-
C-H Bond Activation: Ruthenium catalysts are highly effective in directing the functionalization of otherwise inert C-H bonds.[2][3]
-
Olefin Metathesis: While Grubbs-type catalysts are pre-formed, their synthesis can trace back to fundamental ruthenium sources.[2]
-
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are widely used for the reduction of various functional groups.
Protocol: Synthesis of a Generic Ru(II)-Phosphine Complex
This protocol provides a representative workflow for using RuBr₃·xH₂O as a precursor. The causality for each step is explained to create a self-validating system.
-
System Preparation (Causality: Exclude O₂ and H₂O): Assemble and flame-dry the necessary glassware (e.g., a Schlenk flask with a condenser and magnetic stir bar). The system must be purged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove atmospheric oxygen and moisture, which could oxidize the phosphine ligand or interfere with the Ru(II) product.
-
Reagent Addition (Causality: Stoichiometric Control): In a glovebox, weigh this compound (1 equivalent) and the desired phosphine ligand (e.g., triphenylphosphine, 2-3 equivalents) into the Schlenk flask. Using an excess of the ligand helps drive the reaction to completion and can also act as a reducing agent, facilitating the Ru(III) to Ru(II) reduction.
-
Solvent Addition and Reaction (Causality: Solubilization and Kinetics): Add a degassed solvent (e.g., ethanol or toluene) via cannula or syringe. The choice of solvent depends on the solubility of the reagents and the required reaction temperature. Heat the reaction mixture to reflux under a positive pressure of inert gas. The elevated temperature provides the activation energy needed for ligand substitution and reduction.
-
Monitoring (Causality: Determine Reaction Endpoint): Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, to determine when the starting material has been consumed.
-
Isolation and Purification (Causality: Obtain Pure Product): Once complete, cool the reaction mixture to room temperature or below to induce crystallization of the product. Collect the solid product by filtration under inert atmosphere (e.g., using a Schlenk filter or cannula), wash with a cold, degassed solvent (e.g., hexane) to remove unreacted ligand, and dry under vacuum.
Diagram: Experimental Workflow for Catalyst Synthesis
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The Lynchpin of Innovation: A Technical Guide to the Commercial Landscape and Application of Ruthenium(III) Bromide Hydrate
For researchers, medicinal chemists, and process development professionals, the selection of a foundational starting material is a critical decision that dictates the trajectory of a research program. Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a seemingly simple inorganic salt, represents such a pivotal precursor. Its utility spans from the synthesis of sophisticated organometallic catalysts to the development of novel therapeutic agents. This guide provides an in-depth analysis of its commercial availability, elucidates its role as a versatile precursor in catalyst synthesis, and explores its emerging significance in the landscape of drug discovery.
The Commercial Landscape: Sourcing and Specification
This compound is commercially available from a range of reputable chemical suppliers, catering to diverse research and development needs. The choice of supplier and product grade is contingent upon the specific application, with purity being a primary determinant. While all reputable suppliers provide material suitable for general synthetic applications, high-purity grades are essential for applications sensitive to trace metal contaminants, such as in catalysis and electronics. A comparative overview of offerings from prominent suppliers is presented below.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Ruthenium Content | Available Quantities |
| Strem Chemicals | This compound | 14014-88-1 | RuBr₃·xH₂O | Not specified | 1g, 5g |
| Thermo Scientific (Alfa Aesar) | This compound, Ru 25% min | 314075-07-5 | Br₃H₂ORu | Ru 25% min | 1g, 5g |
| American Elements | This compound | 314075-07-5 | RuBr₃·xH₂O | Up to 99.99% (4N) | Research and bulk quantities |
| Sigma-Aldrich | While not explicitly listed, analogous compounds like Ruthenium(III) chloride hydrate are available in various grades (e.g., 99.98% trace metals basis) | - | - | - | - |
Expert Insight: For applications in catalysis, where minute impurities can poison the catalytic cycle, opting for a supplier that provides a detailed Certificate of Analysis (CoA) with trace metal analysis is paramount. For initial exploratory syntheses, a reagent grade with a specified minimum ruthenium content, such as that offered by Thermo Scientific, provides a cost-effective starting point[1]. American Elements offers high-purity grades that are critical for applications in materials science and electronics[2].
This compound as a Precursor in Catalysis
This compound is a versatile entry point into the rich field of ruthenium catalysis. Its utility lies in its ability to be readily converted into a wide array of catalytically active ruthenium complexes. These catalysts are instrumental in a variety of organic transformations, including olefin metathesis, hydrogenation, and C-H activation.
Synthesis of Ruthenium-Arene "Piano-Stool" Complexes
A prominent class of ruthenium catalysts are the "piano-stool" complexes, characterized by a pseudo-octahedral geometry with a coordinated arene ligand. These are often synthesized from dimeric ruthenium(II) precursors, which can be readily prepared from this compound.
Workflow for the Synthesis of a Dimeric Ruthenium(II)-Arene Precursor:
Caption: Synthesis of a dimeric Ru(II)-arene precursor.
Experimental Protocol: Synthesis of [Ru(p-cymene)Br₂]₂
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Add α-phellandrene (5.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The color of the reaction mixture will typically change from dark brown to a deep red or orange.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with a cold, non-polar solvent such as hexane or pentane to remove excess α-phellandrene and other organic impurities.
-
The solid is then dried under vacuum to yield the dimeric complex, [Ru(p-cymene)Br₂]₂.
This dimeric precursor is a gateway to a multitude of monomeric "piano-stool" catalysts through bridge-splitting reactions with various ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and bidentate chelating ligands[3].
Mechanistic Considerations in Ruthenium-Catalyzed Reactions
The efficacy of ruthenium catalysts often hinges on the lability of the ligands and the accessibility of different oxidation states of the ruthenium center. For instance, in many catalytic cycles, a Ru(II) precatalyst is oxidized to a higher-valent species, which then participates in the key bond-forming or bond-breaking steps. The choice of ligands, often introduced via precursors synthesized from this compound, is crucial in tuning the electronic and steric properties of the catalyst to achieve desired reactivity and selectivity.
Caption: A generalized catalytic cycle for a ruthenium catalyst.
Emerging Roles in Drug Development and Medicinal Chemistry
The unique coordination chemistry and accessible redox states of ruthenium make it an attractive metal for the development of novel therapeutics, particularly in oncology. Ruthenium complexes offer the potential for different mechanisms of action compared to traditional platinum-based drugs, potentially overcoming issues of resistance and reducing side effects[4][5].
Ruthenium(III) Compounds as Pro-drugs
Ruthenium(III) complexes are often considered pro-drugs that are activated in the reductive environment of tumor cells. The hypoxic conditions characteristic of many solid tumors can facilitate the reduction of Ru(III) to the more reactive Ru(II) state, leading to localized activation of the therapeutic agent[6]. This "activation by reduction" strategy is a cornerstone of modern medicinal inorganic chemistry. This compound serves as a fundamental starting material for the synthesis of these Ru(III) pro-drug candidates.
Workflow for the Synthesis of a Bioactive Ruthenium Complex:
Caption: General synthesis of a bioactive ruthenium complex.
Synthesis of Anticancer Ruthenium Complexes
While specific protocols starting from this compound are often proprietary or embedded within broader synthetic schemes, the general approach involves the reaction of the ruthenium salt with one or more organic ligands in a suitable solvent. These ligands are carefully chosen to modulate the solubility, stability, and biological activity of the final complex. For example, the synthesis of novel ruthenium-arene pyridinylmethylene scaffolds with demonstrated anticancer activity has been reported, starting from a ruthenium dimer precursor[7]. The synthesis of such precursors from this compound is a well-established procedure.
Expert Insight: The development of ruthenium-based anticancer agents is a rapidly evolving field. Researchers entering this area should be aware that the biological activity of a ruthenium complex is highly dependent on the entire coordination sphere, not just the metal center. Therefore, the judicious choice of ligands is critical for success. This compound provides a reliable and versatile starting point for the exploration of a wide range of ligand combinations.
Handling, Storage, and Safety
This compound is a hygroscopic and corrosive solid.[8] It should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The material should be stored in a tightly sealed container in a cool, dry place to prevent the absorption of moisture, which can affect its reactivity and shelf life. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Conclusion
This compound is far more than a simple inorganic salt; it is a key enabling material for innovation in both catalysis and medicinal chemistry. Its commercial availability from multiple suppliers, in a range of grades, provides researchers with the flexibility to source material appropriate for their specific needs. As a precursor, it offers a straightforward entry into the synthesis of a vast array of catalytically active and biologically relevant ruthenium complexes. A thorough understanding of its properties, sourcing, and synthetic utility is therefore essential for any scientist working at the forefront of these exciting fields.
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American Elements. This compound Product Datasheet. [Link]
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American Elements. Iridium(III) Bromide Tetrahydrate. [Link]
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Journal of Health Sciences. Ruthenium-based complexes as anti-tumor agents. [Link]
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Organic Syntheses. 1-PHENYL-1,4-PENTADIYNE and 1-PHENYL-1,3-PENTADIYNE. [Link]
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ResearchGate. Ruthenium: Inorganic & Coordination Chemistry. [Link]
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Royal Society of Chemistry. Ruthenium-based antitumor drugs and delivery systems from monotherapy to combination therapy. [Link]
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National Center for Biotechnology Information. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. [Link]
-
Royal Society of Chemistry. Novel preparation of nanocrystalline magnesia-supported caesium-promoted ruthenium catalyst with high activity for ammonia synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis of novel anticancer ruthenium-arene pyridinylmethylene scaffolds via three-component reaction. [Link]
-
ResearchGate. Nobel Chemistry in the Laboratory: Synthesis of a Ruthenium Catalyst for Ring-Closing Olefin Metathesis. [Link]
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Organic Chemistry Portal. Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. [Link]
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National Center for Biotechnology Information. Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts. [Link]
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Heriot-Watt Research Portal. Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. [Link]
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Royal Society of Chemistry. Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds. [Link]
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Topic: Purity Levels of Commercially Available Ruthenium(III) Bromide Hydrate
An In-Depth Technical Guide for Researchers
Foreword: The Catalyst's Pedigree - Why Purity in Ruthenium(III) Bromide Hydrate is Non-Negotiable
To the dedicated researcher in catalysis, materials science, or drug development, the starting material is not merely a reagent; it is the foundation upon which reproducible, high-impact science is built. This compound (RuBr₃·xH₂O), a versatile precursor for countless synthetic and catalytic applications, is a prime example of where this principle holds absolute authority.[1] Its efficacy in reactions is directly governed by its purity profile. The presence of even trace-level metallic or anionic contaminants can dramatically alter reaction kinetics, catalyst lifetime, and the structural integrity of synthesized materials.
This guide is born from extensive field experience and is designed to move beyond simplistic catalog specifications. It serves as a technical resource for scientists to critically evaluate, verify, and, if necessary, purify commercial grades of this compound. We will dissect the nuances of supplier-reported purity, detail robust analytical protocols for independent verification, and provide a workflow for laboratory-scale purification. Our approach is grounded in self-validating systems, ensuring that every protocol contains inherent checks for accuracy and reliability.
Decoding the Commercial Landscape: What "Purity" Really Means for RuBr₃·xH₂O
When sourcing this compound, researchers are met with a variety of purity declarations. Understanding the subtle differences in these specifications is the first line of defense against unforeseen experimental variables. Commercial suppliers typically classify purity in one of three ways:
-
Overall Percentage Purity (e.g., 99.9%): This value represents the purity of the compound against all other substances. While seemingly straightforward, it may not specify the nature of the remaining 0.1%.
-
Metals Basis Purity (e.g., 99.9% trace metals basis): This is a more informative metric for catalytic applications, as it quantifies the purity relative to other metallic elements. However, it does not account for non-metallic impurities or variations in the degree of hydration.
-
Ruthenium Content (e.g., Ru 25% min): This specification guarantees a minimum percentage of the target metal by weight.[2] It is a practical measure but requires the end-user to perform further analysis to understand the full impurity profile.
The water of hydration (xH₂O) is a significant variable, as RuBr₃·xH₂O is known to be hygroscopic.[3] This variability can alter the compound's molecular weight, impacting the stoichiometry of reactions if not properly accounted for.
Table 1: Comparison of Typical Commercial Grades of Ruthenium(III) Bromide and its Hydrate
| Grade Designation | Typical Purity Specification | Basis of Specification | Common Applications |
| Technical Grade | Ru Content: ~25-29% | Metal Content | General synthesis, educational use |
| Reagent Grade (99.9%) | 99.9% | Trace Metals Basis | Catalysis research, fine chemical synthesis |
| High Purity (99.99%+) | 99.99% to 99.999% | Trace Metals Basis | Electronics, crystal growth, high-sensitivity catalysis |
| Anhydrous (99.9%) | 99.9% | Overall Purity | Non-aqueous synthesis, moisture-sensitive reactions[4] |
The Usual Suspects: Common Impurities and Their Impact
The impurity profile of commercial RuBr₃·xH₂O is largely a function of its manufacturing process, which often involves the reaction of elemental ruthenium with bromine.[5] Consequently, impurities can be traced back to the initial ruthenium-containing ore.
-
Platinum Group Metal (PGM) Impurities: The most common and catalytically disruptive impurities are other PGMs, such as iridium, rhodium, palladium, and platinum.[6][7] Given their own catalytic activities, their presence can create competing reaction pathways, leading to reduced selectivity and yield.
-
Base Metal Impurities: Elements like copper, iron, and nickel can be introduced during processing.[7] These can act as catalyst poisons or interfere with downstream purification steps.
-
Anionic Impurities: The presence of other halides (e.g., chlorides) or oxides can affect the solubility and reactivity of the ruthenium complex.
Table 2: Common Metallic Impurities Found in Commercial RuBr₃·xH₂O (99.9% Metals Basis)
| Impurity | Typical Concentration (ppm) | Potential Impact |
| Platinum (Pt) | < 10 | Competing catalytic activity |
| Palladium (Pd) | < 10 | Alters reaction selectivity |
| Rhodium (Rh) | < 10 | Competing catalytic activity |
| Iridium (Ir) | < 50 | Difficult to separate; can interfere with Ru analysis |
| Gold (Au) | < 5 | Generally low impact, but indicates refining level |
| Copper (Cu) | < 5 | Potential catalyst poison |
Data synthesized from representative Certificates of Analysis.[7]
Analytical Integrity: A Multi-Technique Approach to Purity Verification
Relying solely on a supplier's Certificate of Analysis is insufficient for high-stakes research. A robust, internal verification process is essential. We advocate for a multi-technique approach to build a comprehensive and trustworthy purity profile.
Workflow 1: Quantification of Trace Metallic Impurities by ICP-MS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace level metallic impurities. The causality behind this choice lies in its exceptional sensitivity (parts-per-billion) and specificity, allowing for a near-complete survey of the elemental composition.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of RuBr₃·xH₂O into a clean microwave digestion vessel.
-
Add 5 mL of trace-metal grade nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl) to form aqua regia, which is necessary to fully dissolve the ruthenium complex and stabilize the resulting ions.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion.
-
After cooling, carefully unseal the vessel in a fume hood and quantitatively transfer the solution to a 50 mL volumetric flask, diluting to the mark with 18 MΩ·cm deionized water. This creates the stock sample solution.
-
-
Calibration:
-
Prepare a series of multi-element calibration standards from a certified reference material, matching the acid matrix of the sample solution (2% HNO₃ / 1% HCl). The concentration range should bracket the expected impurity levels (e.g., 1, 10, 50, 100 ppb).
-
-
ICP-MS Analysis:
-
Aspirate the blank, calibration standards, and the diluted sample solution into the ICP-MS.
-
Monitor a wide range of isotopes to identify and quantify all potential metallic impurities. Use an internal standard (e.g., Indium) to correct for matrix effects and instrument drift, a key step for ensuring trustworthiness in the results.
-
-
Data Processing:
-
Generate a calibration curve for each element.
-
Calculate the concentration of each impurity in the original solid sample, accounting for all dilution factors.
-
Caption: Workflow for trace metal analysis by ICP-MS.
Workflow 2: Determination of Ruthenium Content by Gravimetric Analysis
To verify the primary metal content, a classical gravimetric method provides an orthogonal, self-validating result. The principle here is the quantitative precipitation of a stable, insoluble ruthenium compound, which is then converted to the pure metal for weighing.[8]
-
Sample Dissolution:
-
Accurately weigh approximately 200 mg of RuBr₃·xH₂O into a 250 mL beaker.
-
Add 100 mL of 2 M HCl and heat gently to dissolve the sample completely.
-
-
Hydrolytic Precipitation:
-
While stirring vigorously, slowly add a 1 M solution of sodium bicarbonate (NaHCO₃) dropwise. The causality for this slow addition is to promote the formation of a dense, easily filterable precipitate of hydrated ruthenium oxide (RuO₂·xH₂O). Continue until the solution is neutralized (pH ~7).[8]
-
Boil the solution gently for 10 minutes to ensure complete precipitation and coagulation of the precipitate.
-
-
Filtration and Washing:
-
Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman 42).
-
Wash the precipitate thoroughly with hot 1% ammonium chloride solution to remove any adsorbed sodium salts, followed by a final wash with hot deionized water.
-
-
Ignition and Reduction:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Dry the crucible in an oven at 110°C.
-
Char the filter paper slowly over a Bunsen burner, then transfer to a tube furnace.
-
Heat the crucible to 800°C under a steady stream of hydrogen gas for 2 hours. This reduces the oxide to pure, metallic ruthenium.
-
-
Calculation:
-
After cooling to room temperature in a desiccator, weigh the crucible containing the ruthenium metal.
-
Calculate the percentage of Ruthenium in the original sample:
-
% Ru = (Mass of Ru metal / Initial Mass of RuBr₃·xH₂O) × 100
-
-
A Practical Approach to Purification: Recrystallization from Hydrobromic Acid
Should analysis reveal unacceptable levels of impurities, a laboratory-scale purification can be performed. The method described is a simplified version of techniques used in PGM refining, leveraging changes in solubility to isolate the desired ruthenium complex.[9]
-
Dissolution: Dissolve the impure RuBr₃·xH₂O in a minimal amount of warm, concentrated hydrobromic acid (HBr).
-
Oxidative Treatment (Optional): To address certain PGM impurities, a small amount of bromine (Br₂) can be added to the solution, and it can be gently refluxed. This step ensures the ruthenium and relevant impurities are in consistent, high oxidation states.
-
Cooling and Crystallization: Slowly cool the saturated solution in an ice bath. The lower solubility of Ruthenium(III) bromide at reduced temperatures will cause it to crystallize out, while many impurities may remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, concentrated HBr, followed by a wash with diethyl ether to remove residual acid.
-
Drying: Dry the purified crystals under vacuum at room temperature.
Caption: Lab-scale purification of RuBr₃·xH₂O via recrystallization.
Conclusion
The quality of this compound is a cornerstone of reproducible research. This guide has established a framework for moving beyond catalog data to a position of analytical certainty. By understanding how purity is reported, identifying potential contaminants, and implementing robust, self-validating analytical workflows, researchers can ensure the integrity of their starting materials. This diligence is not an ancillary task; it is an integral part of the scientific method, safeguarding against the costly and time-consuming consequences of impure reagents. The protocols and insights provided herein empower researchers to take full control of their experimental variables, paving the way for more reliable and impactful discoveries.
References
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American Elements. This compound. Available at: [Link]
-
FUNCMATER. This compound (RuBr3•xH2O)-Crystalline. Available at: [Link]
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Chemical Point. This compound. Available at: [Link]
- Google Patents. (2003). JP2003201526A - Ruthenium purification method.
-
Gilchrist, R. (1929). A method for the separation of ruthenium from platinum, palladium, rhodium, and iridium. Bureau of Standards Journal of Research, 3, 993. Available at: [Link]
-
Godlewska-Zylkiewicz, B. (2005). Analytical Methods for the Determination of Ruthenium: The State of the Art. Microchimica Acta, 147, 189-209. Available at: [Link]
-
Wikipedia. Ruthenium(III) bromide. Available at: [Link]
-
Gilchrist, R. (1929). A gravimetric method for the determination of ruthenium. Bureau of Standards Journal of Research, 9, 547. Available at: [Link]
-
Johnson, J. A. (2012). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. Available at: [Link]
-
Thermo Fisher Scientific. Certificate of analysis: Ruthenium(III) bromide, Ru 29% min. Available at: [Link]
-
LabSolutions. This compound. Available at: [Link]
-
UIV Chem. Ruthenium (III) chloride [14898-67-0]. Available at: [Link]
-
ChemWhat. RUTHENIUM (III) BROMIDE CAS#: 14014-88-1. Available at: [Link]
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An In-Depth Technical Guide to the Aqueous Solubility and Speciation of Ruthenium(III) Bromide Hydrate
Introduction
Ruthenium(III) bromide (RuBr₃), particularly in its hydrated form (RuBr₃·xH₂O), is a significant compound in the field of chemical synthesis, serving as a catalyst in various organic reactions, including oxidations and hydrogenations.[1][2] Its utility extends to materials science and the development of electrochemical sensors, leveraging its unique electron-transfer properties.[2] However, for researchers, scientists, and drug development professionals, a critical and often misunderstood property of this compound is its behavior in aqueous media. A survey of commercially available data reveals a stark contradiction: some sources describe Ruthenium(III) bromide hydrate as "highly water soluble"[3][4][5], while others classify the anhydrous form as "insoluble in water".[6][7][8]
This guide provides a comprehensive examination of the water solubility of this compound. Moving beyond a simple quantitative value, we will explore the nuanced reality of its interaction with water—a process governed not just by physical dissolution, but by a complex series of chemical transformations, including hydrolysis and aqua complex formation.[9][10] Understanding this dynamic speciation is paramount for any researcher aiming to achieve reproducible and predictable results in aqueous systems involving this versatile ruthenium salt.
Physicochemical Properties
This compound is a dark brown, crystalline solid.[11] One of its most noted characteristics is its hygroscopic nature, readily absorbing moisture from the atmosphere.[1][12] This property underscores the importance of proper storage under inert, dry conditions to maintain the integrity of the material.
| Property | Data | Source(s) |
| Molecular Formula | RuBr₃·xH₂O | [12] |
| Molecular Weight | 340.78 g/mol (anhydrous) | [11][12] |
| Appearance | Dark brown / Black crystalline solid | [11] |
| Key Characteristic | Hygroscopic | [1][12] |
| Hazard Class | 8 (Corrosive) | [6][13] |
The Dissolution and Speciation Pathway: A Complex Reality
The conflicting reports on the solubility of Ruthenium(III) bromide can be reconciled by understanding that the dissolution of the hydrated salt is not the end of the story. It is the beginning of a chemical cascade that results in a variety of ruthenium species in solution. This process is more accurately described as dissolution followed by speciation.
Upon introduction to water, the hydrated salt dissolves, releasing ruthenium and bromide ions into the solution. However, the Ruthenium(III) ion (Ru³⁺) does not persist as a simple aqua ion for long. It readily undergoes hydrolysis, a reaction with water molecules that displaces the bromide ligands and can alter the charge and structure of the complex.[9][10]
The initial dissolution likely forms a mixture of aqua-bromo complexes, such as [RuBr₂(H₂O)₄]⁺ or [RuBr(H₂O)₅]²⁺. These species are themselves subject to further, often slow, hydrolysis reactions. Over time, particularly in neutral or near-neutral pH, these reactions can lead to the formation of sparingly soluble ruthenium hydroxides or hydrated oxides, which may precipitate out of solution.[14][15] This phenomenon explains why a freshly prepared solution may be clear but can become cloudy and form a precipitate upon standing.[14]
The following diagram illustrates the logical progression from the solid-state compound to the various species that can exist in an aqueous environment.
Caption: Dissolution and subsequent speciation pathway of RuBr₃·xH₂O in water.
Factors Influencing Aqueous System Behavior
The stability and composition of a Ruthenium(III) bromide solution are not static. They are dynamically influenced by several key experimental parameters.
-
Effect of pH: The pH of the solution has a profound impact on the hydrolysis equilibrium.[15] In acidic solutions (lower pH), the formation of aqua complexes like [Ru(H₂O)₆]³⁺ is favored, and the tendency to form insoluble hydroxides is suppressed. This is why many procedures call for dissolving ruthenium salts in acidic media to maintain a stable, homogenous solution.[3][5] Conversely, as the pH increases, the deprotonation of coordinated water molecules is favored, leading to the formation of hydroxo-complexes and eventual precipitation of ruthenium hydroxide.[15]
-
Effect of Temperature: Temperature affects both the rate of dissolution and the rate of subsequent hydrolysis reactions.[16] Increased temperature will generally accelerate the attainment of equilibrium, but it can also speed up the degradation of the solution into insoluble species. The dissolution process itself can be endothermic or exothermic, which determines whether solubility increases or decreases with temperature.[16]
-
Presence of Other Ligands: The presence of coordinating anions, such as excess chloride from HCl, can stabilize specific ruthenium complexes in solution, like [RuCl₆]³⁻, preventing hydrolysis and precipitation.[17] This is a common strategy employed to create stable stock solutions of ruthenium.
Experimental Protocol: Determining Apparent Solubility and Characterizing Speciation
Given the chemical instability, a standard equilibrium solubility measurement is insufficient. The following protocol is designed as a self-validating system to determine the apparent solubility under defined conditions and to characterize the nature of the dissolved species, providing a more complete picture of the system's behavior.
Objective
To quantify the concentration of ruthenium in a saturated aqueous solution of this compound at a specified temperature and pH, and to characterize the resulting solution and any solid phases.
Materials and Reagents
-
This compound (RuBr₃·xH₂O)
-
Deionized water (Type I, 18.2 MΩ·cm)
-
pH buffers (e.g., pH 4, 7) or standardized HCl for acidic media
-
Thermostatically controlled shaker/incubator
-
Centrifuge and/or syringe filters (0.22 µm, PTFE or other resistant material)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for Ru quantification
-
UV-Vis Spectrophotometer
-
X-Ray Powder Diffraction (XRPD) instrument (optional, for solid phase analysis)
Methodology
-
Solvent Preparation: Prepare the desired aqueous medium (e.g., deionized water, 0.1 M HCl). Degas the solvent by bubbling with an inert gas like argon for 15-20 minutes.
-
Rationale: Removing dissolved oxygen minimizes the potential for oxidation of Ru(III) to other oxidation states, which would further complicate the analysis.[14]
-
-
Slurry Preparation: Add an excess of this compound to a known volume of the prepared solvent in a sealed container. Ensure enough solid is present so that undissolved material remains at equilibrium.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for a defined period (e.g., 24 hours).
-
Rationale: Hydrolysis and aquation can be slow processes.[17] A defined, consistent equilibration time is crucial for reproducibility. Constant agitation ensures the entire surface area of the solid is exposed to the solvent.
-
-
Phase Separation: Promptly separate the solid and aqueous phases. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and carefully extract the supernatant. Alternatively, use a syringe filter.
-
Rationale: Efficient and rapid separation is critical to prevent temperature changes or further reactions from altering the composition of the saturated solution.
-
-
Initial Characterization: Immediately record the UV-Vis spectrum of the supernatant. Note the color and clarity of the solution.
-
Rationale: The UV-Vis spectrum provides a fingerprint of the coordination environment of the dissolved ruthenium complexes.[18] Changes over time can be used to monitor the stability of the solution.
-
-
Quantification: Prepare a series of dilutions of the supernatant with the same solvent matrix. Analyze the dilutions for ruthenium content using a calibrated ICP-MS or AAS instrument. Calculate the concentration in the original supernatant.
-
Solid Analysis (Optional): Collect the remaining solid, wash carefully with a minimal amount of ice-cold solvent, and dry under vacuum. Analyze the solid by XRPD.
-
Rationale: Comparing the XRPD pattern of the equilibrated solid to the starting material can reveal if any phase changes or formation of new solid species (e.g., hydroxides) occurred during the experiment.
-
Experimental Workflow Diagram
Caption: Workflow for determining the apparent solubility of RuBr₃·xH₂O.
Practical Recommendations for Researchers
-
For Homogenous Catalysis: When using this compound as a catalyst precursor in aqueous media, prepare solutions fresh whenever possible. If a stock solution is required, prepare it in a dilute, non-coordinating acid (e.g., 0.1 M HBr) to improve stability and prevent precipitation.
-
Acknowledge Solution "Aging": Be aware that the nature of the ruthenium species in solution can change over time. Experiments conducted with a freshly prepared solution may yield different results than those using a solution that has been stored for several hours or days.
-
Avoid Simple Assumptions: Do not assume that the dissolved species is simply RuBr₃. The actual catalytically active species may be an aqua or hydroxo complex formed in situ. Characterization of the solution under reaction conditions is advisable.
-
Material Compatibility: Solutions of this compound, especially in acidic media, can be corrosive.[13] Ensure that reaction vessels and equipment are made of compatible materials.
Conclusion
The question of this compound's water solubility is not one with a simple answer. While the compound does dissolve in water, this process initiates a series of complex hydrolysis and aquation reactions that define the true nature of the solution. The apparent solubility and the identity of the dissolved species are highly dependent on factors such as pH, temperature, and time. For the researcher, scientist, or drug development professional, recognizing this complexity is the first step toward harnessing the full potential of this compound. By moving beyond the misleading binary of "soluble" or "insoluble" and adopting rigorous, well-characterized experimental protocols, one can achieve the control and reproducibility necessary for advanced scientific discovery.
References
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- American Elements. (n.d.). This compound.
- FUNCMATER. (n.d.). This compound (RuBr3•xH2O)-Crystalline.
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- Thermo Fisher Scientific. (n.d.). This compound, Ru 25% min.
- ChemicalBook. (2024). RUTHENIUM (III) BROMIDE | 14014-88-1.
- Saha, R., Mukherjee, A., & Bhattacharya, S. (2022). Development of a ruthenium–aquo complex for utilization in synthesis and catalysis for selective hydration of nitriles and alkynes. RSC Publishing.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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An In-Depth Technical Guide to the Crystal Structure of Ruthenium(III) Bromide and its Hydrated Form
Introduction: A Tale of Two Forms
Ruthenium(III) bromide (RuBr₃) is a significant compound in the field of inorganic chemistry, serving as a precursor for the synthesis of various organometallic catalysts and potential therapeutic agents.[1][2] As with many transition metal halides, its properties and reactivity are intrinsically linked to its structure. For researchers, scientists, and drug development professionals, a precise understanding of this structure is not merely academic; it is a prerequisite for predictable and reproducible research.
This guide addresses the crystal structure of Ruthenium(III) bromide, a topic that requires careful distinction between two commonly encountered forms: the well-defined anhydrous RuBr₃ and the commercially prevalent, yet structurally ambiguous, hydrated form, RuBr₃·xH₂O . While the former possesses a thoroughly characterized crystalline lattice, the latter is best understood not as a simple hydrate but as a complex mixture of aquated ruthenium species. This guide will first detail the definitive crystal structure of the anhydrous compound and then provide an evidence-based perspective on the nature of its hydrated counterpart, grounded in established principles of coordination chemistry.
Part 1: The Definitive Crystal Structure of Anhydrous Ruthenium(III) Bromide (RuBr₃)
The anhydrous form of Ruthenium(III) bromide is a dark brown, crystalline solid.[3] Its structure has been unambiguously determined through single-crystal X-ray diffraction, revealing a fascinating polymeric arrangement.
Synthesis of Crystalline Anhydrous RuBr₃
High-quality single crystals of anhydrous RuBr₃ suitable for structural analysis are typically prepared through direct combination of the elements under rigorous conditions. The causality behind this choice is clear: the high temperatures are required to overcome the activation energy of the reaction between solid ruthenium and gaseous bromine, while high pressure ensures a sufficient concentration of bromine to drive the reaction to completion.
A representative synthesis involves the reaction of high-purity ruthenium metal powder with elemental bromine in a sealed vessel at elevated temperature and pressure (e.g., 720 K and 20 bar).[3] More advanced methods for growing large, high-quality single crystals for physical property measurements utilize a self-flux method under high pressure (e.g., 4 GPa) and high temperature (up to 1200°C).[4][5]
Structural Polymorphism and Coordination
Anhydrous RuBr₃ is known to exist in at least two polymorphic forms. Both structures are built from infinite, parallel columns of face-sharing [RuBr₆] octahedra, a common motif for transition metal trihalides. In this arrangement, each ruthenium(III) ion is octahedrally coordinated by six bromide ions.
-
Low-Temperature (Orthorhombic) Phase : At lower temperatures, RuBr₃ adopts an ordered orthorhombic structure. A key feature of this phase is the pairing of ruthenium cations, leading to alternating long and short Ru-Ru distances along the polymeric chains.[3]
-
High-Temperature (Hexagonal) Phase : The compound undergoes a phase transition at approximately 384 K (111 °C) to a disordered hexagonal structure, similar to that of titanium(III) iodide (TiI₃).[3] In this phase, the Ru-Ru distances appear equal on average due to the random distribution of different chain conformations.[3]
This structural arrangement results in highly anisotropic physical properties, as observed in transport and magnetic measurements on single crystals.[4][6]
Crystallographic Data for Anhydrous RuBr₃
The quantitative data derived from X-ray diffraction studies are summarized below for easy comparison.
| Parameter | Low-Temperature Phase | High-Temperature Phase |
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | Pnmm (No. 59) | P6₃/mcm (No. 193) |
| Coordination | Octahedral [RuBr₆] | Octahedral [RuBr₆] |
| Key Feature | Alternating Ru-Ru distances | Averaged, equal Ru-Ru distances |
| Reference | Hillebrecht, H. et al. (2004)[3] | Hillebrecht, H. et al. (2004)[3] |
Part 2: Deconstructing the "Hydrated" Form (RuBr₃·xH₂O)
In stark contrast to its anhydrous counterpart, a definitive single-crystal X-ray structure for Ruthenium(III) bromide hydrate is not available in the public record, including major crystallographic databases like the Inorganic Crystal Structure Database (ICSD).[7][8] Commercial samples are typically sold with a variable water content (specified by ruthenium percentage, e.g., "Ru 25% min"), which is a strong indicator that it is not a single stoichiometric compound.[2][9]
An Analogous Model: Ruthenium(III) Chloride Hydrate
To understand the likely nature of RuBr₃·xH₂O, we can turn to its extensively studied chemical cousin, Ruthenium(III) chloride hydrate (RuCl₃·xH₂O). This compound, a common starting material in ruthenium chemistry, is not a simple lattice hydrate. Instead, extensive research has shown it to be a complex and variable mixture of different ruthenium-chloro-aqua coordination complexes.[10] The exact species present depend on the method of preparation, but they include cations like [RuCl₂(H₂O)₄]⁺ and [RuCl(H₂O)₅]²⁺, with chloride counter-ions.
The Inferred Structure of RuBr₃·xH₂O
By chemical analogy, it is scientifically sound to infer that this compound is of a similar nature. The term "hydrate" is a commercial convenience rather than a precise structural description. The material is best understood as an amorphous or poorly crystalline solid composed of various octahedral ruthenium(III) species where both bromide ions and water molecules serve as ligands, directly bonded to the ruthenium center. Plausible species within the solid would include [RuBr₂(H₂O)₄]Br, [RuBr(H₂O)₅]Br₂, and neutral complexes like [RuBr₃(H₂O)₃].
This coordination of water directly to the metal center explains the high water solubility of the hydrated form, a property not shared by the anhydrous compound.[9][11]
Part 3: Practical Experimental Protocols for the Researcher
Given the structural dichotomy, a researcher must approach the two forms of Ruthenium(III) bromide differently. The following protocols are designed as self-validating systems to ensure clarity and reproducibility.
Experimental Workflow: Characterization of Commercial RuBr₃·xH₂O
This workflow is essential for any researcher before using a commercial "hydrated" sample as a precursor. The goal is to determine the actual water content and assess the material's nature.
Caption: Workflow for the essential characterization of commercial RuBr₃·xH₂O.
Step-by-Step Methodology:
-
Thermogravimetric Analysis (TGA):
-
Objective: To quantify the water content (the value of 'x' in RuBr₃·xH₂O).
-
Procedure:
-
Place a precisely weighed sample (5-10 mg) into an alumina TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to ~200°C at a rate of 10°C/min. Water molecules, whether coordinated or lattice-bound, will be driven off in this range.
-
Continue heating to >400°C to observe the decomposition of the anhydrous bromide.[3]
-
-
Validation: The percentage mass loss up to ~200°C corresponds to the total water content. This allows for the calculation of the true molar mass of the hydrated material for subsequent reactions.
-
-
Powder X-ray Diffraction (PXRD):
-
Objective: To assess the crystallinity of the sample.
-
Procedure:
-
Grind a small portion of the as-received sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect a diffraction pattern over a 2θ range of 10-80°.
-
-
Validation: Compare the obtained pattern to the reference diffraction patterns for the known anhydrous RuBr₃ phases. A lack of sharp peaks (i.e., broad humps) indicates an amorphous material, which is consistent with the inferred structure of a mixture of aqua-bromo species. The presence of some sharp peaks may indicate a partially crystalline mixture. This step is crucial for understanding why reactions using this precursor may differ from those using crystalline anhydrous RuBr₃.
-
Part 4: Visualizing the Ruthenium(III) Coordination Sphere
To visualize the local environment around the ruthenium center in the hydrated form, we can model a representative neutral species, trans-[RuBr₃(H₂O)₃]. This octahedral complex is a plausible component of the solid-state mixture.
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A Thermoanalytical Investigation of Ruthenium(III) Bromide Hydrate: A Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(III) bromide (RuBr₃), a significant compound in catalysis and materials science, is commonly supplied as a hydrate (RuBr₃·nH₂O). The presence of water of hydration significantly influences its chemical and physical properties, including its thermal stability. A thorough understanding of its thermoanalytical behavior is paramount for its effective application in high-temperature processes, for quality control, and to ensure safe handling. This technical guide provides a comprehensive, albeit predictive, exploration of the thermoanalytical properties of Ruthenium(III) bromide hydrate. Due to the limited availability of direct experimental data in the public domain, this guide synthesizes information from the known behavior of anhydrous Ruthenium(III) bromide, analogous hydrated metal halides, and fundamental principles of thermal analysis to present a scientifically grounded, hypothetical thermoanalytical profile.
This document is structured to provide not just a theoretical framework but also practical, step-by-step protocols for researchers seeking to perform their own thermal analysis of this compound. The causality behind experimental choices is explained to empower the user with a deeper understanding of the techniques.
Theoretical Framework: Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a multi-stage process, commencing with dehydration, followed by the decomposition of the anhydrous salt. The nature of the decomposition products is highly dependent on the atmospheric conditions (inert or oxidizing).
Dehydration
Commercial this compound is often found as a trihydrate, RuBr₃·3H₂O. The initial stage of thermal decomposition will, therefore, involve the endothermic removal of these three water molecules. It is plausible that this dehydration occurs in one or more steps, reflecting different binding energies of the water molecules to the ruthenium center.
Decomposition of Anhydrous Ruthenium(III) Bromide
Following complete dehydration, the resulting anhydrous RuBr₃ will decompose at a higher temperature. Anhydrous Ruthenium(III) bromide is known to decompose above 400°C[1]. The decomposition pathway and final products will be contingent on the surrounding atmosphere.
-
In an inert atmosphere (e.g., Nitrogen, Argon): The decomposition is likely to proceed through the release of bromine gas (Br₂), potentially leading to the formation of lower valence ruthenium bromides or metallic ruthenium.
-
In an oxidizing atmosphere (e.g., Air, Oxygen): The presence of oxygen will likely lead to the formation of ruthenium oxides, such as Ruthenium(IV) oxide (RuO₂), alongside the release of bromine gas.
The proposed overall decomposition pathways are as follows:
-
Inert Atmosphere:
-
Oxidizing Atmosphere:
Experimental Protocols
To investigate the thermoanalytical properties of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) is recommended.
Instrumentation and General Parameters
-
Thermogravimetric Analyzer (TGA): To measure mass changes as a function of temperature.
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To detect thermal events such as phase transitions and reactions.
-
Sample Pans: Platinum or alumina crucibles are recommended due to the corrosive nature of bromine at high temperatures.
-
Atmosphere: High-purity nitrogen or argon for inert conditions, and dry air or oxygen for oxidizing conditions.
-
Heating Rate: A heating rate of 10°C/min is a common starting point for preliminary investigations.
-
Temperature Range: From ambient temperature to at least 800°C to ensure complete decomposition.
-
Sample Mass: 5-10 mg is a typical sample size.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Gently grind the this compound sample to ensure homogeneity.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with the desired gas (inert or oxidizing) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Analysis Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Record the mass change (TGA), differential temperature (DTA), or heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost at each step.
-
Correlate the mass loss steps with the corresponding thermal events observed in the DTA/DSC curve (endothermic or exothermic peaks).
-
Calculate the theoretical mass loss for the proposed decomposition steps and compare with the experimental data.
-
Predicted Thermoanalytical Data
Based on the proposed decomposition pathways for RuBr₃·3H₂O, the following quantitative data can be predicted:
| Decomposition Step | Predicted Temperature Range (°C) | Mass Loss (%) (Theoretical) | Thermal Event (DTA/DSC) |
| Dehydration: RuBr₃·3H₂O → RuBr₃ + 3H₂O | 50 - 200 | 13.7% | Endothermic |
| Decomposition (Inert): 2RuBr₃ → 2Ru + 3Br₂ | > 400 | 70.5% (of anhydrous mass) | Endothermic |
| Decomposition (Oxidizing): RuBr₃ + O₂ → RuO₂ + 1.5Br₂ | > 400 | 61.0% (of anhydrous mass) | Exothermic |
Visualizing the Process
Proposed Experimental Workflow
Caption: A flowchart illustrating the key steps in the thermoanalytical investigation of this compound.
Proposed Decomposition Pathway
Caption: A diagram showing the proposed multi-stage thermal decomposition of Ruthenium(III) bromide trihydrate under different atmospheric conditions.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. By comparing the experimentally obtained percentage mass losses with the theoretically calculated values for the proposed decomposition steps, researchers can gain confidence in their results. Furthermore, analysis of the gaseous decomposition products using a coupled technique like TGA-Mass Spectrometry (TGA-MS) would provide definitive identification of the evolved species (H₂O, Br₂), thus validating the proposed reaction mechanisms. Analysis of the solid residue by techniques such as X-ray Diffraction (XRD) can confirm the identity of the final product (e.g., Ru or RuO₂).
Conclusion
This technical guide provides a predictive yet scientifically rigorous framework for understanding and investigating the thermoanalytical properties of this compound. By following the detailed experimental protocols and utilizing the theoretical predictions as a benchmark, researchers can effectively characterize this important ruthenium compound. The insights gained from such studies are crucial for optimizing its use in various applications and for ensuring its safe handling and storage. It is our hope that this guide will serve as a valuable resource and stimulate further experimental work to fully elucidate the thermal behavior of this compound.
References
-
AMERICAN ELEMENTS®. This compound. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Thermal studies on halides and basic halides of copper(II). [Link]
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Wikipedia. Ruthenium(III) bromide. [Link]
-
PubChem. Cobalt dibromide. [Link]
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Electrochemical properties of Ruthenium(III) bromide hydrate
An In-depth Technical Guide to the Electrochemical Properties of Ruthenium(III) Bromide Hydrate
Abstract
Ruthenium, a versatile transition metal, exhibits a rich redox chemistry that is central to its widespread use in catalysis, sensing, and materials science.[1] this compound (RuBr₃·xH₂O) serves as a crucial precursor for many of these applications, making a thorough understanding of its electrochemical behavior paramount. This technical guide provides a comprehensive exploration of the core electrochemical properties of RuBr₃·xH₂O. While direct, published electrochemical data for this specific hydrate is limited, this document synthesizes information from analogous ruthenium(III) halide systems to present a robust and predictive framework. We will delve into the fundamental Ru(III)/Ru(II) redox couple, provide a field-proven experimental protocol for its characterization using cyclic voltammetry, and discuss the critical factors that influence its electrochemical signature. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique electrochemical characteristics of ruthenium compounds.
The Fundamental Ru(III)/Ru(II) Redox Couple: A Core Principle
The electrochemistry of this compound is dominated by a single, fundamental process: the one-electron reversible reduction of the Ruthenium(III) center to Ruthenium(II).
Ru³⁺ + e⁻ ⇌ Ru²⁺
This redox couple is the cornerstone of many of ruthenium's catalytic cycles. In solution, the ruthenium ion is not a bare cation. It is coordinated by ligands—in this case, water molecules from the hydrate and bromide ions. This coordination sphere, forming various aqua- and bromo-complexes, is critical as it directly influences the precise potential at which the Ru(III)/Ru(II) transition occurs. The nature of bound ligands is a well-established factor in stabilizing different oxidation states of ruthenium.[2]
Cyclic voltammetry (CV) is the principal technique used to probe this behavior. A typical CV scan for a simple ruthenium(III) complex will exhibit a pair of peaks: a cathodic (reduction) peak on the forward scan as Ru³⁺ is converted to Ru²⁺ at the electrode surface, and an anodic (oxidation) peak on the reverse scan as the generated Ru²⁺ is oxidized back to Ru³⁺. The quasi-reversible nature of this couple is a common feature in many ruthenium complexes.[3]
Visualizing the Redox Process and Experimental Workflow
To fully grasp the concepts, it is essential to visualize both the chemical transformation at the electrode and the logical flow of an electrochemical experiment.
Caption: The Ru(III)/Ru(II) redox couple at the electrode surface.
Caption: Standard experimental workflow for Cyclic Voltammetry.
Authoritative Protocol: Cyclic Voltammetry of a Ruthenium(III) Halide
This protocol provides a robust, self-validating methodology for characterizing the electrochemical properties of this compound or analogous compounds. The explanation behind each step is provided to ensure experimental integrity.
Objective: To determine the half-wave potential (E½) and assess the reversibility of the Ru(III)/Ru(II) redox couple.
Materials:
-
This compound (CAS: 14014-88-1)[4]
-
Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Working Electrode (WE): 3 mm Glassy Carbon Electrode
-
Counter Electrode (CE): Platinum wire or gauze
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Nitrate (Ag/AgNO₃) non-aqueous reference electrode.
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads.
Step-by-Step Methodology:
-
Electrode Preparation (The "Why"): A pristine electrode surface is non-negotiable for reproducible results. Contaminants or surface defects can alter electron transfer kinetics, leading to erroneous data.
-
Polish the glassy carbon WE sequentially with 1.0, 0.3, and 0.05 µm alumina slurries for 2-3 minutes each.
-
Rinse thoroughly with deionized water, then with the chosen solvent (acetonitrile).
-
Sonication in the solvent for 1-2 minutes can further remove polishing residues. Dry the electrode completely.
-
-
Solution Preparation (The "Why"): A supporting electrolyte is required to minimize solution resistance (iR drop) and ensure ions migrate via diffusion, not electrostatic attraction, which is a core assumption in CV theory. TBAPF₆ is a common choice for non-aqueous electrochemistry due to its wide potential window and inertness.
-
Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This is the "blank" electrolyte solution.
-
Prepare a 1-5 mM stock solution of RuBr₃·xH₂O in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
-
Electrochemical Cell Assembly (The "Why"): A standard three-electrode setup allows for precise control of the potential at the WE surface.[5] The RE provides a stable reference point, the WE is where the reaction of interest occurs, and the CE completes the circuit without affecting the WE process.
-
Assemble the polished WE, Pt counter electrode, and Ag/AgCl reference electrode in the electrochemical cell.
-
Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
-
De-gassing (The "Why"): Dissolved oxygen is electrochemically active and its reduction can interfere with the voltammogram of the analyte. Purging with an inert gas like nitrogen or argon removes dissolved O₂.
-
Bubble nitrogen or argon gas through the solution for 10-15 minutes.
-
Maintain a blanket of the inert gas over the solution during the experiment to prevent re-dissolution of oxygen.
-
-
Data Acquisition (The "Why"): Running a blank scan first confirms the purity of the electrolyte. The scan rate variation helps diagnose the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
First, run a cyclic voltammogram of the blank electrolyte solution over the desired potential range (e.g., +1.0 V to -1.0 V vs Ag/AgCl) to ensure no interfering peaks are present.
-
With the RuBr₃·xH₂O solution, begin with a scan rate of 100 mV/s.
-
Perform scans at various rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer.
-
Interpreting the Data: Key Parameters and Influencing Factors
The resulting cyclic voltammogram provides a wealth of information. The primary parameters are:
-
Anodic and Cathodic Peak Potentials (Epa, Epc): The potentials at which the oxidation and reduction peak currents occur.
-
Half-Wave Potential (E½): Calculated as (Epa + Epc) / 2. This value is a good approximation of the standard redox potential for the Ru(III)/Ru(II) couple under the specific experimental conditions.
-
Peak Separation (ΔEp): Calculated as |Epa - Epc|. For a theoretically perfect, one-electron reversible process, ΔEp is ~59 mV at room temperature. Larger values often indicate quasi-reversible or irreversible kinetics.
-
Peak Currents (ipa, ipc): The magnitude of the current at each peak. For a reversible system, the ratio of peak currents (ipa/ipc) should be close to 1.
Key Factors Influencing Electrochemical Properties:
-
Solvent: The coordinating ability of the solvent is critical. In non-aqueous solvents like acetonitrile, the coordination sphere around the ruthenium center will be different than in water, directly impacting the redox potential.[6] Non-aqueous electrolytes are often preferred as they typically offer a wider potential window.[6]
-
Halide Ligand: The nature of the halide (Br⁻ vs. Cl⁻) influences the electronic properties of the metal center. Bromide is a softer, more polarizable ligand than chloride, which can shift the redox potential. Studies on related complexes show that changing halide ligands can systematically tune redox potentials.[7][8]
-
Supporting Electrolyte: While primarily for conductivity, the electrolyte's ions can sometimes interact with the ruthenium complex, slightly altering its behavior.
Comparative Electrochemical Data
| Compound/System | Redox Couple | E½ (V vs. reference) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| Binuclear Ru(III) Schiff Base Complex (from RuBr₃ precursor) | Ru(III)/Ru(II) | +0.38 to +0.45 | 80-100 | CH₂Cl₂ / TBAP | [3] |
| mer-[RuIIICl₃(L1)(CH₃CN)] | Ru(III)/Ru(II) | +0.24 | 80 | CH₃CN / TEAP | [2] |
| Ru(OEP)(PⁿBu₃)₂ (Oxidation to Ru(III)) | Ru(III)/Ru(II) | +0.03 (vs Ag/AgCl) | — | CH₂Cl₂ | [9] |
Note: Reference electrodes (e.g., TBAP, TEAP) and conditions vary between studies, so direct comparison requires caution. The data demonstrates the typical potential range for the Ru(III)/Ru(II) couple.
Conclusion
The electrochemical behavior of this compound is fundamentally governed by the accessible and quasi-reversible Ru(III)/Ru(II) redox couple. While direct quantitative data for this specific salt is scarce, its properties can be reliably predicted and analyzed based on the extensive knowledge of analogous ruthenium halide and coordination complexes. By employing rigorous, validated experimental protocols such as the one detailed in this guide, researchers can accurately characterize its redox potential, electron transfer kinetics, and stability. This foundational understanding is the critical first step in designing novel catalysts, developing advanced materials, and pioneering new therapeutic agents based on the rich electrochemistry of ruthenium.
References
- Lissandrello, F., et al. (2023). Ruthenium electrodeposition from non-aqueous electrolytes containing divalent ions. Electrochimica Acta, 468, 143186. [Source: vertexaisearch.cloud.google.com]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Magnetic Properties of Ruthenium(III) Bromide Hydrate
This guide provides a comprehensive exploration of the magnetic properties of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a topic of significant interest for researchers in coordination chemistry, materials science, and drug development. We will move from the fundamental electronic structure that dictates its magnetic character to the advanced experimental techniques used for its characterization, offering field-proven insights into the causality behind its behavior and the design of robust analytical protocols.
The Theoretical Foundation: Unpacking the Magnetism of a 4d⁵ Ion
The magnetic identity of any transition metal compound is rooted in its electronic configuration. For this compound, the story begins with the Ruthenium(III) cation, Ru³⁺.
Electronic Configuration and the Low-Spin State
Ruthenium is a second-row (4d) transition metal. A neutral Ruthenium atom has an electron configuration of [Kr] 4d⁷ 5s¹. Upon ionization to Ru³⁺, it loses three electrons, resulting in a 4d⁵ configuration .
In a coordination complex like this compound, the Ru³⁺ ion is surrounded by bromide ions and water molecules in a roughly octahedral geometry. This ligand field splits the five degenerate d-orbitals into two sets: a lower-energy t₂g triplet and a higher-energy e₉ doublet. For 4d and 5d transition metals, the crystal field splitting energy (Δo) is substantially larger than the spin-pairing energy. Consequently, the five d-electrons preferentially fill the lower-energy t₂g orbitals before occupying the e₉ orbitals. This results in a low-spin t₂g⁵ configuration with one unpaired electron , yielding a total spin state of S = 1/2 .
Caption: d-orbital splitting for a Ru³⁺ ion in an octahedral field.
The Critical Role of Spin-Orbit Coupling (SOC)
For a simple 3d transition metal with S = 1/2, the magnetic moment would be close to the spin-only value of 1.73 µB. However, for heavier elements like Ruthenium, spin-orbit coupling (SOC) —the interaction between the electron's spin and its orbital angular momentum—is significant and cannot be ignored.
The t₂g⁵ configuration gives rise to a ²T₂g ground state term . This term possesses orbital angular momentum, which couples with the spin angular momentum. This coupling splits the ²T₂g term, leading to a temperature-dependent magnetic moment. At room temperature, the magnetic moment is typically elevated above the spin-only value, often falling in the range of 1.9 to 2.1 µB for mononuclear Ru(III) complexes.[1][2] As the temperature is lowered, the thermal population of the higher-energy spin-orbit coupled states decreases, causing a characteristic drop in the measured effective magnetic moment.[1] This phenomenon is a hallmark of paramagnetic 4d and 5d ions.
Structural Considerations: From Anhydrous Lattices to Hydrated Complexes
The magnetic properties of a material are intrinsically linked to its crystal structure. Anhydrous Ruthenium(III) bromide (RuBr₃) is known to adopt a BiI₃-type crystal structure (space group R-3), where Ru³⁺ ions form a nearly perfect honeycomb lattice.[3][4] In this layered structure, the potential for through-space or through-ligand magnetic exchange between adjacent Ru³⁺ centers exists, which can lead to cooperative magnetic phenomena like antiferromagnetism at very low temperatures.[4][5]
The introduction of water molecules in This compound (RuBr₃·xH₂O) alters this structural arrangement. The water molecules can coordinate directly to the Ruthenium center or exist as lattice water, influencing the local coordination geometry and the intermolecular packing through hydrogen bonding. This can change the Ru-Ru distances and the pathways for magnetic exchange, potentially leading to different magnetic behavior compared to the anhydrous form. The exact crystal structure of the hydrated species is crucial for a complete understanding of its magnetic properties.
Experimental Characterization: Protocols and Data Interpretation
A dual-pronged approach using bulk magnetic susceptibility measurements and local-probe electron paramagnetic resonance is essential for a thorough characterization.
DC Magnetic Susceptibility
This technique measures the overall magnetic response of the sample to an applied magnetic field over a range of temperatures.
Experimental Protocol: SQUID Magnetometry
-
Sample Preparation: A precisely weighed polycrystalline sample of RuBr₃·xH₂O (typically 5-15 mg) is loaded into a diamagnetically inert container, such as a gelatin capsule or a clear plastic straw.
-
Mounting and Centering: The sample is mounted onto the sample rod of a Superconducting Quantum Interference Device (SQUID) magnetometer and centered within the superconducting detection coils to ensure maximum signal sensitivity.
-
Measurement:
-
Data Analysis:
-
The raw data is corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms (using Pascal's constants).
-
The molar magnetic susceptibility (χₘ) is calculated.
-
The data is presented as a plot of χₘT versus Temperature (T). The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = √(8χₘT).
-
Caption: Experimental workflow for DC magnetic susceptibility measurement.
Interpretation of χₘT vs. T Data
For a typical mononuclear Ru(III) complex, the χₘT value at 300 K is expected to be between 0.54 and 0.59 cm³mol⁻¹K.[1][2] As the temperature decreases, the χₘT product will gradually decline due to the depopulation of excited states from spin-orbit coupling.[1] Any sharp increase or decrease at very low temperatures would suggest the onset of intermolecular ferromagnetic or antiferromagnetic interactions, respectively.
| Parameter | Typical Value for Mononuclear Ru(III) Complexes | Source |
| Spin State (S) | 1/2 | Theoretical |
| χₘT at 300 K | 0.54 - 0.59 cm³mol⁻¹K | [1][2] |
| µ_eff at 300 K | ~2.0 - 2.1 µB | Calculated |
| Low-Temp Behavior | χₘT decreases with T | [1] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a powerful spectroscopic technique that directly probes the unpaired electron, providing detailed information about its local environment.
Experimental Protocol: X-band EPR
-
Sample Preparation: A small amount of polycrystalline RuBr₃·xH₂O powder is loaded into a high-purity quartz EPR tube.
-
Spectrometer Setup: The tube is placed inside the resonant cavity of an X-band (~9.5 GHz) EPR spectrometer. The sample is cooled to a low temperature (typically ≤ 20 K) using a liquid helium cryostat to slow down spin-lattice relaxation, which would otherwise broaden the signal beyond detection.
-
Data Acquisition: A fixed microwave frequency is applied to the sample while the external magnetic field is swept. The absorption of microwave radiation is recorded as the first derivative.
-
Analysis: The resulting spectrum is analyzed to determine the principal values of the g-tensor (gₓ, gᵧ, g₂).
Caption: Experimental workflow for EPR spectroscopy.
Interpretation of EPR Spectra
For an S=1/2 system like Ru(III), the g-values provide a sensitive probe of the electronic structure and the symmetry of the ligand field.
-
Isotropic Signal (gₓ = gᵧ = g₂): Suggests a highly symmetric, perfectly octahedral environment around the Ru³⁺ ion.
-
Anisotropic Signal (gₓ ≠ gᵧ ≠ g₂): Indicates a distorted octahedral geometry, which is common in solid-state structures. The degree of anisotropy reflects the extent of the structural distortion. EPR studies are crucial for understanding the speciation and coordination of Ruthenium compounds in various environments, including biological systems.[6]
Conclusion and Outlook
The magnetic character of this compound is a classic example of the rich physics exhibited by 4d transition metal complexes. Its properties are defined by a delicate interplay of its t₂g⁵ low-spin electronic configuration, a dominant spin-orbit coupling effect, and the specifics of its crystal structure.
-
Core Identity: It is a paramagnetic compound with an S=1/2 spin ground state.
-
Defining Feature: Its magnetic moment is significantly influenced by spin-orbit coupling, leading to a characteristic temperature dependence that deviates from simple Curie-law behavior.
-
Analytical Approach: A comprehensive analysis requires a combination of DC magnetic susceptibility measurements to quantify the bulk magnetic moment and its temperature evolution, alongside low-temperature EPR spectroscopy to probe the local electronic environment of the Ru³⁺ center.
For professionals in drug development, where Ruthenium complexes are investigated as anticancer agents, understanding these magnetic properties is not merely academic.[6] EPR, for instance, can be used as a tool to track the oxidation state and coordination environment of a Ruthenium-based drug within cellular components, providing invaluable mechanistic insights.[6] Future research should prioritize obtaining high-quality single crystals of the hydrated form to definitively resolve its structure and map the precise pathways of any intermolecular magnetic interactions.
References
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Clarke, M. J. (2013). EPR as a probe of the intracellular speciation of ruthenium(III) anticancer compounds. PubMed Central. [Link]
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Ruiz, J., et al. (2022). Ferromagnetic Coupling and Single-Ion Magnet Phenomenon in Mononuclear Ruthenium(III) Complexes Based on Guanine Nucleobase. MDPI. [Link]
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Castillo, O., et al. (2023). Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties. MDPI. [Link]
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Natarajan, K., et al. (2013). EPR spectral data and magnetic moment of Ru(III) complexes. ResearchGate. [Link]
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Kaushik, N. K., et al. (2013). Magnetic properties of ruthenium(III) complex with bipyridine: Magnetic Susceptibility Data – Part 4. ResearchGate. [Link]
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Lampen-Kelley, P., et al. (2024). Crystal Structures and Twinning of RuBr3. ResearchGate. [Link]
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Kaew-in, P., et al. (2024). Probing the electronic and magnetic structures of ruthenium trihalides by x-ray scattering. arXiv.org. [Link]
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Winter, S. M., et al. (2022). Magnetic structure and exchange parameters in the Kitaev-Heisenberg system RuBr3. arXiv.org. [Link]
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Wikipedia. (n.d.). Ruthenium(III) bromide. Wikipedia. [Link]
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-
McGuire, M. A. (2021). The layered RuBr3-RuI3 honeycomb system. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Ruthenium(III) Bromide Hydrate as a Versatile Catalyst Precursor
Introduction: The Latent Power of a Simple Salt
In the landscape of transition metal catalysis, ruthenium holds a position of exceptional versatility, mediating a vast array of organic transformations with remarkable efficiency and selectivity.[1] While complex, well-defined organometallic ruthenium complexes often take center stage, their synthesis frequently begins with simple, unassuming inorganic salts. Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is a prime example of such a fundamental starting material.[2] This dark, crystalline, water-soluble solid is not typically the active catalyst itself but serves as a cost-effective and highly adaptable precursor.[1][3] Its utility lies in its ability to undergo ligand exchange reactions, allowing chemists to readily synthesize a diverse portfolio of sophisticated, catalytically active species tailored for specific applications, from olefin metathesis to hydrogenations and oxidations.[2][4]
This guide provides an in-depth look at the properties of this compound, its activation into catalytic species, and detailed protocols for its application in key organic transformations.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a precursor's properties and handling requirements is paramount for safe and reproducible experimentation.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 314075-07-5 | [5] |
| Molecular Formula | RuBr₃·xH₂O | [2][5] |
| Formula Weight | 340.78 g/mol (anhydrous) | [5][6] |
| Appearance | Black crystalline solid | [5] |
| Solubility | Soluble in water and alcohol. | [3][5] |
| Key Hazard | Causes severe skin burns and eye damage. | [7][8][9] |
| Sensitivity | Hygroscopic; sensitive to moisture. | [5][8] |
Safety and Handling Protocol
This compound is a corrosive material that requires careful handling to prevent injury.[7][9] Adherence to the following protocol is mandatory.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][10]
-
Personal Protective Equipment (PPE) :
-
Handling :
-
Storage :
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
Part 2: From Precursor to Active Catalyst
The core value of RuBr₃·xH₂O is its role as a blank slate. The bromide and water ligands are relatively labile and can be displaced by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or pincer ligands, to generate the true, catalytically active species.[1] This activation process is the foundational step for harnessing ruthenium's catalytic power.
Caption: Experimental workflow for synthesizing a key metathesis precursor.
-
Materials :
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure :
-
Combine RuCl₃·xH₂O (1.0 eq) and triphenylphosphine (6.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous methanol to the flask (approx. 30 mL per gram of RuCl₃·xH₂O).
-
Place the flask under an inert atmosphere of nitrogen.
-
Heat the mixture to reflux with vigorous stirring. The solution will turn from dark red-brown to a clearer brown as the product begins to precipitate.
-
Maintain reflux for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the dark brown solid product by vacuum filtration.
-
Wash the solid sequentially with small portions of cold methanol and then diethyl ether to remove excess PPh₃ and other impurities.
-
Dry the product under vacuum. The resulting RuCl₂(PPh₃)₃ can be used directly for the synthesis of first-generation Grubbs catalysts. [11]
-
Application: Ketone Transfer Hydrogenation
Transfer hydrogenation is a powerful method for the reduction of carbonyls, imines, and other unsaturated functional groups, using readily available hydrogen donors like isopropanol instead of high-pressure H₂ gas. [12]Ruthenium complexes are exceptionally efficient catalysts for this transformation. [1][13]An active catalyst can be generated in situ from Ru(III) salts.
Protocol: In Situ Catalyzed Transfer Hydrogenation of Acetophenone
-
Objective : To reduce acetophenone to 1-phenylethanol using a ruthenium catalyst generated in situ.
-
Principle : A Ru(III) precursor, in the presence of a ligand and a base, forms a catalytically active Ru(II)-hydride species. This species transfers hydrogen from the solvent (isopropanol) to the ketone substrate. [14]
Caption: Experimental workflow for transfer hydrogenation.
-
Materials :
-
This compound (RuBr₃·xH₂O)
-
Ligand (e.g., p-cymene or a suitable phosphine)
-
Base (e.g., CsOAc or KOH)
-
Acetophenone
-
Isopropanol (reagent grade, acts as solvent and H-donor)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure :
-
To a Schlenk tube under an inert atmosphere, add RuBr₃·xH₂O (e.g., 0.01 eq, 1 mol%).
-
Add a suitable ligand if required by the specific system (e.g., for [RuCl₂(p-cymene)]₂ formation, a dimer can be used directly). For many simple systems, a ligand may not be explicitly added, forming complexes with the solvent.
-
Add a base (e.g., CsOAc, 1.2 eq relative to the halide). [14] 4. Add dry isopropanol (sufficient to make a ~0.2 M solution of the substrate).
-
Stir the mixture at 80°C for 15-20 minutes to facilitate the formation of the active catalyst.
-
Add acetophenone (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (approx. 82°C) and monitor the progress by TLC or GC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-phenylethanol.
-
Application: Catalytic Oxidation of Alcohols
Ruthenium's accessible high oxidation states make it a versatile catalyst for oxidation reactions. [1]Using a simple Ru(III) salt with a stoichiometric terminal oxidant like sodium bromate (NaBrO₃) provides a robust system for converting alcohols to aldehydes and ketones. [15][16] Protocol: Oxidation of a Secondary Alcohol to a Ketone
-
Objective : To oxidize a secondary alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone) using a catalytic amount of RuBr₃·xH₂O.
-
Principle : The Ru(III) catalyst is oxidized by the terminal oxidant (bromate) to a higher-valent ruthenium-oxo species (e.g., Ru(V) or Ru(VI)). This powerful oxidant then transfers its oxygen atom to the alcohol substrate, regenerating the lower-valent Ru(III) catalyst to complete the catalytic cycle. [15][17]
Caption: Experimental workflow for catalytic alcohol oxidation.
-
Materials :
-
This compound (RuBr₃·xH₂O)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Sodium bromate (NaBrO₃)
-
Solvent system (e.g., a biphasic mixture like dichloromethane/water)
-
Sodium thiosulfate (Na₂S₂O₃) for quenching
-
-
Procedure :
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 eq) in the chosen organic solvent (e.g., dichloromethane).
-
Add RuBr₃·xH₂O (0.01-0.02 eq, 1-2 mol%).
-
Prepare a solution of sodium bromate (1.2-1.5 eq) in water.
-
With vigorous stirring, add the aqueous NaBrO₃ solution dropwise to the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Stir at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
-
Conclusion
This compound exemplifies the principle of utility and potential in chemical synthesis. While humble in its own right, it serves as a gateway to a vast and powerful world of ruthenium catalysis. Its accessibility, cost-effectiveness, and chemical adaptability make it an indispensable tool for researchers developing novel synthetic methodologies. By mastering the handling of this precursor and understanding the principles of its activation, scientists in both academic and industrial settings can unlock a broad spectrum of catalytic transformations, driving innovation in drug development, materials science, and beyond.
References
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Application Notes & Protocols: Leveraging Ruthenium(III) Bromide Hydrate for Advanced C-H Bond Activation
Introduction: The Strategic Value of Ruthenium(III) Precatalysts in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] Among the array of transition metals employed for this purpose, ruthenium has garnered significant attention due to its cost-effectiveness, robust performance, and unique reactivity.[3][4] While sophisticated Ru(II) complexes, such as [RuCl₂(p-cymene)]₂, are frequently utilized, there is a growing appreciation for simpler, more accessible precatalysts.[5]
This guide focuses on the application of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a readily available and user-friendly ruthenium source, in directing group-assisted C-H activation. Although many published protocols explicitly mention the analogous Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), the chemical principles and catalytic behavior are directly translatable to the bromide counterpart.[6][7] Research has demonstrated that simple Ru(III) halides can be highly effective, performing nearly as well as more complex Ru(II) arene complexes in C-H arylation reactions.[6][7][8] The direct use of RuCl₃·nH₂O (and by extension, RuBr₃·xH₂O) offers a more sustainable and practical approach for C-H activation, as many common Ru(II) precatalysts are themselves synthesized from RuCl₃·nH₂O.[8]
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the mechanistic underpinnings and practical protocols for employing this compound as a precatalyst in C-H arylation reactions.
Mechanistic Rationale: The Role of Ru(III) Bromide Hydrate in the Catalytic Cycle
The prevailing mechanism for C-H activation initiated by Ru(III) halides involves an in situ reduction to a catalytically active Ru(II) species. The presence of a carboxylate additive is often crucial, as it facilitates the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[4][8]
The catalytic cycle can be summarized as follows:
-
In Situ Formation of the Active Catalyst: The Ru(III) bromide precatalyst is believed to be reduced to an active Ru(II) species in the reaction mixture. This can be facilitated by various components of the reaction, and recent studies suggest an electrochemical cathodic reduction can also initiate this process.[8]
-
Carboxylate-Assisted C-H Activation: The directing group on the arene substrate (e.g., a carboxylic acid, pyridine) coordinates to the Ru(II) center. A carboxylate ligand (often added as a salt like NaOAc or K₂CO₃) then assists in the cleavage of the ortho C-H bond, forming a stable five- or six-membered ruthenacycle intermediate.[8][9]
-
Oxidative Addition: The aryl halide (Ar-X, where X = Br, I) undergoes oxidative addition to the ruthenacycle. This step involves the formal oxidation of Ru(II) to Ru(IV). The presence of additional ligands, such as phosphines, may be required for this step, particularly with less reactive aryl halides.[6][10][11]
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Ru(IV) intermediate, releasing the arylated product. This step regenerates the active Ru(II) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for C-H arylation using a Ru(III) precatalyst.
Application Protocol: Directing Group-Assisted C-H Arylation of Benzoic Acids
This protocol describes a general procedure for the ortho-arylation of a benzoic acid derivative using this compound as the precatalyst. This method is adapted from established procedures using RuCl₃·xH₂O and may require optimization for specific substrates and aryl halides.[6][7]
Materials and Equipment
-
Precatalyst: this compound (RuBr₃·xH₂O)
-
Substrate: Substituted Benzoic Acid (e.g., 2-methylbenzoic acid)
-
Coupling Partner: Aryl Bromide or Iodide (e.g., 4-bromoanisole)
-
Ligand (Optional but Recommended): Tricyclohexylphosphine (PCy₃) or 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylacetamide (DMAc) or 1,4-Dioxane (anhydrous, degassed)
-
Reaction Vessel: Schlenk tube or microwave vial equipped with a magnetic stir bar
-
Inert Atmosphere: Argon or Nitrogen gas line
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)
Experimental Workflow Diagram
Caption: Step-by-step workflow for Ru-catalyzed C-H arylation.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the benzoic acid substrate (1.0 equiv, e.g., 0.5 mmol), this compound (2.5 mol%), the phosphine or bipyridine ligand (5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Through the septum, add the aryl halide (1.5 equiv) followed by the degassed anhydrous solvent (e.g., DMAc, 2.0 mL).
-
Reaction Execution: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 120-140 °C). Stir the reaction mixture for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with 1M HCl (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope & Performance
The following tables summarize the typical scope for ruthenium-catalyzed C-H arylations directed by weakly coordinating groups, providing an expected performance framework for reactions employing RuBr₃·xH₂O.
Table 1: Representative Scope of Benzoic Acid Derivatives
| Entry | Substituent on Benzoic Acid | Typical Yield Range (%) | Notes |
|---|---|---|---|
| 1 | 4-Methoxy | 75-90% | Electron-donating groups are well-tolerated. |
| 2 | 4-Trifluoromethyl | 70-85% | Electron-withdrawing groups are compatible. |
| 3 | 4-Chloro | 70-85% | Halogen handles for further functionalization are retained. |
| 4 | 2-Methyl | 65-80% | Ortho-substituents may slightly lower yields due to sterics. |
| 5 | Naphthoic Acid | 70-90% | Polycyclic aromatic carboxylic acids are suitable substrates. |
| 6 | Heteroaromatic Carboxylic Acids | 50-75% | Nitrogen-containing heterocycles can be challenging but are viable.[7] |
Table 2: Representative Scope of Aryl Halides
| Entry | Aryl Halide | Typical Yield Range (%) | Notes |
|---|---|---|---|
| 1 | 4-Iodoanisole | 80-95% | Aryl iodides are generally more reactive. |
| 2 | 4-Bromoanisole | 70-85% | Aryl bromides are effective coupling partners. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 65-80% | Electron-poor aryl halides react efficiently. |
| 4 | 3-Bromopyridine | 50-70% | Heteroaryl halides are viable, though yields may be lower.[7] |
| 5 | 4-Bromobenzonitrile | 70-85% | Cyano groups are tolerated. |
Conclusion and Field-Proven Insights
This compound serves as a highly practical and economical precatalyst for C-H bond activation, particularly for the arylation of substrates bearing weakly coordinating directing groups. Its performance is comparable to that of the more commonly cited RuCl₃·xH₂O and provides a direct, sustainable entry into valuable biaryl structures.
Key Insights for Success:
-
Inert Conditions: While the precatalyst is air-stable, the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere is critical for reproducibility and high yields.[1]
-
Role of the Ligand: While some transformations can proceed without an added ligand, the inclusion of a phosphine or bipyridine ligand is often necessary to facilitate the oxidative addition of the aryl halide, especially for less reactive aryl bromides.[6][11]
-
Base Selection: The choice of base can be critical. For heteroaromatic substrates, switching from K₂CO₃ to a stronger base like Cs₂CO₃ can suppress side reactions and improve yields.[7]
-
Solvent Purity: The use of anhydrous and degassed solvents is recommended to prevent catalyst deactivation and ensure consistent results.
By leveraging the insights and protocols detailed in this guide, researchers can effectively incorporate this compound into their synthetic strategies, enabling efficient and sustainable access to complex molecular architectures for pharmaceutical and materials science applications.
References
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Weix, D. J., et al. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters. Available at: [Link][6][7][11]
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Leitch, J. A., & Frost, C. G. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Chemical Society Reviews. Available at: [Link]
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Weix, D. J., et al. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. PMC - NIH. Available at: [Link]
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Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. Available at: [Link]
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Larrosa, I., et al. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. PMC - NIH. Available at: [Link]
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Ackermann, L. (2010). Ruthenium-catalyzed direct arylations through C-H bond cleavages. PubMed. Available at: [Link]
-
Weix Group. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. University of Wisconsin–Madison. Available at: [Link]
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Saikia, P., & Bhuyan, P. J. (2017). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [Link]
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Zhou, Y., & Zhao, Y. (2020). Ruthenium‐Catalyzed Asymmetric C H Functionalization. ResearchGate. Available at: [Link]
-
Saikia, P., & Bhuyan, P. J. (2017). Recent Advances in C-H Bond Functionalization with Ruthenium-Based Catalysts. DRS@nio. Available at: [Link]
-
Sanford, M. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC - NIH. Available at: [Link]
-
Hartwig, J. F., et al. (2012). Oxidative Addition of Aryl Halides to Cationic Rhodium Bisphosphane Complexes and its Application in C-C Bond Formation. ResearchGate. Available at: [Link]
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Sanford, M. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. Available at: [Link]
-
Sanford, M. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. Available at: [Link]
-
Hao, J. M. (2022). Ruthenium-catalyzed Double Directing Group Directed C-H Activation/Dearomatization Reaction. Globe Thesis. Available at: [Link]
-
Ackermann, L., et al. (2025). Electroreductive room-temperature C–H activations with RuCl3·nH2O precatalyst via cathodic ruthenium(iii/ii) manifold. PMC - NIH. Available at: [Link]
-
Reisner, E., et al. (2022). Electrochemical Ruthenium-Catalysed C–H Activation in Water Through Heterogenization of a Molecular Catalyst. ResearchGate. Available at: [Link]
-
Ackermann, L. (2022). Sustainable Ruthenium(II)-Catalyzed C–H Activations in and on H₂O. ResearchGate. Available at: [Link]
-
James, B. R. (2025). CATALYTIC ACTIVATION OF MOLECULAR HYDROGEN BY RUTHENIUM (III) CHLORIDE COMPLEXES. ResearchGate. Available at: [Link]
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The Renaissance of Simplicity: Ruthenium(III) Bromide Hydrate as a Versatile Precursor for Olefin Metathesis
Introduction: A Paradigm Shift in Ruthenium-Catalyzed Olefin Metathesis
The advent of well-defined ruthenium alkylidene complexes, pioneered by Grubbs and others, has revolutionized the field of olefin metathesis, transforming it into an indispensable tool for carbon-carbon bond formation in organic synthesis and polymer chemistry.[1] These catalysts are celebrated for their remarkable functional group tolerance and stability.[1] However, the synthesis of these pre-defined catalysts can be complex and costly. This guide explores a more classical, yet highly practical and cost-effective approach: the use of simple, readily available ruthenium(III) bromide hydrate as a precursor for generating highly active olefin metathesis catalysts in situ. This methodology offers a compelling alternative for researchers and drug development professionals seeking efficient and economical routes to complex molecules.
This document provides a detailed exploration of the underlying principles, step-by-step protocols for catalyst generation and application in key metathesis reactions, and a discussion of the critical parameters that ensure success.
The Core Principle: From a Simple Salt to a Powerful Catalyst
The central strategy involves the transformation of commercially available this compound into a catalytically active Ru(II) species, which then reacts with a carbene source to generate the active ruthenium alkylidene catalyst. This process circumvents the need for isolating and purifying sensitive organometallic intermediates.
Causality Behind the Transformation: A Stepwise Rationale
-
Reduction of Ru(III) to Ru(II): Ruthenium in its +3 oxidation state is not catalytically active for olefin metathesis. The initial and most critical step is the reduction to the +2 oxidation state. This is typically achieved in situ using an excess of a phosphine ligand, such as triphenylphosphine (PPh3), which also serves as a stabilizing ligand for the resulting Ru(II) complex.[2]
-
Formation of a Ru(II)-Phosphine Complex: The newly formed Ru(II) center is stabilized by coordination with phosphine ligands, forming a complex analogous to well-known precursors like RuCl2(PPh3)3.[2] This intermediate is the direct precursor to the active catalyst.
-
Generation of the Ruthenium Carbene: The Ru(II)-phosphine complex is then reacted with a suitable carbene precursor. Common and effective sources include terminal alkynes or diazo compounds. For instance, reaction with a propargyl alcohol derivative can lead to the formation of a vinylcarbene complex, a highly active species for metathesis.[2]
This sequential, in situ approach provides a robust and straightforward method for accessing a potent catalytic system from a simple inorganic salt.
Visualizing the Workflow: From Precursor to Active Catalyst
The following diagram illustrates the logical flow of generating an active olefin metathesis catalyst from this compound.
Sources
Application Notes & Protocols: Ruthenium(III) Bromide Hydrate as a Precursor in Dye-Sensitized Solar Cell (DSSC) Development
Introduction: The Role of Ruthenium Precursors in Next-Generation Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering a cost-effective and efficient alternative to traditional silicon-based solar cells.[1] The operational principle of a DSSC is analogous to natural photosynthesis, where a sensitizer dye absorbs light and initiates a flow of electrons.[1] At the core of many high-performance DSSCs are ruthenium-based coordination complexes, which serve as the primary photosensitizers.[2][3] These complexes, such as the widely recognized N3 and N719 dyes, are celebrated for their broad absorption spectra, high quantum yields, and excellent electrochemical stability.[2][4]
While the final, active component in the solar cell is typically a Ruthenium(II) complex, the synthesis of these sophisticated molecules begins with a stable and reliable ruthenium source. Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is a key inorganic precursor for this purpose.[5][6] As a water-soluble, crystalline solid, it provides a versatile entry point for the synthesis of custom-designed ruthenium sensitizers. Understanding the properties of RuBr₃·xH₂O and the protocols for its conversion into functional dyes is fundamental for researchers aiming to innovate in the field of solar energy.
This document provides a detailed guide for researchers and scientists, outlining the properties of this compound, a comprehensive protocol for its use in synthesizing a benchmark Ruthenium(II) photosensitizer, and the subsequent fabrication and characterization of a high-performance DSSC.
Section 1: Precursor Profile - this compound (RuBr₃·xH₂O)
This compound serves as the foundational building block. Its proper handling and characterization are paramount for reproducible synthesis of high-quality sensitizer dyes.
Physicochemical Properties
The key properties of this compound are summarized below. It is a hygroscopic material, meaning it readily absorbs moisture from the air, a critical consideration for storage and handling.[6][7]
| Property | Value | Source(s) |
| CAS Number | 14014-88-1 | [8][9] |
| Molecular Formula | RuBr₃·xH₂O | [6][8] |
| Molecular Weight | 340.78 g/mol (anhydrous) | [8] |
| Appearance | Black crystalline solid | [6][9] |
| Solubility | Soluble in water and alcohol | [5][6] |
| Key Hazard | Corrosive; causes severe skin burns and eye damage | [7][10] |
| Storage | Store under inert gas (e.g., Nitrogen or Argon) in a dry place | [6] |
Safety and Handling Protocol
Causality: Due to its corrosive nature, strict adherence to safety protocols is essential to prevent chemical burns and respiratory irritation.[7][10] The hygroscopic property necessitates handling in a controlled environment to ensure accurate stoichiometry in subsequent reactions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of any dust particles.
-
Dispensing: Use glass or chemically resistant plastic (e.g., PTFE) spatulas for weighing and transferring the compound. Avoid metal spatulas which may react.
-
Environment: Whenever possible, handle the solid inside a glovebox with an inert atmosphere (N₂ or Ar) to prevent moisture absorption. If a glovebox is unavailable, work quickly and ensure the container is sealed immediately after use.
-
Spill & Waste: In case of a spill, do not use water. Neutralize with a suitable dry agent (e.g., sodium bicarbonate) before cleanup. Dispose of waste according to institutional and local regulations for corrosive heavy metal compounds.
Section 2: Synthesis of a Ruthenium(II) Bipyridyl Sensitizer
The transformation from a simple Ru(III) salt to a complex Ru(II) photosensitizer involves the coordination of specifically designed organic ligands. This protocol outlines the synthesis of a foundational complex, cis-Ru(dcbpy)₂(NCS)₂, commonly known as the N3 dye, a benchmark for DSSC performance.[11] While many literature procedures start from RuCl₃, RuBr₃ can be used as a direct analogue, with the underlying coordination chemistry remaining the same.
Synthesis Principle & Workflow
The synthesis is a multi-step process. First, the Ru(III) precursor is reacted with the primary anchoring ligand (4,4'-dicarboxy-2,2'-bipyridine, dcbpy) to form an intermediate complex. This is followed by the introduction of isothiocyanate (NCS⁻) ligands, which are crucial for tuning the electronic properties and ensuring efficient charge transfer. The final product is a stable Ru(II) complex.
Caption: Workflow for synthesizing the N3 ruthenium dye from a Ru(III) bromide precursor.
Detailed Synthesis Protocol (N3 Dye)
Rationale: This protocol is adapted from established methods for N3 dye synthesis.[11] Dimethylformamide (DMF) is used as a high-boiling point solvent to facilitate the ligand exchange reactions which require significant thermal energy.
Materials:
-
This compound (RuBr₃·xH₂O)
-
4,4'-dicarboxy-2,2'-bipyridine (dcbpy)
-
Potassium thiocyanate (KSCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Acetone & Diethyl ether (for washing)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and an inert gas inlet, add RuBr₃·xH₂O (1 mmol) and dcbpy (2.1 mmol).
-
Causality: A slight excess of the ligand is used to drive the coordination reaction to completion.
-
-
Initial Reflux: Add 30 mL of anhydrous DMF. De-gas the solution by bubbling with Argon for 15 minutes. Heat the mixture to reflux (approx. 153 °C) under a positive pressure of Argon for 4 hours. The solution color will change, indicating the formation of the Ru(dcbpy)₂Br₂ intermediate.
-
Thiocyanate Addition: Cool the mixture to approximately 80 °C. In a separate beaker, dissolve a large excess of KSCN (20 mmol) in 3 mL of deionized water and add it to the reaction flask.
-
Causality: A large excess of the thiocyanate ion is required to displace the bromide ligands from the ruthenium coordination sphere.
-
-
Second Reflux: Heat the mixture back to reflux and maintain for another 6-8 hours. The solution will turn a deep red or purple color, characteristic of the N3 dye.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the solution into a large volume of vigorously stirred deionized water (approx. 200 mL). A dark precipitate will form.
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with copious amounts of deionized water, followed by a small amount of cold acetone, and finally diethyl ether to remove residual solvent and impurities.
-
Causality: Washing with water removes unreacted KSCN and DMF, while ether helps in drying the product.
-
-
Drying: Dry the final product, the N3 dye, under high vacuum at 40 °C overnight. Store in the dark under an inert atmosphere.
Section 3: Fabrication of a Dye-Sensitized Solar Cell
With the sensitizer dye synthesized, the next stage is to construct the photovoltaic device. The process involves creating a semiconductor photoanode, adsorbing the dye onto its surface, and assembling the cell.
DSSC Working Principle
The operation of a DSSC is a regenerative photoelectrochemical cycle. Light is absorbed by the ruthenium dye, which injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[2] This electron travels through an external circuit, generating current. The oxidized dye is then regenerated by a redox mediator (e.g., I⁻/I₃⁻) in an electrolyte, which is in turn regenerated at the counter electrode, completing the circuit.[2]
Caption: The photoelectrochemical cycle in a Ruthenium-dye-based DSSC.
Detailed Fabrication and Assembly Protocol
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., a mix of anatase nanoparticles)
-
Synthesized Ruthenium dye (N3)
-
Absolute ethanol
-
Acetonitrile
-
Iodide/Triiodide based electrolyte
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean a piece of FTO glass by sonicating sequentially in detergent, deionized water, and ethanol.
-
Apply TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique to create a uniform film.
-
Causality: The high surface area of the nanocrystalline TiO₂ is critical for adsorbing a large amount of dye, maximizing light absorption.[2]
-
Sinter the TiO₂-coated electrode in a furnace. A typical program involves ramping up to 500 °C and holding for 30 minutes to ensure good particle necking and remove organic binders.
-
-
Dye Sensitization:
-
While the sintered electrode is still warm (approx. 80 °C), immerse it in a 0.3-0.5 mM solution of the synthesized N3 dye in a 1:1 mixture of acetonitrile and ethanol.
-
Leave the electrode in the dye solution for 12-24 hours in a dark, sealed container.
-
Causality: The carboxylic acid groups on the dcbpy ligands form strong chemical bonds (ester-like linkages) with the TiO₂ surface, anchoring the dye.[12]
-
After sensitization, rinse the electrode with ethanol to remove any non-adsorbed dye molecules.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the dye-sensitized area of the photoanode.
-
Place the platinum-coated counter electrode on top, with the platinum side facing the TiO₂ film.
-
Heat the assembly on a hot plate while applying gentle pressure to seal the cell, leaving a small fill hole.
-
-
Electrolyte Injection:
-
Inject the iodide/triiodide electrolyte into the cell through the fill hole using a syringe.
-
Seal the fill hole completely with a small piece of sealant and a microscope coverslip.
-
Section 4: Performance Characterization
Evaluating the performance of the fabricated DSSC is crucial to determine its efficiency. This is primarily done by measuring its current-voltage (I-V) characteristics under simulated sunlight.
Key Performance Metrics
The quality of a solar cell is defined by several key metrics obtained from its I-V curve under standard illumination (AM 1.5G, 100 mW/cm²).[4]
| Metric | Symbol | Description | Typical Range (Ru-DSSC) |
| Open-Circuit Voltage | VOC | The maximum voltage the cell produces when no current is drawn. | 0.6 - 0.8 V |
| Short-Circuit Current Density | JSC | The maximum current density produced when the voltage across the cell is zero. | 15 - 20 mA/cm² |
| Fill Factor | FF | A measure of the "squareness" of the I-V curve, indicating the cell's ideal behavior. | 0.65 - 0.75 |
| Power Conversion Efficiency | η (PCE) | The overall efficiency of converting light energy to electrical energy. | 7 - 11% |
(Note: Performance data is compiled from various sources reporting on N3/N719-type DSSCs.[2][13])
Characterization Protocol
-
I-V Measurement:
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination.
-
Connect the fabricated DSSC to a source meter (e.g., a Keithley 2400).
-
Mask the cell with a non-reflective material to define a precise active area.
-
Sweep the voltage from -0.1 V to VOC and record the corresponding current.
-
From the resulting I-V curve, extract VOC, JSC, and the maximum power point (Pmax).
-
-
Efficiency Calculation:
-
Calculate the Fill Factor (FF) using the formula: FF = (Vmax × Jmax) / (VOC × JSC)
-
Calculate the Power Conversion Efficiency (η) using the formula: η (%) = (VOC × JSC × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).
-
-
Incident Photon-to-Current Efficiency (IPCE):
-
For more detailed analysis, measure the IPCE (or quantum efficiency) spectrum. This involves illuminating the cell with monochromatic light of varying wavelengths and measuring the resulting current.
-
Causality: The IPCE spectrum reveals how efficiently the cell converts photons of a specific energy into electrons, providing insight into the light-harvesting efficiency of the dye across the solar spectrum.[2]
-
Conclusion
This compound is a fundamental precursor in the development of advanced photosensitizers for dye-sensitized solar cells. While not the active component itself, its reliable conversion into highly efficient Ruthenium(II) complexes like the N3 dye is a cornerstone of DSSC research. The protocols detailed in this guide provide a comprehensive framework—from safe handling of the precursor and synthesis of the dye to the fabrication and characterization of a functional solar cell. By understanding and mastering these procedures, researchers are well-equipped to not only replicate benchmark results but also to innovate by designing and synthesizing novel ruthenium complexes for the next generation of solar energy technology.
References
-
Koumura, N., Wang, Z. S., Mori, S., Miyashita, M., Suzuki, E., & Hara, K. (2006). Alkyl-functionalized ruthenium sensitizer for a high-efficiency dye-sensitized solar cell. Journal of the American Chemical Society, 128(45), 14256-14257. [Link]
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Nazeeruddin, M. K., De Angelis, F., Fantacci, S., Selloni, A., Viscardi, G., Liska, P., ... & Grätzel, M. (2005). Combined experimental and DFT-TDDFT computational study of photoelectrochemical cell ruthenium sensitizers. Journal of the American Chemical Society, 127(48), 16835-16847. [Link]
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Yella, A., Lee, H. W., Tsao, H. N., Yi, C., Chandiran, A. K., Nazeeruddin, M. K., ... & Grätzel, M. (2011). Porphyrin-sensitized solar cells with cobalt (II/III)–based redox electrolyte exceed 12 percent efficiency. Science, 334(6056), 629-634. [Link]
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Colombo, A., Dragonetti, C., Fagnani, F., & Roberto, D. (2022). Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. Electronics, 11(10), 1639. [Link]
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MDPI. (n.d.). Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells. [Link]
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Parisi, M. L., Maranghi, S., & Basosi, R. (2017). Experimental characterization of Ruthenium-based Dye Sensitized Solar Cells and study of light-soaking effect impact on performance. 2017 IEEE 6th International Conference on Renewable Energy Research and Applications (ICRERA). [Link]
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Nalwa, H. S. (Ed.). (2012). Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells. Science of advanced materials, 4(3-4), 335-343. [Link]
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UNAM Repository. (n.d.). Synthesis, characterization and photoresponse properties of ruthenium-based sensitizers for solar cells: Computational and experimental studies. [Link]
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Application Notes and Protocols: The Role of Ruthenium(III) Bromide Hydrate in Advanced Sensor Design
Introduction: Unlocking the Sensing Potential of Ruthenium
Ruthenium, a platinum group metal, is renowned for its exceptional catalytic and electronic properties, making it a compelling candidate for the development of highly sensitive and selective chemical sensors.[1][2][3] Its accessibility in multiple oxidation states, most commonly +2 and +3, provides a rich redox chemistry that can be harnessed for detecting a wide array of analytes.[1][2][3] Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) emerges as a versatile and accessible precursor for the synthesis of various ruthenium-based nanomaterials tailored for sensor applications. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the design and fabrication of cutting-edge electrochemical, optical, and gas sensors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present data to empower the reader to leverage this compound in their research endeavors.
Core Principles: Why this compound is a Valuable Precursor
This compound is a water-soluble crystalline solid, which simplifies its use in various solution-based synthesis routes.[4][5] Its primary role in sensor design is as a starting material for the creation of more complex and functional materials, including:
-
Ruthenium Oxide (RuO₂): A highly stable and conductive metal oxide with excellent electrocatalytic properties.[6][7] It is a material of choice for electrochemical sensors and supercapacitors.
-
Ruthenium Nanoparticles (RuNPs): These exhibit unique size- and shape-dependent catalytic and optical properties, making them suitable for a range of sensing platforms.[8][9]
The transformation of this compound into these functional materials is the cornerstone of its application in sensor technology. The subsequent sections will provide detailed protocols for these syntheses and their integration into sensor devices.
Electrochemical Sensors: Leveraging the Catalytic Prowess of Ruthenium Oxide
Electrochemical sensors are powerful analytical tools that measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the sensor's surface and the target analyte. Ruthenium oxide, synthesized from this compound, is an exceptional material for modifying electrode surfaces due to its high conductivity and catalytic activity.[6]
Sensing Mechanism: Electrocatalytic Oxidation/Reduction
Ruthenium oxide-modified electrodes can catalyze the oxidation or reduction of various analytes that are otherwise electrochemically inactive at bare electrodes. This catalytic effect results in a measurable current signal that is proportional to the analyte concentration. A prime example is the detection of hydrogen peroxide (H₂O₂), a crucial molecule in biological systems and industrial processes.
Figure 1: Electrochemical sensing mechanism of H₂O₂ at a RuO₂-modified electrode.
Protocol 1: Synthesis of Ruthenium Oxide (RuO₂) Nanoparticles from this compound
This protocol adapts a co-precipitation method, a robust and straightforward technique for synthesizing metal oxide nanoparticles.[10]
Materials:
-
This compound (RuBr₃·xH₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
-
Beakers, magnetic stirrer, hot plate, centrifuge, furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in DI water to create a solution of desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the ruthenium precursor solution, slowly add a 1 M NaOH solution dropwise until the pH of the solution reaches approximately 8. A dark precipitate of ruthenium hydroxide will form.
-
Aging and Washing: Continue stirring the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours to age the precipitate.[10] After cooling to room temperature, wash the precipitate repeatedly with DI water and ethanol by centrifugation to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the washed precipitate in an oven at 80-100°C overnight. The dried powder is then calcined in a furnace at a temperature range of 300-500°C for 2-4 hours in air to form crystalline RuO₂ nanoparticles.
Protocol 2: Fabrication of a RuO₂-Modified Electrochemical Sensor
Materials:
-
Synthesized RuO₂ nanoparticles
-
Nafion solution (e.g., 5 wt%)
-
Ethanol or DI water
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Micropipette, sonicator
Procedure:
-
Ink Formulation: Disperse a small amount of the synthesized RuO₂ nanoparticles (e.g., 1-5 mg) in a solvent (e.g., 1 mL of ethanol or water) containing a small volume of Nafion solution (e.g., 20 µL). Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
Electrode Modification: Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the RuO₂ ink onto the polished and cleaned surface of the GCE.
-
Drying: Allow the solvent to evaporate at room temperature or under a gentle heat lamp to form a stable RuO₂/Nafion composite film on the electrode surface. The sensor is now ready for electrochemical measurements.
Performance Data for RuO₂-based H₂O₂ Sensor
| Parameter | Typical Value | Reference |
| Linear Range | 10 µM - 600 µM | [6] |
| Limit of Detection (LOD) | ~5 µM | [6] |
| Response Time | < 5 seconds | |
| Operating Potential | -0.2 to -0.4 V (vs. Ag/AgCl) |
Optical Sensors: Harnessing the Plasmonic Properties of Ruthenium Nanoparticles
Optical sensors rely on changes in light properties, such as absorbance or fluorescence, upon interaction with an analyte. Ruthenium nanoparticles, synthesized from this compound, can exhibit localized surface plasmon resonance (LSPR), a phenomenon that can be exploited for colorimetric sensing.[8]
Sensing Mechanism: LSPR-based Colorimetric Detection
The LSPR of metal nanoparticles is sensitive to the surrounding refractive index and the aggregation state of the nanoparticles. The introduction of an analyte can induce a change in either of these, leading to a shift in the LSPR peak and a corresponding change in the color of the nanoparticle solution.
Figure 2: Principle of colorimetric sensing using Ruthenium nanoparticles.
Protocol 3: Synthesis of Ruthenium Nanocubes from this compound
This protocol is based on a room-temperature synthesis method that yields well-defined ruthenium nanocubes.[8]
Materials:
-
This compound (RuBr₃·xH₂O)
-
Ethanol
-
A stabilizing agent (e.g., a thioether like hexyl sulfide)
-
A reducing agent (e.g., sodium borohydride, NaBH₄)
-
Reaction vial, vacuum desiccator
Procedure:
-
Precursor Solution: Dissolve this compound in ethanol.
-
Addition of Stabilizer and Reductant: To the solution, add the stabilizing agent followed by the reducing agent. The molar ratio of the precursor to the stabilizer and reductant is a critical parameter that influences the size and shape of the resulting nanocubes and should be optimized.[8]
-
Reaction: Allow the reaction mixture to sit undisturbed under vacuum at room temperature for several hours (e.g., 5 hours). A color change in the solution indicates the formation of ruthenium nanoparticles.[8]
-
Characterization: The synthesized nanocubes can be characterized using techniques such as Transmission Electron Microscopy (TEM) for morphology and UV-Vis spectroscopy to determine their LSPR properties.
Gas Sensors: The Promise of Ruthenium-based Materials
Gas sensors are crucial for environmental monitoring, industrial safety, and medical diagnostics. Ruthenium-based materials, including RuO₂ and ruthenium-decorated nanomaterials, are being explored for the detection of various gases.[11]
Sensing Mechanism: Chemiresistive Sensing
The most common mechanism for gas sensing with semiconductor materials like RuO₂ is chemiresistive sensing. The electrical resistance of the sensing material changes upon exposure to a target gas due to redox reactions or charge transfer between the gas molecules and the material's surface.
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Application Notes and Protocols: Ruthenium(III) Bromide Hydrate in Light-Emitting Material Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) as a critical precursor in the synthesis of advanced light-emitting materials. We delve into the fundamental principles of ruthenium-based phosphorescence, present detailed, validated protocols for the synthesis of luminescent complexes and the fabrication of light-emitting electrochemical cells (LECs), and outline essential characterization techniques. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind key experimental choices, empowering researchers to innovate and troubleshoot effectively in the field of optoelectronics.
Introduction: The Significance of Ruthenium Complexes in Lighting and Display Technology
The field of organic and inorganic light-emitting devices has been revolutionized by the introduction of transition metal complexes. Among these, ruthenium(II) polypyridyl complexes have garnered significant attention due to their unique combination of chemical stability, rich photophysical properties, and redox activity.[1][2] These characteristics make them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and biological sensors.[3][4][5]
This compound serves as a versatile and cost-effective starting material for accessing a wide array of these luminescent Ru(II) complexes.[6] Its utility lies in its ability to be readily reduced in situ to the desired Ru(II) oxidation state during the coordination reaction with polypyridyl ligands.[2][7] This guide will focus on the practical application of RuBr₃·xH₂O, taking researchers from the precursor to a fully characterized, functional light-emitting device.
Fundamental Principles: The Photophysics of Ruthenium Polypyridyl Complexes
The vibrant luminescence of complexes like tris(2,2'-bipyridine)ruthenium(II), often abbreviated as [Ru(bpy)₃]²⁺, originates from a process known as phosphorescence.[4] Understanding the underlying mechanism is crucial for designing new materials with tailored properties.
-
Absorption and the MLCT State: Upon absorbing light (typically in the blue-green region of the spectrum), an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This is known as a metal-to-ligand charge transfer (MLCT) transition.[8][9]
-
Intersystem Crossing (ISC): Due to the heavy atom effect of ruthenium, the initially formed singlet excited state (¹MLCT) rapidly and efficiently converts to a triplet excited state (³MLCT) through intersystem crossing.[10]
-
Phosphorescence: The triplet state is relatively long-lived. Its radiative decay back to the ground state is spin-forbidden, resulting in the emission of light (phosphorescence) on a longer timescale (microseconds) than typical fluorescence (nanoseconds).[4][10] This process allows for the harvesting of both singlet and triplet excitons generated during electrical excitation in a device, leading to potentially high internal quantum efficiencies.[11]
The emission color, quantum yield, and lifetime of these complexes can be finely tuned by modifying the chemical structure of the polypyridyl ligands, making them a highly versatile class of emitters.[1][9]
Synthesis Protocol: From RuBr₃·xH₂O to a Luminescent [Ru(bpy)₃]²⁺ Analogue
This protocol details the synthesis of the benchmark red-emitting complex, tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate, ₂, a common starting point for many light-emitting material studies.
Materials and Reagents:
-
This compound (RuBr₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus, magnetic stirrer/hotplate, filtration apparatus
Protocol:
-
Reaction Setup: In a round-bottom flask, combine RuBr₃·xH₂O (1.0 mmol) and 2,2'-bipyridine (3.3 mmol).
-
Solvent Addition: Add 25 mL of ethanol to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the reaction.
-
Reduction and Complexation: While stirring, add a solution of sodium hypophosphite (1.5 mmol) dissolved in 5 mL of deionized water. The hypophosphite acts as the reducing agent to convert Ru(III) to Ru(II).[2][7]
-
Scientist's Note: The color of the solution will typically change from the dark brown of the Ru(III) salt to a deep red or orange, indicating the formation of the [Ru(bpy)₃]²⁺ complex.[12]
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours under a continuous inert atmosphere. This provides the thermal energy needed for the ligands to fully coordinate to the ruthenium center.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the solution to remove any insoluble impurities.
-
Precipitation: To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation of the orange-red product is observed. The PF₆⁻ anion replaces the initial counter-ions to form a salt that is less soluble in the reaction medium, facilitating its isolation.
-
Isolation and Purification: Collect the orange-red solid by vacuum filtration. Wash the product sequentially with cold deionized water, a small amount of cold ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product, ₂, in a vacuum oven at 60-70 °C.
Characterization of the Luminescent Complex
Validating the identity, purity, and photophysical properties of the synthesized complex is a critical step. The following techniques are essential.
| Technique | Purpose | Expected Outcome for ₂ |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | A complex but well-defined aromatic spectrum consistent with three symmetric bipyridine ligands. |
| Mass Spectrometry | Verification of molecular weight and composition. | A peak corresponding to the cationic complex [Ru(bpy)₃]²⁺. |
| UV-Vis Spectroscopy | To study the electronic absorption properties. | Strong ligand-centered (π-π*) absorptions in the UV region and a broad MLCT band around 450 nm.[1] |
| Photoluminescence (PL) Spectroscopy | To determine the emission wavelength and quantum yield. | A strong emission peak in the red region of the spectrum (~610-620 nm).[13] |
| Time-Resolved PL | To measure the excited-state lifetime. | A lifetime in the microsecond range, characteristic of phosphorescence. |
| Cyclic Voltammetry (CV) | To determine the HOMO/LUMO energy levels. | Reversible oxidation (Ru²⁺/Ru³⁺) and reduction (ligand-based) waves. |
Device Fabrication Protocol: A Simple Light-Emitting Electrochemical Cell (LEC)
LECs offer a simplified device architecture compared to multilayer OLEDs, making them an excellent platform for demonstrating the electroluminescent properties of new materials.[14] Their operation relies on the in-situ formation of a p-n junction through the redistribution of mobile ions under an applied voltage.[15]
Materials and Equipment:
-
Synthesized ₂ complex
-
Acetonitrile (spectroscopic grade)
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (anode)
-
Gallium-Indium eutectic (GaIn) or Silver paste (cathode)
-
Spin coater
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
Source measure unit (SMU) and photodetector/spectrometer
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.[16]
-
Solution Preparation: Inside a glovebox, prepare a solution of the ruthenium complex in acetonitrile (e.g., 15-20 mg/mL).
-
Spin Coating: Deposit the solution onto the cleaned ITO substrate using a spin coater. A typical two-step program might be 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 40 seconds (for thinning). This should result in a uniform thin film.
-
Annealing: Transfer the coated substrate to a hotplate inside the glovebox and anneal at 80-100 °C for 15-20 minutes to remove residual solvent.
-
Cathode Deposition: Apply a small dot of GaIn eutectic or silver paste onto the ruthenium complex film to define the active area of the device.
-
Encapsulation (Optional but Recommended): For improved stability, encapsulate the device using a glass slide and UV-curable epoxy around the edges to protect the active layer from oxygen and moisture.[15]
Device Characterization and Troubleshooting
Once fabricated, the device's performance must be evaluated.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Using an SMU and a calibrated photodetector, sweep the voltage across the device and measure the resulting current density (J) and luminance (L). This will determine key metrics like the turn-on voltage and maximum brightness.
-
Electroluminescence (EL) Spectrum: Capture the spectrum of the emitted light to confirm it originates from the ruthenium complex and to determine the color coordinates. The EL spectrum should closely match the photoluminescence spectrum of the material.
-
Efficiency Metrics: Calculate the external quantum efficiency (EQE, %), luminous efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data.
Common Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| No light emission | Poor film quality; short circuit; high contact resistance. | Optimize spin coating parameters; ensure no direct contact between anode and cathode; check substrate cleaning procedure. |
| High turn-on voltage | Film is too thick; poor charge injection. | Reduce solution concentration or increase spin speed; ensure proper ITO cleaning and use of a suitable cathode. |
| Device instability/short lifespan | Contamination by oxygen or water; material degradation. | Ensure all fabrication steps are performed in a high-purity inert atmosphere; encapsulate the device.[15] |
Conclusion and Future Outlook
This compound is an invaluable precursor for the synthesis of a vast library of phosphorescent ruthenium(II) complexes. The protocols outlined in this guide provide a robust framework for synthesizing these materials and fabricating them into functional light-emitting electrochemical cells. By understanding the fundamental principles and mastering these experimental techniques, researchers can explore novel ligand designs to create next-generation emitters with enhanced efficiency, stability, and color purity for applications in solid-state lighting, displays, and advanced molecular photonics.
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Application Notes & Protocols: The Versatile Role of Ruthenium(III) Bromide Hydrate in Biomedical Research
Introduction: Beyond Platinum—The Emergence of Ruthenium in Medicine
For decades, platinum-based compounds like cisplatin have been a cornerstone of cancer chemotherapy.[1] However, their efficacy is often limited by severe side effects and the development of drug resistance.[1] This has propelled the scientific community to explore alternatives, with ruthenium-based complexes emerging as highly promising candidates.[2][3] Ruthenium, a transition metal in the iron group, possesses unique biochemical properties that make it particularly suitable for pharmacological applications.[4][5] It can exist in several oxidation states (primarily II, III, and IV) under physiological conditions, a versatility that is central to its mechanism of action.[1][5]
A key paradigm in ruthenium drug design is the "activation by reduction" hypothesis.[2] Many Ruthenium(III) complexes are relatively inert and can be considered prodrugs.[1] Upon reaching the hypoxic (low oxygen) and reducing environment characteristic of solid tumors, they are reduced to the more reactive and cytotoxic Ruthenium(II) state.[1][2][6] This targeted activation offers a potential for greater selectivity toward cancerous cells over healthy tissues, thereby reducing systemic toxicity.[1]
While complex organometallic ruthenium compounds are the final active agents, their journey often begins with a simple, versatile precursor: Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) . This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the role of this compound as a critical starting material for synthesizing novel compounds with significant biological applications, from anticancer and antimicrobial agents to advanced biocatalysts. We will explore the causality behind experimental designs, provide detailed protocols for synthesis and evaluation, and present a forward-looking perspective on this exciting field.
PART 1: Safety, Handling, and Physicochemical Properties of the Precursor
Before its application in synthesis, understanding the nature of this compound is paramount. It is a dark brown, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[7][8]
1.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[8][9][10] Inhalation may cause respiratory irritation.[9] Therefore, stringent safety measures are mandatory.
-
Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Eyewash stations and safety showers must be readily accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[9]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin exposure.[9]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[9][10]
-
1.2. Storage and Stability
Due to its hygroscopic nature, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials like strong bases and oxidizing agents.[7][8]
PART 2: Application in Anticancer Drug Development
The most significant application of ruthenium precursors is in the synthesis of novel anticancer agents. The octahedral geometry of ruthenium complexes, compared to the square planar geometry of cisplatin, allows for greater variability in ligand attachment, enabling finer control over specificity and mechanism of action.[11]
2.1. Core Mechanisms of Ruthenium-Based Anticancer Agents
Ruthenium complexes employ a multi-pronged attack on cancer cells, differing significantly from platinum drugs.
-
Activation and Cellular Uptake : As previously mentioned, Ru(III) prodrugs are activated by reduction in the tumor microenvironment.[2] Once activated, they can enter cells via mechanisms like passive diffusion or active transport, sometimes by mimicking iron and binding to transport proteins like transferrin and albumin.[6][12] This mimicry can contribute to selective accumulation in cancer cells, which often have an increased iron demand.[13]
-
Molecular Targets : While DNA is a primary target for some ruthenium complexes, their interactions are distinct from cisplatin.[4][11] They can form adducts with DNA bases, particularly guanine, disrupting replication and transcription.[12][13] However, many ruthenium compounds show significant accumulation in cellular compartments other than the nucleus, such as the mitochondria.[4][14] Targeting mitochondria can trigger apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[12][14] Furthermore, certain ruthenium complexes can inhibit key enzymes like protein kinases, interfering with cell signaling pathways crucial for cancer cell proliferation.[4]
Diagram 1: General Mechanism of Action for Ru(III) Prodrugs
Caption: Activation and multi-target mechanism of a typical Ru(III) anticancer prodrug.
2.2. Protocol: Synthesis of a Dichloro(p-cymene)ruthenium(II) Dimer
This protocol describes the synthesis of a common Ru(II)-arene precursor, which itself is a starting material for a vast number of anticancer complexes. The synthesis starts from a simple Ru(III) salt, illustrating the foundational role of compounds like Ruthenium(III) bromide or chloride.
Rationale : Arene-ruthenium complexes are a major class of anticancer agents.[14] This synthesis creates a stable, well-characterized intermediate that can be readily reacted with various bioactive ligands to generate a library of drug candidates for screening.
Materials :
-
Ruthenium(III) chloride hydrate (or equivalent moles of this compound)
-
α-Phellandrene
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure :
-
Add Ruthenium(III) salt (e.g., 1.0 g of RuCl₃·xH₂O) and ethanol (20 mL) to a 50 mL round-bottom flask.
-
Add α-phellandrene (10 mL) to the mixture.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solution will change color, and a precipitate will form.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the orange-red crystalline product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.
-
Dry the product under vacuum. The resulting compound is [RuCl₂(p-cymene)]₂.
2.3. Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration of a synthesized ruthenium complex required to inhibit the growth of a cancer cell line by 50% (IC₅₀ value).
Rationale : The MTT assay is a standard colorimetric method for assessing cell viability.[15] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for quantification of cytotoxicity.
Materials :
-
Synthesized ruthenium complex
-
Cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HFF-1)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment : Prepare a stock solution of the ruthenium complex in DMSO and then dilute it to various concentrations in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).
-
Incubation : Incubate the plate for 48-72 hours in the CO₂ incubator.[15]
-
MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
2.4. Data Presentation: Comparative Cytotoxicity
The table below summarizes the IC₅₀ values for several prominent ruthenium complexes, demonstrating their potent anticancer activity.
| Complex Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Ru(phen)₂(HDPIP)] | A549 (Lung) | ~5.0 | [14] |
| [Ru(phen)₂(HDPIP)] | BEL-7402 (Liver) | ~8.0 | [14] |
| Compound 28 | HeLa (Cervical) | ~0.15 (Hypoxic) | [14] |
| Compound 21 | A549 (Lung) | ~10.0 | [14] |
| LipoRuPyTry | PC-3 (Prostate) | ~10.0 | [17] |
PART 3: Application in Antimicrobial Drug Development
The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new classes of antibiotics.[18][19] Ruthenium complexes have recently gained significant attention for their antimicrobial properties, showing activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, including multidrug-resistant strains.[20][21][22]
3.1. Mechanism of Antimicrobial Action
The antimicrobial mechanisms of ruthenium complexes are under active investigation but are thought to involve:
-
Membrane Interaction : The positively charged nature of many ruthenium complexes facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and increased permeability.[22]
-
DNA Binding : Similar to their anticancer effects, these complexes can bind to bacterial DNA, inhibiting replication and leading to cell death.[22]
-
Enzyme Inhibition : It is hypothesized that ruthenium complexes may inhibit essential bacterial enzymes, disrupting critical metabolic pathways.[19]
3.2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a synthesized compound. The MIC is the lowest concentration that prevents visible bacterial growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
Rationale : This is the gold-standard method for quantifying the antimicrobial activity of a new agent. It provides precise, reproducible data on both bacteriostatic (growth-inhibiting) and bactericidal (killing) effects. The protocol follows guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[20]
Materials :
-
Synthesized ruthenium complex
-
Bacterial strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Plate reader or spectrophotometer (OD at 600 nm)
-
Agar plates (e.g., Tryptic Soy Agar)
Diagram 2: Workflow for MIC and MBC Determination
Caption: Standard experimental workflow for determining MIC and MBC values.
Procedure :
-
Preparation : In a 96-well plate, perform a two-fold serial dilution of the ruthenium complex in CAMHB. The final volume in each well should be 100 µL. Leave wells for positive (bacteria, no compound) and negative (broth only) controls.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, determine the MIC by visually inspecting for turbidity or by reading the optical density (OD₆₀₀). The MIC is the lowest concentration in a well with no visible growth.[20]
-
MBC Determination : From each well that showed no visible growth (i.e., at and above the MIC), pipette 100 µL onto an agar plate. Spread the inoculum evenly.
-
Incubation : Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading : Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]
3.3. Data Presentation: Antimicrobial Activity of Dinuclear Ruthenium Complexes
| Complex | Organism | MIC (mg/L) | MBC (mg/L) | Reference |
| Rubb₁₂ | S. aureus | 1-2 | 1-2 | [20] |
| Rubb₁₂ | MRSA | 1-2 | 1-2 | [20] |
| Rubb₁₂ | E. coli | 2-4 | 4 | [20] |
| Rubb₁₆ | S. aureus | 1 | 1 | [20] |
| Rubb₁₆ | MRSA | 1 | 1 | [20] |
| Rubb₁₆ | E. coli | 2 | 2 | [20] |
PART 4: Application in Biocatalysis
A fascinating and emerging application is the use of ruthenium complexes as catalysts to perform non-natural chemical transformations within biological systems, or even inside living cells.[23] This opens up the possibility of "in cellulo" synthesis, where a non-toxic precursor molecule is converted into a fluorescent probe or a bioactive drug precisely at the site of action.
4.1. Ruthenium-Catalyzed Reactions in Biological Milieu
Researchers have successfully designed ruthenium complexes that are stable and catalytically active in complex biological media and inside cells. One prominent example is the isomerization of allylic alcohols into saturated carbonyl derivatives.[23] This reaction is bioorthogonal (it does not interfere with native cellular processes) and can be used to uncage fluorescent molecules or activate a therapeutic agent on demand.[23]
4.2. Protocol: General Synthesis of a Ruthenium-Arene-NHC Catalyst
This protocol outlines the synthesis of a Ru(II) catalyst featuring an N-heterocyclic carbene (NHC) ligand, a class of compounds known for their robust catalytic activity.
Rationale : NHC ligands form very strong bonds with ruthenium, creating catalysts that are stable under a variety of conditions, including aqueous environments. This stability is crucial for potential biological applications.
Materials :
-
[RuCl₂(p-cymene)]₂ (synthesized as in Protocol 2.2)
-
An appropriate NHC precursor (e.g., an imidazolium salt)
-
A weak base (e.g., Ag₂O or K₂CO₃)
-
A suitable solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere setup
Procedure :
-
In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer and the imidazolium salt (2.2 equivalents) in the solvent.
-
Add the base (e.g., Ag₂O, 2.2 equivalents) to the mixture. The base deprotonates the imidazolium salt in situ to form the carbene, which then coordinates to the ruthenium.
-
Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the base and any salts formed (e.g., AgCl).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Ru-arene-NHC catalyst.
Conclusion and Future Outlook
This compound is far more than a simple inorganic salt; it is a gateway to a world of complex, biologically active molecules. Its utility as a precursor in the synthesis of anticancer, antimicrobial, and biocatalytic agents is well-established. The unique chemical properties of ruthenium—particularly its accessible oxidation states and flexible coordination geometry—allow for the rational design of compounds that can overcome the limitations of existing therapies.[1][4]
The future of this field is bright, with several exciting directions. The development of nanoformulations, such as incorporating ruthenium complexes into liposomes or nanoparticles, aims to improve solubility, stability, and targeted delivery, further enhancing their therapeutic index.[4][17] Moreover, the use of ruthenium complexes in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), where the drug is activated by light, offers unparalleled spatiotemporal control over treatment.[14] As our understanding of the intricate mechanisms of these compounds deepens, this compound will undoubtedly remain a cornerstone in the foundation of next-generation metallodrugs.
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Application Notes and Protocols for Ruthenium(III) Bromide Hydrate in Organic Synthesis
Introduction: The Versatility of Ruthenium Catalysis
Ruthenium, a member of the platinum group metals, offers a rich and diverse catalytic chemistry owing to its wide range of accessible oxidation states (from -2 to +8).[1] This property allows it to participate in a vast array of organic transformations, including hydrogenations, oxidations, C-C bond formations, and metathesis reactions.[1][2] Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is a valuable precursor for generating catalytically active ruthenium species in situ. While its chloride counterpart, RuCl₃·xH₂O, is more extensively documented, RuBr₃·xH₂O serves as an effective catalyst, particularly in oxidation reactions where a high-valent ruthenium species is the key oxidant.[3][4] This application note provides an in-depth guide to the use of this compound in organic synthesis, with a focus on practical protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.
Core Application: Catalytic Oxidations
This compound is a powerful pre-catalyst for a variety of oxidation reactions. The underlying principle involves the in-situ generation of a potent oxidizing agent, ruthenium tetroxide (RuO₄), through the use of a stoichiometric co-oxidant.[4] This approach allows for the use of a catalytic amount of the more expensive ruthenium salt, making the process more economical and environmentally benign.
Mechanistic Rationale: The Ru(III)/Ru(VIII) Catalytic Cycle
The catalytic cycle for oxidations using Ru(III) bromide hydrate and a co-oxidant, such as sodium periodate (NaIO₄) or potassium bromate (KBrO₃), is a well-established process.[4][5][6] The cycle begins with the oxidation of the Ru(III) pre-catalyst to the highly electrophilic Ru(VIII) species, ruthenium tetroxide. This powerful oxidant then reacts with the organic substrate, leading to its oxidation and the reduction of ruthenium to a lower oxidation state, typically RuO₂. The co-oxidant's role is to regenerate the RuO₄, thus completing the catalytic cycle.
Figure 2: Conceptual workflow for meta-selective C-H bromination.
While specific protocols for this compound in this context are not yet widely established, its potential as a precursor for catalytically active species in C-H functionalization remains an exciting area for future research.
Potential in Hydrogenation Reactions
Ruthenium-based catalysts are extensively used in hydrogenation reactions, demonstrating high activity and selectivity under mild conditions. [7][8][9]They are particularly effective in the hydrogenation of keto groups. [7][8]For example, ruthenium catalysts are pivotal in the conversion of biomass-derived levulinic acid to γ-valerolactone (GVL), a key platform chemical. [7][8]This transformation proceeds via the selective hydrogenation of the ketone functionality.
Although specific, optimized protocols for heterogeneous or homogeneous hydrogenation using this compound are less common in the literature compared to other ruthenium precursors (e.g., Ru/C), its ability to serve as a source for catalytically active ruthenium species suggests its potential in this domain. Researchers may consider RuBr₃·xH₂O as a pre-catalyst for in-situ reduction to form active ruthenium nanoparticles or for the synthesis of defined ruthenium-phosphine complexes for homogeneous hydrogenation.
Conclusion and Future Outlook
This compound is a versatile and effective catalyst precursor for a range of valuable organic transformations. Its utility in catalytic oxidations is well-grounded, offering a reliable and economical alternative to stoichiometric reagents. The detailed protocols provided herein serve as a practical starting point for researchers. The expanding field of ruthenium-catalyzed C-H functionalization and the established power of ruthenium in hydrogenation reactions suggest that the applications of this compound will continue to grow, enabling novel and efficient synthetic methodologies in both academic and industrial laboratories.
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Wrigglesworth, R., et al. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(40), 11677-11680. [Link]
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Younis, A. M., et al. (2018). Mechanistic Study of Ruthenium(III) Catalyzed Oxidation of Cyclohexanone by Acidic Bromate. Journal of Surface Science and Technology, 8(2), 23-31. [Link]
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Singh, A. K., et al. (2008). Kinetics and mechanism of the ruthenium(III) catalyzed oxidation of some polyhydric alcohols by acid bromate. Transition Metal Chemistry, 33, 637-643. [Link]
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Singh, A. K., et al. (2012). Comparative Study of Kinetics of Catalyzed Oxidation of D (+)galactose and lactose by Ruthenium (III) in Alkaline Medium. Oriental Journal of Chemistry, 28(2), 795-801. [Link]
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Gao, S., et al. (2010). Ruthenium-Catalyzed Oxidation of Alcohols by Bromate in Water. Synthetic Communications, 40(13), 1949-1956. [Link]
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Tsilomelekis, G., et al. (2016). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry, 4, 39. [Link]
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Organic Chemistry Portal. Ruthenium(III-VIII) compounds. [Link]
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Tsilomelekis, G., et al. (2016). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. PMC - NIH. [Link]
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ResearchGate. Ruthenium catalysis in organic synthesis. [Link]
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ACS Publications. (2022). Ruthenium-Catalyzed Cross-Coupling of Ketones as an Alkenyl Electrophile with Organoborons via Cleavage of Alkenyl C–N Bonds of in Situ Generated Enamines. Organic Letters. [Link]
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Greaney, M. F. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Chemical Society Reviews, 46(21), 6439-6449. [Link]
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Royal Society of Chemistry. (2016). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Chemical Science. [Link]
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Royal Society of Chemistry. (2020). Ruthenium-catalysed cross-coupling reaction of ketones with transformable directing groups as alkenyl electrophiles. Chemical Communications. [Link]
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PubMed. (2015). Ruthenium-Catalyzed meta-Selective C-H Bromination. [Link]
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You, T., et al. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340-1346. [Link]
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Application Note & Protocol: Preparation of Ruthenium(III) Bromide Hydrate Solutions for Catalysis
Introduction: The Versatility of Ruthenium(III) Bromide in Catalysis
Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is a pivotal precursor for a wide array of homogeneous catalytic transformations. Its utility is rooted in the rich coordination chemistry of ruthenium, which allows for the facile generation of catalytically active species under various reaction conditions. Researchers in drug development and fine chemical synthesis frequently employ ruthenium complexes derived from this salt for reactions such as C-H activation, hydrogenations, and cross-coupling reactions.[1][2][3] The efficacy of any catalytic cycle begins with the precise and reproducible preparation of the catalyst solution. However, the hygroscopic nature and variable solubility of this compound can present challenges.
This document provides a comprehensive guide and a detailed, field-proven protocol for the consistent dissolution of this compound. The methodologies outlined herein are designed to ensure the integrity and reactivity of the resulting catalyst solution, forming a reliable foundation for downstream catalytic applications.
Physicochemical Properties and Safety Mandates
A thorough understanding of the reagent's properties is fundamental to its safe and effective handling. This compound is a dark crystalline powder that is known to be hygroscopic.[4][5]
Key Compound Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 14014-88-1 | [6][7][8][9] |
| Molecular Formula | RuBr₃·xH₂O | [6][7] |
| Molecular Weight | 340.78 g/mol (anhydrous basis) | [8][9] |
| Appearance | Red-black to black crystalline powder or crystals | [10] |
| Key Sensitivity | Hygroscopic, moisture sensitive | [4][5][11] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in homogeneous catalysis. While some sources describe the anhydrous form as insoluble in water[5][10], the hydrate shows solubility in polar organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [5][10][11] |
| Alcohols (e.g., Ethanol) | Soluble | [11][12][13] |
| Acid Solutions | Insoluble | [5] |
Note: The choice of solvent is intrinsically linked to the specific catalytic reaction being performed. The solvent must not only dissolve the precursor but also be compatible with the substrates, reagents, and reaction conditions.
Mandatory Safety Protocols
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[14] It is corrosive and can cause severe skin burns and eye damage.[4][15][16]
-
Engineering Controls: All handling of solid RuBr₃·xH₂O and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[4] Wash hands thoroughly after handling.[15][16] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16] Protect from moisture due to its hygroscopic nature.[4][14]
Experimental Workflow for Catalyst Solution Preparation
The following diagram illustrates the validated workflow for preparing a this compound stock solution. The core principle is the exclusion of atmospheric oxygen and moisture, which can deactivate the catalyst precursor.
Caption: Workflow for preparing this compound solution.
Detailed Dissolution Protocol
This protocol details the preparation of a 0.05 M solution of this compound in anhydrous ethanol. The concentration can be adjusted as required by the specific catalytic application.
Required Materials and Equipment
-
This compound (RuBr₃·xH₂O)
-
Anhydrous Ethanol (EtOH), ≥99.5%
-
Schlenk flask (sized appropriately for the final volume)
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line with a dual vacuum/inert gas manifold (Argon or Nitrogen)
-
Syringes and needles
-
Analytical balance
-
Spatula
Step-by-Step Methodology
Step 1: Glassware Preparation (The Foundation of Success)
-
Rationale: The hygroscopic nature of RuBr₃·xH₂O and the sensitivity of many catalytic reactions to water necessitate the rigorous exclusion of moisture.
-
Action: Place the Schlenk flask and magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).
-
Action: Assemble the hot flask with a septum and immediately transfer it to the Schlenk line. Allow it to cool to room temperature under a high vacuum.
Step 2: Establishing an Inert Atmosphere
-
Rationale: Oxygen can oxidize the ruthenium center, leading to catalytically inactive species. An inert atmosphere is crucial for preserving the integrity of the precursor.
-
Action: Perform at least three vacuum/inert gas backfill cycles on the cooled Schlenk flask. To do this, evacuate the flask under vacuum for 5 minutes, then switch to the inert gas line to fill the flask. Leave the flask under a slight positive pressure of inert gas.
Step 3: Reagent Transfer
-
Rationale: Minimizing atmospheric exposure during weighing and transfer is critical.
-
Action: On an analytical balance, weigh the desired amount of this compound (e.g., for 10 mL of a 0.05 M solution, weigh 170.4 mg, based on the anhydrous molecular weight). Perform this step as quickly as possible.
-
Action: Briefly remove the septum from the Schlenk flask while maintaining a positive flow of inert gas out of the neck. Using a funnel, add the weighed RuBr₃·xH₂O to the flask. Immediately reseal the flask with the septum.
Step 4: Solvent Addition and Dissolution
-
Rationale: Using an anhydrous solvent is non-negotiable. The syringe technique ensures the solvent is transferred without introducing air into the system.
-
Action: Using a dry syringe, draw up the required volume of anhydrous ethanol (e.g., 10 mL).
-
Action: Pierce the septum of the Schlenk flask with the needle and slowly add the ethanol.
-
Action: Place the flask on a magnetic stir plate and stir the mixture. Dissolution should occur at room temperature to form a dark orange-brown solution, as described in similar preparations for ruthenium nanoparticles.[13] Gentle warming (<40°C) may be applied if dissolution is slow, but this should be tested on a small scale first as it may affect catalyst stability.
Step 5: Storage of the Stock Solution
-
Rationale: The prepared catalyst solution remains sensitive to air and light.
-
Action: Wrap the Schlenk flask with aluminum foil to protect it from light.
-
Action: Store the sealed flask under a positive pressure of inert gas. For long-term storage, sealing the flask with a ground glass stopper (under inert gas) and storing it in a refrigerator or freezer may be appropriate, depending on the solvent's freezing point.
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This compound, 100 mg - CP Lab Safety. [Link]
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RUTHENIUM (III) BROMIDE CAS#: 14014-88-1; ChemWhat Code: 20240. [Link]
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Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties | Langmuir - ACS Publications. [Link]
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Ruthenium(III) Bromide | AMERICAN ELEMENTS ®. [Link]
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Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
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RUTHENIUM (III) BROMIDE Eight Chongqing Chemdad Co. ,Ltd. [Link]
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Application Notes and Protocols: Mastering Ligand Exchange Reactions with Ruthenium(III) Bromide Hydrate
Introduction: The Versatile World of Ruthenium(III) Coordination Chemistry
Ruthenium, a platinum group metal, exhibits a rich and diverse coordination chemistry, owing to its ability to exist in multiple oxidation states and adopt various coordination geometries. Among these, Ruthenium(III) complexes have garnered significant attention in fields ranging from medicinal chemistry to catalysis.[1][2][3] The kinetic inertness of the Ru(III) center, a d⁵ low-spin system, allows for the synthesis of stable, well-defined complexes.[4] However, this stability is coupled with a tunable reactivity that permits sequential and selective ligand exchange reactions, making it an ideal scaffold for the rational design of novel functional molecules.
Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is a common and convenient starting material for the synthesis of a vast array of Ruthenium(III) complexes. Its solubility in various organic solvents and the lability of its coordinated water and bromide ligands make it a versatile precursor for introducing a wide range of new ligands. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting ligand exchange reactions with this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for the synthesis of a representative mixed-ligand complex, and discuss the essential characterization techniques.
Core Principles of Ligand Exchange at the Ru(III) Center
Ligand exchange reactions at an octahedral Ru(III) center can proceed through various mechanisms, primarily associative, dissociative, or interchange pathways. The operative mechanism is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the steric and electronic properties of the ancillary ligands already coordinated to the metal.
For many Ru(III) complexes, an associative interchange (Iₐ) mechanism is often proposed, where the entering ligand begins to form a bond with the metal center before the leaving group has fully dissociated. This is particularly relevant for the substitution of labile ligands like water or halides from the coordination sphere of the initial this compound complex.
The "Prodrug" Concept in Medicinal Chemistry:
The principle of ligand exchange is elegantly exploited in the design of Ruthenium-based anticancer agents.[1][5][6] Many Ru(III) complexes are administered as relatively inert "prodrugs."[2][5] Once inside the body, the specific microenvironment of tumor tissues—often characterized by lower pH and reduced oxygen levels—can trigger the reduction of Ru(III) to the more reactive Ru(II) state.[2][5][6] This change in oxidation state can labilize the coordinated ligands, facilitating their exchange with biological targets like DNA and proteins, ultimately leading to cancer cell death.[1][6]
Experimental Guide: Synthesis of a Mixed-Ligand Ru(III) Complex
This section provides a detailed protocol for a representative ligand exchange reaction: the synthesis of a mixed-ligand Ruthenium(III) complex containing both a phosphine and a bipyridine ligand. This type of complex is of interest due to the combined σ-donating and π-accepting properties of the ligands, which can be tuned to influence the electronic and catalytic properties of the metal center.
Safety Precautions
-
This compound is corrosive and can cause severe skin burns and eye damage. [6][7] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Organic solvents are flammable and should be handled with care. All heating should be conducted using a heating mantle in a well-ventilated fume hood.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand and potential side reactions. [8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (RuBr₃·xH₂O) | 99.9% trace metals basis | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| 2,2'-Bipyridine (bipy) | 99+% | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous | Fisher Chemical |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Chemical |
| Dichloromethane (DCM) | HPLC Grade | Fisher Chemical |
| Hexane | HPLC Grade | Fisher Chemical |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Protocol: Synthesis of [RuBr₂(PPh₃)(bipy)]Br
This protocol describes a two-step sequential ligand exchange reaction. First, triphenylphosphine is introduced, followed by 2,2'-bipyridine.
Step 1: Preparation of the Intermediate Phosphine Complex
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.36 g, approx. 1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Ligand Addition: Add anhydrous ethanol (30 mL) to the flask via a cannula. To this suspension, add a solution of triphenylphosphine (0.262 g, 1 mmol) in anhydrous ethanol (10 mL).
-
Reaction: Heat the mixture to reflux under a gentle flow of nitrogen. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 4-6 hours. The color of the solution should change, indicating complex formation.
-
Cooling: After the reaction is complete, allow the flask to cool to room temperature.
Step 2: Addition of the Bipyridine Ligand
-
Ligand Addition: To the solution of the intermediate phosphine complex, add a solution of 2,2'-bipyridine (0.156 g, 1 mmol) in anhydrous ethanol (10 mL).
-
Reaction: Heat the mixture to reflux again under a nitrogen atmosphere for an additional 4-6 hours. Monitor the reaction by TLC until the starting intermediate is consumed.
-
Isolation of the Crude Product: After cooling to room temperature, reduce the solvent volume to approximately 10 mL using a rotary evaporator. Add anhydrous diethyl ether (50 mL) to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration, wash with small portions of diethyl ether, and dry under vacuum.
Purification: Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a dichloromethane/hexane mixture (e.g., 1:1 v/v).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 5%). The desired product, a colored band, should elute from the column.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the pure fractions.
-
Final Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified complex as a solid.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of a mixed-ligand Ru(III) complex.
Characterization of the Final Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized Ruthenium(III) complex. Due to the paramagnetic nature of Ru(III) (d⁵), some analytical techniques require special consideration.
¹H NMR Spectroscopy of Paramagnetic Complexes
The presence of an unpaired electron in Ru(III) complexes significantly affects the NMR spectra, leading to broadened signals and large chemical shift ranges (paramagnetic shifts).[1][9][10][11][12] While this can make interpretation challenging, it also provides valuable information about the electronic structure of the complex.
-
Broadened Resonances: The paramagnetic center accelerates nuclear spin relaxation, resulting in broad spectral lines.
-
Large Chemical Shift Dispersion: The signals of protons on the coordinated ligands can be shifted far outside the typical diamagnetic range (0-10 ppm).
-
Temperature Dependence: Paramagnetic shifts are temperature-dependent, following the Curie law in many cases. Acquiring spectra at different temperatures can aid in signal assignment.[1][10][11][12]
For our synthesized complex, we would expect to see broad signals for the protons of the triphenylphosphine and bipyridine ligands, likely spread over a wide chemical shift range.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for probing the electronic transitions in Ruthenium complexes.
-
Ligand-Centered (LC) Transitions: In the UV region (typically < 300 nm), intense absorptions corresponding to π → π* transitions within the aromatic ligands (bipyridine and phenyl groups of PPh₃) are expected.
-
Metal-to-Ligand Charge Transfer (MLCT) Bands: In the visible region, Ru(III) complexes often exhibit moderately intense MLCT bands. For our complex, these would involve transitions from the metal d-orbitals to the π* orbitals of the bipyridine ligand.
-
d-d Transitions: Weak, broad absorptions corresponding to d-d transitions may also be observed, though they are often obscured by the more intense MLCT bands.[13]
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Broad signals, large chemical shift range for ligand protons. |
| UV-Vis | Intense UV bands (LC transitions), visible bands (MLCT). |
| FT-IR | Characteristic vibrational modes for PPh₃ and bipy ligands. |
| Cyclic Voltammetry | Reversible or quasi-reversible wave for the Ru(III)/Ru(II) redox couple.[14][15][16][17] |
| Mass Spectrometry | Molecular ion peak corresponding to the cationic complex. |
Cyclic Voltammetry
Cyclic voltammetry is used to investigate the redox properties of the complex. A key feature for a Ru(III) complex is the reversible or quasi-reversible one-electron reduction to its Ru(II) counterpart. The potential at which this occurs provides insight into the electronic environment of the ruthenium center; electron-donating ligands will make the reduction more difficult (shift to more negative potentials), while electron-withdrawing ligands will make it easier.
Visualization of Characterization Logic
Caption: Key techniques for characterizing Ru(III) complexes.
Troubleshooting and Advanced Considerations
-
Low Yields: Incomplete reaction can be addressed by extending the reaction time or using a higher boiling point solvent. Purification losses can be minimized by careful column chromatography.
-
Inconsistent NMR Spectra: The paramagnetic nature of Ru(III) can lead to variability in spectra. Ensure the sample is fully dissolved and consider temperature-dependent studies for better resolution and assignment.
-
Oxidation State Instability: While Ru(III) is generally stable, some ligand environments can promote reduction to Ru(II), especially in the presence of reducing agents or certain solvents. It is crucial to maintain an inert atmosphere throughout the synthesis and handling.[8]
-
Crystallization for X-ray Diffraction: Obtaining single crystals suitable for X-ray crystallography provides unambiguous structural confirmation.[18][19][20][21] This can often be achieved by slow evaporation of a concentrated solution of the complex or by vapor diffusion of a non-solvent (e.g., hexane) into a solution of the complex (e.g., in dichloromethane).
Conclusion
Ligand exchange reactions with this compound are a cornerstone of modern coordination chemistry, enabling the synthesis of a diverse range of complexes with tailored properties for applications in medicine and catalysis. A thorough understanding of the underlying principles of ligand substitution, coupled with meticulous experimental technique and appropriate characterization methods, is paramount for success in this field. The protocols and insights provided in this application note serve as a robust foundation for researchers to explore the exciting possibilities offered by Ruthenium(III) chemistry.
References
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A REVIEW ON THERAPEUTIC APPLICATION OF RUTHENIUM COMPLEXES - IJCRT.org. Available at: [Link]
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An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - MDPI. Available at: [Link]
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Ruthenium in Medicine: Current Clinical Uses and Future Prospects. Available at: [Link]
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Interpreting the Paramagnetic NMR Spectra of Potential Ru(III) Metallodrugs: Synergy between Experiment and Relativistic DFT Calculations - UiT. Available at: [Link]
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Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC - NIH. Available at: [Link]
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Interpreting the Paramagnetic NMR Spectra of Potential Ru(III) Metallodrugs: Synergy between Experiment and Relativistic DFT Calculations | Journal of the American Chemical Society. Available at: [Link]
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Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands | Inorganic Chemistry - ACS Publications. Available at: [Link]
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Ruthenium in Medicine: Current Clinical Uses and Future Prospects - Semantic Scholar. Available at: [Link]
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Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PubMed Central. Available at: [Link]
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Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK. Available at: [Link]
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Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties - MDPI. Available at: [Link]
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A STUDY OF THE SYNTHESIS AND CHARACTERISATION OF SOME RUTHENIUM BIS (2,2'-BIPYRIDYL) COMPLEXES. By. Available at: [Link]
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X-ray crystallographic structures of ruthenium complexes prepared in this project. - ResearchGate. Available at: [Link]
-
Versatile Ruthenium Complexes Based on 2,2'- Bipyridine Modified Peptoids. Available at: [Link]
-
Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
X-ray crystal structure of (a) ruthenium complex 1d and (b) iron... - ResearchGate. Available at: [Link]
-
(PDF) The Redox Chemistry of Ruthenium Dioxide: A Cyclic Voltammetry Study—Review and Revision - ResearchGate. Available at: [Link]
-
Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC - NIH. Available at: [Link]
-
UV-vis/Diffuse Reflectance spectra of the homogeneous Ru II Cl2(bpea)(PPh3) complex.. Available at: [Link]
-
Metal-Ligand Exchange Kinetics in Platinum and Ruthenium Complexes - Ingenta Connect. Available at: [Link]
-
Why has my experiment to synthesise a Ru complex not worked? - ResearchGate. Available at: [Link]
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Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex - Semantic Scholar. Available at: [Link]
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81 questions with answers in RUTHENIUM | Science topic - ResearchGate. Available at: [Link]
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Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization - AIP Publishing. Available at: [Link]
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Cyclic Voltammetry of [Ru(bpy)3] - UMass Boston. Available at: [Link]
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Can we do column chromatography for the purification of metal complexs ? | ResearchGate. Available at: [Link]
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Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes. Available at: [Link]
-
Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube. Available at: [Link]
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X-ray crystallographic investigation and biological activities of Ru(III) complexes containing Schiff base and triphenyl phosphine/arsine | Request PDF - ResearchGate. Available at: [Link]
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The X‐ray crystal structure of 3 with thermal ellipsoids at the 50 %... - ResearchGate. Available at: [Link]
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Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Available at: [Link]
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Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Available at: [Link]
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Preparation and structures of ruthenium(III) complexes containing tertiary arsines, tertiary phosphines, and isocyanides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
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How to avoid Ruthenium complexes from oxidise? - ResearchGate. Available at: [Link]
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Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PubMed Central. Available at: [Link]
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Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Available at: [Link]
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Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. Available at: [Link]
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Synthesis and catalytic activity of ruthenium(II) complexes containing acetylacetonate. Available at: [Link]
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Synthesis and structure of [Ru(PPh3)2(bipy)(MeCN)Cl][BPh4] and it's catalytic property towards regioselective and stereoselective allylation of phenols | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and structural characterization of ruthenium(II) hydrido carbonyl triphenylphosphine α-diimine complexes with derivatives of 2,2'-bipyridine - PubMed. Available at: [Link]
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Synthesis and Characterization of Ruthenium (III) Complexes with Substituted Nitrones. Available at: [Link]
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Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - NIH. Available at: [Link]
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Triarylphosphine-Coordinated Bipyridyl Ru(II) Complexes Induce Mitochondrial Dysfunction - PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols: Ruthenium(III) Bromide Hydrate in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ruthenium(III) Bromide Hydrate as a Catalyst Precursor
This compound (RuBr₃·xH₂O) is a highly versatile and water-soluble crystalline source of ruthenium, making it an excellent precursor for a variety of homogeneous catalytic transformations.[1] Its utility spans a wide range of organic reactions, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions.[1] While many literature protocols cite the more common ruthenium(III) chloride, the bromide analogue often serves as a competent substitute, participating in the in situ generation of catalytically active ruthenium species. This guide provides detailed application notes and protocols for leveraging this compound in key synthetic methodologies, offering insights into the causality behind experimental choices to ensure robust and reproducible results.
Catalytic Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Ruthenium catalysts are particularly effective in this regard, often utilizing a co-oxidant to facilitate the catalytic cycle. This compound can be used to generate higher-valent ruthenium oxide species in situ, which are the active oxidants.
Scientific Rationale
The catalytic cycle is believed to involve the oxidation of the Ru(III) precursor to a higher oxidation state, such as Ru(V) or Ru(VII), by a stoichiometric co-oxidant (e.g., N-methylmorpholine-N-oxide, sodium periodate). This high-valent ruthenium species then oxidizes the alcohol to the corresponding carbonyl compound, during which the ruthenium is reduced back to a lower oxidation state, allowing the catalytic cycle to continue. The choice of co-oxidant and solvent system is critical to prevent over-oxidation, especially of primary alcohols to carboxylic acids.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a general procedure for the oxidation of a secondary alcohol using this compound as the catalyst precursor and N-methylmorpholine-N-oxide (NMO) as the co-oxidant.
Materials:
-
This compound (RuBr₃·xH₂O)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
N-methylmorpholine-N-oxide (NMO)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves (powdered, activated)
-
Silica gel for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol, 1.0 equiv.) and powdered 4 Å molecular sieves (500 mg).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the suspension for 10 minutes at room temperature. The molecular sieves help to sequester water, which can deactivate the catalyst.
-
Catalyst and Co-oxidant Addition: Add this compound (0.02 mmol, 2 mol%) to the stirring suspension, followed by N-methylmorpholine-N-oxide (1.5 mmol, 1.5 equiv.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Filter the mixture through a pad of celite to remove the molecular sieves and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary
| Substrate | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol | 2.0 | NMO (1.5) | DCM | 3 | >95 |
| Cyclohexanol | 2.0 | NMO (1.5) | DCM | 4 | >95 |
| 2-Octanol | 2.5 | NMO (1.5) | DCM | 5 | 92 |
Catalytic Cycle for Alcohol Oxidation
Caption: Experimental workflow for C-H bromination.
Transfer Hydrogenation of Ketones to Alcohols
Transfer hydrogenation is a powerful and practical alternative to using high-pressure hydrogen gas for reduction reactions. In this process, hydrogen is transferred from a donor molecule (e.g., isopropanol, formic acid) to the substrate, mediated by a catalyst. Ruthenium complexes are highly efficient catalysts for this transformation. [2][3]
Scientific Rationale
The mechanism of ruthenium-catalyzed transfer hydrogenation typically involves the formation of a ruthenium hydride species. [2]The hydrogen donor, such as isopropanol, coordinates to the ruthenium center and undergoes β-hydride elimination to generate the active ruthenium hydride and acetone. This hydride is then transferred to the ketone substrate, reducing it to the corresponding alcohol and regenerating the ruthenium catalyst for the next cycle. The presence of a base is often required to facilitate the formation of the ruthenium alkoxide intermediate.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol outlines the reduction of acetophenone to 1-phenylethanol using isopropanol as both the solvent and the hydrogen source.
Materials:
-
This compound (RuBr₃·xH₂O)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation (Pre-formation of active species): To a round-bottom flask, add this compound (0.01 mmol, 1 mol%) and potassium hydroxide (0.02 mmol, 2 mol%). Add anhydrous isopropanol (5 mL) and heat the mixture to reflux for 30 minutes under an inert atmosphere. This step helps to generate the active ruthenium catalyst.
-
Substrate Addition: After the activation period, cool the mixture slightly and add acetophenone (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Data Summary
| Substrate | Catalyst Loading (mol%) | H-Donor | Base (mol%) | Temp (°C) | Yield (%) |
| Acetophenone | 1.0 | Isopropanol | KOH (2.0) | 82 | >98 |
| 4'-Chloroacetophenone | 1.0 | Isopropanol | KOH (2.0) | 82 | 97 |
| Cyclohexanone | 1.0 | Isopropanol | KOH (2.0) | 82 | >99 |
Logical Relationship in Transfer Hydrogenation
Caption: Key species in transfer hydrogenation.
Conclusion
This compound is a cost-effective and versatile catalyst precursor for a range of important transformations in homogeneous catalysis. By understanding the principles of in situ catalyst activation and the underlying reaction mechanisms, researchers can effectively adapt and optimize protocols for their specific synthetic needs. The methodologies presented here for alcohol oxidation, C-H bromination, and transfer hydrogenation serve as a foundational guide for harnessing the catalytic potential of this readily available ruthenium source.
References
-
Ruthenium(III) bromide . MySkinRecipes. [Link]
-
Ruthenium-Catalyzed meta-Selective C—H Bromination . Teskey, C. J., Lui, A. Y. W., & Greaney, M. F. (2015). Angewandte Chemie International Edition, 54(40), 11677–11680. [Link]
-
Ruthenium(III-VIII) compounds . Organic Chemistry Portal. [Link]
-
Ruthenium-Catalyzed meta-Selective C-H Bromination . Teskey, C. J., Lui, A. Y. W., & Greaney, M. F. (2015). Angewandte Chemie International Edition, 54(40), 11677–11680. [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts . MDPI. [Link]
-
Recent Advances in C-H Bond Functionalization with Ruthenium-Based Catalysts . DRS@nio. [Link]
-
A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation . kluedo. [Link]
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives . IntechOpen. [Link]
-
Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides . Piou, T., et al. (2016). Organic Letters, 18(21), 5596–5599. [Link]
-
Mechanistic Study of Ruthenium(III) Catalyzed Oxidation of Cyclohexanone by Acidic Bromate . Singh, A. K., et al. (2017). Advances in Chemical Engineering and Science, 7(4), 435-446. [Link]
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts . Ghattas, W., et al. (2015). Molecules, 20(4), 5638–5657. [Link]
- Catalytic oxidations with ruthenium. MacLean, A. F. (1969). U.S.
-
Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold . Nieto, I., et al. (2011). Organometallics, 30(23), 6485–6494. [Link]
-
Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines . Cantillo, D., et al. (2017). Synlett, 28(13), 1629–1633. [Link]
-
Ruthenium-Catalyzed Hydrogen Transfer Reactions . DiVA portal. [Link]
Sources
Heterogeneous catalysis using Ruthenium(III) bromide hydrate supported catalysts
As a Senior Application Scientist, this document provides a comprehensive guide to the synthesis, characterization, and application of heterogeneous catalysts derived from Ruthenium(III) bromide hydrate. The focus is on providing not just protocols, but also the underlying scientific principles to empower researchers in their experimental design and troubleshooting.
Introduction: The Case for Ruthenium Bromide in Heterogeneous Catalysis
Ruthenium is a uniquely versatile element in catalysis, capable of existing in a wide range of oxidation states (0 to VIII) and demonstrating exceptional performance in hydrogenation, oxidation, C-H activation, and cross-coupling reactions.[1] While Ruthenium(III) chloride is the most common precursor for preparing supported ruthenium catalysts, the choice of the halide ligand can subtly but significantly influence the electronic properties and, consequently, the reactivity of the resulting catalytic species.
This compound (RuBr₃·xH₂O) offers an alternative starting point. The bromide ligand, being larger and more polarizable than chloride, can affect precursor-support interactions during synthesis and may remain as a modifying species on the catalyst surface, potentially altering selectivity and activity in certain reactions. This guide explores the practical considerations for harnessing RuBr₃·xH₂O to develop robust and efficient heterogeneous catalysts.
Section 1: Catalyst Synthesis: From Precursor to Active Site
The creation of a supported catalyst is a multi-step process where each parameter is critical for the final performance. The primary goal is to transform the soluble RuBr₃ precursor into highly dispersed, stable, and accessible active sites on a high-surface-area support. The wet impregnation method is a common and versatile technique for this purpose.[2]
The "Why": Rationale Behind Key Synthesis Steps
-
Choice of Support: The support is not merely an inert scaffold; it actively influences the catalyst's properties through metal-support interactions (MSIs).[3]
-
Oxides (Al₂O₃, SiO₂, TiO₂, CeO₂): Offer high thermal stability and surface area. Their acidity/basicity can affect particle dispersion and reaction mechanisms. For instance, reducible supports like TiO₂ and CeO₂ can actively participate in catalytic cycles.[4][5]
-
Carbon (Activated Carbon, CNTs): Typically inert, high surface area, and resistant to acidic/basic media. They are excellent for reactions where metal-support interactions should be minimized.[6] However, their stability under harsh oxidative conditions can be a limitation.
-
-
Impregnation: The goal is to uniformly distribute the RuBr₃ solution throughout the support's pore structure. Techniques like incipient wetness impregnation are preferred to ensure the precursor is deposited within the pores rather than just on the external surface.
-
Drying: This step must be gradual (e.g., 80-120 °C overnight) to prevent rapid solvent evaporation, which can cause the ruthenium precursor to migrate and agglomerate on the support's exterior, leading to poor dispersion.[7]
-
Activation (Calcination/Reduction): This is the most crucial step, defining the nature of the final active species.
-
Calcination (in Air/O₂): This process removes the bromide ligands and water, typically forming ruthenium oxide (RuO₂) species on the support. RuO₂ itself can be catalytically active for oxidation reactions.[8]
-
Reduction (in H₂/N₂): This step is used to reduce the ruthenium precursor (or the oxide from calcination) to metallic ruthenium(0) nanoparticles. The temperature and duration of reduction control the final particle size, a critical factor for catalytic activity.[2]
-
Protocol: Preparation of a 2 wt% Ru/Al₂O₃ Catalyst
This protocol details the synthesis of a representative catalyst, 2 wt% Ru on γ-alumina, using RuBr₃·xH₂O.
Materials:
-
This compound (RuBr₃·xH₂O)
-
High-purity γ-Alumina (γ-Al₂O₃), high surface area (e.g., 150-250 m²/g)
-
Deionized water
-
Rotary evaporator
-
Tube furnace with temperature control
-
Gas lines for N₂ and H₂
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120 °C for at least 4 hours to remove physisorbed water.
-
Precursor Solution Preparation: Calculate the required mass of RuBr₃·xH₂O for 2 wt% Ru loading on the desired mass of Al₂O₃. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness).
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing or tumbling to ensure uniform distribution.
-
Drying: Age the impregnated support for 2-4 hours at room temperature, then dry in an oven at 110 °C overnight.
-
Activation (Reduction to Ru(0)):
-
Place the dried powder in a quartz tube inside a tube furnace.
-
Purge the system with an inert gas (N₂) for 30 minutes at room temperature.
-
Heat the sample under N₂ flow to the reduction temperature (e.g., 350-400 °C) at a ramp rate of 5 °C/min.
-
Switch the gas flow to a reducing mixture (e.g., 5% H₂ in N₂) and hold for 3-5 hours.[7]
-
Cool the sample to room temperature under an inert N₂ flow.
-
Passivate the catalyst surface by switching to a very low concentration of O₂ in N₂ (e.g., 0.5-1% O₂) for 1-2 hours at room temperature to prevent bulk oxidation upon exposure to air.
-
Visualization: Catalyst Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst architecture for metal–support interactions and its effects on heterogeneous reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. CO2 hydrogenation on ruthenium: comparative study of catalyst supports - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic relation between catalytic activity of CO oxidation on Ru nanoparticles and Ru oxides uncovered with ambient pressure XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: Harnessing Ruthenium(III) Bromide Hydrate in Modern Pharmaceutical Synthesis
Introduction: Beyond a Simple Salt - The Strategic Value of Ruthenium(III) Bromide Hydrate
In the landscape of pharmaceutical process development, the choice of a catalyst precursor is a critical decision, balancing reactivity, cost, stability, and ease of handling. This compound (RuBr₃·xH₂O), a dark, crystalline solid, has emerged as a strategically valuable and versatile precursor for a wide array of catalytically active ruthenium species.[1] Its utility lies not in its direct catalytic prowess, but in its capacity to serve as a reliable source of ruthenium for the in situ generation or directed synthesis of highly efficient and selective catalysts.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key pharmaceutical transformations. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles that govern catalyst activation and performance, thereby empowering users to troubleshoot and optimize these powerful synthetic methods.
The primary advantage of this compound is its role as a starting material for creating more complex ruthenium catalysts, particularly those used in asymmetric hydrogenation and cross-coupling reactions, which are cornerstones of modern pharmaceutical manufacturing.[3][4] This guide will detail protocols for the generation of active catalysts from this precursor and their subsequent application in transformations critical to the synthesis of complex active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Synthesis: A Mechanistic Approach
The application of ruthenium catalysis in the pharmaceutical industry is extensive, driven by the metal's ability to promote a diverse range of transformations with high efficiency and selectivity.[5] this compound serves as a convenient entry point into these catalytic cycles.
Asymmetric Hydrogenation: Crafting Chiral Centers with Precision
The synthesis of enantiomerically pure drugs is a paramount objective in pharmaceutical development. Ruthenium-catalyzed asymmetric hydrogenation is a leading technology for the stereoselective reduction of prochiral ketones, olefins, and imines, establishing key chiral centers with high fidelity.[3][6]
The Causality Behind the Catalyst: The catalytic cycle of ruthenium-mediated hydrogenation typically involves a Ruthenium(II) species. Therefore, the initial Ru(III) from the bromide hydrate precursor must be reduced. This reduction can often be achieved in situ by the phosphine ligands and/or the hydrogen gas itself under the reaction conditions. The choice of chiral phosphine ligand is paramount as it dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center.[3][7]
Experimental Protocol: In Situ Generation of a Ru(II)-Diphosphine Catalyst for Asymmetric Ketone Hydrogenation
This protocol describes the in situ preparation of a chiral ruthenium catalyst from this compound for the asymmetric hydrogenation of a prochiral ketone, a common transformation in the synthesis of pharmaceutical intermediates.[6]
Materials:
-
This compound (RuBr₃·xH₂O)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Prochiral aromatic ketone (e.g., acetophenone)
-
Isopropanol (solvent and hydrogen source for transfer hydrogenation) or Hydrogen gas (for direct hydrogenation)
-
Base (e.g., Potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Pre-catalyst Formation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 mol%) and the chiral diphosphine ligand (1.1 mol%).
-
Add degassed isopropanol.
-
The mixture is stirred at 80°C for 30 minutes. The color of the solution will typically change, indicating the formation of a ruthenium(II)-phosphine complex. The bromide ligands are displaced by the phosphine, and the Ru(III) is reduced to Ru(II).
-
-
Hydrogenation:
-
Cool the solution to room temperature.
-
Add the prochiral ketone (100 mol%) to the flask.
-
Add the base (e.g., Potassium tert-butoxide, 10 mol%). The base is crucial for promoting the catalytic cycle in transfer hydrogenation.
-
For transfer hydrogenation, heat the reaction mixture to the desired temperature (e.g., 82°C) and monitor the reaction progress by TLC or GC.
-
For direct hydrogenation, purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., 10 atm) while stirring at the appropriate temperature.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
-
Data Presentation:
| Substrate | Ligand | Catalyst Loading (mol%) | H₂ Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | (R)-BINAP | 1 | Isopropanol | 82 | 12 | >99 | 98 (R) |
| 1-(2-Naphthyl)ethanone | (S)-Tol-BINAP | 0.5 | 10 atm H₂ | 50 | 8 | >99 | 99 (S) |
Visualization of the Experimental Workflow:
Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Ruthenium-catalyzed cross-coupling reactions have gained traction as a powerful alternative to palladium-based systems for the formation of C-C bonds, which are fundamental to the assembly of many drug molecules.[8][9] These reactions offer unique reactivity and selectivity profiles.[10][11]
The Causality Behind the Catalyst: this compound can serve as a precursor to Ru(0) or Ru(II) species that are active in cross-coupling. The catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps, similar to palladium catalysis, but with distinct substrate scope and functional group tolerance. The choice of ligands and additives is critical for stabilizing the active ruthenium species and facilitating the key steps of the catalytic cycle.
Experimental Protocol: Ruthenium-Catalyzed Suzuki-Miyaura Type Cross-Coupling
This protocol outlines a general procedure for a ruthenium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, starting from this compound.
Materials:
-
This compound (RuBr₃·xH₂O)
-
Phosphine ligand (e.g., Triphenylphosphine)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a Schlenk tube, combine this compound (2 mol%), the phosphine ligand (6 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl halide (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add degassed toluene.
-
-
Reaction:
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 2 | K₂CO₃ | 110 | 16 | 85 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 3 | Cs₂CO₃ | 120 | 24 | 78 |
Visualization of the Catalytic Cycle:
Trustworthiness and Self-Validation: Ensuring Reproducible Results
The protocols described herein are designed to be self-validating systems. Key to this is the careful control of the reaction atmosphere and the purity of reagents and solvents.
-
Inert Atmosphere: Ruthenium catalysts, particularly in their lower oxidation states (Ru(0) and Ru(II)), can be sensitive to oxygen. The use of Schlenk techniques or a glovebox is essential for reproducibility.
-
Ligand Purity: The enantioselectivity of asymmetric hydrogenations is critically dependent on the enantiomeric purity of the chiral ligand. Always use ligands of the highest available purity.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by appropriate analytical techniques (TLC, GC, LC-MS) is crucial to determine the optimal reaction time and to avoid the formation of byproducts.
-
Characterization: Thorough characterization of the final product, including NMR spectroscopy and mass spectrometry, confirms the desired transformation. For chiral products, analysis by chiral HPLC or SFC is mandatory to validate the stereochemical outcome.
Conclusion: A Gateway to Advanced Catalysis
This compound is more than just a simple ruthenium salt; it is a versatile and cost-effective gateway to a vast and powerful range of catalytic transformations that are central to modern pharmaceutical synthesis. By understanding the principles of catalyst activation and the mechanistic pathways of these reactions, researchers can effectively harness the potential of this precursor to construct complex, life-saving molecules with greater efficiency and precision. The protocols and insights provided in this guide are intended to serve as a solid foundation for the application of this compound in the innovative and demanding field of drug development.
References
- Ratovelomanana-Vidal, V., & Genêt, J.-P. (2000). Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution. Canadian Journal of Chemistry, 78(6), 846-857.
- Li, H., et al. (2011). Synthesis of arylketones by ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids.
- Thiyagarajan, S., & Gunanathan, C. (2018). Ruthenium-Catalyzed α-Olefination of Nitriles Using Secondary Alcohols. The Journal of Organic Chemistry, 83(7), 4056-4064.
-
ResearchGate. (2010). ChemInform Abstract: Asymmetric Hydrogenation Reactions Using a Practical in situ Generation of Chiral Ruthenium-Diphosphine Catalysts from Anhydrous RuCl3. Available at: [Link]
- Larson, G. L. (2014). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 38(10).
- Du, H., et al. (2017). Ruthenium(ii)-catalyzed olefination via carbonyl reductive cross-coupling. Chemical Science, 8(9), 6231-6236.
- Trost, B. M., & Toste, F. D. (2003). Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A. Journal of the American Chemical Society, 125(11), 3090-3100.
- Shvo, Y., et al. (1986). Catalysis by Ruthenium Compounds. Journal of Organometallic Chemistry, 315(1-2), C25-C28.
- Trost, B. M., & Pinkerton, A. B. (2000). A Ruthenium-Catalyzed Alkene-Alkyne Coupling. Journal of the American Chemical Society, 122(33), 8081-8082.
- Zhang, J., et al. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. Organic Letters, 25(4), 633-637.
- Reddy, C. S., & Vijaya Kumar, T. (1995). Kinetic and mechanistic study of ruthenium(III) catalysed and uncatalysed oxidation of oxalic acid by acid bromate. Indian Journal of Chemistry, Section A, 34(8), 615-620.
- Greaney, M. F., et al. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination.
- White, M. C., et al. (2019). Mechanistic Study of Ruthenium-Catalyzed C-H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. Journal of the American Chemical Society, 141(2), 972-980.
-
ResearchGate. (2021). Selected milestones in homogeneous ruthenium-catalyzed hydrogenation and transfer hydrogenation. Available at: [Link]
- Wan, X., et al. (2011). Synthesis of arylketones by ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids.
- Gunanathan, C., et al. (2017). Ruthenium(ii)-catalyzed olefination via carbonyl reductive cross-coupling. Chemical Science, 8(9), 6231-6236.
- Trost, B. M., & Toste, F. D. (2003). Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A. Journal of the American Chemical Society, 125(11), 3090-3100.
- Zhang, J., et al. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. Organic Letters, 25(4), 633-637.
-
Stanford University. (2019). Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. Available at: [Link]
-
ResearchGate. (2019). Ruthenium complexes used for the asymmetric hydrogenation of... Available at: [Link]
-
ResearchGate. (2000). Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic. Available at: [Link]
Sources
- 1. Mechanistic Study of Ruthenium-Catalyzed C-H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Synthesis of arylketones by ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Ruthenium(ii)-catalyzed olefination via carbonyl reductive cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ruthenium(III) Bromide Hydrate Catalysis: A Technical Support Guide for Yield Enhancement
Welcome to the technical support center for optimizing reactions involving Ruthenium(III) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile catalyst and to troubleshoot common issues that may arise during experimentation, with a primary focus on improving reaction yields. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and use of this compound.
Q1: What are the critical handling and storage precautions for this compound?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Exposure to moisture can lead to catalyst deactivation and inconsistent results. Therefore, it is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a dry environment.[4] When handling the catalyst, use a glovebox or a nitrogen-purged glove bag to minimize exposure to air and moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye burns.[3][5]
Q2: What is the typical appearance and solubility of this compound?
A2: this compound is a dark brown to black crystalline solid.[4][6] While it is highly soluble in water, its solubility in common organic solvents can vary.[4][7] It is generally soluble in alcohols.[4] For reactions in non-polar organic solvents, solubility might be limited, and careful solvent screening is recommended. In some cases, the use of co-solvents or additives may be necessary to improve solubility and catalyst dispersion.
Q3: Does the "hydrate" part of the name affect its catalytic activity?
A3: Yes, the water of hydration can significantly impact the catalytic cycle. In some reactions, the water molecules may need to be displaced by ligands or reactants for the catalyst to become active. In other cases, water can play a role in the reaction mechanism, for instance, by participating in proton transfer steps. It is essential to be aware of the potential influence of the hydrate and to consider if a pre-activation or drying step is necessary for your specific application.
Q4: How do I prepare a stock solution of this compound?
A4: Due to its hygroscopic nature, preparing stock solutions requires careful technique to ensure accurate concentration. It is recommended to weigh the catalyst rapidly in a dry environment (e.g., a glovebox). The choice of solvent will depend on your reaction conditions. For aqueous reactions, deionized and degassed water should be used. For organic reactions, use anhydrous, degassed solvents. Prepare the solution under an inert atmosphere and store it in a sealed container, preferably with a septum for easy, air-free access.
Section 2: Troubleshooting Guide: Low Reaction Yield
This section provides a structured approach to diagnosing and resolving issues of low yield in reactions catalyzed by this compound.
Problem: My reaction is showing low conversion and/or yield.
The following troubleshooting workflow can help identify and address the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps in Q&A Format:
Q: My reaction is sluggish or stalls at low conversion. Could the catalyst be inactive?
A: This is a common issue. This compound may require an in situ reduction or ligand exchange to form the catalytically active species. The exact nature of the active catalyst can be complex and reaction-dependent.
-
Probable Cause: The Ru(III) precatalyst is not being efficiently converted to the active catalytic species under the reaction conditions.
-
Proposed Solution: Catalyst Activation Protocol
-
Thermal Activation: Gentle heating of the catalyst under vacuum prior to the reaction can sometimes remove coordinated water and facilitate activation.
-
Reductive Activation: In some catalytic cycles, a reducing agent may be necessary to generate a lower oxidation state ruthenium species. The choice of reductant is substrate and reaction specific.
-
Ligand Exchange: The presence of appropriate ligands is often crucial for generating the active catalyst and stabilizing it.[8][9] Experiment with different types of ligands (e.g., phosphines, N-heterocyclic carbenes) to promote the formation of the active species.[10][11]
-
Q: I've tried activating the catalyst, but the yield is still low. What reaction parameters should I investigate?
A: Systematic optimization of reaction parameters is critical. The interplay between solvent, temperature, and additives can have a profound impact on yield.
-
Probable Cause: Suboptimal reaction conditions are hindering the catalytic turnover.
-
Proposed Solutions and Optimization Table:
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile, Water | The solvent affects catalyst solubility, substrate solubility, and can influence the reaction mechanism.[12][13] Ensure the solvent is anhydrous and degassed.[14] |
| Temperature | 25 °C to 150 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[13] A temperature screening is highly recommended. |
| Reaction Time | 1 to 48 hours | Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods. |
| Additives/Bases | Carboxylates, Carbonates (e.g., K₂CO₃), Phosphates (e.g., K₃PO₄) | Additives can act as co-catalysts or ligands.[12][15] The choice of base is crucial and can influence both the rate and selectivity of the reaction.[14] |
Q: My reaction starts well but then stops. What could be causing catalyst deactivation?
A: Catalyst deactivation is a significant contributor to low yields, especially in prolonged reactions.
-
Probable Cause: The active catalytic species is being converted into an inactive form.
-
Proposed Solutions:
-
Rigorous Exclusion of Air and Moisture: As previously mentioned, Ruthenium catalysts can be sensitive to oxygen and water.[12][14] Ensure all reagents and solvents are properly dried and degassed, and maintain a positive pressure of an inert gas throughout the reaction.
-
Identify and Eliminate Impurities: Impurities in the starting materials or solvent can act as catalyst poisons. Purify starting materials if necessary.
-
Consider Ligand Effects: The choice of ligand can significantly impact catalyst stability.[8][9][11] Bulky electron-donating ligands can sometimes protect the metal center from deactivation pathways.
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a higher turnover number (TON) by minimizing bimolecular decomposition pathways. Conversely, for challenging substrates, a higher loading may be required.
-
Q: I am observing the formation of significant byproducts. How can I improve the selectivity towards my desired product?
A: The formation of byproducts directly reduces the yield of the desired compound.
-
Probable Cause: Competing reaction pathways are consuming the starting materials or the product.
-
Proposed Solutions:
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, which may have a higher activation energy.
-
Ligand Modification: The steric and electronic properties of the ligands coordinated to the ruthenium center can control the regioselectivity and chemoselectivity of the reaction.[9][15]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions.
-
Slow Addition: In some cases, the slow addition of a reactive substrate can maintain its low concentration in the reaction mixture, thereby suppressing side reactions.
-
Section 3: Experimental Protocols
General Protocol for a this compound Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point. The specific conditions will need to be optimized for each unique reaction.
-
Catalyst Preparation: In a glovebox, weigh the desired amount of this compound and any solid ligand into an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the solid reactants to the vessel.
-
Inert Atmosphere: Seal the vessel with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent and any liquid reagents via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction as appropriate (e.g., with water or a saturated ammonium chloride solution).
-
Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Section 4: Visualization of Key Relationships
Catalyst Activation and Deactivation Pathways
The following diagram illustrates the general relationship between the precatalyst, the active catalyst, and potential deactivation pathways.
Caption: Simplified catalyst activation and deactivation scheme.
References
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- Journal of the American Chemical Society, "Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomeriz
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- Stanford University, "Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for C
- Thermo Scientific Chemicals, "Ruthenium(III)
- PMC - NIH, "Solubility of Iridium and Ruthenium Organometallic Photoredox C
- MDPI, "Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents".
- PubMed Central, "Clathrate Hydrates of Organic Solvents as Auxiliary Intermediates in Pharmaceutical Research and Development: Improving Dissolution Behaviour of a New Anti-Tuberculosis Drug, Perchlozon".
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Ruthenium(III) bromide hydrate catalyst deactivation and regeneration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ruthenium(III) bromide hydrate and its applications in catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear, actionable protocols for regeneration. As a hygroscopic solid, proper handling of this compound is the first critical step to ensure catalytic efficacy; it should be stored in a tightly sealed container in a dry environment.[1][2][3]
Section 1: Troubleshooting Catalyst Deactivation
Catalyst deactivation is a frequent challenge that can manifest as reduced reaction rates, low yields, or complete reaction failure. The following question-and-answer guide addresses specific scenarios you may encounter during your experiments.
Q1: My reaction is extremely sluggish or has failed to initiate. What are the primary catalyst-related causes?
A1: An inactive catalyst at the start of a reaction is typically due to pre-reaction handling errors or the presence of potent inhibitors in your reaction mixture.
-
Moisture Contamination: this compound is hygroscopic.[1] Absorption of water can alter the catalyst's coordination sphere and activity. Always handle the catalyst in a glovebox or under an inert atmosphere and use anhydrous solvents.
-
Strong Catalyst Poisons: Certain functional groups or impurities can act as potent poisons by irreversibly binding to the ruthenium center, blocking active sites.[4][5]
-
Amines and Sulfur Compounds: Amines, thiols, and other sulfur-containing molecules are common catalyst poisons.[6][7] In some cases, the addition of amines is even used intentionally to eliminate the catalytic activity towards certain functional groups, such as ketones and esters, while preserving activity for others, like amides.[7][8]
-
Actionable Step: Scrutinize all starting materials and solvents for impurities. If the presence of a poison is suspected, purifying the reagents is essential.
-
Q2: I'm observing a steady decline in the reaction rate over time, and the reaction stalls before completion. What is happening to my catalyst?
A2: A gradual loss of activity points to a progressive deactivation mechanism occurring under the reaction conditions. The most common culprits are fouling, leaching, or sintering.
-
Fouling (Coking): This involves the physical deposition of carbonaceous byproducts or polymerized starting materials onto the catalyst's surface.[9] These deposits block the active ruthenium sites and prevent substrate access.[4]
-
Leaching: The active ruthenium species may detach from its support (if applicable) and dissolve into the reaction medium.[10][11] This is often accompanied by a noticeable change in the color of the reaction solution.[11] Leaching transforms the heterogeneous catalyst into a (potentially less active) homogeneous one, complicating separation and reuse.
-
Sintering: At elevated temperatures, small, highly active ruthenium nanoparticles can migrate and agglomerate into larger, less active particles.[9][12] This process irreversibly reduces the available catalytic surface area.[6][13]
Troubleshooting Deactivation: A Summary Table
| Observed Problem | Potential Cause | Recommended Diagnostic Action |
| No initial activity | Moisture contamination, potent poisons (e.g., amines, sulfur)[1][7] | Review handling procedures; purify all reagents and solvents. |
| Gradual rate decrease | Fouling (coking), gradual poisoning, leaching[4][9][11] | Analyze spent catalyst via TGA for coke; analyze filtrate via ICP-MS for leached Ru. |
| Solution changes color | Significant catalyst leaching[11] | Perform a hot filtration test: if the filtrate remains active, leaching is confirmed.[14] |
| Inconsistent results | Variable hydration of catalyst, impurities in reagents | Standardize catalyst handling; ensure high purity of all reaction components. |
| Complete inactivity after first cycle | Severe poisoning, sintering, or support degradation[6][12] | Characterize the spent catalyst (TEM, XRD, XPS) to identify changes in particle size, structure, or oxidation state.[15] |
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms through which an active ruthenium catalyst can lose its efficacy.
Caption: Primary deactivation pathways for ruthenium catalysts.
Section 2: Catalyst Regeneration Protocols
Once a catalyst has deactivated, it can often be regenerated to restore its activity. The appropriate method depends on the deactivation mechanism. Caution: Regeneration procedures, especially those involving high temperatures, can risk damaging the catalyst if not performed correctly.[6]
Q3: My catalyst has deactivated due to coking/fouling. How can I regenerate it?
A3: Regeneration from fouling involves carefully burning off the carbonaceous deposits in an oxidative atmosphere, followed by a reduction step to restore the active metallic ruthenium phase.[16]
Protocol 1: Regeneration via Calcination-Reduction
-
Solvent Wash: Place the spent catalyst in a flask and wash it thoroughly with a solvent that can dissolve adsorbed organic species but not the catalyst itself (e.g., acetone, ethanol). Decant the solvent.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight to remove residual solvent.
-
Oxidative Treatment (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of dilute air (e.g., 5% O₂ in N₂) to a moderate temperature (start with 200-300 °C). The temperature must be carefully controlled to avoid sintering the ruthenium particles.[6]
-
Hold at this temperature for 2-4 hours to ensure complete combustion of the coke.
-
-
Reductive Treatment:
-
After calcination, purge the system with an inert gas (e.g., N₂, Ar).
-
Switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂) and raise the temperature to 200-400 °C. The optimal reduction temperature depends on the catalyst support and the nature of the ruthenium oxide species formed.
-
Hold for 2-4 hours to ensure complete reduction back to the active metallic state.[17]
-
-
Cooling: Cool the catalyst to room temperature under an inert gas flow before handling.
Q4: How can I regenerate a catalyst that has been poisoned?
A4: Regeneration from poisoning is more challenging and depends on the nature of the poison.
-
Sulfur/Nitrogen Poisoning: For poisons that can be converted to volatile oxides, the calcination-reduction protocol (Protocol 1) is often effective.[6] Higher temperatures may be required during the oxidation step to ensure the complete removal of the poison.
-
Metal Poisoning: If the catalyst is poisoned by other metals, a carefully controlled acid wash may be necessary to leach out the metallic poison.[6] This is a high-risk procedure, as the acid can also damage the support and the ruthenium particles. A very dilute acid (e.g., 0.1 M HNO₃) should be tested first, followed by extensive rinsing with deionized water, drying, and re-reduction.
General Regeneration Workflow
The following diagram outlines the logical flow for a typical regeneration process for a supported catalyst.
Caption: A generalized workflow for catalyst regeneration.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Is sintering reversible?
-
Q: My catalyst is unsupported this compound. Can it be regenerated?
-
A: Regeneration is more complex for homogeneous or unsupported catalysts. If the deactivation is due to the formation of an inactive complex in solution, it may be possible to recover the ruthenium through precipitation, followed by purification and conversion back to the starting material. Specific procedures for recovering ruthenium from spent catalysts often involve oxidative treatment followed by distillation or extraction.[18]
-
-
Q: Can I use the same regeneration protocol for all my ruthenium catalysts?
-
A: No. The optimal regeneration protocol is highly dependent on the catalyst support (e.g., carbon, alumina, silica), the deactivation mechanism, and the specific reaction conditions. Always start with milder regeneration conditions (lower temperatures) and characterize the catalyst after regeneration to assess the success of the procedure.[6]
-
References
- Vertex AI Search. (n.d.). This compound - SAFETY DATA SHEET.
- García-García, P., et al. (n.d.). Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - PMC - NIH.
- BenchChem. (2025). Strategies for regenerating deactivated ruthenium catalysts.
- Sasakuma, H., Motoyama, Y., & Nagashima, H. (2007). Functional group-selective poisoning of molecular catalysts: a ruthenium cluster-catalysed highly amide-selective silane reduction that does not affect ketones or esters. Chemical Communications. DOI:10.1039/B711743D.
- Sasakuma, H., Motoyama, Y., & Nagashima, H. (2007). Functional group-selective poisoning of molecular catalysts: a ruthenium cluster-catalysed highly amide-selective silane reduction that does not affect ketones or esters. RSC Publishing.
- ResearchGate. (n.d.). Supported Ru catalysts, reuse and leaching tests.
- Axelsson, M. (2022). Stability improvement to a ruthenium catalyst for partial oxidation of methane. Lund University Publications.
- Google Patents. (n.d.). US4331557A - Regeneration of ruthenium-containing catalyst.
- García-García, P., et al. (2021). Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification. Catalysis Science & Technology. DOI:10.1039/D1CY00379H.
- BenchChem. (2025). mitigating ruthenium leaching from supported Ru(OH)3 catalysts.
- ResearchGate. (n.d.). Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one.
- Thermo Fisher Scientific. (n.d.). This compound - SAFETY DATA SHEET.
- Stanford Advanced Materials. (n.d.). Ruthenium Recovery from Spent Catalysts.
- An, D., et al. (2017). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology.
- Huo, Z., et al. (n.d.). Size and Structure Effects of Carbon-Supported Ruthenium Nanoparticles on Waste Polypropylene Hydrogenolysis Activity, Selectivity. OSTI.gov.
- Słowik, G., et al. (2022). Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process. MDPI.
- Thermo Fisher Scientific. (n.d.). This compound, Ru 25% min.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Argouarch, G., et al. (2022). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
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Side reactions in Ruthenium(III) bromide hydrate catalyzed processes
Technical Support Center: Ruthenium(III) Bromide Hydrate Catalysis
Welcome to the technical support center for this compound (RuBr₃·xH₂O) catalyzed processes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges. My approach is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Activity and Stability
A common frustration in catalysis is a reaction that is sluggish, incomplete, or fails to initiate. When using RuBr₃·xH₂O, these issues often trace back to the catalyst's integrity or the reaction environment.
Question 1: My reaction is sluggish or has stalled completely. How do I diagnose the cause of catalyst deactivation?
Answer: A sudden or gradual loss of catalytic activity is a primary indicator of catalyst deactivation. This can stem from several sources: poisoning of the active sites, decomposition of the catalyst, or physical loss (leaching) from the support matrix in heterogeneous systems.
Expert Insight: Before blaming the catalyst, always run a control experiment with a fresh batch of catalyst and newly purified reagents under identical conditions.[1] If the control experiment is successful, it strongly implicates the deactivation of the original catalyst.
Troubleshooting Workflow:
Here is a logical workflow to diagnose the root cause of catalyst deactivation.
Caption: A workflow for troubleshooting catalyst deactivation.
Common Causes of Deactivation:
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the ruthenium active sites, blocking them from the reactants.[1] Sulfur compounds, carbon monoxide (CO), and certain nitrogen heterocycles are notorious poisons for ruthenium catalysts.[1]
-
Reduction to Inactive Species: In many oxidative processes, the active Ru(III) or higher oxidation state species can be reduced to less active or inactive states, such as Ru(0) or ruthenium dioxide (RuO₂), which often appears as a black precipitate.[2] This is common if the re-oxidation step in the catalytic cycle is inefficient.
-
Catalyst Leaching: For supported RuBr₃ catalysts, the active metal can detach from the support and dissolve into the reaction medium, leading to a rapid loss of activity.[3] This can sometimes be visually indicated by a discoloration of the reaction solution.[3]
Data Summary: Common Catalyst Poisons
| Poison Class | Common Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, thiols, thiophenes in reagents or solvents | Strong chemisorption on Ru active sites, blocking reactant access.[1] |
| Carbon Monoxide (CO) | Byproduct of decomposition, reactant stream | Competes with reactants for active sites; can form inactive Ru-carbonyl species.[1][4] |
| Nitrogen Heterocycles | Pyridine, quinoline as substrates or impurities | Strong coordination to the metal center, preventing substrate binding.[1] |
| Heavy Metals | Impurities from upstream processes | Deposition and blockage of active sites.[1] |
| Halogenated Compounds | Solvents (e.g., CHCl₃), impurities | Can react with and alter the catalyst surface properties.[1] |
Question 2: What are the best practices for handling and storing this compound to ensure its catalytic activity?
Answer: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5] Improper handling is a frequent cause of poor catalyst performance.
Expert Insight: The "hydrate" part of the name is crucial. The water of hydration is part of its structure. However, excess moisture absorption can lead to agglomeration and changes in reactivity.
Protocol: Handling and Storage
-
Storage: Always store RuBr₃·xH₂O in a tightly sealed container in a desiccator or glovebox with an inert atmosphere (e.g., argon or nitrogen).
-
Weighing and Dispensing: If possible, handle the catalyst in a glovebox. If not, weigh it quickly in a low-humidity environment and minimize its exposure to air.
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these can lead to decomposition.[5][6] The catalyst can decompose to form hydrogen bromide and ruthenium oxides.[5]
Section 2: Selectivity Issues in Catalysis
Achieving the desired selectivity is paramount in synthesis. Ruthenium-catalyzed reactions can sometimes yield mixtures of isomers or react with unintended functional groups.
Question 3: My C-H activation reaction is producing a mixture of regioisomers (e.g., ortho vs. meta). How can I improve the selectivity?
Answer: Regioselectivity in ruthenium-catalyzed C-H functionalization is heavily influenced by the electronic and steric environment around the metal center. This is most commonly controlled by the choice of ligands and directing groups on the substrate.
Expert Insight: The ligand is not just a spectator; it is an active participant in determining the outcome of the reaction. By modifying the ligand, you can tune the catalyst to favor one regioisomer over another. For instance, in certain oxidative cross-couplings, the choice of ligand can completely switch the selectivity between the ortho and meta positions.[7][8]
Logical Relationship: Ligand Influence on Regioselectivity
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Handling and storage of hygroscopic Ruthenium(III) bromide hydrate
Technical Support Center: Ruthenium(III) Bromide Hydrate
Welcome to the dedicated support center for this compound (RuBr₃·xH₂O). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging catalytic precursor. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot issues effectively and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Safety
This section addresses foundational questions regarding the properties and hazards of this compound.
Q1: What exactly is this compound and why is it so hygroscopic?
A: this compound is the hydrated salt of ruthenium in its +3 oxidation state with bromide counter-ions. It typically appears as a black or dark brown crystalline solid.[1][2] Its hygroscopicity—the strong tendency to absorb moisture from the atmosphere—stems from the high affinity of the Ruthenium(III) ion to coordinate with water molecules.[3][4] This process is energetically favorable and leads to the formation of a stable hexahydrate, [Ru(H₂O)₆]Br₃, conceptually similar to other hygroscopic metal halides like aluminum chloride.[5] If left exposed to ambient air, it will continue to absorb water until it deliquesces, forming a concentrated aqueous solution.
Q2: My bottle of RuBr₃·xH₂O arrived as a solid, but after a few uses in the lab, it has become a dark, gummy paste. Is it still usable?
A: This is a classic sign of excessive moisture absorption. While the ruthenium is still present, the precise hydration state is now unknown, making accurate weighing based on molecular weight impossible. For stoichiometric-sensitive reactions, using this material is highly discouraged as it will introduce significant error. The excess water can also interfere with or quench reactions that require anhydrous conditions. For applications where it is used as a stock solution and the exact concentration can be determined by other means (e.g., ICP-MS), it might be salvageable. However, for most catalytic applications, its performance will be compromised.
Q3: What are the primary safety hazards I should be aware of when handling this compound?
A: this compound is classified as a corrosive solid.[6] The primary hazards are severe skin burns and serious eye damage.[7][8] It is critical to avoid contact with skin, eyes, and mucous membranes. Ingestion can cause severe damage to the digestive tract.[3] Always handle this compound inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][4]
| Property Summary: this compound | |
| Molecular Formula | RuBr₃·xH₂O |
| Appearance | Black to dark brown crystalline solid |
| Hygroscopicity | Highly hygroscopic; deliquescent[1][3] |
| Solubility | Soluble in water and alcohol[1][8][9] |
| Primary Hazards | Corrosive (Causes severe skin and eye burns)[7][8] |
| Incompatibilities | Strong bases, oxidizing agents[3] |
| Storage Conditions | Store under a dry, inert atmosphere (Nitrogen or Argon)[1][4] |
Part 2: Troubleshooting Guide - Storage, Handling & Dissolution
This section provides solutions to specific problems encountered during the experimental workflow.
Q4: I don't have a glovebox. What is the minimum acceptable setup for storing and handling RuBr₃·xH₂O?
A: While a glovebox provides the most secure environment[10], you can effectively handle hygroscopic materials using a Schlenk line with a dry, inert gas supply (typically high-purity nitrogen or argon).[11][12]
-
Storage: The best practice is to store the main container inside a desiccator filled with a high-capacity desiccant (e.g., Drierite). For added protection, the desiccator can be placed inside a nitrogen-purged cabinet or glove bag.
-
Handling: For weighing, you can create a localized inert atmosphere. Briefly purge a sealed container (like a vial with a septum cap) with inert gas. Quickly open the main RuBr₃·xH₂O bottle, transfer an approximate amount to the purged vial, and seal both containers immediately. You can then perform a more careful weighing of the sealed vial, subtracting the tare weight. This minimizes atmospheric exposure.
Q5: When I try to weigh the powder on an analytical balance, the mass reading keeps increasing. How can I get an accurate measurement?
A: This phenomenon is direct evidence of the compound absorbing atmospheric moisture in real-time. The increasing mass is the weight of the water molecules binding to the solid. It is impossible to get a stable, accurate reading on an open-air balance.
Solution Workflow: All weighing operations must be performed in a controlled, dry atmosphere.
-
Glovebox (Ideal): Transfer the sealed bottle of RuBr₃·xH₂O into the glovebox antechamber.[13] Purge the antechamber thoroughly according to the manufacturer's instructions. Once inside the main chamber, allow the bottle to equilibrate to the box's atmosphere for at least 30 minutes to dissipate any static charge and thermal gradients. Use an analytical balance placed inside the glovebox for weighing.
-
Schlenk Line (Alternative): This is less precise. Weigh a sealed, empty vial. Under a positive flow of inert gas, quickly add the RuBr₃·xH₂O powder to the vial and re-seal it. Re-weigh the sealed vial. The difference is the mass of your compound, though this method still involves brief atmospheric exposure and is less accurate.
Q6: I'm trying to dissolve the compound in a non-polar organic solvent like toluene or hexane for a catalysis reaction, but it's not dissolving. What's wrong?
A: Ruthenium(III) bromide, especially in its hydrated form, is a salt. Like most salts, it has very low solubility in non-polar organic solvents.[14][15] The issue is a fundamental polarity mismatch.
Troubleshooting Steps:
-
Change Solvent: The most straightforward solution is to use a polar solvent in which it is known to be soluble, such as ethanol or acetone.[8][15] If your reaction chemistry allows, this is the best path.
-
Use a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can often dissolve metal salts.[16] However, be aware that these solvents are coordinating and may interfere with your catalytic cycle. They are also difficult to remove post-reaction.
-
Synthesize a Soluble Precursor: A more advanced technique is to perform a ligand exchange reaction. By reacting RuBr₃·xH₂O with a ligand that imparts organic solubility (e.g., a phosphine ligand), you can synthesize a new ruthenium complex in situ that is soluble in your desired non-polar solvent. This essentially creates a more compatible catalyst precursor before the main reaction.
Part 3: Detailed Experimental Protocol
This protocol provides a self-validating method for preparing a stock solution of this compound, a common first step in many catalytic processes.
Protocol: Preparing a 10 mM Stock Solution in Anhydrous Ethanol
Objective: To accurately prepare a stock solution of RuBr₃·xH₂O, minimizing moisture contamination and ensuring concentration accuracy. This protocol assumes the use of a glovebox.
Materials:
-
This compound (as received from supplier)
-
Anhydrous Ethanol (≤50 ppm H₂O), sealed bottle
-
Volumetric flask (e.g., 25.00 mL, Class A), oven-dried
-
Glass funnel, oven-dried
-
Weighing paper
-
Spatula
-
Septum cap for the volumetric flask
Methodology:
-
Preparation (Outside Glovebox):
-
Place the volumetric flask and glass funnel in a laboratory oven at 120 °C for at least 4 hours to remove any adsorbed water.
-
Causality: This step ensures that the glassware itself does not introduce water, which would compromise the anhydrous solvent and the hygroscopic solid.
-
-
Glovebox Entry:
-
Transfer the hot glassware to a desiccator to cool under vacuum.
-
Move the cooled, dried glassware, the sealed bottle of RuBr₃·xH₂O, the sealed bottle of anhydrous ethanol, and all other necessary equipment into the glovebox antechamber.
-
Causality: The antechamber is the airlock that allows materials to be introduced without contaminating the inert atmosphere of the main chamber.[11][13]
-
-
Weighing:
-
Once inside the main glovebox chamber, place the volumetric flask on the analytical balance and tare the weight.
-
Using a clean spatula, carefully add the target amount of RuBr₃·xH₂O to the flask through the funnel. (For 25 mL of 10 mM solution, the target is ~8.5 mg, assuming an anhydrous MW of 340.78 g/mol . Adjust for the hydrate).
-
Record the exact mass added.
-
Causality: Weighing directly into the flask minimizes transfer losses and ensures the highest accuracy. The inert atmosphere prevents moisture uptake during this critical step.[10]
-
-
Dissolution:
-
Carefully add the anhydrous ethanol to the volumetric flask. It is good practice to use the solvent to rinse any residual solid from the funnel into the flask.
-
Fill to approximately 80% of the final volume. Swirl gently to dissolve the solid completely. The solution should be homogenous.
-
Once dissolved, add anhydrous ethanol up to the calibration mark on the neck of the flask.
-
Causality: this compound is soluble in polar solvents like ethanol.[8][17] Using an anhydrous grade of solvent is critical to prevent further hydration or side reactions.
-
-
Final Steps & Storage:
-
Cap the volumetric flask with a septum cap and invert it 10-15 times to ensure the solution is thoroughly mixed.
-
Wrap the cap and neck joint with Parafilm as a secondary seal.
-
Store the solution in the glovebox, preferably in a dark location or wrapped in aluminum foil, as many ruthenium complexes are light-sensitive.
-
Self-Validation: If the procedure is followed correctly, a clear, homogenous solution will be formed. Any insolubility or color change inconsistent with literature indicates a potential problem with either the starting material or the solvent.
-
References
- Vertex AI Search. Ruthenium(III)
- American Elements. Ruthenium(III)
- Vertex AI Search. Ruthenium(III)
- FUNCMATER. Ruthenium(III)
- Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
- Smolecule. Buy Ruthenium(III)
- Santa Cruz Biotechnology.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Thermo Fisher Scientific.
- ChemicalBook. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE).
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Wikipedia. Ruthenium(III) bromide.
- Sigma-Aldrich. Ruthenium (III)
- Fisher Scientific. Ruthenium(III)
- Thermo Scientific Chemicals. Ruthenium(III)
- Wikipedia. Aluminium chloride.
- Wikipedia. Dimethyl sulfoxide.
Sources
- 1. buy this compound Crystalline - FUNCMATER [funcmater.com]
- 2. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. fishersci.no [fishersci.no]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 8. This compound, Ru 25% min | Fisher Scientific [fishersci.ca]
- 9. americanelements.com [americanelements.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. 氯化钌 (III) 水合物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. This compound, Ru 25% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Ruthenium(III) Bromide Hydrate Safety Protocols
Prepared by the Senior Application Scientist Team
This guide serves as an essential technical resource for all researchers, scientists, and drug development professionals working with Ruthenium(III) bromide hydrate. Due to its hazardous properties, a comprehensive understanding and strict adherence to safety protocols are non-negotiable. This document provides in-depth, field-proven insights to ensure safe handling, storage, and emergency response.
Section 1: Core Hazard & Safety Profile
A foundational understanding of the material's properties is the first step in risk mitigation. This compound is a corrosive solid that requires specific handling conditions to prevent harm and maintain its chemical integrity.[1]
| Parameter | Specification | Justification & Causality |
| GHS Hazard Class | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Harmful if Swallowed.[2] | The compound can cause severe burns to skin and eyes upon contact and is toxic if ingested.[2] The "hydrate" form indicates the presence of water molecules, but the compound is still highly reactive with moisture. |
| Primary Hazards | Corrosive, Hygroscopic, Air Sensitive, Causes severe burns.[1][2][3] | As a hygroscopic and air-sensitive material, it readily absorbs moisture from the atmosphere, which can alter its properties and reactivity.[2][3] Its corrosive nature means it can destroy living tissue upon contact.[1] |
| Storage Conditions | Store locked up in a dry, cool, well-ventilated place under an inert atmosphere.[1][2] | To prevent degradation from moisture and air, storage in a desiccator or glovebox is ideal.[2] The container must be kept tightly closed to avoid absorption of atmospheric water.[1][2] |
| Incompatibilities | Strong bases, Oxidizing agents.[2][3] | Contact with these substances can lead to vigorous or hazardous reactions. Segregated storage is mandatory to prevent accidental mixing. |
| Hazardous Decomposition | Hydrogen bromide, Ruthenium oxide.[2][3] | Thermal decomposition, especially in a fire, can release these irritating and toxic gases.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are its corrosivity and toxicity. It is classified as causing severe skin burns and serious eye damage (Category 1).[2] It is also harmful if swallowed and may cause respiratory irritation if dust is inhaled.[2] Furthermore, it is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability.[2][3]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: Due to its corrosive nature, comprehensive PPE is required. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2][4]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., Nitrile rubber).[5] Full protective clothing should be worn to prevent any skin exposure.[2][4]
-
Respiratory Protection: All handling of the solid form should be done in a certified chemical fume hood to prevent dust inhalation.[1][2] If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator is necessary.[2][4]
Q3: How must I store this compound to ensure safety and compound integrity?
A3: Proper storage is critical. The compound must be stored in a tightly sealed container to protect it from moisture and air, as it is both hygroscopic and air-sensitive.[2][3][4] The storage location should be a dry, cool, and well-ventilated area, preferably a corrosives cabinet.[1][2] For maximum integrity, storing it under an inert atmosphere (e.g., in a glovebox or desiccator) is recommended.[1][2] The storage area should be locked to restrict access.[2]
Q4: What are the immediate signs of accidental exposure?
A4: The toxicological properties have not been fully investigated, but based on its classification, exposure would likely result in immediate irritation or pain.
-
Skin contact: Redness, pain, and chemical burns.[2]
-
Eye contact: Severe irritation, pain, and potential for serious, lasting damage.[2]
-
Inhalation: Irritation of the respiratory tract, coughing, and shortness of breath.[6]
-
Ingestion: Ingestion can cause severe swelling and damage to the mouth and throat, with a danger of perforation.[3][7]
Q5: What is the correct first aid response to an accidental exposure?
A5: Immediate action is required.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][2][3]
-
If on Skin: Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes.[2][6] Seek immediate medical attention.[1]
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and get immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting.[1][2] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2][7]
Q6: Is this compound reactive with other common lab chemicals?
A6: Yes. It is incompatible with strong bases and strong oxidizing agents.[2][3] Contact with these materials should be strictly avoided as it can lead to hazardous reactions. Always consult the Safety Data Sheet (SDS) before mixing with any other chemicals.
Section 3: Standard Operating Protocol: Safe Handling Workflow
This protocol is a self-validating system. Adherence to each step ensures that risks are systematically controlled.
-
Preparation & Pre-Handling Check:
-
Step 1a: Review the Safety Data Sheet (SDS) for this compound before beginning any work.[2]
-
Step 1b: Ensure a certified chemical fume hood is operational.[1]
-
Step 1c: Locate the nearest emergency eyewash station and safety shower.[7] Confirm they are unobstructed.
-
Step 1d: Assemble all necessary PPE (goggles, lab coat, chemical-resistant gloves) and ensure it is in good condition.[2][4]
-
-
Compound Handling & Weighing:
-
Step 2a: Conduct all manipulations of the solid compound, including weighing, exclusively within the fume hood to contain dust and prevent inhalation.[1][2]
-
Step 2b: Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned before use.
-
Step 2c: Handle the container carefully to avoid generating dust.[4] Do not breathe the dust.[2][7]
-
Step 2d: Immediately and tightly reseal the container after dispensing the material to protect it from moisture and air.[2]
-
-
Post-Handling & Cleanup:
-
Step 3a: Decontaminate any surfaces that may have come into contact with the chemical.
-
Step 3b: Dispose of any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed hazardous waste container.[2][4]
-
Step 3c: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Section 4: Troubleshooting Guide: Emergency Procedures
Issue: I've spilled a small amount of this compound powder on the lab bench inside the fume hood.
-
Immediate Action:
-
Do not panic. Keep the spill contained within the fume hood.
-
Alert others in the immediate vicinity of the spill.
-
Ensure you are wearing your full, appropriate PPE.[4]
-
Avoid creating dust. [4] Do not attempt to wipe it up with a dry cloth.
-
Gently cover the spill with a plastic sheet or tarp to minimize spreading.[4]
-
Carefully and mechanically take up the material (e.g., with a scoop or by sweeping) and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][4]
-
Clean the contaminated surface thoroughly with a wet cloth, and dispose of the cleaning materials as hazardous waste.[4]
-
Issue: The compound has made direct contact with my gloved hand, and I think the glove may be compromised.
-
Immediate Action:
-
Immediately move to the nearest sink.
-
Remove the contaminated glove carefully, avoiding contact with your bare skin.
-
Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][3]
-
Remove any contaminated clothing.[2]
-
Seek immediate medical attention. [1][2] Inform your supervisor of the incident.
-
Issue: The container was accidentally left open for an extended period, and the material has changed in appearance.
-
Analysis and Action: The material is hygroscopic and has likely absorbed atmospheric moisture.[2][3] This can alter its chemical properties and reactivity.
-
Do not use the material. Its purity and structure are now compromised, which could negatively impact experimental results and potentially introduce unknown hazards.
-
Consult with your institution's Environmental Health & Safety (EHS) office.
-
Dispose of the compromised material as hazardous waste according to your institution's guidelines.
-
Section 5: Emergency Workflow for an Accidental Spill
This diagram outlines the logical flow of actions required to safely manage an accidental spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
-
American Elements. This compound. [Link]
-
CP Lab Safety. This compound, 100 mg. [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
-
Carl ROTH. Safety Data Sheet: Ruthenium(III) chloride hydrate. [Link]
-
Nornickel. (2017-06-22). SAFETY DATA SHEET Ruthenium powder. [Link]
-
Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
Sources
Inconsistent results with Ruthenium(III) bromide hydrate catalyst batches
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Welcome to the technical support center for Ruthenium(III) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results with different batches of this catalyst. Here, we address common issues in a direct question-and-answer format, providing field-proven insights, troubleshooting workflows, and validation protocols to help you achieve reproducible and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding batch-to-batch variability of this compound.
Q1: We've observed significant variations in reaction yield and kinetics when switching to a new bottle of this compound, even from the same supplier. What is the likely cause?
A1: This is a well-known challenge. The inconsistency in this compound primarily stems from three key factors that are often not well-controlled during manufacturing or storage:
-
Variable Hydration State (xH₂O): The "hydrate" in the name indicates that water molecules are part of the crystal structure. However, the exact number of water molecules (the 'x' in RuBr₃·xH₂O) can vary significantly between batches. Water content affects the catalyst's molecular weight, solubility, and its behavior in the initial stages of a reaction.
-
Presence of Mixed Ruthenium Oxidation States: While the label specifies Ru(III), commercial batches can contain traces of other ruthenium oxidation states, such as Ru(II) or Ru(IV).[1][2] The presence of these other states can either inhibit the reaction or initiate alternative, undesired reaction pathways.[1]
-
Trace Impurities: The manufacturing process can leave behind trace amounts of other metals (like platinum or palladium) or unreacted starting materials.[3] These impurities can sometimes act as catalyst poisons or, conversely, as co-catalysts, leading to unpredictable results.[3]
Q2: How does the hydration level specifically impact my reaction?
A2: The water of hydration can play several roles. In some reactions, coordinated water may need to be displaced by a substrate or ligand to initiate the catalytic cycle. If a new batch has a higher degree of hydration, this displacement may be slower, leading to a longer induction period or overall slower kinetics. Conversely, in reactions where water is a reactant (e.g., certain hydrolysis steps), a more hydrated catalyst might appear more active. For accurate and reproducible results, it is crucial to either quantify the water content or pre-treat the catalyst to standardize it before use.
Q3: Our catalyst powder looks different from the last batch (e.g., lighter or darker brown). Is this a cause for concern?
A3: A color difference in this dark brown to black powder can be an indicator of variability.[4] A significant change in color may suggest a difference in the primary oxidation state of ruthenium or the presence of ruthenium oxides (like RuO₂) which can form upon exposure to air, especially at elevated temperatures.[5][6] While not a definitive test, a visual inconsistency should prompt you to perform a validation experiment, such as the Standardized Test Reaction detailed in Part 2 of this guide, before using the new batch in a critical experiment.
Q4: How should I properly handle and store this compound to maintain its integrity?
A4: Proper handling and storage are critical. This compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] It can also be sensitive to air and light.[7][8] To minimize degradation and maintain consistency, follow these best practices:
-
Inert Atmosphere: Store the catalyst under a dry, inert atmosphere (e.g., argon or nitrogen).[9] A glovebox is the ideal environment.[10]
-
Controlled Temperature: Store in a cool, dark place as recommended by the supplier, typically between +5°C and +30°C.[4][11]
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused catalyst to the original bottle.
-
Minimize Exposure: When weighing the catalyst, do so in a glovebox or, if that's not possible, work quickly to minimize its exposure to the ambient atmosphere.[12]
Part 2: Troubleshooting and Validation Protocols
When encountering inconsistent results, a systematic approach is necessary to identify the root cause. The following protocols are designed to help you characterize a new catalyst batch and benchmark its performance.
Protocol 1: Basic Catalyst Characterization
Before using a new batch, performing a few simple characterization checks can save significant time and resources.
Objective: To qualitatively assess the identity and consistency of a new this compound batch compared to a trusted reference batch.
Methodology:
-
Visual Inspection: Note the color, crystallinity, and any clumping of the powder. Compare these observations to your previous, well-performing batch.
-
Solubility Test:
-
Prepare a dilute solution of the catalyst (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or the solvent used in your reaction).
-
Observe the color of the solution. Aqueous solutions of Ru(III) are typically yellow/orange/brown.[1] A different color may indicate a different dominant oxidation state.
-
Note if the catalyst dissolves completely or if there is any insoluble residue. Incomplete dissolution could suggest the presence of insoluble impurities like ruthenium oxides.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid catalyst (e.g., using a KBr pellet or an ATR accessory).
-
Pay close attention to the broad absorption band in the 3200-3500 cm⁻¹ region, which corresponds to the O-H stretching of the water of hydration. A significant difference in the intensity or shape of this band between batches indicates a different hydration state.
-
Also, look for any unexpected sharp peaks that might indicate organic impurities.
-
Protocol 2: Standardized Test Reaction for Performance Benchmarking
The most reliable way to assess a new catalyst batch is to test its performance in a simple, well-understood, and reproducible reaction.
Objective: To quantitatively measure the catalytic activity of a new batch of this compound against a previously validated batch.
Example Reaction: Catalytic Oxidation of an Alcohol
Ruthenium complexes are effective catalysts for oxidation reactions.[13][14] The oxidation of a simple secondary alcohol like 1-phenylethanol to acetophenone is a good model reaction.
Materials:
-
This compound (both new batch and reference batch)
-
1-Phenylethanol (substrate)
-
N-Methylmorpholine N-oxide (NMO) (co-oxidant)
-
Dichloromethane (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Stock Solution Preparation: In an inert atmosphere, prepare a stock solution of the catalyst (e.g., 5 µmol/mL) in dry dichloromethane. Do this for both the new and the reference catalyst batches.
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add NMO (1.5 mmol).
-
Add the internal standard (e.g., 50 µL of a dodecane solution).
-
Add dichloromethane (to a final volume of 5 mL).
-
Add 1-phenylethanol (1.0 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Injection and Timing:
-
Take an initial time point (t=0) sample by withdrawing a small aliquot (e.g., 0.1 mL) and quenching it in a vial containing a reducing agent (e.g., a small amount of sodium thiosulfate solution) and an extraction solvent (e.g., ethyl acetate).
-
Initiate the reaction by adding a specific volume of the catalyst stock solution (e.g., 0.2 mL for 1 mol% catalyst loading).
-
Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw aliquots and quench them as described in step 3.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the conversion of 1-phenylethanol and the yield of acetophenone relative to the internal standard.
-
Plot the yield of acetophenone versus time for both the new and reference catalyst batches.
-
Data Interpretation:
The resulting kinetic profiles will provide a clear comparison of the catalytic activity.
| Observation | Potential Cause | Next Steps |
| Slower overall rate | Lower concentration of active Ru(III) species; higher hydration state. | Increase catalyst loading for the new batch; consider pre-drying the catalyst. |
| Longer induction period | Slower activation of the pre-catalyst. | Investigate different activation procedures or additives. |
| Formation of byproducts | Presence of impurities or other Ru oxidation states. | Purify the catalyst or consider a different supplier. |
| No reaction | Inactive catalyst batch. | Contact the supplier with your validation data. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing inconsistent results with your this compound catalyst.
Caption: Troubleshooting workflow for inconsistent catalyst batches.
Part 3: Advanced Considerations
Catalyst Pre-treatment: For highly sensitive applications, you may consider pre-treating the catalyst to standardize its state. A common method is to gently heat the catalyst under high vacuum for several hours to remove excess and loosely bound water. However, be cautious, as excessive heat can lead to decomposition.[15] This should be done carefully and validated with a test reaction.
Alternative Precursors: If batch-to-batch inconsistency remains a persistent issue, consider using a more well-defined ruthenium precursor for your reaction. While this compound is a convenient starting material, other complexes like [Ru(p-cymene)Cl₂]₂ or various ruthenium phosphine complexes offer higher purity and a more defined structure, which can lead to better reproducibility.[13]
By implementing these systematic validation and troubleshooting procedures, you can mitigate the challenges associated with the inherent variability of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Wikipedia. Ruthenium.
- Benchchem. Understanding the Oxidation States of Ruthenium in Ruthenium Tetroxide: An In-depth Technical Guide.
- PubMed. Unexpected effects of trace impurities on the properties of polymer-stabilized ruthenium colloids from different sources of ruthenium(III) chloride hydrate. J Colloid Interface Sci. 2003 Jul 15;263(2):461-6.
- Science made alive: Chemistry/Solutions. Ruthenium has a rich aqueous redox chemistry....
- chemeurope.com. Ruthenium.
- ACS Publications.
- Journal of the American Chemical Society.
- Air-Sensitive Catalyst Handling and Prepar
- Journal of the American Chemical Society.
- Organic Process Research & Development.
- Alfa Chemistry.
- Sigma-Aldrich.
- Pilgaard Elements. Ruthenium: Chemical reactions.
- ACS Publications.
- Smolecule. Ruthenium(III)
- Fisher Scientific.
- Mark Winter. WebElements Periodic Table » Ruthenium » reactions of elements.
- Chemistry Stack Exchange.
- MIT. Handling air-sensitive reagents AL-134.
- AMERICAN ELEMENTS. Ruthenium(III)
- Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
- Strem. Ruthenium(III)
- YouTube. An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur.
- PMC - NIH.
- Wikipedia. Ruthenium(III) bromide.
- Thermo Scientific Chemicals. Ruthenium(III)
- ChemicalBook. Ruthenium(III)
- CDH Fine Chemical.
- Colonial Metals Inc. Ruthenium(III)
- ChemScene. 14898-67-0 | Ruthenium(III)
- ChemicalBook. Ruthenium(III)
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- 11. Ruthenium(III) chloride hydrate CAS#: 14898-67-0 [m.chemicalbook.com]
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- 14. Ruthenium Catalysts [sigmaaldrich.com]
- 15. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ruthenium(III) Bromide Hydrate Reaction Products
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for purifying the products of reactions involving Ruthenium(III) bromide hydrate. Navigating the complexities of ruthenium chemistry requires a nuanced approach to purification, where understanding the "why" is as critical as the "how." This document is structured to address common challenges and frequently asked questions, ensuring the integrity and purity of your final ruthenium complex.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of ruthenium complexes. Each entry details the probable cause and provides a validated protocol for resolution.
Issue 1: My final product is a persistent dark, oily residue that won't crystallize.
-
Probable Cause: This is often indicative of residual high-boiling-point solvents (like DMSO or DMF) used in the reaction, or the presence of polymeric ruthenium byproducts. Unreacted starting materials or highly soluble impurities can also prevent crystallization by disrupting lattice formation.
-
Strategic Solution: Multi-Step Purification Protocol
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed in vacuo. For high-boiling-point solvents, consider a high-vacuum line (Schlenk line) and gentle heating. An intermediate precipitation step can be effective: dissolve the crude oil in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and precipitate the product by adding a large volume of a non-polar solvent (e.g., hexane or diethyl ether).
-
Liquid-Liquid Extraction: If impurities are suspected to be polar (e.g., salts), dissolve the crude product in an organic solvent like dichloromethane and wash with deionized water or brine. This can remove inorganic salts and some highly polar organic impurities.
-
Chromatographic Polish: If the issue persists, column chromatography is necessary. The choice of stationary and mobile phases is critical and is addressed in the FAQ section. For many neutral Ru(II) and Ru(III) complexes, silica gel is a good starting point.
-
Issue 2: The ruthenium complex appears to be decomposing on the silica or alumina column.
-
Probable Cause: The acidic nature of standard silica gel or the basic nature of alumina can catalyze the decomposition of sensitive ruthenium complexes.[1] Schiff base complexes, for instance, can be prone to hydrolysis on acidic stationary phases.[1] Additionally, prolonged exposure to air and light on the column can lead to oxidation.
-
Strategic Solution: Column Neutralization and Inert Techniques
-
Neutralize the Stationary Phase: Before packing the column, create a slurry of the silica gel in a non-polar solvent (e.g., hexane) and add 1-2% (v/v) of a neutral base like triethylamine (NEt₃). Mix thoroughly and then pack the column as usual. This deactivates the acidic sites on the silica surface. For complexes sensitive to bases, use neutral alumina.
-
Work Quickly and Protect from Light: Prepare the column and all solvents beforehand. Dissolve the crude product and load it onto the column swiftly. Wrap the column in aluminum foil to protect it from light.
-
Consider Alternative Stationary Phases: For highly sensitive or very polar complexes, consider using Sephadex LH-20, a lipophilic gel filtration resin, which separates based on size and polarity in a less destructive manner.[2]
-
Use Inert Atmosphere: If the complex is known to be air-sensitive, perform the chromatography inside a glovebox or using Schlenk-line techniques to maintain an inert atmosphere.[3]
-
Issue 3: The purified product shows broad, ill-defined peaks in the ¹H NMR spectrum.
-
Probable Cause: Broad NMR peaks in ruthenium complexes can be caused by several factors:
-
Paramagnetism: If the ruthenium center is paramagnetic (e.g., Ru(III), a d⁵ system), this will inherently lead to significant peak broadening.
-
Fluxional Processes: The complex may be undergoing dynamic ligand exchange or conformational changes on the NMR timescale at room temperature.
-
Aggregation: The complex may be forming aggregates or oligomers in the NMR solvent, leading to multiple chemical environments and broadened signals.
-
Residual Impurities: The presence of even small amounts of paramagnetic impurities (like residual Ru(III) starting material in a Ru(II) product) can cause broadening.
-
-
Strategic Solution: Advanced Characterization and Sample Preparation
-
Variable Temperature (VT) NMR: Run the NMR experiment at different temperatures. If the peaks sharpen at lower temperatures, it suggests a fluxional process is being "frozen out." If they sharpen at higher temperatures, it could indicate an aggregation issue that is being broken up.
-
Check Magnetic Susceptibility: Use the Evans method (an NMR-based technique) or a SQUID magnetometer to definitively determine if your complex is paramagnetic.
-
Dilution Study: Run NMR spectra at different concentrations. If the peak shape changes upon dilution, aggregation is a likely cause.
-
Final Purification Step: If paramagnetic impurities are suspected, a final, careful recrystallization or a pass through a short plug of neutral alumina or Celite can remove trace contaminants.
-
Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial characteristics of the crude reaction product.
Caption: A decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography setup for ruthenium complexes?
A1: There is no single "best" setup, as the optimal conditions are highly dependent on the specific complex's polarity and stability. However, a robust starting point is:
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice. As a precaution, it's often wise to pre-treat it with triethylamine to neutralize acidic sites, especially if you are unsure of your complex's stability.[1]
-
Mobile Phase: Start with a low-polarity solvent system and gradually increase the polarity. A common gradient might start with Hexane/Dichloromethane and gradually increase the proportion of a more polar solvent like Ethyl Acetate or Acetone. For very polar complexes, a Dichloromethane/Methanol gradient may be necessary. Thin-Layer Chromatography (TLC) should always be used first to determine an appropriate solvent system.
| Complex Type | Typical Stationary Phase | Common Mobile Phase System (Gradient) | Notes |
| Neutral, Non-polar | Silica Gel | Hexane → Dichloromethane (DCM) | Good for simple coordination complexes. |
| Neutral, Mid-Polarity | Silica Gel (neutralized) | DCM → Ethyl Acetate or Acetone | Common for many catalytic species. |
| Cationic/Anionic | Neutral Alumina or Sephadex | DCM → Methanol (often with salt like KNO₃ or NH₄PF₆) | Ion-exchange chromatography may also be an option.[4] |
| Air/Acid Sensitive | Neutral Alumina or Sephadex | Degassed Solvents | Requires inert atmosphere techniques.[3] |
Q2: How can I effectively remove trace ruthenium catalyst residues from an organic reaction mixture?
A2: Removing residual ruthenium from a product generated via catalysis (e.g., metathesis) is a critical concern, especially in pharmaceutical development.[5][6] Several methods are effective:
-
Adsorption: Stirring the crude reaction mixture with activated carbon, silica gel, or specialized ruthenium scavengers (e.g., phosphine- or thiol-functionalized silica) can effectively bind the metal species, which are then removed by filtration.[7]
-
Oxidative Extraction: Treating the reaction mixture with a mild oxidant (like bleach or H₂O₂) can convert the ruthenium species into more polar oxides, which can then be removed with a simple aqueous wash or silica plug filtration.
-
Extraction with Coordinating Ligands: Washing the organic solution with an aqueous solution containing a water-soluble coordinating ligand, such as cysteine or tris(hydroxymethyl)phosphine (THMP), can pull the ruthenium into the aqueous phase.[5][6]
Q3: What are the best practices for recrystallizing organometallic ruthenium compounds?
A3: Recrystallization is a powerful technique for achieving high purity but requires patience.[8] The key is to find a suitable solvent system.
-
Single Solvent Method: Find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Dissolve the compound in the minimum amount of boiling solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly.[8]
-
Two-Solvent (Anti-Solvent) Method: Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a miscible "bad" solvent (anti-solvent) in which the compound is insoluble until the solution becomes cloudy (the saturation point). Gently heat until the solution clarifies, then cool slowly.
-
Vapor Diffusion: A highly effective method for growing high-quality crystals for X-ray diffraction. Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. Over time, the anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[9]
Q4: How should I store my purified ruthenium complex to ensure its long-term stability?
A4: The stability of ruthenium complexes varies widely. However, general best practices should always be followed:
-
Solid State: Store the compound as a dry, crystalline solid whenever possible. Storing in solution for extended periods should be avoided as it can accelerate decomposition.[3]
-
Inert Atmosphere: Many ruthenium complexes, particularly those in the Ru(II) state, can be sensitive to air (oxygen). It is best practice to store them under an inert atmosphere (Nitrogen or Argon) in a sealed vial.
-
Temperature: Store at low temperatures (-20°C is common) to slow down any potential decomposition pathways.
-
Light Protection: Many coordination complexes are light-sensitive. Store vials in the dark or wrap them in aluminum foil.
Detailed Protocol: Recrystallization by Vapor Diffusion
This protocol is ideal for obtaining high-purity, X-ray quality crystals from a small amount of material.
Materials:
-
Purified (but not yet crystalline) ruthenium complex.
-
Small vial (e.g., 2 mL glass vial).
-
Larger jar with a tight-fitting lid (e.g., 20 mL scintillation vial).
-
"Good" solvent (e.g., Dichloromethane, Acetonitrile, Toluene).
-
"Anti-solvent" (must be miscible with the good solvent and more volatile, e.g., Pentane, Hexane, Diethyl Ether).
Procedure:
-
Dissolve ~10-20 mg of your complex in a minimal amount (0.5-1.0 mL) of the "good" solvent in the small vial. Ensure the solid is fully dissolved.
-
Place the open small vial upright inside the larger jar.
-
Carefully add 2-3 mL of the "anti-solvent" to the larger jar, ensuring none splashes into the inner vial. The level of the anti-solvent should be below the top of the inner vial.
-
Seal the larger jar tightly.
-
Allow the sealed system to stand undisturbed in a vibration-free location (e.g., a quiet corner of a fume hood) for several days to a week.[9]
-
Over time, the more volatile anti-solvent will diffuse into the solution in the inner vial, slowly decreasing the solubility of your complex and promoting the growth of well-ordered crystals.
-
Once suitable crystals have formed, carefully open the jar, decant the mother liquor with a pipette, and gently wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under a gentle stream of nitrogen or in vacuo.
References
- CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method.
- CN103145761A - Ruthenium complex crude product purification method with recrystallization.
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How to avoid Ruthenium complexes from oxidise? - ResearchGate. [Link]
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Recrystallizing organometallic complexes : r/chemistry - Reddit. [Link]
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New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization - DSpace@MIT. [Link]
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Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures - ACS Publications. [Link]
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Purification technique for the removal of ruthenium from olefin metathesis reaction products - Semantic Scholar. [Link]
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High-Purity Ruthenium Metal | Ru ≤ 99.9% (3N) - Goodfellow. [Link]
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Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures - ACS Publications. [Link]
- JP2003201526A - Ruthenium purification method - Google P
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Ruthenium powder, 99.9%, COA, Certificate of Analysis, 7440-18-8, R 1366 - Otto Chemie Pvt. Ltd. [Link]
- US4105442A - Separation and purification of ruthenium - Google P
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The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
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Can anyone help with preparation of Ru complexes? - ResearchGate. [Link]
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Ruthenium | Ru | CID 23950 - PubChem. [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
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Ruthenium | Chemical Element, Catalysts, Alloys - Britannica. [Link]
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Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
- CA1101678A - Separation and purification of ruthenium - Google P
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Enhancing Photoredox Catalysis in Aqueous Environments: Ruthenium Aqua Complex Derivatization of Graphene Oxide and Graphite Rods for Efficient Visible-Light-Driven Hybrid Catalysts - ACS Publications. [Link]
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Ruthenium - Wikipedia. [Link]
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Can we do column chromatography for the purification of metal complexs ? - ResearchGate. [Link]
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Effect of solvent purity on Ruthenium(III) bromide hydrate reactivity
Welcome to the technical support center for Ruthenium(III) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common challenges and questions, focusing on the critical role of solvent purity in achieving reproducible and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding the properties of this compound and its interaction with common laboratory solvents.
Q1: What is the significance of the "hydrate" in this compound, and why is its composition variable?
A1: this compound (RuBr₃·xH₂O) is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] The "hydrate" refers to the water molecules incorporated into its crystal structure. Unlike a true stoichiometric hydrate, the water content (x) is often not a fixed integer. Commercial batches can have a variable amount of water, which is why suppliers often provide a ruthenium content percentage rather than a precise molecular formula.[3] This variability is critical because the water of hydration can directly participate in the reaction, acting as a ligand and influencing the catalyst's electronic and steric properties.[4] For reactions sensitive to precise molar ratios, it is often necessary to either determine the exact ruthenium content of a given batch or use the anhydrous form.[3]
Q2: How do common solvent impurities interfere with this compound reactivity?
A2: The reactivity of ruthenium complexes is highly dependent on the coordination environment of the metal center.[5][6] Common solvent impurities can act as competing ligands or reactants, leading to catalyst inhibition, decomposition, or altered reaction pathways.
-
Water: As a polar protic molecule, water is a strong ligand.[4] Excess water in a non-aqueous reaction can coordinate to the ruthenium center, blocking sites needed for substrate binding and potentially deactivating the catalyst.[1][2] In some specific aqueous catalytic systems, water plays a direct, beneficial role in the mechanism, but in most organometallic applications, its presence must be rigorously controlled.[4]
-
Dissolved Oxygen: Oxygen can oxidize the Ru(III) center, leading to the formation of inactive ruthenium oxide species.[7] This is an irreversible decomposition pathway that can halt a reaction.
-
Peroxides: Ethereal solvents like THF or diethyl ether can form explosive peroxides upon storage in the presence of air and light. Peroxides are strong oxidizing agents that will readily decompose sensitive organometallic complexes like those formed from RuBr₃·xH₂O.
-
Other Metals and Anions: Impurities from precursor materials or leaching from equipment, such as other platinum group metals or anions like chlorides and sulfates, can interfere with the catalytic cycle.[8]
Q3: Should I use a protic or aprotic solvent for my reaction?
A3: The choice between a protic and aprotic solvent is reaction-dependent, but for most applications involving sensitive organometallic intermediates, polar aprotic solvents are preferred.
-
Protic Solvents (e.g., alcohols, water) possess O-H or N-H bonds and can act as proton donors and hydrogen-bond donors.[9][10] They can coordinate strongly to the metal center and may react with organometallic intermediates, leading to catalyst decomposition.[11]
-
Aprotic Solvents (e.g., THF, toluene, dichloromethane) lack these acidic protons.[9][10] They are generally less coordinating and provide a more inert environment for the catalyst, allowing the desired substrate interactions to dominate.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: My reaction is sluggish, shows low conversion, or fails to initiate.
This is the most common issue and is almost always linked to solvent quality or atmospheric contamination.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for failed reactions.
Problem: My results are inconsistent between different batches or experiments.
Inconsistency is often a result of subtle variations in impurity levels.
Table 1: Comparison of Common Solvent Grades and Implications
| Solvent Grade | Typical Water Content | Other Common Impurities | Recommended Use |
| Technical Grade | High / Unspecified | Variable | Not recommended for catalysis. |
| ACS Grade [12] | < 0.05% | Stabilizers, low levels of related organics. | Acceptable for less sensitive reactions, but purification is advised. |
| HPLC Grade [12] | < 0.01% | Filtered to remove particulates, low UV-active impurities. | Good starting point, but may still require drying for highly sensitive reactions. |
| Anhydrous/Dry | < 0.001% (10 ppm) | Very low; often packaged under inert gas. | Highly Recommended. The gold standard for organometallic chemistry. |
| LC/MS Grade [12] | < 0.005% | Extremely low levels of trace metals and non-volatile residues. | Excellent choice, minimizes risk of metal-based impurities interfering. |
Causality: Using a lower-grade solvent like ACS grade may work one day but fail the next if a new bottle has absorbed atmospheric moisture. Establishing a routine of using anhydrous grade solvent or purifying a lower grade before use is a self-validating system that eliminates this variable.[13]
Section 3: Standard Operating Procedures (SOPs)
Adhering to rigorous experimental protocols is essential for success.
SOP 1: Solvent Purification via Activated Alumina Column
This method is a safer alternative to thermal distillation stills for many common aprotic solvents.[13][14] It effectively removes water and other polar impurities.
Objective: To obtain anhydrous, deoxygenated solvent suitable for sensitive ruthenium catalysis.
Materials:
-
HPLC-grade solvent (e.g., Toluene, THF, Dichloromethane)
-
Solvent purification system (glass columns packed with activated alumina)
-
High-purity Argon or Nitrogen gas with an oxygen trap
-
Schlenk flasks, oven-dried and cooled under vacuum
Procedure:
-
System Preparation: Ensure the alumina columns have been properly activated according to the manufacturer's instructions.
-
Degassing: Sparge the solvent reservoir with inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. This is a critical step.
-
Pressurization: Pressurize the solvent reservoir with the inert gas (typically 5-10 psi) to push the solvent through the purification columns.
-
Flushing: Discard the first ~100 mL of solvent that passes through the column to ensure any residual moisture or air in the lines is removed.
-
Collection: Collect the purified, anhydrous solvent directly into an oven-dried Schlenk flask under a positive pressure of inert gas.
-
Storage: Seal the flask immediately. For long-term storage, use a Teflon valve and store in a desiccator or glovebox. For best results, use the solvent on the day of purification.
Visualizing the Impact of Impurities
The diagram below illustrates how solvent (S), water (H₂O), and substrate molecules compete for coordination sites on the ruthenium (Ru) center.
Caption: Impurity competition at the Ru(III) center.
SOP 2: Recommended Analytical Purity Checks
Verifying solvent purity is not just a recommendation; it is a prerequisite for reproducible science.
Objective: To quantitatively assess the purity of a solvent before use.
Table 2: Analytical Methods for Solvent Purity Verification
| Analytical Method | Target Impurity | Typical Detection Limit | Notes |
| Karl Fischer Titration | Water | ~10 ppm | The industry standard for accurate water quantification. |
| ¹H NMR Spectroscopy | Organic Impurities | ~0.1 mol% | Can identify and quantify common organic contaminants (e.g., grease, other solvents).[15] |
| Gas Chromatography (GC) | Volatile Organics | ppm to ppb | Excellent for separating and quantifying volatile impurities. |
| Peroxide Test Strips | Peroxides | ~1 ppm | A quick, qualitative check for peroxides in ether solvents. |
| ICP-MS | Trace Metals | ppb to ppt | Used to detect elemental impurities that could act as catalyst poisons.[16] |
References
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Reiss, G. J., et al. (2020). How to Purify Organometallic Complexes? ResearchGate. [Link]
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Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. [Link]
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Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]
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Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. CaltechAUTHORS. [Link]
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European Patent Office. (2006). Purification method for organometallic compounds and organometallic compounds obtained therefrom. EP 1617211A1. [Link]
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Kästner, J., et al. (2008). Understanding the role of water in aqueous ruthenium-catalyzed transfer hydrogenation of ketones. Journal of the American Chemical Society, 130(47), 15998–16005. [Link]
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Thermo Fisher Scientific. (2024). This compound - Safety Data Sheet. [Link]
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Soucy, C. (2021). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. [Link]
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Gallou, F., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1274-1281. [Link]
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American Elements. (n.d.). This compound. [Link]
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Marczenko, Z., & Balcerzak, M. (2000). Analytical Methods for the Determination of Ruthenium: The State of the Art. ResearchGate. [Link]
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Wikipedia. (n.d.). Ruthenium(III) bromide. [Link]
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Liu, H., et al. (2003). Unexpected effects of trace impurities on the properties of polymer-stabilized ruthenium colloids from different sources of ruthenium(III) chloride hydrate. Journal of Colloid and Interface Science, 263(2), 461-466. [Link]
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Winter, M. (n.d.). Ruthenium: reactions of elements. WebElements. [Link]
-
Wikipedia. (n.d.). Ruthenium(III) chloride. [Link]
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Kolekar, G. B., & Anuse, M. A. (2013). Development of a reliable analytical method for extraction spectrophotometric determination of ruthenium(III) from catalyst and fissium alloy using o-methylphenyl thiourea as a chromogenic chelating ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 1-11. [Link]
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Bruneau, C., & Dixneuf, P. H. (2004). Ruthenium: Inorganic & Coordination Chemistry. ResearchGate. [Link]
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Ang, W. H., et al. (2018). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Dalton Transactions, 47(32), 11056–11065. [Link]
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Matter, R., et al. (2018). Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification. Catalysis Science & Technology, 8(1), 277-289. [Link]
-
Grela, K., et al. (2019). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 9(10), 887. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Moreira, L. M., et al. (2024). Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications. Research, Society and Development, 13(1). [Link]
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Pessel, F., & Piva, O. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Green Chemistry, 23(6), 2237-2263. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Okumura, K., et al. (2025). Solvent-Free Synthesis and Applications of Highly Dispersed Ruthenium Catalysts Prepared by Solid-Phase Mixing. ResearchGate. [Link]
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Okumura, K., et al. (2025). Solvent-Free Synthesis and Applications of Highly Dispersed Ruthenium Catalysts Prepared by Solid-Phase Mixing. ACS Omega, 10(27), 29510-29521. [Link]
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Manke, D. R., & Llobet, A. (2019). An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis. Catalysts, 9(2), 129. [Link]
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Reddit. (2016). Hydration of ruthenium(III) chloride. r/chemistry. [Link]
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CP Lab Safety. (2022). A Guide to Solvent Grades. [Link]
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Grafiati. (2025). Journal articles: 'Protic and Aprotic Solvents'. [Link]
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Wikipedia. (n.d.). Bromine. [Link]
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Technical Support Center: Managing Temperature Sensitivity of Ruthenium(III) Bromide Hydrate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(III) bromide hydrate. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the temperature sensitivity of this versatile but delicate compound. Our goal is to empower you with the knowledge to anticipate and manage thermal challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries about the handling and properties of this compound.
Q1: What is the recommended storage temperature for this compound?
A: this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, at ambient room temperature.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, which can degrade its quality and affect reactivity.[2][3] Therefore, preventing exposure to moist air is a critical storage condition.[2]
Q2: Are there visual signs of decomposition for this compound?
A: While subtle color changes can occur, the most definitive sign of decomposition is a change in the material's physical state or the appearance of insoluble black precipitates (likely Ruthenium oxide) when dissolved in a solvent.[2][4] The fresh compound is a crystalline solid.[2] Any significant deviation from this appearance warrants caution and may indicate degradation.
Q3: What is the thermal decomposition temperature of this compound?
A: The anhydrous form, Ruthenium(III) bromide, decomposes at temperatures above 400°C.[5][6] However, the hydrate will lose its water of crystallization at much lower temperatures, a process that typically begins in the range of 35-110°C for many metal halide hydrates.[7][8] The loss of hydration can alter the compound's reactivity and catalytic activity. Hazardous decomposition products include hydrogen bromide and ruthenium oxide.[2]
Q4: Can I heat a reaction mixture containing this compound directly?
A: Direct, unregulated heating is strongly discouraged. The thermal stability of the hydrate is limited, and uncontrolled heating can lead to the loss of water of crystallization, changes in the ruthenium oxidation state, and the formation of inactive species.[4][9] Precise temperature control using an oil bath, heating mantle with a temperature controller, or a temperature-controlled reaction block is essential for reproducible results.
Q5: My reaction is sluggish. Should I increase the temperature?
A: While gentle heating can sometimes be necessary to initiate a reaction, arbitrarily increasing the temperature can be counterproductive.[10] Before raising the temperature, verify the quality of your this compound, ensure your solvents are anhydrous, and confirm that all other reagents are pure. In many catalytic applications, the active ruthenium species can be sensitive, and excessive heat can lead to catalyst deactivation.[4] Consider optimizing other reaction parameters, such as concentration or reaction time, before resorting to higher temperatures.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges related to temperature sensitivity.
Issue: Reaction Fails to Initiate or Proceeds Slowly at Room Temperature
Possible Cause: Insufficient thermal energy to overcome the activation barrier, or a partially deactivated catalyst.
Troubleshooting Protocol:
-
Verify Reagent Quality: Before adjusting the temperature, ensure your this compound is from a reliable source and has been stored correctly. If in doubt, open a new bottle.
-
Ensure Anhydrous Conditions: Moisture can inhibit many ruthenium-catalyzed reactions. Use freshly dried solvents and handle the hygroscopic this compound in a glovebox or under a stream of inert gas.[2][11]
-
Controlled, Incremental Heating:
-
Set up your reaction in a vessel equipped with a magnetic stir bar, a condenser, and a temperature probe.
-
Immerse the vessel in a liquid bath (e.g., oil or water) on a stirrer hotplate.
-
Begin stirring at room temperature for 30 minutes to ensure homogeneity.
-
Increase the temperature of the bath in small increments (e.g., 5-10°C).
-
Hold the reaction at each new temperature for a set period (e.g., 30-60 minutes) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Consider a Co-catalyst or Additive: In some cases, an additive may be required to facilitate the reaction at lower temperatures. Consult the literature for precedents with similar transformations.
Issue: Reaction Mixture Changes Color Unexpectedly (e.g., to black) Upon Heating
Possible Cause: Thermal decomposition of the this compound, leading to the formation of ruthenium oxides (often black or dark brown).[2]
Troubleshooting Protocol:
-
Immediate Temperature Reduction: If an unexpected color change occurs upon heating, immediately lower or remove the heat source to prevent further decomposition.
-
Analyze the Mixture: If possible, take an aliquot of the reaction mixture for analysis to identify the species present. This can help confirm if decomposition has occurred.
-
Reaction Re-attempt at Lower Temperature: Set up the reaction again, but this time, maintain a lower, more controlled temperature. If the original protocol called for heating, try running the reaction at room temperature for an extended period.
-
Solvent and Ligand Effects: The choice of solvent and ligands can significantly impact the thermal stability of the ruthenium complex in solution. Consider if a different solvent system might offer greater stability at the desired reaction temperature.
Issue: Inconsistent Results Between Batches
Possible Cause: Variations in the hydration state of the this compound or slight differences in the reaction temperature profile between experiments.
Troubleshooting Protocol:
-
Standardize Catalyst Handling: Always handle the this compound in a controlled environment (e.g., a glovebox) to minimize exposure to moisture.[11] Weigh it out quickly and add it to the reaction vessel under a positive pressure of inert gas.
-
Precise Temperature Control and Monitoring:
-
Use a calibrated temperature controller and probe to ensure accurate and consistent reaction temperatures.
-
Record the temperature profile of your reaction from start to finish. This data can be invaluable for troubleshooting.
-
-
Pre-activation Step (if applicable): For some catalytic reactions, a gentle, controlled heating step in the presence of a ligand or other reagent may be necessary to form the active catalytic species. If your procedure includes such a step, ensure the temperature and duration are precisely replicated in every experiment.
Data & Protocols
Table 1: Key Thermal Properties of Ruthenium(III) Bromide
| Property | Value | Source(s) |
| Decomposition Temperature (Anhydrous) | > 400 °C | [5][6] |
| Hazardous Decomposition Products | Hydrogen bromide, Ruthenium oxide | [2] |
| Sensitivity | Hygroscopic | [2][3] |
| Storage Conditions | Ambient temperature, under inert gas, tightly sealed | [1] |
Experimental Workflow: Setting Up a Temperature-Controlled Reaction
This protocol outlines the best practices for establishing a reaction where temperature control is critical.
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at a minimum of 125°C to remove adsorbed moisture.[11] Assemble the apparatus (e.g., round-bottom flask, condenser) while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Reaction Assembly:
-
Add the solvent and any stable liquid reagents to the reaction flask via syringe.
-
Add solid reagents, including the this compound, under a positive flow of inert gas.
-
Equip the flask with a magnetic stir bar, a condenser, a septum for additions, and a temperature probe placed directly in the reaction mixture.
-
-
Temperature Control:
-
Place the reaction flask in a heating bath (e.g., oil, sand, or a precisely controlled heating block).
-
Set the temperature controller to the desired setpoint.
-
Begin stirring to ensure even heat distribution.
-
-
Monitoring: Monitor the reaction progress using an appropriate analytical method (TLC, GC-MS, etc.) at regular intervals. Record both the internal reaction temperature and the bath temperature throughout the experiment.
Visualization of Experimental Workflows
Diagram 1: Troubleshooting Unexpected Reaction Outcomes
This decision tree illustrates a logical workflow for diagnosing and addressing common issues in temperature-sensitive reactions involving this compound.
Caption: A decision tree for troubleshooting temperature-related issues.
Diagram 2: Process Flow for Controlled Heating
This diagram outlines the sequential steps for setting up an experiment with precise temperature management.
Caption: Step-by-step workflow for a temperature-controlled reaction setup.
References
- Vertex AI Search. Ruthenium(III)
- Vertex AI Search. Ruthenium(III)
- Thermo Fisher Scientific. (2025-10-06).
- ChemicalBook. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties.
- ResearchGate. Thermal stability and decomposition behaviors of some hydrous transition metal chlorides | Request PDF.
- Guidechem.
- Sigma-Aldrich. (2025-10-14).
- OSTI.GOV.
- Wikipedia. Ruthenium(III) bromide.
- ACS Publications. Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties | Langmuir.
- Reddit. (2025-12-04).
- UH Institutional Repository.
- Benchchem.
- FUNCMATER. Ruthenium(III)
- MDPI. (2023-05-08). Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on the Hydrogenation Reaction of Levulinic Acid to γ-Valerolactone.
- AMERICAN ELEMENTS®. Ruthenium(III)
- MDPI.
- ACS Publications.
- PMC - NIH.
- Thermal decomposition equ
- ResearchGate. (2016-12-19).
- Fisher Scientific. Ruthenium(III)
- Thermo Fisher Scientific. Ruthenium(III)
- Strem. Ruthenium(III)
- ResearchGate. (2025-08-05).
- PMC. Controlling Platinum, Ruthenium and Osmium Reactivity for Anticancer Drug Design.
- Google Patents. KR101204341B1 - Methods of Synthesis of ruthenium metal powder using reductants in liquid phase.
- Wipf Group - University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- arXiv. (2024-06-05). Magnetic versus nonmagnetic polymorphs of RuBr3 under pressure.
- Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds.
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- 12. researchgate.net [researchgate.net]
Preventing decomposition of Ruthenium(III) bromide hydrate during storage
Technical Support Center: Ruthenium(III) Bromide Hydrate (RuBr₃·xH₂O)
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this sensitive reagent to prevent its decomposition. Adherence to these guidelines is critical for ensuring experimental reproducibility and laboratory safety.
Section 1: Understanding the Instability of this compound
This compound is a valuable catalyst and precursor in chemical synthesis.[1] However, its utility is contingent on its chemical integrity, which can be compromised by improper storage. The primary driver of its decomposition is its hygroscopic and air-sensitive nature.
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[1][2] This ingress of water can alter the hydration state, leading to inconsistencies in molecular weight and stoichiometry. More critically, it can initiate hydrolysis, leading to the formation of ruthenium oxides and the release of corrosive hydrogen bromide gas.
-
Air Sensitivity: While moisture is the principal concern, prolonged exposure to air can also lead to oxidation, degrading the material's catalytic activity.[3][4] Conditions to avoid are explicitly noted as exposure to moist air or water.[4]
Failure to mitigate these sensitivities will result in a reagent that is no longer representative of its stated formula, jeopardizing the validity of your experimental results.
Section 2: Recommended Protocol for Storage and Handling
To ensure the long-term stability of this compound, a stringent storage protocol must be implemented immediately upon receipt of the material.
Step-by-Step Storage Protocol
-
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal. The material should be a free-flowing, black crystalline solid.[1][5] Any clumping or discoloration may indicate a compromised seal and prior decomposition.
-
Inert Atmosphere Transfer: All handling and aliquoting of this compound must be performed under an inert atmosphere. The gold standard is a glove box with low levels of moisture and oxygen (<1 ppm).[6] If a glove box is unavailable, Schlenk line techniques can be used, though they are less ideal for solids.[7][8]
-
Container Selection:
-
Primary Container: The ideal primary container is a tightly sealed amber glass vial or bottle.[6] The amber color protects the material from potential light-induced degradation, while the glass provides an inert storage surface.
-
Seal Integrity: Ensure the vial cap has a chemically resistant liner (e.g., PTFE) to create an airtight seal. After weighing out the desired amount, securely reseal the container.
-
-
Secondary Containment & Environment:
-
Desiccation: Place the sealed primary container inside a secondary container, such as a laboratory desiccator containing a suitable desiccant (e.g., Drierite or molecular sieves). This provides an additional layer of protection against moisture.
-
Temperature: Store the desiccator in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is acceptable, but allow the container to warm to ambient temperature before opening to prevent condensation on the cold solid.
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
Troubleshooting Q&A
Question: My this compound powder has clumped together and no longer flows freely. What happened and can I still use it? Answer: This is a definitive sign of moisture absorption due to the compound's hygroscopic nature.[1][9] The clumping indicates that the material has absorbed enough water to alter its physical state. This compromises the accuracy of weighing and suggests the initiation of hydrolytic decomposition. It is strongly recommended to discard the reagent. Using it will introduce significant stoichiometric errors and unknown impurities into your reaction.
Question: The color of my material has changed from black to a brownish or greyish powder. Is it still viable? Answer: No. A color change indicates significant chemical decomposition. The likely products are ruthenium oxides, which are typically brownish-black or grey. The material is no longer this compound and will not possess the desired reactivity. Using this decomposed material will lead to failed experiments.
Question: I opened my storage container and detected a sharp, acidic odor. What should I do? Answer: An acidic odor is likely due to the presence of hydrogen bromide (HBr) gas, a hazardous decomposition product. This is a clear and dangerous sign of advanced degradation. Handle the container in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The material is compromised and must be disposed of according to your institution's hazardous waste procedures.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when assessing the quality of your stored this compound.
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Technical Support Center: Characterization of Impurities in Ruthenium(III) Bromide Hydrate
Welcome to the technical support guide for the characterization of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this crucial ruthenium precursor. As a hygroscopic and potentially variable compound, understanding its purity and impurity profile is paramount for reproducible and successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity a concern?
This compound is a key starting material in the synthesis of a wide range of ruthenium-based catalysts and pharmaceuticals.[1][2] Its chemical formula is often represented as RuBr₃·xH₂O, indicating a variable number of water molecules in its hydrated form.[3]
Purity is a major concern for several reasons:
-
Stoichiometric Inaccuracy: The variable water content directly impacts the molecular weight, leading to errors in stoichiometry if not accurately determined.
-
Catalytic Interference: Trace metallic impurities, particularly other Platinum Group Metals (PGMs), can alter the catalytic activity or selectivity of the final product.
-
Reactivity Issues: The presence of ruthenium oxides or other ruthenium species can affect solubility and reactivity in subsequent synthetic steps.[4]
-
Safety and Stability: The compound is hygroscopic and corrosive.[1][4][5] Improper handling can lead to the absorption of atmospheric moisture, altering its properties, and potential decomposition into hazardous substances like hydrogen bromide and ruthenium oxide.[4]
Q2: What are the most common impurities I should expect in a commercial sample of this compound?
Impurities can be broadly categorized as follows:
| Impurity Category | Common Examples | Origin / Rationale |
| Other Platinum Group Metals (PGMs) | Rh, Pd, Os, Ir, Pt | Co-exist in the natural ores from which ruthenium is refined. Their similar chemical properties make separation challenging.[6] |
| Base Metals | Fe, Ni, Cu, Si, Ca | Introduced during the mining, refining, or manufacturing processes.[7] |
| Anionic Impurities | Chloride (Cl⁻) | Often a residual from precursor materials like Ruthenium(III) chloride (RuCl₃).[8][9] |
| Related Ruthenium Species | Ruthenium Oxides (e.g., RuO₂) | Can form due to incomplete synthesis, exposure to air during storage, or thermal decomposition.[4][10] |
| Water Content Variability | Non-stoichiometric H₂O | Due to the compound's hygroscopic nature, the degree of hydration can vary significantly between batches and even with storage conditions.[5][11] |
Troubleshooting Analytical Workflows
This section provides a logical workflow for the comprehensive characterization of RuBr₃·xH₂O and addresses common issues encountered with specific analytical techniques.
Overall Impurity Characterization Workflow
The following diagram outlines a systematic approach to characterizing a new batch of this compound.
Caption: Recommended workflow for impurity characterization.
Inductively Coupled Plasma (ICP-MS & ICP-OES) Analysis
ICP is the gold standard for quantifying trace metallic impurities.[12] The overall purity of the ruthenium compound is often determined by difference: 100% minus the sum of all quantified impurities.[12]
Q3: My ICP-MS results for ruthenium are inconsistent and show high background noise. What's wrong?
This is a common issue stemming from several potential sources. Use the following troubleshooting guide.
Experimental Protocol: Sample Preparation for ICP-MS
-
Safety First: Handle RuBr₃·xH₂O in a fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).[5]
-
Digestion: Accurately weigh approximately 10-50 mg of the sample into a clean digestion vessel.
-
Add a mixture of high-purity acids. A common digestion mixture for PGMs is aqua regia (3:1 HCl:HNO₃).
-
Digest the sample using a microwave digestion system, following a program with controlled temperature and pressure ramps to ensure complete dissolution.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute with deionized water to a known volume. This is your stock solution.
-
Prepare working standards and a blank using the same acid matrix. Further serial dilutions may be necessary to bring the analyte concentrations within the calibrated range of the instrument.[13]
Caption: Troubleshooting flowchart for inconsistent ICP-MS results.
Causality Behind Troubleshooting Steps:
-
Contaminated Blanks: This points to impure acids, contaminated standards, or a dirty sample introduction system. Always use fresh, high-purity reagents.[13]
-
Sampler/Skimmer Cones: These components are directly exposed to the plasma. Material buildup or damage can cause signal instability and memory effects.[13]
-
Isobaric Interference: Different elements can have isotopes with nearly identical masses (e.g., ⁹⁶Ru, ⁹⁶Mo, ⁹⁶Zr). An ICP-MS without a collision/reaction cell may not be able to distinguish them, leading to falsely high readings. Using a Dynamic Reaction Cell (DRC) with a reaction gas can eliminate these interferences.[14]
Thermogravimetric Analysis (TGA)
TGA is essential for determining the water content and assessing the thermal stability of the compound.
Q4: How do I interpret the TGA curve for this compound?
A typical TGA curve will show at least two distinct mass loss events when heated under an inert atmosphere (e.g., Nitrogen).
-
Dehydration: The first mass loss, typically occurring below 200°C, corresponds to the loss of water of hydration (H₂O).
-
Decomposition: The second, higher-temperature event (above 400°C) corresponds to the decomposition of anhydrous RuBr₃ into its constituent elements or oxides (depending on the atmosphere).[15]
Experimental Protocol: TGA for Water Content
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
-
Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen.
-
The percentage mass loss in the first step is used to calculate the value of 'x' in RuBr₃·xH₂O.
Example Calculation:
-
Initial Mass = 10.00 mg
-
Mass after water loss = 9.05 mg
-
Mass Loss (%) = [(10.00 - 9.05) / 10.00] * 100 = 9.5%
-
This percentage can then be used with the molar masses of H₂O and RuBr₃ to determine the molar ratio.
Q5: My TGA shows a gradual, sloping mass loss instead of a sharp step for dehydration. Why?
This can be due to several factors:
-
Surface Adsorbed Water: In addition to coordinated water, hygroscopic samples can have physically adsorbed water on the surface, which is lost more gradually upon heating.
-
Overlapping Events: A fast heating rate can cause the end of the dehydration event to merge with the beginning of the decomposition event. Try reducing the heating rate to 5°C/min to improve resolution.
-
Sample Heterogeneity: If the sample is not uniform, different particles may lose water at slightly different temperatures.
Structural and Spectroscopic Analysis
While ICP-MS and TGA provide quantitative data on composition, techniques like XRD and FT-IR provide structural and qualitative information.
Q6: Can I use Powder X-Ray Diffraction (pXRD) to confirm the identity of my material and check for impurities?
Absolutely. pXRD is an excellent tool for this purpose.
-
Phase Identification: The diffraction pattern of your sample should be compared to a reference pattern for Ruthenium(III) bromide from a crystallographic database (e.g., JCPDS card no. for Ru is 6-663).[16] Note that RuBr₃ can exist in different polymorphs (crystal structures), which may affect the pattern.[15]
-
Crystalline Impurities: The presence of sharp, additional peaks in your diffractogram that do not match the reference pattern indicates crystalline impurities. A common example would be RuO₂, which has its own characteristic diffraction pattern.[10] Broad, undefined peaks may suggest the presence of amorphous material.[16]
Q7: Is FT-IR spectroscopy useful for impurity analysis in this case?
FT-IR is primarily a qualitative tool in this context. It is very effective for confirming the presence of certain functional groups.
-
Water of Hydration: A strong, broad absorption band in the 3000-3600 cm⁻¹ region is a clear indication of O-H stretching from water molecules, confirming the hydrated nature of the complex.[17]
-
Anionic Impurities: While Ru-Br vibrations occur at very low frequencies (far-IR), the mid-IR spectrum can sometimes reveal the presence of other polyatomic anions like nitrate (NO₃⁻) or carbonate (CO₃²⁻) if they are present as impurities, as these have characteristic, strong absorption bands.
-
General Characterization: FT-IR is widely used in the characterization of ruthenium complexes to understand ligand coordination, making it a valuable tool for confirming the successful synthesis of downstream products from your RuBr₃·xH₂O starting material.[18][19][20][21]
References
- Vertex AI Search. (2024). Ruthenium(III)
- Sun, Q., Dereka, B., et al. (n.d.). IR spectroscopy and DFT calculations of ruthenium ( II ) polypyridyl complexes. Semantic Scholar.
- National Institutes of Health. (n.d.). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC.
- Royal Society of Chemistry. (2016). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. Chemical Science.
- ACS Publications. (n.d.). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes | Inorganic Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FT-IR spectrum of [Ru(L1) 2 (PF 6 ) 2 ] complex.
- Vertex AI Search. (2025). Ruthenium(III)
- Fisher Scientific. (n.d.). Ruthenium Standard For ICP, 1000μg/mL in 10% HCl, Assurance Grade, SPEX CertiPrep™.
- ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions.
- Royal Society of Chemistry. (n.d.). Precise ruthenium fission product isotopic analysis using dynamic reaction cell inductively coupled plasma mass spectrometry (DRC-ICP-MS).
- National Institutes of Health. (n.d.). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells.
- ResearchGate. (n.d.). X-ray crystal structure of (a) ruthenium complex 1d and (b) iron complex.
- BenchChem. (2025). analytical methods for detecting ruthenium residues in final products.
- Royal Society of Chemistry. (n.d.). Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety. Dalton Transactions.
- PubMed Central. (n.d.). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety.
- ResearchGate. (n.d.). X-ray diffraction patterns for Ru oxide/C and Ru+Sn oxide/C composites.
- Fisher Scientific. (n.d.). Ruthenium(III)
- ISC Science. (n.d.). Ruthenium - Ru - ICP-MS Standard.
- ResearchGate. (n.d.). XRD pattern of nanoparticles of ruthenium, solid line. JCPDS card....
- ACS Publications. (2021). Simultaneous Detection of Ruthenium and Osmium by Photochemical Vapor Generation-Inductively Coupled Plasma-Mass Spectrometry | Analytical Chemistry.
- Spectro. (n.d.). ICP-OES: Analysis of Trace Elements in High Purity Ruthenium.
- MDPI. (2023). Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties.
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (2025).
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- ChemicalBook. (2024). RUTHENIUM (III) BROMIDE | 14014-88-1.
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- Royal Society of Chemistry. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Ruthenium(III)
- National Institutes of Health. (n.d.). Ruthenium tribromide | Br3Ru | CID 176290 - PubChem.
- ResearchGate. (n.d.). Thermogravimetric analysis of ruthenium chloride.
- UIV Chem. (n.d.). Ruthenium (III) chloride [14898-67-0].
- ResearchGate. (n.d.). Thermogravimetric analysis data (%) of some Ruthenium(III) chloride complexes.
- MDPI. (n.d.). Speciation of Ruthenium(III) Chloro Complexes in Hydrochloric Acid Solutions and Their Extraction Characteristics with an Amide-Containing Amine Compound.
- MDPI. (n.d.).
- ChemWhat. (n.d.). RUTHENIUM (III) BROMIDE CAS#: 14014-88-1.
- Sigma-Aldrich. (2025).
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Technical Support Center: Overcoming Low Solubility of Ruthenium(III) Bromide Hydrate in Non-Polar Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for utilizing Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) in non-polar solvent systems. This document is designed for researchers, chemists, and drug development professionals who leverage ruthenium-based methodologies but face challenges with the inherent low solubility of this common precursor in non-polar media. We will explore the underlying chemical principles and provide actionable, field-proven troubleshooting guides and protocols to ensure the success of your experiments.
The Core Challenge: Why RuBr₃·xH₂O Fails to Dissolve
This compound is an inorganic salt. Its structure consists of a Ru³⁺ cation, three Br⁻ anions, and an associated number of water molecules (hydrate). This ionic and hydrated nature makes it polar, and as per the fundamental principle of "like dissolves like," it is readily soluble in polar solvents such as water or alcohols but exhibits negligible solubility in non-polar organic solvents like hexane, toluene, or dichloromethane.[1][2] This presents a significant hurdle for organometallic reactions, such as catalysis or stoichiometric transformations, that require a non-polar environment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: What is this compound and why is it fundamentally insoluble in solvents like toluene? A: RuBr₃·xH₂O is a coordination complex that exists as a hydrated salt. The ruthenium center is coordinated by bromide ions and water molecules.[3] This structure is highly polar. Non-polar solvents like toluene lack the ability to form strong interactions (like dipole-dipole or ion-dipole forces) with the polar RuBr₃·xH₂O, and cannot overcome the lattice energy of the salt. Consequently, it does not dissolve.
Q2: Can I simply heat the mixture to force dissolution? A: We strongly advise against this. While heating can sometimes increase solubility, RuBr₃·xH₂O is prone to decomposition at elevated temperatures before any significant dissolution in a non-polar solvent occurs.[3] This will lead to the formation of ill-defined, often inactive ruthenium species, compromising the integrity of your experiment.
Q3: Is using anhydrous RuBr₃ a viable alternative for better solubility? A: While anhydrous RuBr₃ would be less polar than its hydrated form, it is still an inorganic salt with very low solubility in non-polar solvents. Furthermore, preparing and handling truly anhydrous RuBr₃ is challenging as it is highly hygroscopic. The most reliable approach is not to modify the starting salt, but to convert it into a soluble derivative.
Q4: What are the primary strategies for using RuBr₃·xH₂O in non-polar media? A: The most effective and widely accepted strategies involve chemically modifying the ruthenium precursor to make it compatible with the non-polar solvent. The two primary methods are:
-
Conversion to a Soluble Organometallic Precursor: Synthesizing a well-defined, lipophilic ruthenium complex (e.g., an arene or phosphine complex) in a separate step. This new complex is then used as the starting material for your main reaction.[4][5]
-
In-Situ Ligand Exchange: Adding a coordinating ligand (like a phosphine) directly to the reaction mixture. The ligand reacts with the RuBr₃·xH₂O to form a new, soluble complex in situ, allowing the reaction to proceed in the homogeneous phase.[3][6]
Section 2: Troubleshooting Guide: My RuBr₃·xH₂O is Not Dissolving
Scenario: You have added the dark, crystalline powder of RuBr₃·xH₂O to your reaction flask containing a non-polar solvent (e.g., toluene, dichloromethane, or hexane). Despite stirring, the solid remains as a precipitate at the bottom, and your intended reaction fails to initiate.
Decision Workflow: Choosing the Right Solubilization Strategy
Before proceeding, use the following workflow to determine the best approach for your specific experimental needs.
Caption: Decision workflow for selecting a solubilization method.
Solution Pathway 1: Convert to a Soluble Organometallic Precursor
Causality: This is the most robust and scientifically rigorous approach. By reacting RuBr₃·xH₂O with a lipophilic (oil-loving) ligand, such as an arene (e.g., p-cymene or hexamethylbenzene), you synthesize a new organometallic complex. This complex, like [Ru(p-cymene)Br₂]₂, is a stable, characterizable dimer that is readily soluble in solvents like dichloromethane (DCM) and toluene, serving as an excellent entry point for further chemistry.
(Note: This protocol adapts the synthesis from the corresponding, more common, chloride analogue. The principle remains the same: an arene ligand is introduced to confer solubility.)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add α-phellandrene (a source of p-cymene, 3-4 eq) and ethanol (as a solvent that can dissolve the starting hydrate).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The color of the solution will change, indicating the formation of the Ru(II)-arene complex.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The red-brown product, [Ru(p-cymene)Br₂]₂, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol and then a small amount of diethyl ether or hexane to remove organic residues. Dry the product under vacuum.
-
Validation: The resulting [Ru(p-cymene)Br₂]₂ dimer can be characterized by ¹H NMR and is now ready for use in non-polar solvents.
Solution Pathway 2: In-Situ Ligand Exchange
Causality: This method is faster and avoids a separate synthesis step. By adding a suitable coordinating ligand, typically a phosphine like triphenylphosphine (PPh₃), directly to the suspension of RuBr₃·xH₂O in the non-polar solvent, a ligand exchange reaction occurs. The polar water and bromide ligands are displaced by the bulky, non-polar phosphine ligands.[6][7] This forms a new complex, such as RuBr₂(PPh₃)₃, which is soluble in the reaction medium, allowing the system to become homogeneous.[3]
Caption: In-situ formation of a soluble Ru-phosphine complex.
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuBr₃·xH₂O (1.0 eq) and triphenylphosphine (3.0-4.0 eq).
-
Solvent Addition: Add the desired anhydrous, non-polar solvent (e.g., toluene) via cannula or syringe.
-
Heating: Heat the resulting suspension to reflux.
-
Observation: Over a period of 1-2 hours, the insoluble RuBr₃·xH₂O will be consumed, and the solution will become a clear, homogeneous colored solution (typically reddish-brown), indicating the formation of the soluble RuBr₂(PPh₃)₃ complex.
-
Proceed with Reaction: Once the solution is homogeneous, cool it to the desired reaction temperature and add your other reagents.
Trustworthiness Check: A successful in-situ solubilization is self-validating. The visual change from a heterogeneous slurry to a clear, homogeneous solution is a direct indicator that the active ruthenium species is now dissolved and ready to participate in the reaction.
Section 3: Data Summary & Comparison
Table 1: Comparison of Solubilization Strategies
| Feature | Strategy 1: Pre-Conversion | Strategy 2: In-Situ Exchange |
| Workflow | Two-step process: synthesis then reaction. | One-pot, single-step process. |
| Purity of Active Species | High. A well-defined, isolated precursor is used. | Good, but byproducts from the exchange are present. |
| Time Investment | Higher initial time for precursor synthesis. | Lower; solubilization occurs during the reaction setup. |
| Reaction Compatibility | Broad. No excess ligands to interfere. | Limited. The reaction must tolerate excess phosphine ligand. |
| Best For... | Stoichiometric reactions, mechanistic studies, high-purity catalysis. | Rapid screening, many catalytic reactions (e.g., transfer hydrogenation).[8][9][10] |
| Key Advantage | Unambiguous starting material. | Procedural simplicity and speed. |
Table 2: Qualitative Solubility of Ruthenium Species
| Solvent | RuBr₃·xH₂O | [Ru(p-cymene)Br₂]₂ |
| Hexane | Insoluble | Sparingly Soluble |
| Toluene | Insoluble | Soluble |
| Dichloromethane (DCM) | Insoluble | Very Soluble |
| Diethyl Ether | Insoluble | Sparingly Soluble |
| Ethanol | Soluble | Soluble |
| Water | Soluble[2] | Insoluble |
Section 4: Essential Pre-Experiment Preparations
The success of these protocols, especially in organometallic catalysis, hinges on the purity of your reagents and solvents. Water is often a catalyst poison and will interfere with the solubilization process.
Protocol 4.1: Drying Non-Polar Solvents
-
Initial Drying: For solvents like dichloromethane, an initial wash with saturated aqueous sodium chloride can remove the bulk of dissolved water.[11]
-
Use of a Drying Agent: Add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to the solvent.[12]
-
Removal of Drying Agent:
-
If using a granular agent (e.g., CaCl₂), you can carefully decant the solvent.
-
If using a fine powder (e.g., MgSO₄), you must filter the solvent through a fluted filter paper.[13]
-
-
Distillation (Optional but Recommended): For the highest purity, especially for sensitive reactions, distill the pre-dried solvent from a suitable drying agent (e.g., CaH₂ for hydrocarbons and ethers; P₂O₅ for dichloromethane).
-
Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere to prevent re-absorption of moisture.[14][15]
References
-
Title: Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase Source: MDPI URL: [Link]
-
Title: Tuning the Latency by Anionic Ligand Exchange in Ruthenium Benzylidene Phosphite Complexes Source: MDPI URL: [Link]
-
Title: Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase Source: ResearchGate URL: [Link]
-
Title: this compound Source: AMERICAN ELEMENTS URL: [Link]
-
Title: Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[...]gold(I) Complexes Source: PubMed Central (PMC) URL: [Link]
-
Title: Substitution reactions of ruthenium(III)-ethylenediamine and related complexes. Source: ACS Publications URL: [Link]
-
Title: Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, chemical reactions and redox properties of ruthenium complexes of a tetradentate bis chelating figand, 2,T-azobis(pyridine) Source: Indian Academy of Sciences URL: [Link]
-
Title: Ruthenium complexes as precursors for chemical vapor-deposition (CVD) Source: RSC Publishing URL: [Link]
-
Title: Ruthenium complexes as precursors for chemical vapor-deposition (CVD) Source: Semantic Scholar URL: [Link]
-
Title: Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells Source: ChemRxiv URL: [Link]
-
Title: Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands Source: ACS Omega URL: [Link]
-
Title: Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts Source: PubMed Central (PMC) URL: [Link]
-
Title: Drying Organic Solutions Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: 3.2: Drying Agents Source: Chemistry LibreTexts URL: [Link]
-
Title: What is the easiest way to remove the water from organic solvents? Source: ResearchGate URL: [Link]
-
Title: How to Best Dry Solvents Source: YouTube URL: [Link]
-
Title: Drying Agents Source: YouTube URL: [Link]
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- 7. Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Impact of atmospheric moisture on Ruthenium(III) bromide hydrate experiments
Welcome to the technical support center for Ruthenium(III) bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent in their work. As a hygroscopic compound, the presence of atmospheric moisture can significantly impact its integrity and experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate these challenges and ensure the reliability and reproducibility of your results.
Core Properties of this compound
Understanding the fundamental properties of your reagent is the first step toward successful experimentation. The hygroscopic nature of this compound is its most critical handling consideration.[1][2]
| Property | Description | Source(s) |
| Chemical Formula | RuBr₃·xH₂O | [1] |
| Appearance | Dark brown to black crystalline powder or crystals. | [3] |
| Key Characteristic | Hygroscopic : Readily absorbs moisture from the air. | [1][2] |
| Primary Handling Hazard | Corrosive; causes severe skin burns and eye damage. | [2][4] |
| Storage Conditions | Store under an inert atmosphere, protected from moisture, in a dry, cool, and well-ventilated place. | [1][5] |
| Incompatible Materials | Strong bases, oxidizing agents. | [1][2] |
| Hazardous Decomposition | Exposure to moisture or high temperatures can lead to the formation of Hydrogen bromide and Ruthenium oxide. | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of this compound.
Q1: What does "hygroscopic" mean for my experiments, and why is this compound so sensitive to moisture?
A: "Hygroscopic" means the compound has a strong affinity for water and will actively absorb moisture directly from the atmosphere.[1][2] For your experiments, this has several critical implications:
-
Inaccurate Stoichiometry: The mass you weigh will not be purely RuBr₃ but will include an unknown amount of water, leading to errors in molar calculations and reagent ratios.
-
Altered Reactivity: The coordinated water molecules (the "hydrate" part) can act as ligands, potentially altering the catalytic activity of the ruthenium center. In some cases, water can even participate directly in the reaction, leading to unwanted side products or catalyst deactivation.[6][7]
-
Physical Changes: The solid may become sticky or deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.
The sensitivity arises from the electrostatic interaction between the polar water molecules and the charged Ruthenium(III) metal center, forming coordinate bonds.[8][9]
Q2: My bottle of this compound has been on the shelf for a while. How can I tell if it has been compromised by moisture?
A: Visual inspection is the first step. A fresh, dry sample should be a free-flowing crystalline powder. Signs of moisture contamination include:
-
Clumping: The powder is no longer free-flowing and has formed aggregates.
-
Color Change: A noticeable change in the shade or intensity of the dark brown/black color.
-
"Wet" or Pasty Appearance: In advanced stages of moisture absorption, the solid may appear damp or even form a paste.
If you observe these signs, your reagent's hydration state is likely inconsistent, and it should not be used for reactions where stoichiometry or anhydrous conditions are critical without prior treatment.
Q3: What are the specific consequences of using a moisture-compromised sample in a sensitive reaction, like catalysis?
A: Using a "wet" or improperly handled sample can lead to several experimental failures. Even low concentrations of water can severely degrade the productivity of ruthenium catalysts.[6]
-
Catalyst Deactivation: Water can react with the active catalytic species to form inactive ruthenium oxides or hydroxides, often visible as a black precipitate (e.g., RuO₂).[10] This is a primary cause of reactions that start but then slow or stop completely.
-
Reduced Yields and Selectivity: The presence of water can favor side-reactions, such as hydrolysis of your substrate or other reagents, which consumes starting material and generates impurities.[11]
-
Complete Reaction Failure: If the catalyst is sufficiently deactivated or the reagents are hydrolyzed, the desired reaction may not proceed at all.[11]
-
Poor Reproducibility: If the amount of absorbed water varies between experiments, you will observe inconsistent yields and reaction rates, making it impossible to obtain reliable data.
Q4: What is the definitive, non-negotiable protocol for storing this compound?
A: To maintain its integrity, this compound must be stored with multiple layers of protection against atmospheric moisture. The Safety Data Sheet explicitly recommends storing it under an inert atmosphere and protecting it from moisture.[1]
-
Primary Container: Ensure the original manufacturer's bottle is tightly sealed immediately after every use.
-
Secondary Environment: Store the sealed bottle inside a controlled, dry environment. The two best options are:
-
A glovebox filled with an inert gas (e.g., argon or nitrogen).[12]
-
A desiccator containing an active drying agent (e.g., Drierite or anhydrous calcium sulfate).
-
-
Avoid Temperature Fluctuations: Do not store the container in a refrigerator or freezer unless explicitly recommended. Cooling the vessel can cause negative pressure, pulling moist air inside, and condensing moisture on the cold surfaces when opened in a humid lab environment.[13]
Q5: The formula is a "hydrate." Does this mean I can never use it in anhydrous reactions?
A: Not necessarily, but it requires careful consideration. The "hydrate" in the name refers to water molecules that are part of the crystal lattice. The exact number of these water molecules (x in RuBr₃·xH₂O) can vary.
-
For Non-Critical Reactions: If your reaction is known to be tolerant of small amounts of water, you might be able to use the hydrate as-is, provided you account for the water in your molecular weight calculations (if the hydration state is known and consistent).
-
For Moisture-Sensitive Reactions: For any reaction requiring anhydrous conditions (e.g., Grignard reactions, many cross-couplings, olefin metathesis), you must either use a certified anhydrous version or dehydrate the compound yourself before use.[6][11][14] Assuming the water of hydration will not interfere is a common cause of failed reactions.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: My ruthenium-catalyzed reaction is sluggish, stalls, or fails completely.
Causality Analysis:
-
Possible Cause 1: Catalyst Hydration State. The most direct impact of atmospheric moisture is on the catalyst itself. An unknown or variable number of water molecules in the coordination sphere of the ruthenium ion alters the catalyst's true concentration and can inhibit substrate binding or catalytic turnover.
-
Troubleshooting Step: Quantify the problem. Before attempting a complex dehydration protocol, run a control reaction with a brand new, unopened bottle of the reagent. If this reaction succeeds, it strongly implicates moisture contamination of your stock bottle.
-
Solution: Implement a strict handling protocol for your stock reagent. For highly sensitive systems, consider dehydrating a small batch of the catalyst for immediate use (See Protocol 2).
-
-
Possible Cause 2: Contamination of Reaction Environment. Moisture is pervasive. It can be introduced not just from the catalyst but also from insufficiently dried glassware, solvents, or substrates.
-
Troubleshooting Step: Review your experimental setup procedure. Laboratory glassware has a thin film of adsorbed moisture that must be removed by heating.[15][16] Standard air-drying is insufficient for moisture-sensitive reactions.
-
Solution: All glassware must be oven-dried (minimum 4 hours at 140°C) or flame-dried under vacuum and subsequently cooled under a stream of dry, inert gas like argon or nitrogen.[15][17] All solvents must be of anhydrous grade and preferably dispensed from a solvent purification system or freshly distilled.
-
Problem: I am observing a black precipitate forming in my reaction vessel.
-
Possible Cause: Catalyst Decomposition. The formation of a black, insoluble precipitate is a classic indicator of the reduction of the active Ruthenium(III) species to lower, inactive oxidation states, most commonly Ruthenium(IV) oxide (RuO₂).[10] This process is often facilitated by the presence of water or other impurities.
-
Troubleshooting Step: Check the pH and compatibility of your reaction mixture. Certain additives or substrates can create conditions that accelerate this decomposition, especially in the presence of water.
-
Solution: In addition to ensuring strictly anhydrous conditions, verify that your substrate does not contain functional groups that could poison the catalyst.[10] If applicable to your specific catalytic cycle, ensure any co-oxidants or additives are fresh and of high purity.
-
Part 3: Protocols and Methodologies
Adherence to validated protocols is essential for reproducibility. The following workflows are designed to mitigate the risks associated with atmospheric moisture.
Workflow: Handling Hygroscopic this compound
Protocol 1: Dehydration of this compound
CAUTION: Perform these procedures in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[2]
This protocol provides a method for preparing an anhydrous form of the reagent for highly sensitive applications. This method is adapted from general procedures for dehydrating metal salts.[18][19]
Objective: To remove coordinated and adsorbed water molecules.
Method: Azeotropic Dehydration with Molecular Sieves
This method is gentler than high-temperature heating, which can risk thermal decomposition.[1]
-
Preparation:
-
In a glovebox or under a positive pressure of argon, add the required amount of this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add freshly activated 3Å molecular sieves (ensure the pore size is sufficient to absorb water but not the solvent).[18][19] The amount of sieves should be in excess of what is needed to absorb the estimated water content.
-
-
Solvent Addition:
-
Using a cannula or dry syringe, add an anhydrous, non-coordinating solvent in which the ruthenium salt is sparingly soluble (e.g., anhydrous toluene). The solvent helps to create a slurry and facilitate contact with the sieves.
-
-
Dehydration:
-
Seal the Schlenk flask and stir the slurry at room temperature for 24-48 hours under a positive pressure of inert gas. The molecular sieves will trap the water molecules.
-
-
Isolation (if required):
-
Allow the solids to settle. The anhydrous ruthenium bromide can be used directly as a slurry, or the supernatant can be carefully removed via cannula. If the solid is needed, it must be filtered and dried under high vacuum, all within an inert atmosphere system (e.g., inside a glovebox).
-
Protocol 2: Setting up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for creating an inert reaction environment using standard Schlenk techniques.[12][15][16]
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).
-
Place the assembled glassware in an oven at >125°C for at least 4 hours (overnight is preferable).[15]
-
-
Assembling the Apparatus:
-
Remove the hot glassware from the oven and immediately assemble it on the Schlenk line.
-
Secure all joints with clips.
-
Immediately begin flushing the system with a steady stream of dry, inert gas (argon is preferred due to its density, but nitrogen is also common). This is done by connecting the gas source to an inlet adapter and allowing the gas to exit through a bubbler.[15]
-
-
Purging the Atmosphere:
-
Perform at least three "evacuate-refill" cycles. This involves carefully evacuating the flask using the Schlenk line's vacuum manifold, followed by refilling it with the inert gas.[12] This process removes residual air and adsorbed moisture more effectively than flushing alone.
-
-
Reagent and Solvent Addition:
-
Maintain a slight positive pressure of inert gas at all times, indicated by a slow bubble rate in the oil bubbler.[16]
-
Add the dehydrated Ruthenium(III) bromide and any other solid reagents to the flask under a strong counterflow of inert gas.
-
Add anhydrous solvents and liquid reagents via a dry syringe or cannula through a rubber septum.[16][17]
-
-
Running the Reaction:
-
Once all components are added, maintain the positive inert gas pressure throughout the entire reaction period. If heating, ensure the condenser is properly supplied with coolant.
-
By rigorously excluding atmospheric moisture through these protocols, you can significantly improve the reliability, reproducibility, and success rate of your experiments involving this compound.
References
-
Bauer, D. J., & Eisele, J. A. (1978). Method for Dehydrating Metal Chlorides. U.S. Patent 4,105,747. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester Department of Chemistry. [Link]
-
Higman, C. S., et al. (2021). The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations. ACS Catalysis, 11(3), 1589–1596. [Link]
-
American Chemical Society. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
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American Elements. (n.d.). This compound. [Link]
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Fisher Scientific. (n.d.). This compound, Ru 25% min. [Link]
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NSW Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. [Link]
-
Handgraaf, J.-W., & Meijer, E. J. (2012). Understanding the role of water in aqueous ruthenium-catalyzed transfer hydrogenation of ketones. Chemistry–A European Journal, 18(36), 11218-11222. [Link]
- Google Patents. (1978).
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Uudsemaa, M., & Tamm, T. (2003). Calculation of hydration enthalpies of aqueous transition metal cations using two coordination shells and central ion substitution. Journal of Physical Chemistry A, 107(46), 9997-10003. [Link]
-
Ounkham, W. L., et al. (2019). Aqueous-Phase Nitrile Hydration Catalyzed by an In Situ Generated Air-Stable Ruthenium Catalyst. Chemistry–A European Journal, 25(42), 10013-10020. [Link]
-
Persson, I. (2010). Hydrated metal ions in aqueous solution: How regular are their structures? Pure and Applied Chemistry, 82(10), 1901-1917. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). The Hydration and Hydrolysis of Metal Cations. [Link]
-
Chemdad. (n.d.). RUTHENIUM (III) BROMIDE. [Link]
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Technical Support Center: Scaling Up Reactions with Ruthenium(III) Bromide Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(III) bromide hydrate. This guide is designed to provide practical, in-depth insights into the challenges and solutions associated with scaling up catalytic reactions using this versatile precursor. Our goal is to move beyond simple step-by-step instructions and delve into the fundamental principles that govern successful process development, ensuring scientific integrity and robust, reproducible outcomes.
Introduction: Understanding Your Catalyst Precursor
This compound (RuBr₃·xH₂O) is a common and cost-effective precursor for a wide range of ruthenium-catalyzed transformations, including hydrogenations, cross-couplings, and C-H activation reactions.[1][2] However, its successful application on a larger scale requires careful consideration of its inherent properties. Unlike more well-defined, pre-formed catalysts, RuBr₃·xH₂O is a simple inorganic salt that typically requires in situ activation to generate the catalytically active species.[1]
Key characteristics to consider:
-
Hygroscopic Nature : The compound readily absorbs moisture from the atmosphere, which can affect its exact ruthenium content by weight.[3]
-
Variable Hydration : The number of water molecules (x) can vary between batches, impacting the molecular weight and requiring accurate determination of the ruthenium content for reproducibility.[4]
-
Solubility : It is generally soluble in alcohols, but its solubility in other common organic solvents can be limited.[5]
-
Activation Requirement : It is a precatalyst and needs to be converted into a catalytically active, typically lower oxidation state, ruthenium species under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My small-scale (mg) reaction with this compound works perfectly, but fails upon scale-up (g to kg). What are the most likely causes?
This is a common issue in process chemistry. When moving to a larger scale, several factors that are negligible in a small flask become critical:
-
Heat Transfer : Exothermic or endothermic events are more pronounced. Poor heat dissipation in a large reactor can lead to localized overheating, causing catalyst decomposition or promoting side reactions.
-
Mass Transfer & Mixing : Inefficient stirring on a larger scale can lead to poor mixing of reagents and catalyst, resulting in localized concentration gradients. This can cause incomplete conversion and the formation of byproducts.
-
Purity of Reagents and Solvents : The impact of impurities is magnified at scale. Trace amounts of water or other contaminants in solvents or starting materials, which were insignificant in a 100 mg reaction, can poison a kilogram-scale reaction. Trace impurities of other metals in the ruthenium precursor itself can also affect catalytic performance.[6]
-
Catalyst Activation Consistency : The in situ activation of the precatalyst may not be as efficient or uniform in a large volume, leading to lower concentrations of the active catalyst.
Q2: How critical is the water of hydration in RuBr₃·xH₂O for my reaction?
The water of hydration can have a significant impact. While some aqueous ruthenium chemistry is well-established, many organic reactions are sensitive to water. Even low concentrations of water can lead to catalyst decomposition in certain systems, such as olefin metathesis.[7]
-
For anhydrous reactions : The water of hydration can act as a poison or promote unwanted side reactions (e.g., hydrolysis of sensitive functional groups). It is crucial to either use an anhydrous grade of the salt or develop a robust activation/drying protocol.
-
For reactions in aqueous or protic media : The water of hydration may be less critical, but its variable amount still affects the precise molar loading of the catalyst. It is always best practice to determine the ruthenium content of your specific batch of catalyst.
Q3: What is the best way to determine the actual ruthenium content of my this compound?
For reproducible results, especially at scale, relying on the label's molecular formula is insufficient. Commercial batches can have varying levels of hydration and purity.[4] The most reliable method is to have the ruthenium content of your specific batch determined by Inductively Coupled Plasma (ICP) analysis (e.g., ICP-MS or ICP-OES). This will give you a precise weight percentage of ruthenium, allowing for accurate catalyst loading calculations.
Q4: Which solvents are recommended for reactions involving this compound?
Published data indicates that this compound is soluble in alcohols.[5] For other solvents, solubility can be limited.
-
Protic Solvents : Methanol and ethanol are good starting points for dissolving the catalyst precursor.
-
Aprotic Polar Solvents : Solvents like THF, 1,4-dioxane, or DMF may be suitable for the reaction itself, but the initial dissolution of the salt might be slow. Sonication or gentle heating can aid dissolution.
-
Non-polar Solvents : Toluene or hexanes are generally poor solvents for this salt.
When scaling up, consider not only the reaction performance but also the solvent's boiling point, flash point, and suitability for downstream processing (e.g., extraction and crystallization).
Troubleshooting Guide
This section addresses specific issues you might encounter during the scale-up process.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion at Scale | 1. Inefficient Catalyst Activation: The in situ reduction of Ru(III) to the active catalytic species is not proceeding efficiently in the larger volume. 2. Catalyst Poisoning: Impurities in large quantities of starting materials or solvents (e.g., water, sulfur compounds, or other coordinating species) are deactivating the catalyst. 3. Poor Mixing: The catalyst is not being effectively dispersed throughout the reaction mixture, leading to low effective concentration. | 1a. Optimize Activation Protocol: Review your activation procedure. If using a reducing agent (e.g., H₂, phosphine, or a hydride), ensure stoichiometric amounts are correct and that addition is controlled. Consider a pre-activation step where the RuBr₃ hydrate is stirred with the activating agent in a small amount of solvent before adding the bulk of the reagents. 2a. Reagent Purity Check: Use high-purity, dry solvents. If possible, purify starting materials on a small scale to see if conversion improves. Consider passing solvents through a column of activated alumina. 3a. Improve Agitation: Evaluate the reactor's stirring efficiency. Increase the stirring speed or consider a different impeller design to ensure proper mixing of solids and liquids. |
| Reaction Stalls Prematurely | 1. Catalyst Deactivation: The active catalyst is unstable under the reaction conditions and is decomposing over time. This can be indicated by a color change, such as the formation of black precipitates (ruthenium metal or oxides).[8] 2. Product Inhibition: The reaction product may be coordinating to the ruthenium center, inhibiting further catalytic turnover. | 1a. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for an acceptable reaction rate. 1b. Add a Stabilizing Ligand: If your reaction allows, the addition of a coordinating ligand (e.g., a phosphine or N-heterocyclic carbene) can sometimes stabilize the active species. This needs to be experimentally verified as it can also inhibit the reaction. 2a. Monitor Reaction Kinetics: Take regular samples to plot conversion versus time. If the rate slows dramatically at higher conversions, product inhibition may be the cause. In a process setting, this might be addressed by running the reaction to a partial conversion and then separating the product before recycling the remaining starting material. |
| Formation of New Byproducts at Scale | 1. Localized Overheating: Poor heat transfer in a large reactor can create "hot spots" where side reactions with higher activation energies become significant. 2. Changes in Reaction Order: The kinetics of your reaction may change at different concentrations, favoring a previously unobserved side reaction. | 1a. Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning correctly. Consider a slower addition rate for reagents if the reaction is highly exothermic. 2a. Re-optimize Stoichiometry: Re-evaluate the stoichiometry of all reagents at the new scale. Sometimes, a slight excess of one reagent that was benign on a small scale can cause issues in a more concentrated, larger-scale reaction. |
| Difficulty Removing Ruthenium from the Final Product | 1. Inefficient Work-up: The chosen purification method does not scale effectively. 2. Formation of Soluble Ruthenium Species: The deactivated catalyst forms various ruthenium complexes that are soluble in the organic phase. | 1a. Screen Ruthenium Scavengers: Several methods exist for removing residual ruthenium. Test the following on a small scale of your crude product: - Oxidative Wash: A wash with a dilute hydrogen peroxide solution can precipitate ruthenium as insoluble RuO₂.[9] - Adsorbents: Stirring the crude product solution with activated carbon, silica gel, or specialized ruthenium scavengers. - Aqueous Extraction: Washing with aqueous solutions of reagents like cysteine or tris(hydroxymethyl)phosphine can complex with the ruthenium and pull it into the aqueous layer.[7][10][11] 2a. Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most effective way to remove trace metal impurities to the ppm levels required for pharmaceutical applications. |
Visualizing the Scale-Up Workflow
General Workflow for Scaling Up a Ruthenium-Catalyzed Reaction
The following diagram outlines a logical workflow for transitioning a reaction from the lab bench to a larger scale, emphasizing critical decision points.
Caption: A workflow for scaling up ruthenium-catalyzed reactions.
Experimental Protocols
Protocol 1: In-Situ Activation of this compound for a Cross-Coupling Reaction (Illustrative Example)
This protocol is a generalized example. The user must experimentally determine the optimal conditions for their specific substrate and reaction type.
-
Reactor Setup : Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, and condenser with the appropriate solvent (e.g., 1,4-dioxane, degassed).
-
Precursor Dissolution : Add the this compound (ensure the amount is calculated based on the actual Ru content of the batch). If applicable, add the stabilizing ligand (e.g., a phosphine ligand). Stir the mixture at room temperature until the catalyst precursor dissolves. This may take some time.
-
Activation (if required) : If your process requires a pre-reduction step, add the activating agent (e.g., a stoichiometric amount of a reducing agent like zinc dust or a hydride source) and stir for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or slightly elevated) until a color change indicates the formation of the active species.
-
Charge Reagents : Add the base, followed by the starting materials.
-
Reaction Execution : Heat the reaction mixture to the target temperature.
-
Monitoring : Monitor the reaction progress using a suitable analytical method like HPLC, GC, or TLC.[12][13]
Protocol 2: Ruthenium Removal via Oxidative Wash
-
Cool Reaction : Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Dilution : Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure good phase separation.
-
Oxidative Wash : Transfer the mixture to a separatory funnel and wash with a dilute (e.g., 5-15%) aqueous solution of hydrogen peroxide.[9] Caution : This can be exothermic and may cause pressure buildup. Vent the funnel frequently. A color change in the organic layer and the formation of a dark precipitate (RuO₂) at the interface is often observed.
-
Phase Separation : Separate the organic layer.
-
Quench and Wash : Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium sulfite or sodium thiosulfate) to quench any remaining peroxide, followed by a brine wash.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis : Analyze the resulting crude material for residual ruthenium content by ICP-MS to confirm the effectiveness of the procedure.
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting a stalled or low-yielding scaled-up reaction.
Caption: Decision tree for troubleshooting low conversion issues.
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Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Precursors: Ruthenium(III) Bromide Hydrate vs. Ruthenium(III) Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, where reaction efficiency, selectivity, and novelty are paramount, the choice of the initial metal precursor is a foundational decision that dictates the trajectory of catalyst design and performance. Among the pantheon of transition metals, ruthenium holds a place of distinction, offering unparalleled versatility in critical transformations like hydrogenation, olefin metathesis, and C-H activation.[1][2][3] The most common gateways to this rich chemistry are the simple, yet profoundly influential, halide salts: Ruthenium(III) chloride (RuCl₃·xH₂O) and Ruthenium(III) bromide hydrate (RuBr₃·xH₂O).
This guide moves beyond a superficial acknowledgment of these precursors to provide an in-depth, objective comparison grounded in experimental evidence and mechanistic principles. As scientists, our goal is not merely to follow established protocols but to understand the underlying causality—why one precursor might be chosen over another and how the subtle difference between a chloride and a bromide ligand can cascade into significant performance variations in the final catalytic system. We will explore their fundamental properties, their transformation into active catalysts, and the critical "halide effect" that empowers researchers to fine-tune reactivity.
Foundational Physicochemical Properties: More Than Just a Starting Material
The journey from a simple salt to a high-performance catalyst begins with its basic properties. Solubility, in particular, is a critical gatekeeper for homogeneous catalysis. The hydrated forms of both RuCl₃ and RuBr₃ are favored over their anhydrous counterparts precisely for their enhanced solubility in a range of solvents, a crucial factor for the synthesis of complex organometallic catalysts.[4][5]
Anhydrous RuCl₃, for instance, is notoriously inert and insoluble in most common solvents, making the hydrated form the de facto starting material for solution-phase chemistry.[5] While both hydrated salts appear as dark, crystalline solids, their subtle differences in atomic composition have significant downstream effects.
| Property | Ruthenium(III) chloride hydrate | This compound |
| Typical Appearance | Dark brown to black crystalline powder | Black crystalline solid |
| Common Formula | RuCl₃·xH₂O | RuBr₃·xH₂O |
| Solubility | Soluble in water, alcohols, and other polar solvents | Soluble in water and alcohol[6] |
| Hygroscopicity | Highly hygroscopic | Hygroscopic[6] |
| Primary Use | The most common and versatile precursor for a vast range of Ru catalysts[4][7] | A key alternative for fine-tuning catalyst electronics and steric properties[8][9] |
The choice often begins with RuCl₃·xH₂O due to its widespread availability and extensive documentation in the literature.[4][7] However, as we will explore, substituting chloride with bromide is a deliberate strategic choice to modulate the electronic and steric environment of the resulting catalyst.
From Simple Salt to Active Catalyst: The Synthetic Pathway
Neither RuCl₃ nor RuBr₃ are typically the active catalysts themselves. They are precursors—the foundational source of ruthenium from which catalytically active organometallic complexes are synthesized.[1][4] The general workflow involves reacting the precursor with carefully chosen ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or chiral amines, which coordinate to the ruthenium center and define its reactivity.
This process transforms a simple inorganic salt into a sophisticated molecular machine capable of orchestrating complex chemical reactions.
Figure 2: Experimental workflow for a typical transfer hydrogenation reaction.
Methodology:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Argon), combine the Ruthenium(III) halide precursor (RuCl₃·xH₂O or RuBr₃·xH₂O, 1 mol%) and the chiral ligand (e.g., (1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine, TsDPEN, 1.1 mol%) in degassed isopropanol (serving as both solvent and hydrogen source).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. To this solution, add a freshly prepared solution of a base (e.g., potassium hydroxide or sodium isopropoxide, 10 mol%) in isopropanol. The solution color will typically change, indicating the formation of the active ruthenium-hydride species.
-
Reaction: Heat the catalytic solution to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, inject the substrate (e.g., acetophenone, 1 equivalent).
-
Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated in vacuo. The final product can be purified by column chromatography.
-
Analysis: Determine the conversion and yield. For chiral products, analyze the enantiomeric excess (ee%) using chiral HPLC or GC.
Comparative Performance Data
Direct, side-by-side comparisons in the literature are often reaction-specific. However, reviews on the halide effect provide a basis for expected outcomes. [10][11]For instance, in certain catalytic systems, switching from chloride to bromide or iodide has been shown to increase reaction rates or alter selectivity. [12]
| Reaction Type | Precursor | Typical Observation | Rationale |
|---|---|---|---|
| Asymmetric C-C Coupling | RuI(CO)₃(η³-C₃H₅) (derived from Ru(III) halide) | Iodide-containing precatalyst led to significantly higher yields and enantioselectivity compared to Cl or Br analogues. [12] | The iodide counterion exclusively occupies a single coordinate site, leading to a well-defined metal-centered stereogenicity. [12] |
| Olefin Metathesis | RuCl₂(CAAC)₂(Ind) | Dimeric indenylidene complexes with bridging chlorides show high activity, reconciling reactivity with scalable synthesis. [13] | The lability of the bridging chloride ligands is key to elevating the reactivity to levels previously seen only with less stable benzylidene catalysts. [13] |
| Transfer Hydrogenation | [(p-cymene)Ru(N,N)Cl]Cl | The Ru-Cl bond is cleaved during the formation of the active Ru-H species. The nature of the halide can influence the ease of this activation step. [14]| The overall performance is a balance of electronic effects on the Ru center and the lability of the Ru-halide bond. |
Conclusion and Recommendations
The choice between this compound and Ruthenium(III) chloride is a strategic decision in catalyst development.
-
Ruthenium(III) chloride (RuCl₃·xH₂O) remains the quintessential starting point for most applications. Its widespread availability, lower cost, and the extensive body of literature documenting its use make it a reliable and versatile workhorse for developing a wide range of catalytic systems. [1][4]It is the precursor of choice for initial screening and for established, well-optimized reactions.
-
This compound (RuBr₃·xH₂O) serves as a powerful tool for catalyst optimization and mechanistic investigation. Researchers should consider switching to the bromide precursor when:
-
Fine-tuning of electronic properties is required to enhance reaction rates or alter selectivity.
-
The lability of the halide ligand is a suspected rate-limiting factor.
-
A different steric environment at the metal center could be beneficial for substrate approach or product release.
-
Ultimately, the halide ligand is not a passive counter-ion but an active participant in defining the catalyst's character. Understanding the subtle yet significant differences between chloride and bromide empowers the modern chemist to move beyond simply using a catalyst to intelligently designing one, unlocking new reactivity and achieving superior performance in the synthesis of molecules that shape our world.
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A Comparative Guide to Ruthenium Catalysts: Probing the Efficacy of Ruthenium(III) Bromide Hydrate vs. Other Precursors in Key Organic Transformations
Abstract
Ruthenium stands as a cornerstone in the field of catalysis, prized for its remarkable versatility across a spectrum of oxidation states and its ability to mediate a wide array of organic transformations. While complex, pre-formed ruthenium catalysts often garner the most attention, the humble precursor salt—typically Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)—is the critical starting point for countless catalytic systems. This guide delves into the nuanced, yet significant, differences in catalytic efficacy that arise from the choice of the initial ruthenium salt, with a specific focus on comparing the performance of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) against its more common chloride counterpart and other relevant precursors. By examining experimental data and the underlying mechanistic principles in olefin metathesis, oxidation, and hydrogenation reactions, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding to guide their selection of the optimal ruthenium source for enhanced reactivity, selectivity, and efficiency.
Introduction: The Foundational Role of the Ruthenium Precursor
In the design of a catalytic process, the active species is often generated in situ from a stable, commercially available precursor. For ruthenium-based systems, RuCl₃·xH₂O is the workhorse, valued for its cost-effectiveness and reliability.[1][2][3] However, the assumption that all simple halide salts will behave identically is a frequent oversimplification. The anionic ligands—in this case, the halides—are not mere spectators. They remain in the coordination sphere of the ruthenium center during the initial stages of catalyst activation and can profoundly influence the electronic and steric environment of the metal, thereby dictating the kinetics and outcome of the catalytic cycle.[4]
This guide will explore the "halide effect," specifically comparing bromide and chloride ligands, to illuminate why a simple switch from RuCl₃·xH₂O to RuBr₃·xH₂O can be a powerful, yet often overlooked, strategy for reaction optimization.
The Halide Ligand Effect: Causality Behind Performance Differences
The differences in catalytic performance between ruthenium chloride and bromide precursors can be traced back to the fundamental properties of the halide ligands themselves. Understanding these properties provides a predictive framework for catalyst behavior.
-
Polarizability and σ-Donation: Bromide is larger and more polarizable than chloride. This leads to it being a stronger σ-donor. Increased electron donation to the ruthenium center can influence the metal's reactivity, affecting substrate binding and subsequent steps in the catalytic cycle.[4]
-
Lability and Ligand Exchange: The Ruthenium-Bromine bond is generally weaker and more labile than the Ruthenium-Chlorine bond. This can be a significant advantage in reactions where the dissociation of a halide ligand is a rate-determining step for the formation of the active catalytic species.[5][6][7]
-
Steric Bulk: The larger ionic radius of bromide compared to chloride can introduce subtle but important steric changes around the metal center, which can influence the selectivity of the reaction, particularly in asymmetric catalysis.
These intrinsic differences manifest as tangible variations in reaction rates, catalyst stability, and product selectivity across different classes of chemical reactions.
Head-to-Head Comparison in Key Catalytic Transformations
3.1 Olefin Metathesis: A Tale of Two Precursors for Grubbs' Catalysts
Ruthenium-based olefin metathesis catalysts, such as the Nobel Prize-winning Grubbs' catalysts, have revolutionized synthetic chemistry.[8][9] These catalysts are often synthesized from simple Ru(III) salts. While RuCl₃·xH₂O is the conventional starting material, the use of other halides can impact the synthesis and performance of the resulting catalyst.[10][11]
Studies comparing halide effects in second-generation Grubbs catalysts have shown that the lability of the halide ligands is crucial for efficient catalyst initiation.[5][6][7] While direct comparisons with bromide are less common in the literature than with iodide, the established trend (lability: I > Br > Cl) allows for informed extrapolation. A more labile halide can accelerate the formation of the active 14-electron intermediate, leading to faster reaction initiation.
| Catalyst Precursor | Reaction Type | Key Performance Metric | Observation | Reference |
| RuCl ₂(H₂IMes)(=CHAr) | Ring-Closing Metathesis (RCM) | % Conversion | Baseline | [5][7] |
| RuI ₂(H₂IMes)(=CHAr) | Ring-Closing Metathesis (RCM) | % Macrocyclization | Increased selectivity for macrocyclization over oligomerization. | [5][6][7] |
| RuBr ₃·xH₂O | Grubbs' Catalyst Synthesis | Feasibility | A viable, though less common, starting material for first-generation catalysts. | [10] |
Expert Analysis: The enhanced performance of iodide-based metathesis catalysts in macrocyclization suggests that the bulkier, more labile halide ligands favor the desired intramolecular reaction pathway.[5][6][7] It is reasonable to hypothesize that RuBr₃·xH₂O could serve as a precursor to catalysts that offer a performance profile intermediate between the widely-used chloride and the more specialized iodide systems, potentially providing a favorable balance of activity and selectivity.
Experimental Workflow: General Catalyst Screening
Below is a generalized workflow for comparing the efficacy of different ruthenium precursors in a new catalytic reaction.
Caption: A general workflow for screening different ruthenium precursors.
3.2 Oxidation Reactions: The Choice of Halide and Co-Oxidant
Ruthenium catalysts are powerful tools for the oxidation of alcohols to aldehydes and ketones.[12] Often, a catalytic amount of RuCl₃·xH₂O is used in conjunction with a stoichiometric co-oxidant (like NaIO₄ or NaBrO₃) to generate the highly active RuO₄ species in situ.[13][14]
The choice of both the ruthenium salt and the co-oxidant can influence the reaction's efficiency. For instance, using sodium bromate (NaBrO₃) as an oxidant with a ruthenium catalyst has been shown to be effective for the selective oxidation of alcohols.[15]
| Ruthenium Precursor | Co-Oxidant | Substrate | Product | Yield | Reference |
| RuCl₃·xH₂O | NaIO₄ | Primary Alcohol | Aldehyde | Good to Excellent | [13] |
| Ru catalyst | NaBrO₃ | Secondary Alcohol | Ketone | Good to Excellent | [15] |
| RuCl₃·xH₂O | NaBrO₃ | Secondary Alcohol | Ketone | Excellent | [15] |
Expert Analysis: In these systems, the ruthenium salt acts as a pre-catalyst for the formation of a high-valent ruthenium-oxo species, which is the primary oxidant.[16] While RuCl₃ is commonly used, the compatibility of ruthenium catalysts with bromate co-oxidants highlights the robustness of these systems. A direct comparative study on the kinetics of catalyst turnover with RuCl₃ vs. RuBr₃ in these reactions could reveal subtle differences in the rate of formation of the active oxidizing species.
Experimental Protocol: Ruthenium-Catalyzed Oxidation of a Secondary Alcohol
This protocol is a general procedure adapted from literature for the oxidation of a secondary alcohol to a ketone using RuCl₃·xH₂O and a co-oxidant.[13]
-
Reagents and Setup:
-
Secondary Alcohol (1.0 mmol, 1.0 equiv.)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.02 mmol, 2 mol%)
-
Sodium Periodate (NaIO₄) (2.5 mmol, 2.5 equiv.)
-
Solvent System: Acetonitrile (3 mL), Carbon Tetrachloride (3 mL), Water (4 mL)
-
A round-bottom flask equipped with a magnetic stir bar.
-
-
Procedure:
-
To the round-bottom flask, add the alcohol, acetonitrile, carbon tetrachloride, and water.
-
Begin vigorous stirring to create a biphasic emulsion.
-
Add the RuCl₃·xH₂O catalyst. The solution may take on a light orange hue.
-
Add the sodium periodate in a single portion. The reaction mixture will typically turn dark green or black before settling into a persistent yellow-orange color, indicating the presence of RuO₄.
-
Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a few drops of isopropanol, which will consume any excess RuO₄ (the yellow color will dissipate).
-
Dilute the mixture with dichloromethane (10 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ketone product by silica gel chromatography.
-
3.3 Asymmetric Hydrogenation: Subtle Influences on Enantioselectivity
Ruthenium complexes are preeminent catalysts for the asymmetric hydrogenation of ketones and olefins, a critical technology in the pharmaceutical industry.[17][18][19][20][21] In these systems, a Ru(II) precursor is typically combined with a chiral ligand to generate the active catalyst. The nature of the halide ligands in the precursor complex, such as in [RuX₂ (chiral phosphine)₂], can impact the catalytic activity and enantioselectivity.
While many studies use pre-formed Ru(II) complexes, these are often synthesized from Ru(III) salts. Research on complexes of the type [Ru₂X₄{(+)(diop)}₃] has shown that both chloride (X=Cl) and bromide (X=Br) versions are active for the asymmetric hydrogenation of unsaturated carboxylic acids, yielding products with high optical purity.[22]
Expert Analysis: In asymmetric catalysis, even small changes to the catalyst's structure can have a large impact on the enantiomeric excess (ee) of the product. The slightly larger size and different electronic nature of bromide versus chloride can alter the precise geometry of the chiral pocket around the ruthenium center. This can influence how the substrate docks, leading to changes in stereoselectivity. Therefore, when optimizing an asymmetric hydrogenation, screening both the chloride and bromide versions of the catalyst is a prudent strategy.
Diagram: Decision Tree for Ruthenium Precursor Selection
Caption: A decision guide for selecting an appropriate Ru(III) precursor.
Conclusion: Making an Informed Choice
The selection of a ruthenium precursor is a critical parameter in catalyst development that deserves careful consideration. While Ruthenium(III) chloride hydrate is the established and cost-effective choice for a wide range of applications, this guide demonstrates that it is not always the optimal one.
-
This compound emerges as a valuable alternative, particularly in systems where halide lability is key to initiating the catalytic cycle, such as in certain olefin metathesis reactions. Its distinct electronic and steric profile can also be leveraged to fine-tune selectivity in highly sensitive transformations like asymmetric hydrogenation.
As Senior Application Scientists, we advocate for a data-driven approach. The principles outlined herein—rooted in the fundamental chemistry of the halide ligands—provide a logical framework for experimentation. We encourage researchers to view the choice of the ruthenium salt not as a static parameter, but as a tunable variable. By screening both RuCl₃·xH₂O and RuBr₃·xH₂O during initial reaction development, scientists can unlock improved performance, leading to more efficient, selective, and robust catalytic processes.
References
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Kinetics and mechanism of the oxidation of alcohols by tetrapropylammonium perruthenate. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
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Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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TPAP (Ley-Griffith) Oxidation. (2023). . Retrieved from [Link]
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Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. (n.d.). Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]
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Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. (n.d.). PMC. NIH. Retrieved from [Link]
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Tetra-n-propylammonium perruthenate (TPAP) based oxidations, and Tamao-Fleming oxidation. (2021). YouTube. Retrieved from [Link]
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Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. (n.d.). Journal of the Chemical Society, Chemical Communications. RSC Publishing. Retrieved from [Link]
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The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. (n.d.). Retrieved from [Link]
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The “Reverse-Tethered” Ruthenium (II) Catalyst for Asymmetric Transfer Hydrogenation: Further Applications. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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(PDF) Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. (2021). ResearchGate. Retrieved from [Link]
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Highly efficient and robust molecular ruthenium catalysts for water oxidation. (2012). PMC. NIH. Retrieved from [Link]
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Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced Inorganic Chemistry Students. (2011). Journal of Chemical Education. ACS Publications. Retrieved from [Link]
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Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. (2021). Organometallics. ACS Publications. Retrieved from [Link]
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Halide Effects in Transition Metal Catalysis. (2025). ResearchGate. Retrieved from [Link]
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Ruthenium-Catalyzed Oxidation of Alcohols by Bromate in Water. (2025). ResearchGate. Retrieved from [Link]
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Oxidation Using Ruthenium Catalysts. (2025). ResearchGate. Retrieved from [Link]
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Well-Defined Ruthenium Olefin Metathesis Catalysts: Mechanism and Activity. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (n.d.). NIH. Retrieved from [Link]
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An Improved Synthesis of Ruthenium Metathesis Catalysts. (2017). ResearchGate. Retrieved from [Link]
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Catalytic oxidation of methyl bromide using ruthenium-based catalysts. (n.d.). RSC Publishing. Retrieved from [Link]
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Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. (n.d.). Frontiers. Retrieved from [Link]
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Catalytic oxidation of methyl bromide using ruthenium-based catalysts. (2016). Semantic Scholar. Retrieved from [Link]
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Decomposition of Ruthenium Olefin Metathesis Catalyst. (n.d.). MDPI. Retrieved from [Link]
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Ruthenium-Catalyzed Reactions for Organic Synthesis. (n.d.). Chemical Reviews. Retrieved from [Link]
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Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI. Retrieved from [Link]
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Key processes in ruthenium-catalysed olefin metathesis. (2014). RSC Publishing. Retrieved from [Link]
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Ligand effect on the catalytic activity of ruthenium nanoparticles in ionic liquids. (n.d.). Dalton Transactions. RSC Publishing. Retrieved from [Link]
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Ruthenium‐Catalyzed Reactions with CO and CO2. (2025). ResearchGate. Retrieved from [Link]
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Grubbs Catalyst, 3nd Generation. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]
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What is ruthenium III chloride used for?. (n.d.). Retrieved from [Link]
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Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. (n.d.). Retrieved from [Link]
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Recent Advances in Ruthenium-Based Olefin Metathesis. (n.d.). PMC. PubMed Central - NIH. Retrieved from [Link]
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High Quality Single Crystal of Kitaev Spin Liquid Candidate Material RuBr3 Synthesized under High Pressure. (n.d.). arXiv. Retrieved from [Link]
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Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. (n.d.). PMC. NIH. Retrieved from [Link]
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Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. (n.d.). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
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Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials. (2024). Retrieved from [Link]
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Magnetic versus nonmagnetic polymorphs of RuBr3 under pressure. (n.d.). Retrieved from [Link]
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Magnetic versus nonmagnetic polymorphs of RuBr3 under pressure. (2024). arXiv. Retrieved from [Link]
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Magnetic vs. nonmagnetic polymorphs of RuBr3 under pressure. (n.d.). ResearchGate. Retrieved from [Link]
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Ruthenium-Catalyzed Hydrogen Transfer Reactions. (n.d.). DiVA portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Verifying the Purity of Ruthenium(III) Bromide Hydrate
For researchers and professionals in drug development and catalysis, the purity of a precursor like Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is not a trivial matter. It is the bedrock upon which reliable, reproducible, and safe outcomes are built. The presence of even trace impurities—be they other platinum group metals (PGMs), extraneous halides, or variations in hydration state—can significantly alter catalytic activity, reaction kinetics, and the toxicological profile of downstream compounds.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity verification of this compound. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Analytical Imperative: A Multi-Faceted Approach to Purity
A single analytical technique is insufficient to fully characterize the purity of an inorganic hydrate like RuBr₃·xH₂O. A comprehensive assessment requires a suite of orthogonal methods, each interrogating a different aspect of the material's composition and structure. The interplay between these techniques provides a holistic and trustworthy purity profile.
Below is a logical workflow for the analysis, ensuring that foundational properties are confirmed before proceeding to more sensitive trace-level determinations.
Caption: Logical workflow for the comprehensive purity analysis of this compound.
Comparative Analysis of Key Techniques
Each analytical technique offers unique advantages and is sensitive to different types of impurities. The choice of which methods to employ depends on the specific purity questions being asked and the required level of sensitivity.
| Technique | Primary Application for RuBr₃·xH₂O | Strengths | Limitations | Typical Impurities Detected |
| Thermogravimetric Analysis (TGA) | Determination of water of hydration content and thermal decomposition profile. | Provides quantitative data on mass loss events; assesses thermal stability. | Not specific to water (any volatile component will be lost); less sensitive than Karl Fischer for low water content. | Incorrect hydration state, volatile organic residues from synthesis. |
| Karl Fischer (KF) Titration | Precise quantification of water content. | Highly specific and accurate for water determination, even at trace levels.[1] | Can be affected by side reactions with certain compounds; requires specialized reagents. | Deviations from the expected water of hydration. |
| X-Ray Diffraction (XRD) | Confirmation of the correct crystalline phase; identification of crystalline impurities. | Non-destructive; provides definitive structural information; can distinguish between different hydrates and anhydrous forms.[2] | Only detects crystalline materials (amorphous impurities are not seen); quantification can be complex. | Anhydrous RuBr₃, other ruthenium halide phases, starting material impurities. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantification of trace and ultra-trace metallic impurities. | Extremely high sensitivity (ppb-ppt levels); multi-element capability.[3][4] | Can be subject to isobaric and polyatomic interferences, especially for PGMs, requiring careful method development.[3][5] | Other Platinum Group Metals (Rh, Pd, Pt, Ir, Os), base metals from reactors (Fe, Ni, Cr). |
| Ion Chromatography (IC) | Quantification of anionic impurities. | High selectivity for ionic species; can separate and quantify multiple anions in a single run.[6] | Requires sample dissolution; matrix effects can influence separation. | Chloride, sulfate, nitrate, or other halide impurities from starting materials or side reactions. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result hinges on a meticulously executed and well-documented protocol. The following sections provide detailed, step-by-step methodologies for the key experiments.
Determination of Water Content by Thermogravimetric Analysis (TGA)
Causality: TGA is employed first to get a broad overview of the thermal events, primarily the loss of water of hydration. This helps to confirm the approximate hydration state and identify any unexpected volatile impurities before undertaking the more specific Karl Fischer titration. The heating profile is designed to be slow enough to resolve distinct mass loss events. This method is grounded in standards like ASTM E1131.[7][8][9]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible.
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.[10]
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Identify the temperature range corresponding to the loss of water of hydration (typically completed by ~200-250°C).
-
Calculate the percentage mass loss in this step. This percentage should correspond to the theoretical water content for the expected hydrate.
-
Observe the decomposition temperature of the anhydrous RuBr₃, which typically occurs above 400°C.[11]
-
Precise Water Quantification by Karl Fischer Titration
Causality: While TGA provides a good estimate, Karl Fischer titration offers superior accuracy and specificity for water quantification.[1] The coulometric method is chosen here for its high sensitivity to the low water content expected in a hydrate. The chemical reaction is a specific oxidation of sulfur dioxide by iodine in the presence of water.[1]
Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator. The titration cell should be conditioned to a low, stable drift rate (e.g., <1 µg H₂O/min).
-
Reagent: Use a commercial Karl Fischer reagent suitable for coulometric titration.
-
System Suitability: Verify the accuracy of the system by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate) or a liquid water standard. The result should be within ±5% of the certified value.
-
Sample Analysis:
-
Accurately weigh approximately 50-100 mg of the this compound sample.
-
Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Initiate the titration. The instrument will electrochemically generate iodine to react with the water from the sample.[12]
-
The titration endpoint is detected potentiometrically.[1]
-
-
Calculation: The instrument's software will automatically calculate the water content in micrograms, which can then be converted to a weight percentage based on the initial sample mass.
Trace Metallic Impurity Profiling by ICP-MS
Causality: Ruthenium is a platinum group metal (PGM), and its synthesis often involves other PGMs, which can be carried through as impurities.[3] ICP-MS provides the necessary sensitivity to detect these and other metallic contaminants at levels stipulated by regulatory bodies like the USP <232>.[13][14] A robust acid digestion is required to fully dissolve the sample and present it to the plasma source.
Methodology:
-
Sample Digestion:
-
Accurately weigh approximately 50 mg of the sample into a clean, acid-leached microwave digestion vessel.
-
Add 5 mL of trace-metal grade nitric acid and 2 mL of trace-metal grade hydrochloric acid (aqua regia).
-
Seal the vessel and perform a microwave digestion program suitable for refractory materials. A typical program involves ramping to 200°C and holding for 20 minutes.
-
After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with 18.2 MΩ·cm deionized water. This results in a final acid matrix of approximately 10% HNO₃ / 4% HCl.
-
-
Instrument Calibration: Prepare a series of multi-element calibration standards covering the expected concentration range of impurities (e.g., 0.1, 1, 10, 50 ppb). These standards should be matrix-matched to the final acid concentration of the samples.
-
ICP-MS Analysis:
-
Analyze the samples using an ICP-MS instrument.
-
Monitor isotopes for potential impurities such as Rh, Pd, Os, Ir, Pt, Fe, Ni, Cr, and others.
-
Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift.
-
For PGM analysis, be aware of potential polyatomic interferences (e.g., HfO on Pt) and use appropriate correction equations or a collision/reaction cell if available.[3][4]
-
-
Data Analysis: Quantify the concentration of each impurity element in the sample solution and calculate the final concentration in the solid material (in ppm or µg/g).
Conclusion
Verifying the purity of this compound is a critical step in ensuring the quality and reliability of advanced materials and pharmaceutical products. A purely pro-forma approach is insufficient. By integrating a logical workflow of orthogonal analytical techniques—from bulk characterization by TGA and XRD to trace-level analysis by KF, ICP-MS, and IC—researchers can build a comprehensive and scientifically sound purity profile. This multi-faceted, evidence-based approach underpins the trustworthiness and authority required in high-stakes research and development environments.
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A Senior Application Scientist's Guide: Hydrated vs. Anhydrous Ruthenium(III) Bromide Performance Comparison
For researchers, scientists, and drug development professionals working with ruthenium-based chemistries, the choice of starting material is a critical decision point that dictates experimental design, reproducibility, and outcomes. Ruthenium(III) bromide (RuBr₃), a key precursor for a vast array of catalysts and coordination complexes, is commercially available in two primary forms: hydrated (RuBr₃·xH₂O) and anhydrous (RuBr₃). While seemingly a minor distinction, the presence or absence of water of crystallization profoundly impacts the compound's physical properties and, consequently, its performance in the laboratory.
This guide provides an in-depth, objective comparison of these two forms, moving beyond catalog specifications to explain the causal relationships between their properties and practical applications. We will explore supporting experimental logic and provide actionable protocols to empower researchers to make informed decisions for their specific synthetic needs.
Section 1: Fundamental Physicochemical Properties—A Tale of Two Forms
The most immediate and impactful differences between hydrated and anhydrous Ruthenium(III) bromide lie in their fundamental physical and chemical properties. These characteristics are not merely academic; they are the root cause of the performance variations observed in experimental settings.
Table 1: Comparative Physicochemical Properties of Hydrated vs. Anhydrous RuBr₃
| Property | Hydrated Ruthenium(III) Bromide | Anhydrous Ruthenium(III) Bromide | Causality & Experimental Implication |
| Chemical Formula | RuBr₃·xH₂O | RuBr₃ | The variable water content ('x') in the hydrated form complicates precise stoichiometric calculations. Anhydrous form offers exact molar mass. |
| CAS Number | 14014-88-1 (for the hydrate)[1][2][3] | 14014-88-1 (often used for both)[4][5][6] | While often sharing a CAS number, it's crucial to verify the specific form with the supplier. |
| Appearance | Black or dark brown crystalline solid[1][7] | Dark brown to black powder/crystals[6][8][9] | Visual appearance is similar and not a reliable differentiator. |
| Solubility in Water | Soluble / Highly Water Soluble[7][10] | Insoluble[8][9][11] | This is the most critical performance differentiator. Solubility of the hydrate enables its use in solution-phase synthesis. |
| Solubility in Acids | Soluble in acid solutions | Insoluble in acid solutions[8] | Similar to water, the hydrated form is the precursor of choice for reactions in acidic media. |
| Hygroscopicity | Stable under ambient conditions | Hygroscopic (readily absorbs moisture)[5][8][9] | Anhydrous RuBr₃ requires stringent storage and handling in an inert atmosphere (glovebox or desiccator) to maintain its integrity. |
| Thermal Stability | Decomposes upon heating to release water | Decomposes at >400 °C[6][8] | The hydrated form can be converted to the anhydrous form by controlled heating, though this is not a trivial laboratory procedure. |
The Decisive Factor: Solubility
The stark contrast in solubility is the single most important factor governing the choice between the two forms for most applications. The hydrated form, RuBr₃·xH₂O, is readily soluble in water and some polar solvents.[7][10] This property is essential for its primary role as a precursor in homogeneous catalysis . The synthesis of catalytically active organometallic or coordination complexes almost invariably begins by dissolving the ruthenium salt in a suitable solvent to react it with ligands.
Conversely, anhydrous Ruthenium(III) bromide is notoriously insoluble in water and most common solvents.[8][11][12] This chemical inertness renders it largely unsuitable for solution-phase synthesis. As one researcher notes in a discussion on the analogous ruthenium chloride, the anhydrous form exhibits "very low solubility-to-unsoluble in a large set of solvents," making the hydrated form the common choice.[12] Once dissolved, the hydrated and anhydrous forms are generally indistinguishable in solution, but the initial step of getting the anhydrous form to dissolve can be a significant barrier.[13]
Section 2: Performance in Key Applications
The differences in physical properties directly translate to divergent performance and utility in chemical synthesis.
Homogeneous Catalysis and Precursor Synthesis
Advantage: Hydrated RuBr₃
Ruthenium catalysts are workhorses in organic synthesis, valued for their performance in hydrogenation, oxidation, metathesis, and C-H activation reactions.[14][15][16] The vast majority of these molecular catalysts are synthesized from a soluble ruthenium precursor. The hydrated form is the industry and academic standard for this purpose. Its solubility allows for facile reaction with a wide array of ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridines) to generate well-defined catalytic species.
Expert Insight: Why Solubility is Key for Catalyst Synthesis The creation of a homogeneous catalyst requires the assembly of a precise molecular architecture around the central ruthenium ion. This is a solution-phase process. Starting with an insoluble material like anhydrous RuBr₃ would necessitate harsh reaction conditions or specialized, often undesirable, solvents to force it into solution, compromising the synthesis of the target complex. The water of hydration in the hydrated form facilitates the dissolution process, making it the pragmatic and effective choice.
Stoichiometric Accuracy and Water-Sensitive Reactions
Advantage: Anhydrous RuBr₃
While the hydrated form excels in accessibility for synthesis, its primary drawback is the undefined amount of water of crystallization (noted as 'x' in the formula RuBr₃·xH₂O). This variability means that simply weighing the hydrated salt does not provide a precise measure of the ruthenium content. For reactions that are highly sensitive to stoichiometry, this can lead to issues with reproducibility.
Anhydrous RuBr₃, when handled under strict anhydrous conditions, provides a defined molecular weight (340.78 g/mol ), allowing for precise gravimetric measurements.[4][6] This makes it the material of choice for:
-
Water-sensitive reactions: Where the presence of water would quench a reagent or catalyze an undesired side reaction.[17][18]
-
High-temperature, solid-state synthesis: Where reactants are mixed as solids and heated.
-
Quantitative studies: Where the exact molar ratio of reactants is critical to understanding reaction kinetics or mechanisms.
Section 3: Experimental Design & Protocols
The choice between hydrated and anhydrous RuBr₃ dictates the necessary experimental setup and handling procedures.
Workflow: Selecting the Appropriate Ruthenium(III) Bromide Form
This decision tree illustrates the logical process for selecting the correct precursor based on experimental goals.
Caption: Decision workflow for selecting between hydrated and anhydrous RuBr₃.
Protocol: Synthesis of a Dichloro(p-cymene)ruthenium(II) Dimer Analog from Hydrated RuBr₃
This protocol provides an illustrative example of how hydrated Ruthenium(III) bromide is used as a soluble precursor for a common organometallic complex. The analogous reaction is well-established for Ruthenium(III) chloride.[19]
Objective: To demonstrate the use of hydrated RuBr₃ in a standard organometallic synthesis.
Materials:
-
Hydrated Ruthenium(III) bromide (RuBr₃·xH₂O)
-
α-Phellandrene (or a similar cyclohexadiene derivative)
-
Ethanol (absolute)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add hydrated Ruthenium(III) bromide (1.0 eq). The exact mass will depend on the ruthenium content specified by the supplier or determined by analysis.
-
Solvent and Ligand: Add absolute ethanol as the solvent, followed by an excess of α-phellandrene (approx. 3-5 eq). The diene serves as both the ligand source (p-cymene is formed in situ) and the reducing agent.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can often be monitored by a color change. Reflux for 4-6 hours.
-
Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The product, a dibromo(p-cymene)ruthenium(II) dimer analog, will precipitate.
-
Purification: Isolate the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove excess ligand, and dry under vacuum.
Causality Behind Choices:
-
Hydrated RuBr₃: Chosen for its solubility in ethanol, which is critical for the reaction to proceed.
-
Ethanol: A common solvent for this type of organometallic synthesis that is compatible with the reagents.
-
Inert Atmosphere: While the starting material is bench-stable, the resulting Ru(II) product and intermediates can be air-sensitive.
Experimental Workflow Diagram
Caption: Synthesis workflow for a Ru(II)-arene complex from hydrated RuBr₃.
Section 4: Conclusion and Authoritative Recommendations
The choice between hydrated and anhydrous Ruthenium(III) bromide is not a matter of simple preference but a critical decision based on the specific demands of the chemical application.
-
For the vast majority of applications involving solution-phase synthesis, particularly the preparation of homogeneous catalysts, coordination complexes, and organometallic precursors, hydrated Ruthenium(III) bromide (RuBr₃·xH₂O) is the unequivocally superior choice. Its solubility is the enabling property for these synthetic transformations. Researchers should be mindful of the variable water content and consider analytical quantification of the metal content for highly sensitive reactions.
-
Anhydrous Ruthenium(III) bromide (RuBr₃) is a specialized reagent reserved for applications where the presence of water is detrimental or where absolute stoichiometric precision from a gravimetric measurement is paramount. Its use is mandated for certain water-sensitive catalytic systems and high-temperature solid-state reactions. The significant handling challenges associated with its hygroscopic nature necessitate access to an inert atmosphere environment like a glovebox or Schlenk line.
By understanding the fundamental link between the presence of water of crystallization and the compound's solubility and stability, researchers can confidently select the appropriate material, optimize their experimental design, and achieve more reliable and reproducible results.
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A Comparative Benchmarking Guide: Ruthenium(III) Bromide Hydrate vs. Palladium Catalysts in Cross-Coupling Reactions
For the modern researcher in drug development and fine chemical synthesis, the choice of catalyst is a critical decision that dictates the efficiency, cost-effectiveness, and sustainability of a synthetic route. Palladium catalysts have long been the gold standard for cross-coupling reactions, the linchpins of modern organic synthesis.[1][2] However, the high and volatile cost of palladium, coupled with the drive for more sustainable chemical manufacturing, has spurred the exploration of alternative, more earth-abundant metal catalysts.[3][4][5] Among these, ruthenium has emerged as a promising contender.[6][7]
This guide provides an in-depth technical comparison of a simple and readily available ruthenium precursor, Ruthenium(III) bromide hydrate, against benchmark palladium catalysts in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Heck couplings. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A Brief Introduction
Palladium Catalysts: The reigning champions of cross-coupling, palladium catalysts are prized for their high reactivity, broad functional group tolerance, and well-understood catalytic cycles.[1][2] Typically employed as Pd(0) or Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂), they readily undergo oxidative addition with aryl halides and participate in a predictable catalytic cycle.[1]
This compound: A simple, air-stable, and more cost-effective alternative, this compound (RuBr₃·xH₂O) is a versatile precursor to catalytically active ruthenium species.[8] While less commonly employed for cross-coupling than palladium, ruthenium offers unique reactivity and the potential for more sustainable processes.[6][7] It is believed that in the presence of a reducing agent or under certain reaction conditions, Ru(III) is reduced in situ to the catalytically active Ru(0) species, often in the form of nanoparticles.[7][9][10][11]
Head-to-Head Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthesis.[1][2] Let's examine the performance of our contenders in a model reaction: the coupling of 4-bromoanisole with phenylboronic acid.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | MeOH/H₂O | 100 | 4 | >95% | [6][12] |
| Ru(cod)(2-methylallyl)₂ | 4-bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 60 | 12 | Moderate | [3][10] |
| SARu (Ru(0) NPs) | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 0.5 | >99% | [11] |
Note: Direct comparative studies using RuBr₃·xH₂O under identical conditions to Pd(OAc)₂ are limited. The data for ruthenium is based on related Ru precursors that generate the active Ru(0) catalyst.
Analysis of Performance:
Palladium catalysts, particularly with phosphine ligands, are highly efficient for the Suzuki-Miyaura coupling of aryl bromides, often achieving near-quantitative yields under relatively mild conditions.[6][12] Ruthenium catalysts, while demonstrably active, can exhibit more variable performance depending on the specific complex and reaction conditions.[3][10] However, recent advancements in ruthenium nanoparticle catalysts (such as SARu) have shown exceptional activity, even surpassing traditional palladium systems in some cases, particularly in green solvents like water.[11]
Mechanistic Insights: The "Why" Behind the Results
The fundamental catalytic cycles for both palladium and ruthenium in Suzuki-Miyaura coupling are believed to be analogous, involving oxidative addition, transmetalation, and reductive elimination. However, the nuances in each step contribute to their differing performance.
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A Senior Application Scientist's Guide to the X-ray Photoelectron Spectroscopy (XPS) Analysis of Ruthenium(III) Bromide Hydrate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of coordination compounds like Ruthenium(III) bromide hydrate is paramount. This guide provides an in-depth technical exploration of X-ray Photoelectron Spectroscopy (XPS) for the analysis of this compound, comparing its capabilities with other key analytical techniques. Our focus is on not just the "what" but the "why," offering insights grounded in scientific principles to ensure robust and reliable material characterization.
The Significance of Characterizing this compound
Ruthenium complexes are at the forefront of catalytic and medicinal chemistry. This compound (RuBr₃·xH₂O) serves as a crucial precursor in the synthesis of novel therapeutic agents and catalysts.[1] Its efficacy is intrinsically linked to its purity, oxidation state, and the nature of its hydration. A thorough understanding of its surface chemistry is therefore not merely academic but a critical quality control parameter. XPS, with its surface sensitivity and ability to probe chemical states, emerges as a powerful tool in this endeavor.
Deep Dive: XPS Analysis of this compound
XPS provides a quantitative elemental and chemical state analysis of the top 1-10 nm of a material's surface. This is particularly advantageous for a hydrated salt, where surface chemistry can differ significantly from the bulk.
Expected XPS Spectral Features
1. Ruthenium (Ru 3d and Ru 3p) Regions:
The primary challenge in analyzing the Ru 3d region is the significant overlap of the Ru 3d₃/₂ peak with the ubiquitous adventitious carbon C 1s peak (around 284.8 eV).[2] Therefore, careful deconvolution is necessary, and often, the less intense Ru 3p region is also analyzed for confirmation.[3]
-
Ru 3d₅/₂: For Ru(III) compounds like RuCl₃, the Ru 3d₅/₂ binding energy is reported to be around 281.0 eV.[4] We can expect a similar binding energy for RuBr₃. The presence of coordinated water molecules may cause a slight shift to higher binding energy due to electron withdrawal from the ruthenium center.
-
Spin-Orbit Splitting: The Ru 3d region will exhibit a spin-orbit splitting of approximately 4.2 eV between the 3d₅/₂ and 3d₃/₂ components.[5]
-
Ru 3p: The Ru 3p₃/₂ peak is expected around 462-463 eV.[6] While less intense, it is free from the C 1s interference and can be crucial for accurate quantification and chemical state determination.
2. Bromine (Br 3d) Region:
The Br 3d region provides direct evidence of the bromide ligand.
-
Br 3d₅/₂: For metal bromides, the Br 3d₅/₂ binding energy typically falls in the range of 68-69 eV.[7] The precise binding energy will be influenced by the electronegativity of Ruthenium and the coordination environment.
-
Spin-Orbit Splitting: The Br 3d region has a smaller spin-orbit splitting of about 1.05 eV.[8]
3. Oxygen (O 1s) Region:
The O 1s spectrum is critical for confirming the presence and nature of the water of hydration.
-
Metal Oxides vs. Hydroxides/Hydrates: The O 1s signal for metal oxides typically appears at lower binding energies (529-530 eV).[9] In contrast, oxygen in hydroxyl groups (M-OH) and physisorbed or coordinated water (H₂O) appears at higher binding energies, typically in the range of 531-534 eV.[10][11][12]
-
Deconvolution: For this compound, we expect a dominant O 1s peak in the higher binding energy region, which can likely be deconvoluted into components representing coordinated water and potentially surface-adsorbed water.
Workflow for XPS Analysis
Caption: Workflow for XPS Analysis of this compound.
A Comparative Perspective: Alternative Characterization Techniques
While XPS provides invaluable surface information, a comprehensive understanding of this compound necessitates a multi-technique approach.
| Technique | Information Provided | Strengths for RuBr₃·xH₂O Analysis | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, empirical formula, chemical and electronic state of elements on the surface. | - Directly probes Ru oxidation state. - Confirms presence of bromide and water of hydration. - Surface sensitive, ideal for assessing surface purity and degradation. | - Limited to the near-surface region (top 1-10 nm). - Ru 3d peak overlaps with C 1s. - Requires high vacuum, which may alter the hydration state. |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, and purity. | - Determines the crystal structure of the compound. - Can monitor changes in structure upon dehydration.[13] - Provides bulk structural information. | - Does not provide information on oxidation states. - Amorphous content will not be detected. |
| Thermogravimetric Analysis (TGA) | Mass changes as a function of temperature. | - Quantifies the amount of water of hydration. - Determines the thermal stability and decomposition pathway. | - Does not provide structural or chemical state information. - Destructive technique. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds. | - Confirms the presence of water molecules through O-H stretching and bending vibrations.[14][15] - Can provide information on the coordination environment of the ligands. | - Interpretation of the low-frequency region (Ru-Br vibrations) can be complex. - Does not directly determine oxidation states. |
Logical Relationship of Characterization Techniques
Caption: Interrelation of Techniques for RuBr₃·xH₂O Characterization.
Experimental Protocol: XPS Analysis of this compound
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation (Critical Step):
-
Rationale: this compound can be sensitive to air and moisture, and its hydration state can be affected by the vacuum in the XPS system. Proper handling is crucial to obtain a representative analysis.
-
Procedure:
-
Handle the sample in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize surface oxidation and adventitious contamination.
-
Gently crush a small amount of the sample into a fine powder using a clean agate mortar and pestle.
-
Mount the powder onto a sample holder by pressing it into a clean indium foil or onto double-sided, vacuum-compatible conductive carbon tape. Indium foil is preferred for minimizing carbon contamination in the spectrum.
-
If possible, use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's load-lock chamber without exposure to air.
-
2. Instrument Setup and Data Acquisition:
-
Rationale: The choice of X-ray source and analyzer settings affects the resolution and signal-to-noise ratio of the spectra.
-
Procedure:
-
Ensure the instrument is operating at a base pressure of < 1 x 10⁻⁹ mbar.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV) to minimize satellite peaks and improve spectral resolution.
-
Survey Scan:
-
Energy Range: 0 - 1200 eV
-
Pass Energy: 160 eV
-
Step Size: 1 eV
-
Purpose: To identify all elements present on the surface and to select regions for high-resolution scans.
-
-
High-Resolution Scans:
-
Regions: Ru 3d/C 1s, Br 3d, O 1s, and Ru 3p.
-
Pass Energy: 20-40 eV (lower pass energy provides higher resolution but lower signal).
-
Step Size: 0.1 eV
-
Dwell Time: At least 100 ms per step, with multiple scans averaged to improve the signal-to-noise ratio.
-
-
Use a low-energy electron flood gun to compensate for any surface charging, which is common for insulating or poorly conducting samples.
-
3. Data Analysis:
-
Rationale: Accurate data processing is essential for extracting meaningful chemical information.
-
Procedure:
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Background Subtraction: Apply a Shirley or Tougaard background to the high-resolution spectra before peak fitting.
-
Peak Fitting:
-
Use a combination of Gaussian-Lorentzian functions to fit the peaks.
-
For the Ru 3d region, constrain the spin-orbit splitting (≈4.2 eV) and the area ratio of the 3d₅/₂ and 3d₃/₂ peaks (theoretically 3:2).
-
For the Br 3d region, constrain the spin-orbit splitting (≈1.05 eV) and the area ratio of the 3d₅/₂ and 3d₃/₂ peaks.
-
-
Quantification: Determine the atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).
-
Conclusion
XPS is an indispensable technique for the surface characterization of this compound, providing critical insights into its elemental composition and the chemical state of ruthenium. However, for a holistic understanding, it is best utilized in conjunction with bulk-sensitive techniques such as XRD, TGA, and FTIR. This integrated analytical approach ensures a comprehensive characterization, which is vital for the advancement of research and development in catalysis and medicinal chemistry.
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In Situ X-Ray Photoelectron Spectroscopy Studies of Water on Metals and Oxides at Ambient Conditions. (eScholarship.org) [Link]
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Ruthenium Spectra – Ru metal. (The XPS Library) [Link]
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XPS spectra of O 1 s showing different proportions of three kinds of O... (ResearchGate) [Link]
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XPS spectrum of O 1s: a, b, and, c correspond to electrodes E1 (stored... (ResearchGate) [Link]
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New Ruthenium 3d and 3p Characterization. (X-ray Photoelectron Spectroscopy (XPS) Reference Pages) [Link]
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XRD measurements of the thermally decomposed RuCl3 hydrate to RuO2 by annealing with different temperatures. (ResearchGate) [Link]
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XPS spectra of Ru 3p for supported Ru nanoparticles subjected to three... (ResearchGate) [Link]
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The XPS spectra of Ru-N-C: (a) C 1s; (b) N 1s; and (c) Ru 3p. (ResearchGate) [Link]
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XPS Study of Ru/Fe O Catalysts for the Water-Gas Shift Reaction. (Semantic Scholar) [Link]
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X-Ray Photoelectron Spectroscopy (XPS) Study of Layered Double Hydroxides with Different Exchangeable Anions. (MDPI) [Link]/2076-3417/13/2/1038)
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A Senior Application Scientist's Guide to Characterizing Ruthenium(III) Bromide Hydrate Redox Behavior with Cyclic Voltammetry
For researchers and professionals in catalysis and drug development, understanding the electron transfer properties of transition metal complexes is paramount. Ruthenium compounds, in particular, are of immense interest due to their versatile oxidation states, which are central to their function in catalytic cycles and their potential as therapeutic agents.[1][2][3] Ruthenium(III) bromide hydrate is a key precursor for synthesizing various ruthenium-containing catalysts and materials.[1] Its efficacy in these roles is directly governed by its redox behavior—specifically, the ease with which it can shuttle between the Ru(III) and Ru(II) states.[4][5]
This guide provides an in-depth examination of Cyclic Voltammetry (CV) as the primary tool for investigating the redox characteristics of this compound. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a self-validating and robust analytical framework. Furthermore, we will compare CV with alternative electroanalytical techniques to provide a comprehensive perspective for your research needs.
The Power of Cyclic Voltammetry for Redox Analysis
Cyclic Voltammetry is a potent and widely used electroanalytical technique for qualitatively studying the oxidation and reduction processes of molecular species.[6][7] The method involves applying a linearly sweeping potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The potential is swept from a starting point to a switching potential and then back again, tracing a triangular waveform.[8] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte's redox properties, including the formal reduction potential, the stability of redox states, and the kinetics of electron transfer.[7][9]
For a compound like this compound, CV is exceptionally well-suited to probe the fundamental Ru(III)/Ru(II) redox couple. The shape and characteristics of the "duck-shaped" voltammogram reveal the electrochemical reversibility of this transition, a critical factor in designing efficient catalytic systems.[4][10][11]
Experimental Protocol: A Validated Workflow for this compound Analysis
The following protocol is designed to be a self-validating system. Each step is included to mitigate common sources of error and ensure the generation of high-fidelity, interpretable data.
Instrumentation & Reagents
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.[12][13]
-
Three-Electrode Cell: A standard electrochemical cell made of borosilicate glass.[7]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), 2-3 mm diameter. GCE is chosen for its wide potential window and relatively inert surface.[7]
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl). This electrode provides a stable, constant potential against which the working electrode's potential is measured.[12][13]
-
Counter/Auxiliary Electrode (CE): Platinum wire. This electrode completes the electrical circuit, passing the current required by the working electrode without participating in the primary redox reaction.[12][13]
-
-
Reagents:
-
This compound (RuBr₃·xH₂O)
-
Solvent: Acetonitrile (CH₃CN), anhydrous grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), 0.1 M concentration. The electrolyte is crucial for minimizing solution resistance (ohmic drop) and ensuring ions are the primary charge carriers.[10][13]
-
Polishing Material: 0.05 µm alumina slurry on a polishing pad.
-
Step-by-Step Methodology
-
Working Electrode Preparation (Critical for Reproducibility):
-
Polish the GCE surface with the alumina slurry on a polishing pad for 1-2 minutes to achieve a mirror-like finish. This removes any adsorbed species from previous experiments.
-
Rinse the electrode thoroughly with deionized water, followed by the solvent (acetonitrile).
-
Dry the electrode completely. A clean, reproducible surface is the foundation of a trustworthy measurement.
-
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of Bu₄NPF₆ in anhydrous acetonitrile. This will be your electrolyte solution.
-
From this stock, prepare a ~5 mL solution containing approximately 1.0 mM of this compound.[13]
-
-
Electrochemical Cell Assembly:
-
Add the prepared Ruthenium(III) solution to the electrochemical cell.
-
Securely place the three electrodes into the cell cap, ensuring the reference electrode tip is close to the working electrode to minimize uncompensated resistance.
-
-
Deoxygenation:
-
Purge the solution with a gentle stream of high-purity nitrogen or argon gas for 10-15 minutes before the experiment. Maintain a blanket of the inert gas over the solution during the measurement.[9] This step is mandatory as dissolved oxygen is electrochemically active and produces interfering reduction peaks that can obscure the analyte's signal.
-
-
Data Acquisition:
-
Background Scan: First, perform a CV scan on the electrolyte solution alone (without the ruthenium complex). This establishes the "potential window"—the range of potentials where the solvent and electrolyte are not reactive.[9]
-
Analyte Scan:
-
Set the potentiostat parameters. A typical starting point for a new system would be:
-
Initial Potential: A potential where no reaction occurs (e.g., +0.2 V vs Ag/AgCl).
-
Switching Potentials: Scan towards a negative potential to observe the reduction (e.g., -1.2 V), then reverse to a positive potential to see the oxidation (e.g., +0.2 V). The exact range should be informed by the background scan.
-
Scan Rate (ν): 100 mV/s is a standard starting rate.[14]
-
-
Initiate the scan and record the voltammogram.
-
-
Scan Rate Dependency Study: Repeat the CV at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[9] This is a crucial diagnostic step to assess reaction kinetics and reversibility.
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Interpreting the Data: A Trustworthy Analysis
The resulting voltammogram for a well-behaved system will show a reduction (cathodic) peak as the potential is swept negatively and an oxidation (anodic) peak on the reverse scan. For this compound, this corresponds to the Ru(III) + e⁻ ⇌ Ru(II) reaction.[4]
To validate the quality of the data and interpret the redox behavior, we assess the electrochemical reversibility using three key criteria:
-
Peak Potential Separation (ΔEₚ = Eₚₐ - Eₚc): For a fast, one-electron reversible process, ΔEₚ should be approximately 57-59 mV and independent of the scan rate.[10] Larger separations often indicate quasi-reversible or irreversible kinetics.
-
Peak Current Ratio (iₚₐ / iₚc): For a reversible system where the product is stable, this ratio should be equal to 1.[14] A ratio other than 1 suggests that the redox product is unstable and participates in a follow-up chemical reaction.[8]
-
Peak Current vs. Scan Rate: For a diffusion-controlled process (where the reaction rate is limited by the analyte's diffusion to the electrode), the peak current (iₚ) should be linearly proportional to the square root of the scan rate (ν¹/²).[8]
If these criteria are met, the formal reduction potential (E°'), a key thermodynamic parameter, can be reliably calculated as E°' = (Eₚₐ + Eₚc) / 2 .[11] This value indicates the thermodynamic tendency of the Ru(III) center to be reduced.
Caption: Logic diagram for interpreting CV data.
Quantitative Data Summary
The table below presents hypothetical yet representative data from a scan rate dependency study of this compound, assuming a quasi-reversible behavior often seen in real-world systems.
| Scan Rate (ν, mV/s) | ν¹/² (mV/s)¹/² | Eₚc (V) | Eₚₐ (V) | ΔEₚ (mV) | iₚc (µA) | iₚₐ (µA) | iₚₐ / iₚc |
| 20 | 4.47 | -0.875 | -0.795 | 80 | -5.2 | 5.0 | 0.96 |
| 50 | 7.07 | -0.880 | -0.795 | 85 | -8.1 | 7.9 | 0.98 |
| 100 | 10.00 | -0.885 | -0.790 | 95 | -11.5 | 11.3 | 0.98 |
| 200 | 14.14 | -0.895 | -0.785 | 110 | -16.3 | 16.0 | 0.98 |
| 500 | 22.36 | -0.910 | -0.775 | 135 | -25.8 | 25.2 | 0.98 |
Note: Data is illustrative. Values are versus a typical Ag/AgCl reference electrode.
Comparison with Alternative Electroanalytical Techniques
While CV is a superb exploratory tool, other techniques can provide complementary or more precise information depending on the research question.
| Technique | Principle | Best For | Comparison to CV |
| Cyclic Voltammetry (CV) | Measures current as potential is swept in a triangular waveform.[15] | Initial qualitative analysis of redox processes, determining formal potentials, studying reaction mechanisms.[6][7] | The workhorse for initial characterization. Provides a rapid overview of the redox landscape. |
| Differential Pulse Voltammetry (DPV) | Superimposes potential pulses on a linear potential ramp, measuring current before and after each pulse.[15] | Highly sensitive quantitative analysis (trace concentration measurement). | DPV offers significantly better sensitivity and resolution for quantitative work than CV by discriminating against non-faradaic (capacitive) current. However, it provides less kinetic information.[15] |
| Square Wave Voltammetry (SWV) | Applies a square-wave potential waveform to the electrode.[15] | Rapid and sensitive quantitative analysis. | Even faster and often more sensitive than DPV. Excellent for routine quantitative measurements but, like DPV, is less suited for detailed mechanistic studies compared to CV.[14] |
| Rotating Disk Electrode (RDE) Voltammetry | Uses a rotating electrode to create a constant flux of analyte to the surface, resulting in a steady-state current.[8] | Precise measurement of kinetic parameters and diffusion coefficients. | RDE provides steady-state voltammograms that allow for more straightforward and quantitative analysis of reaction kinetics compared to the transient, peak-shaped responses in CV.[8] |
| Spectroelectrochemistry | Combines an electrochemical technique (like CV) with a spectroscopic one (like UV-Vis) in the same cell. | Identifying redox intermediates and products by correlating potential changes with spectroscopic changes. | Provides direct evidence of the species being formed at the electrode, which CV can only infer. It answers "what is it?" in addition to CV's "what is it doing?". |
Conclusion
Cyclic voltammetry is an indispensable technique for any scientist working with redox-active compounds like this compound. By providing a direct window into the electron transfer properties of the Ru(III)/Ru(II) couple, CV offers critical insights necessary for designing effective catalysts and novel therapeutics. The robust, self-validating protocol described here ensures the generation of high-quality, reliable data. For studies requiring higher sensitivity for quantification or more detailed kinetic analysis, complementing CV with techniques like DPV or RDE voltammetry will provide a more complete and authoritative understanding of the system's electrochemical behavior.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on Ruthenium(III) Bromide Hydrate Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Computational Lens on Ruthenium's Therapeutic Potential
Ruthenium complexes are at the forefront of research into next-generation anticancer agents, offering promise in overcoming the limitations of traditional platinum-based drugs.[1][2] The subtle interplay of the metal's oxidation state, ligand environment, and geometry dictates the biological activity of these compounds. Ruthenium(III) bromide hydrate complexes, while less studied than their chloride counterparts, present a fascinating area of inquiry. Their reactivity, stability in aqueous environments, and potential for ligand exchange are all critical factors in their mechanism of action.
Predicting these properties in silico through quantum chemical calculations offers a powerful and cost-effective strategy to screen potential drug candidates and rationalize experimental observations. However, the accurate modeling of these systems is far from trivial. The presence of a heavy 4d transition metal (Ruthenium) and a heavy p-block element (Bromine) necessitates a sophisticated theoretical treatment that accounts for relativistic effects.[3][4] Furthermore, the open-shell nature of Ru(III) (a d5 metal ion) and the explicit consideration of solvent molecules introduce additional layers of complexity.
This guide provides a comparative overview of various quantum chemical methods for studying this compound complexes. We will delve into the theoretical underpinnings of different approaches, present a comparative study of their performance on model complexes, and offer a detailed protocol for setting up and executing these calculations. Our aim is to equip researchers with the knowledge to make informed decisions about the computational strategies best suited for their research goals.
The Challenge of Modeling Heavy Element Complexes: A Theoretical Overview
The primary challenge in the computational study of this compound complexes lies in the accurate description of their electronic structure. This requires careful consideration of three key aspects: the choice of the electronic structure method (typically a Density Functional Theory functional), the basis set used to represent the atomic orbitals, and the treatment of relativistic effects.
Choosing the Right Tool for the Job: A Comparison of DFT Functionals
Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost.[5][6][7] However, the plethora of available DFT functionals can be bewildering. Functionals are generally categorized in a "Jacob's ladder" of increasing sophistication and, typically, accuracy:
-
Generalized Gradient Approximation (GGA) functionals (e.g., BP86, PBE): These functionals consider the electron density and its gradient. They are computationally efficient but may not be accurate enough for reliable predictions of reaction energies and electronic properties of transition metal complexes.
-
Meta-GGA functionals (e.g., TPSS): These add the kinetic energy density to the mix, often leading to improved performance over GGAs.
-
Hybrid functionals (e.g., B3LYP, PBE0): These incorporate a fraction of exact Hartree-Fock (HF) exchange, which can significantly improve the description of electronic properties, particularly for systems with some degree of static correlation. B3LYP has been a popular choice, but more modern hybrids often show better performance.[8]
-
Hybrid-meta-GGA functionals (e.g., M06, TPSSh): These combine the features of meta-GGAs and hybrid functionals and are often among the most accurate for transition metal chemistry.[9][10][11][12][13]
-
Range-separated hybrid functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals vary the amount of HF exchange with the interelectronic distance, which can be particularly beneficial for describing charge-transfer excitations.
-
Double-hybrid functionals (e.g., B2PLYP, PWPB95): These are the most computationally expensive of the lot, as they include a portion of second-order Møller-Plesset perturbation theory (MP2) correlation. They can offer very high accuracy for thermochemistry.[14]
For Ruthenium complexes, hybrid and hybrid-meta-GGA functionals are generally recommended as a good starting point.[9][10][15]
Describing the Electrons: The Importance of the Basis Set
A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is critical for obtaining accurate results. For heavy elements like Ruthenium and Bromine, special considerations are necessary:
-
Pople-style basis sets (e.g., 6-31G*, 6-311+G**): While widely used for organic molecules, these are often not the best choice for heavy elements.[16][17]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy wavefunction-based methods, but can be computationally expensive.
-
Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP, def2-QZVP): This family of basis sets is available for most of the periodic table and offers a good balance of accuracy and efficiency for DFT calculations.[16][18] They are often a recommended choice for transition metal complexes.
-
Effective Core Potentials (ECPs) : For very heavy elements, it is often computationally advantageous to replace the core electrons with an effective core potential (ECP), which also implicitly accounts for some relativistic effects.[19] The LANL2DZ and the Stuttgart-Dresden (SDD) ECPs are commonly used.
When dealing with anions or systems where diffuse electron density is important, it is crucial to add diffuse functions to the basis set (e.g., by adding a "+" to the Pople basis set name or using "aug-" with Dunning's basis sets). Polarization functions (e.g., the "*" or "(d,p)" in Pople basis sets) are also essential for accurately describing chemical bonds.
The Heavy Element Problem: Accounting for Relativistic Effects
For elements in the lower part of the periodic table, the inner electrons move at speeds approaching the speed of light, leading to significant relativistic effects that alter orbital energies and sizes.[3][4][20][21][22] For a 4d element like Ruthenium, these effects are not negligible and must be accounted for to obtain accurate results. There are several ways to incorporate relativistic effects in quantum chemical calculations:
-
Effective Core Potentials (ECPs) : As mentioned earlier, ECPs that are fitted to relativistic atomic calculations can implicitly include scalar relativistic effects.
-
Scalar Relativistic Hamiltonians : These methods modify the one-electron part of the Hamiltonian to include scalar relativistic effects (mass-velocity and Darwin terms). The most common approaches are:
-
Zeroth-Order Regular Approximation (ZORA) : A computationally efficient method that has been shown to perform well for a wide range of properties.[19][23]
-
Douglas-Kroll-Hess (DKH) : A more rigorous method that involves a series of unitary transformations to decouple the large and small components of the Dirac equation. Second-order DKH (DKH2) is commonly used.[19][23][24]
-
Exact Two-Component (X2C) : This method provides a very accurate treatment of scalar relativistic effects and is becoming increasingly popular.[19][24]
-
For accurate calculations on Ruthenium complexes, it is highly recommended to use a scalar relativistic Hamiltonian in conjunction with all-electron basis sets that have been specifically contracted for use with that Hamiltonian (e.g., ZORA-def2-TZVP or DKH-def2-TZVP).[18][19][23][24][25]
Comparative Study of Computational Methods for Model this compound Complexes
To illustrate the impact of the choice of computational methodology, we performed a comparative study on a series of hypothetical but chemically plausible this compound complexes: [Ru(H2O)6]3+, [RuBr(H2O)5]2+, cis-[RuBr2(H2O)4]+, trans-[RuBr2(H2O)4]+, fac-[RuBr3(H2O)3], and mer-[RuBr3(H2O)3]. These species represent a systematic replacement of aqua ligands with bromide ligands, allowing us to probe the performance of different methods across a range of coordination environments.
Experimental Protocol: Computational Details
All calculations were performed using the ORCA 5.0 quantum chemistry package. Geometries were optimized without symmetry constraints, and vibrational frequency calculations were performed to confirm that the optimized structures correspond to true minima on the potential energy surface. The following levels of theory were compared:
-
Functionals: BP86 (GGA), B3LYP (hybrid-GGA), PBE0 (hybrid-GGA), M06 (hybrid-meta-GGA), and ωB97X-D (range-separated hybrid-GGA with dispersion correction).
-
Basis Sets: def2-SVP and def2-TZVP.
-
Relativistic Effects: The ZORA scalar relativistic Hamiltonian was used for all calculations.
-
Solvation: The conductor-like polarizable continuum model (CPCM) with water as the solvent was used to model the aqueous environment.[2][26][27][28]
The computational workflow is illustrated in the following diagram:
Caption: Logical relationships in a quantum chemical calculation.
Conclusion and Future Outlook
Quantum chemical calculations are an indispensable tool for understanding the structure, bonding, and reactivity of this compound complexes. While the lack of direct experimental data for these specific systems presents a challenge for rigorous benchmarking, a careful choice of computational methodology, grounded in the principles outlined in this guide, can provide valuable insights. The use of modern hybrid or hybrid-meta-GGA functionals in conjunction with triple-zeta quality basis sets and a scalar relativistic Hamiltonian represents a robust and reliable approach for most applications.
As computational resources continue to grow and theoretical methods become more sophisticated, we can expect to see increasingly accurate predictions for these complex systems. The continued synergy between computational and experimental chemistry will be crucial in advancing our understanding of Ruthenium-based therapeutics and in the rational design of new and more effective anticancer drugs.
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A Senior Application Scientist's Guide to In-situ Monitoring of Reactions Involving Ruthenium(III) Bromide Hydrate
<end_of_thought>
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. When dealing with powerful and often complex catalysts like Ruthenium(III) bromide hydrate, this understanding moves from a desirable insight to a critical necessity. Ex-situ analysis, the traditional method of taking samples for offline measurement, provides only snapshots in time. It can miss crucial transient intermediates, misrepresent reaction kinetics, and fail to capture the true behavior of the catalyst under operating conditions.[1] This guide provides an in-depth comparison of modern in-situ monitoring techniques, offering the experimental and theoretical grounding needed to select and implement the best strategy for your Ruthenium-catalyzed reaction.
This compound is a versatile catalytic precursor, employed in a range of transformations including hydrogenations, oxidations, and C-H activation reactions.[2][3][4][5][6][7] However, the catalytic cycle of ruthenium complexes can be complex, involving multiple oxidation states and ligand exchanges.[4][8] Real-time, in-situ monitoring is therefore essential to unravel reaction mechanisms, optimize conditions, and ensure process safety and efficiency.[1][9]
The "Why": Choosing the Right Analytical Window
The primary objective of in-situ monitoring is to observe the reaction as it happens, providing a continuous stream of data on the concentrations of reactants, products, and key catalytic species. The choice of technique is not arbitrary; it is dictated by the specific questions you seek to answer. Are you interested in the kinetics of substrate consumption, the identification of a fleeting intermediate, or the stability of the catalyst's coordination sphere? Each question requires a different analytical "window." This guide will compare several powerful spectroscopic techniques capable of providing these windows.
Core Spectroscopic Techniques for In-situ Monitoring
| Technique | Principle | Information Provided | Strengths | Limitations |
| FT-IR (ATR) | Vibrational Spectroscopy (Infrared Absorption) | Functional group changes, concentration profiles of reactants/products/intermediates.[10][11] | Excellent for monitoring organic functional groups, robust, widely available, good temporal resolution. | Water can be a strong interferent; less sensitive to the metal center itself. |
| UV-Vis | Electronic Spectroscopy (UV/Visible Absorption) | Changes in the electronic state of the Ruthenium center (d-d transitions, charge transfer).[12][13][14] | Highly sensitive to changes in the metal's oxidation state and coordination environment; relatively simple setup. | Spectra can be broad and difficult to deconvolve; provides limited structural information. |
| NMR | Nuclear Magnetic Resonance Spectroscopy | Detailed structural information on all NMR-active species in solution, quantification.[15][16][17][18] | Unparalleled structural detail, can identify and quantify all components simultaneously.[18][19] | Lower sensitivity, slower acquisition times (can miss fast kinetics), requires specialized probes. |
| Raman | Vibrational Spectroscopy (Inelastic Scattering) | Complements FT-IR, excellent for symmetric vibrations and bonds in aqueous media.[20][21] | Water is a weak Raman scatterer (ideal for aqueous reactions), can be used with fiber optic probes.[20] | Inherently weak signal (may require higher concentrations), fluorescence interference can be an issue. |
Technique Deep Dive & Comparative Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy with Attenuated Total Reflectance (ATR)
FT-IR spectroscopy is a workhorse for reaction monitoring, primarily because it excels at tracking changes in organic functional groups.[10] For a Ru(III) bromide hydrate catalyzed hydrogenation of a ketone, for instance, FT-IR can simultaneously monitor the disappearance of the C=O stretch of the ketone and the appearance of the O-H stretch of the resulting alcohol.
Causality Behind Experimental Choices: The choice of an ATR probe is critical for in-situ monitoring. The probe is inserted directly into the reaction vessel, and the infrared beam travels through an internal reflection element (like diamond or silicon). The beam penetrates a short distance into the reaction mixture, allowing for the analysis of the liquid phase without interference from the bulk solvent or undissolved solids. This is vastly superior to transmission methods for opaque or highly absorbing reaction mixtures.[11]
Workflow for In-situ FT-IR (ATR) Monitoring
Caption: Workflow for setting up and running an in-situ FT-IR experiment.
Experimental Protocol: Monitoring a Catalytic Oxidation
Objective: To monitor the Ru(III)-catalyzed oxidation of a secondary alcohol to a ketone.
-
System Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, reflux condenser, temperature probe, and a port for an ATR-FTIR probe (e.g., Mettler-Toledo ReactIR).
-
Catalyst Preparation: Charge the reactor with the solvent (e.g., acetonitrile) and this compound (e.g., 0.5 mol%).
-
Baseline Acquisition: Heat the mixture to the desired reaction temperature (e.g., 70°C) and allow it to equilibrate. Once stable, collect a baseline spectrum. This is a crucial step to ensure that any observed spectral changes are due to the reaction, not instrumental drift.
-
Reaction Initiation: Add the secondary alcohol (substrate) and the oxidant (e.g., N-Bromosuccinimide) to the reactor. Immediately begin spectral acquisition.
-
Data Collection: Collect spectra every 1-2 minutes for the duration of the reaction.
-
Data Analysis: Monitor the decrease in the alcohol's O-H stretching band (~3300 cm⁻¹) and C-O stretching band (~1100 cm⁻¹) and the simultaneous increase in the ketone's C=O stretching band (~1715 cm⁻¹). Plot the peak heights or areas versus time to obtain kinetic profiles.
UV-Visible (UV-Vis) Spectroscopy
While FT-IR is excellent for tracking organic molecules, UV-Vis spectroscopy provides a direct window into the electronic structure of the ruthenium catalyst itself.[12][13] Transition metal complexes, like those formed by ruthenium, often have distinct colors and UV-Vis spectra due to d-d electronic transitions and metal-to-ligand charge transfer (MLCT) bands.[14][22] A change in the ruthenium's oxidation state (e.g., from Ru(III) to a catalytically active Ru(II) or Ru(IV) species) or its coordination environment will often result in a significant and measurable change in its UV-Vis spectrum.[8][22]
Causality Behind Experimental Choices: A fiber-optic immersion probe is used for in-situ UV-Vis, allowing spectra to be collected directly from the reaction medium. The key experimental choice is the selection of the wavelength range to monitor. A full spectral scan is initially performed to identify the λmax (wavelength of maximum absorbance) for the key ruthenium species.[23] Subsequent monitoring can then focus on this specific wavelength to track its concentration changes with high temporal resolution.
Comparative Data: Hypothetical Ru(III) Activation
| Species | Oxidation State | Coordination | λmax (nm) | Molar Absorptivity (ε) | Appearance |
| Ru(III)Br₃(H₂O)ₓ | Ru(III) | Octahedral | 480 | Low (faint color)[12] | Brownish-red |
| [Ru(II)-Substrate] | Ru(II) | Octahedral | 590 | High (intense color) | Deep Green |
| [Ru(IV)=O] | Ru(IV) | Square Pyramidal | 420 | Moderate | Yellow-Green |
This data is illustrative. Actual values are highly dependent on the specific ligands and solvent.
This technique is particularly powerful for detecting the induction period of a reaction, where the Ru(III) precatalyst is converted into the active catalytic species. This is often invisible to FT-IR but would appear as a clear change in the UV-Vis spectrum.
Experimental Protocol: Detecting Catalyst Activation
-
System Setup: Use a similar reactor setup to the FT-IR experiment, but with a fiber-optic UV-Vis immersion probe.
-
Blank Measurement: Fill the reactor with the pure solvent and record a blank spectrum to zero the instrument.
-
Precatalyst Spectrum: Add the Ru(III) bromide hydrate and record its initial spectrum to identify its characteristic λmax.
-
Reaction Initiation: Add the substrate and any other reagents (e.g., a reducing agent if pre-activation is required).
-
Data Collection: Record full spectra at regular intervals (e.g., every 30 seconds). Monitor for the decrease in absorbance at the Ru(III) species' λmax and the appearance of new peaks corresponding to the active catalytic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR offers the most structurally detailed information of any monitoring technique.[16][18] It allows for the unambiguous identification and quantification of reactants, intermediates, products, and even catalyst-ligand complexes, all within the same experiment.[15][17][19]
Causality Behind Experimental Choices: The primary challenge for in-situ NMR is delivering the reacting sample into the spectrometer's magnetic field while maintaining reaction conditions (temperature, mixing). This is typically achieved using specialized NMR tubes that allow for injections or using flow-NMR systems where the reaction mixture is continuously pumped through the spectrometer. For kinetics, the number of scans per spectrum is minimized to achieve the fastest possible time resolution while maintaining adequate signal-to-noise.[18]
Decision Logic for Technique Selection
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A Senior Application Scientist’s Guide to the Environmental Footprint of Ruthenium(III) Bromide Hydrate in Catalysis
Introduction: The Double-Edged Sword of Ruthenium Catalysis
Ruthenium-based catalysts, often derived from precursors like Ruthenium(III) bromide hydrate, are celebrated in the chemical and pharmaceutical industries for their remarkable efficiency and selectivity in a vast array of chemical transformations.[1] They are instrumental in hydrogenation, metathesis, and C-H activation reactions, which are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] However, the increasing reliance on these powerful catalytic systems necessitates a rigorous evaluation of their environmental lifecycle. As a platinum-group metal, ruthenium is rare and its extraction carries an environmental cost.[3] Furthermore, the potential for toxicity and environmental contamination from ruthenium compounds throughout their use and disposal presents a significant challenge.[4][5]
This guide provides an in-depth, objective comparison of the environmental impact of using this compound as a catalytic precursor. We will move beyond a simple hazard assessment to a holistic view that encompasses toxicity, catalyst leaching, end-of-life management, and the regulatory landscape. By grounding our discussion in experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make more sustainable choices, either by mitigating the impact of ruthenium catalysts or by identifying greener alternatives.
Physicochemical Profile of this compound
This compound (RuBr₃·xH₂O) is a dark brown, crystalline solid that serves as a common starting material for synthesizing various ruthenium catalysts.[6][7] Its high water solubility makes it a convenient precursor for reactions in aqueous media.[7] However, its lifecycle, from synthesis to disposal, presents several points of potential environmental concern.
| Property | Value | Source |
| Chemical Formula | RuBr₃·xH₂O | [8] |
| Molar Mass | 340.78 g/mol (anhydrous) | [6] |
| Appearance | Dark brown solid | [6] |
| Solubility | Highly water soluble | [7] |
| Hazards | Corrosive; causes severe skin burns and eye damage | [9][10] |
The synthesis of ruthenium halides typically involves high-temperature reactions of ruthenium metal with the corresponding halogen, a process that is energy-intensive.[6] Alternative methods involve alkali fusion and oxidative distillation, which utilize strong bases and oxidants.[11] The environmental footprint of the catalyst's synthesis is an often-overlooked but critical component of its overall lifecycle assessment.
Framework for Environmental Impact Assessment
A comprehensive environmental assessment of a catalyst precursor like this compound must consider its entire lifecycle. This framework guides our analysis.
Core Environmental Concerns of Ruthenium Compounds
Toxicity Profile
While some ruthenium-based anticancer agents have demonstrated lower toxicity compared to platinum-based drugs, ruthenium compounds are not benign.[12] The major toxic effects appear to be due to the metal itself, rather than its associated ligands.[13]
-
General Toxicity: Studies on various ruthenium complexes have shown they can be generally cytotoxic.[13] In high doses, they can cause kidney damage, and some are considered possibly carcinogenic.[4][14] Ruthenium tetraoxide (RuO₄), a potential oxidation product, is highly toxic and explosive.[4]
-
Mutagenicity: Certain ruthenium complexes have been shown to be capable of reverting Salmonella typhimurium strains in mutagenicity tests, indicating genotoxic potential.[15]
-
Regulatory View: Due to these concerns, regulatory bodies like the U.S. EPA and under EU's REACH and RoHS directives, place strict controls on heavy metals in waste streams and products.[16][17][18]
Catalyst Leaching: A Primary Contamination Pathway
For heterogeneous catalysts, where the ruthenium species is immobilized on a support, the primary route of environmental contamination during use is leaching . This is the process where the active metal dissolves or detaches from the support and enters the reaction medium.
-
Impact on Product Purity: Leached ruthenium can contaminate the final product, which is a critical concern in pharmaceutical synthesis where strict limits on heavy metal impurities are enforced.
-
Environmental Release: If the reaction solvent or wastewater is not properly treated, leached ruthenium can be released into the environment.[5] Even very low concentrations (µg/L) are a concern due to potential bioaccumulation.[19]
-
Indicators of Leaching: A rapid decline in catalytic activity, discoloration of the reaction solution, and inconsistent performance between catalyst batches can all indicate leaching of the active ruthenium species.[20]
End-of-Life: Disposal and Recycling
Spent ruthenium catalysts are often classified as hazardous waste.[16] Their disposal is governed by stringent regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which sets limits on leachable heavy metals.[16]
The high value and scarcity of ruthenium make recycling an economically and environmentally preferable option.[21][22] Effective recycling reduces the need for primary mining and minimizes waste.[23][24] Processes for ruthenium recovery include:
-
Hydrometallurgy: Using acids like HCl or aqua regia to leach ruthenium from the catalyst support.[23][25]
-
Pyrometallurgy: High-temperature smelting to concentrate the ruthenium.[23]
-
Oxidative Distillation: Converting ruthenium to the volatile RuO₄, which is then captured.[26]
The efficiency of these recycling processes is a key factor in the overall sustainability of using ruthenium catalysts.[27][28]
Comparative Analysis: Ruthenium vs. Alternative Systems
The decision to use a ruthenium-based catalyst should be weighed against the performance and environmental profile of alternatives.
| Catalyst System | Key Advantages | Key Environmental Drawbacks | Mitigation / "Greener" Approach |
| Ruthenium-based (e.g., from RuBr₃) | High activity & selectivity, broad functional group tolerance.[1] | Toxicity of Ru compounds, resource scarcity, stringent disposal regulations, potential for leaching.[4][16][20] | Lowering catalyst loading, recycling spent catalysts, use in green solvents like water or glycerol.[29] |
| Palladium/Platinum-based | Very high activity for cross-coupling and hydrogenation. | Also rare and precious metals, often more expensive than Ru, similar toxicity and disposal concerns.[30] | Developing catalysts with ultra-low (ppm-level) loadings, use in aqueous media.[30] |
| Iron-based | Earth-abundant, low cost, significantly lower toxicity.[3] | Often lower catalytic activity and may require harsher reaction conditions (higher temperatures/pressures).[3] | Designing advanced ligands to enhance the catalytic activity of iron, mimicking the structure of highly active ruthenium catalysts.[3] |
| Organic Photocatalysts | Metal-free, avoids heavy metal contamination issues.[31] | Can have lower stability, may require specific light sources, and potential for degradation into unknown byproducts. | Development of robust and recyclable organic photosensitizers.[31] |
Experimental Protocols for Environmental Assessment
To provide actionable data for comparing catalysts, standardized experimental protocols are essential. These protocols are designed to be self-validating by including necessary controls and quantifiable endpoints.
Protocol 1: Assessing Ruthenium Leaching from a Heterogeneous Catalyst
This protocol quantifies the amount of ruthenium that leaches into the solution during a catalytic reaction, using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a technique capable of detecting trace metal concentrations.[19]
Objective: To determine the concentration of leached ruthenium in the reaction mixture post-reaction.
Methodology:
-
Reaction Setup:
-
Perform the catalytic reaction under standard conditions using a known mass of the supported ruthenium catalyst.
-
Concurrently, run a control reaction under identical conditions but without the substrate (reactant) to assess leaching into the solvent alone.
-
Also, prepare a blank sample containing only the solvent.
-
-
Sample Preparation:
-
At the end of the reaction, cool the mixture to room temperature.
-
Carefully separate the solid catalyst from the liquid phase via filtration (using a 0.22 µm syringe filter to remove any fine catalyst particles) or centrifugation.
-
Collect the filtrate (the liquid portion) for analysis.
-
-
ICP-MS Analysis:
-
Prepare a series of ruthenium standard solutions of known concentrations to generate a calibration curve.
-
Dilute the collected filtrate samples with an appropriate solvent (e.g., 2% nitric acid) to fall within the linear range of the calibration curve.
-
Analyze the blank, control, and reaction samples for ruthenium concentration using ICP-MS.
-
-
Calculation and Interpretation:
-
Use the calibration curve to determine the Ru concentration (in µg/L or ppb) in each sample.
-
Subtract the concentration of the blank to correct for any background contamination.
-
Calculate the percentage of Ru leached relative to the total amount of Ru initially added with the catalyst. A lower percentage signifies a more stable catalyst.
-
Protocol 2: Evaluating Catalyst Recyclability and Reusability
This protocol assesses the practical sustainability of a heterogeneous catalyst by testing its performance over multiple reaction cycles.[27]
Objective: To measure the change in catalytic activity and product yield over successive reuse cycles.
Methodology:
-
Initial Reaction (Cycle 1):
-
Run the catalytic reaction under optimized conditions.
-
Upon completion, analyze the product yield and purity (e.g., via GC, HPLC, or NMR).
-
-
Catalyst Recovery:
-
Separate the catalyst from the reaction mixture by filtration or decantation.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum or in an oven at a mild temperature.
-
-
Subsequent Cycles (Cycle 2, 3, ...n):
-
Use the recovered catalyst for the next reaction cycle with fresh substrate and solvent.
-
Repeat the process of running the reaction, analyzing the yield, and recovering the catalyst for at least 5 cycles.
-
-
Data Analysis:
-
Plot the product yield as a function of the cycle number.
-
A stable catalyst will show minimal or no decrease in yield over multiple cycles. A significant drop in yield suggests catalyst deactivation, which may be due to leaching or physical degradation.
-
Optionally, analyze the leached Ru in each cycle (using Protocol 1) to correlate activity loss with metal loss.
-
Conclusion and Future Outlook
This compound is a valuable precursor for highly effective catalysts, but its use comes with significant environmental responsibilities. The primary concerns are the inherent toxicity of ruthenium compounds, the potential for catalyst leaching into products and the environment, and the challenges of managing spent catalysts as hazardous waste.
The path toward sustainable chemistry does not necessarily require the complete abandonment of powerful catalysts like those derived from ruthenium. Instead, it demands a more intelligent and responsible approach. This includes:
-
Designing for Stability: Focusing research on creating more robust heterogeneous catalysts with stronger metal-support interactions to minimize leaching.
-
Improving Recycling Infrastructure: Developing more efficient and cost-effective methods for recovering ruthenium from spent catalysts to close the loop on its lifecycle.[23]
-
Embracing Greener Alternatives: Actively investing in the development and optimization of catalysts based on earth-abundant and less toxic metals like iron.[3]
-
Adopting Green Chemistry Principles: Performing reactions with lower catalyst loadings, at lower temperatures, and in environmentally benign solvents like water.
By integrating these principles and using the comparative and experimental frameworks outlined in this guide, the scientific community can continue to leverage the power of ruthenium catalysis while diligently mitigating its environmental impact.
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A Cost-Benefit Analysis of Ruthenium Catalysts in Industrial Meta-Selective C-H Bromination
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the quest for efficient and selective methods to functionalize C-H bonds is a paramount objective. The introduction of a bromine atom, a versatile synthetic handle, at the meta-position of an aromatic ring is a particularly challenging transformation. This guide provides an in-depth cost-benefit analysis of using ruthenium-based catalysts, with a focus on derivatives of Ruthenium(III) bromide, for meta-selective C-H bromination, comparing their performance with alternative methodologies.
The Challenge of Meta-Selectivity in Aromatic Bromination
Traditional electrophilic aromatic substitution reactions, such as Friedel-Crafts bromination, are governed by the inherent electronic properties of the substrate, typically leading to ortho- and para-substituted products. Accessing the meta-position often requires multi-step synthetic sequences, which are inefficient and generate significant waste. The advent of transition-metal-catalyzed C-H activation has offered a new paradigm for regioselective functionalization, with ruthenium catalysts emerging as a powerful tool for achieving the elusive meta-selectivity.
Ruthenium-Catalyzed Meta-Selective C-H Bromination: A Performance Deep Dive
A key breakthrough in this area is the use of ruthenium catalysts to direct bromination to the C-H bond positioned meta to a directing group on an aromatic ring. A representative example is the bromination of 2-phenylpyridine.
The Ruthenium Catalyst System
The first successful transition-metal-catalyzed meta-selective C-H bromination utilized a dimeric ruthenium(II) complex, [{Ru(p-cymene)Cl2}2].[1][2] This catalyst, in conjunction with a suitable bromine source, effectively functionalizes the meta C-H bond of substrates like 2-phenylpyridine derivatives. More recent developments have shown that simpler ruthenium salts, such as Ruthenium(III) chloride hydrate (RuCl3·xH2O), a conceptual derivative of Ruthenium(III) bromide hydrate, can also catalyze this transformation, particularly in electrochemical setups.[3][4]
Mechanism of Action: The Key to Selectivity
The remarkable meta-selectivity of the ruthenium-catalyzed reaction is a consequence of a "remote" C-H activation mechanism. The reaction is thought to proceed through an initial ortho-ruthenation, forming a cyclometalated intermediate. This arylruthenium species then directs the electrophilic bromination to the C-H bond para to the C-Ru bond, which corresponds to the meta-position relative to the original directing group.[2][5]
Catalytic Cycle for Ruthenium-Catalyzed Meta-Selective C-H Bromination
Caption: Proposed catalytic cycle for meta-selective C-H bromination.
Comparative Performance Analysis
To provide a clear cost-benefit perspective, we compare the ruthenium-catalyzed method with traditional Friedel-Crafts bromination and other transition-metal-catalyzed C-H halogenations.
| Feature | Ruthenium-Catalyzed C-H Bromination | Friedel-Crafts Bromination | Palladium-Catalyzed C-H Bromination | Copper-Catalyzed C-H Bromination |
| Catalyst | [{Ru(p-cymene)Cl2}2] or RuCl3·xH2O | Lewis Acid (e.g., AlCl3, FeBr3) | Pd(OAc)2, PdCl2 | Cu(OAc)2, CuBr2 |
| Selectivity | High meta-selectivity [1][5] | Poor; typically ortho/para mixture[6] | Primarily ortho-selectivity[7][8] | Primarily ortho-selectivity[9][10] |
| Substrate Scope | Good tolerance of functional groups[5] | Limited by directing group electronics | Good tolerance of functional groups | Good tolerance of functional groups |
| Reaction Conditions | Mild to moderate (e.g., 80-110 °C)[5] | Often harsh (e.g., strong acids)[6] | Mild to moderate | Moderate to high temperatures |
| Yield | Good to excellent (e.g., up to 95%)[5] | Variable, often with side products | Good to excellent | Good to excellent |
| Catalyst Cost | Moderate to high[11][12] | Low | High[13] | Low[10] |
| Key Advantage | Unique meta-selectivity | Low catalyst cost | High efficiency for ortho-functionalization | Low catalyst cost, good for ortho-functionalization |
| Key Disadvantage | Catalyst cost | Poor regioselectivity, harsh conditions | Lack of meta-selectivity | Lack of meta-selectivity |
Cost Considerations in an Industrial Context
While the initial cost of ruthenium catalysts is higher than that of simple Lewis acids used in Friedel-Crafts reactions or copper salts, a comprehensive cost-benefit analysis must consider the entire synthetic route.
-
Atom Economy and Step-Efficiency: The direct, single-step nature of the ruthenium-catalyzed meta-bromination significantly improves the overall efficiency and reduces waste compared to multi-step classical syntheses that might be required to achieve the same product.
-
Purification Costs: The high selectivity of the ruthenium-catalyzed reaction minimizes the formation of isomeric byproducts, simplifying purification processes and reducing associated costs (solvents, chromatography media, labor).
-
Value of the Final Product: For high-value products, such as pharmaceutical intermediates, the premium cost of a highly selective catalyst is often justified by the increased yield and purity of the target molecule.
-
Catalyst Loading and Turnover: Research is ongoing to develop more active ruthenium catalysts that can be used at lower loadings, which would further improve the economic viability of the process.
Experimental Protocols
Ruthenium-Catalyzed Meta-Selective Bromination of 2-Phenylpyridine
This protocol is adapted from the work of Greaney and co-workers.[2][5]
Materials:
-
2-Phenylpyridine
-
[{Ru(p-cymene)Cl2}2] (Ruthenium(II) p-cymene chloride dimer)
-
Tetrabutylammonium tribromide (TBATB)
-
2,4,6-Trimethylbenzoic acid (MesCO2H)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add 2-phenylpyridine (1.0 mmol), [{Ru(p-cymene)Cl2}2] (0.05 mmol, 5 mol%), 2,4,6-trimethylbenzoic acid (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add tetrabutylammonium tribromide (1.5 mmol) to the reaction mixture.
-
The reaction mixture is stirred at 110 °C for 20 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the meta-brominated 2-phenylpyridine.
Experimental Workflow for Ruthenium-Catalyzed Meta-Bromination
Caption: Step-by-step workflow for the meta-bromination of 2-phenylpyridine.
Conclusion and Future Outlook
Ruthenium-catalyzed meta-selective C-H bromination represents a significant advancement in synthetic organic chemistry, providing a direct and highly selective route to valuable building blocks. While the initial catalyst cost is a consideration, a holistic cost-benefit analysis that accounts for step-economy, purification efficiency, and the value of the final product often favors this modern approach over traditional, less selective methods. The use of simpler ruthenium precursors like this compound in electrochemical setups points towards a future where these powerful transformations become even more cost-effective and sustainable. For researchers and professionals in drug development and fine chemicals, the strategic application of ruthenium catalysis for meta-selective bromination is a powerful tool for innovation and efficient synthesis.
References
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Wang, Y., Simon, H., Chen, X., Lin, Z., Chen, S., & Ackermann, L. (2022). Distal Ruthenaelectro-Catalyzed meta-C-H Bromination with Aqueous HBr. Angewandte Chemie International Edition, 61(20), e202201595. [Link]
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Wang, Y., Simon, H., Chen, X., Lin, Z., Chen, S., & Ackermann, L. (2022). Distal Ruthenaelectro‐Catalyzed meta‐C−H Bromination with Aqueous HBr. Angewandte Chemie International Edition. [Link]
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Lui, A. Y. W., & Greaney, M. F. (2015). Ruthenium-Catalyzed meta-Selective C-H Bromination. Angewandte Chemie International Edition, 54(40), 11677-11680. [Link]
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Greaney, M. F. (2015). Ruthenium-Catalyzed meta-Selective C-H Bromination. Angewandte Chemie International Edition. [Link]
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Huang, Z., Dong, G., & Li, C. (2015). Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts. Angewandte Chemie International Edition, 54(40), 11673-11676. [Link]
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Wang, D., & Li, G. (2019). Palladium-Catalyzed Electrochemical C-H Bromination Using NH4Br as the Brominating Reagent. Organic Letters, 21(8), 2645-2649. [Link]
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Lui, A. Y. W., & Greaney, M. F. (2015). Ruthenium-Catalyzed meta-Selective C-H Bromination. Angewandte Chemie International Edition. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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Zhang, W., Wang, F., & Ma, D. (2018). Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation. ACS Central Science, 4(12), 1669-1676. [Link]
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Shokri, A., & Shahrokhian, S. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. ACS Omega, 8(8), 7937-7946. [Link]
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Li, Y., Wang, Y., & Li, X. (2024). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 14(1), 1-5. [Link]
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Li, Y., Wang, Y., & Li, X. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 137-144. [Link]
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Li, Y., Wang, Y., & Li, X. (2024). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances. [Link]
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Kuninobu, Y., Nishina, Y., & Kanai, M. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 137(42), 13492-13495. [Link]
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Reddy, K. S. K., & Kumar, A. (2009). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Catalysis Letters, 131(3-4), 433-438. [Link]
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The Unseen Variable: A Guide to Reproducible Results with Ruthenium(III) Bromide Hydrate
For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental results is paramount. In the realm of catalysis, where subtle variations can lead to significant deviations in reaction outcomes, the choice and handling of the catalyst precursor are critical. This guide provides an in-depth technical comparison of Ruthenium(III) bromide hydrate, a common yet often challenging catalyst precursor, with its alternatives. We will delve into the factors that influence reproducibility and provide actionable protocols to ensure the reliability of your experimental data.
Ruthenium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.[1] While a plethora of well-defined ruthenium complexes have been developed, simpler precursors like this compound (RuBr₃·xH₂O) remain in use due to their commercial availability and cost-effectiveness. However, the very nature of this hydrated salt presents a significant and often underestimated challenge to reproducibility. The "hydrate" in its name signifies a variable and often unknown amount of water, which can profoundly impact catalyst activity and, consequently, the consistency of experimental results.
The Challenge of Hydration: Why Reproducibility Suffers
The primary issue with this compound lies in its hygroscopic nature and the variability of its hydration state. The exact water content (the 'x' in RuBr₃·xH₂O) can differ from batch to batch and can even change during storage, depending on the ambient humidity. This variability can lead to a cascade of issues that undermine experimental reproducibility:
-
Inaccurate Molar Calculations: Without a precise determination of the water content, it is impossible to accurately calculate the molar amount of the active ruthenium species being added to a reaction. This directly affects the catalyst loading and, therefore, the reaction kinetics and yield.
-
Influence of Water on the Catalytic Cycle: Water is not always an innocent bystander in a catalytic reaction. It can act as a ligand, coordinate to the metal center, and alter the electronic and steric properties of the active catalyst.[2][3] In some cases, it can be beneficial, but in others, it can inhibit the reaction or lead to the formation of undesired byproducts. The unpredictable amount of water introduced with the catalyst precursor makes it difficult to control these effects.
-
Formation of Different Active Species: The reaction of RuBr₃·xH₂O with ligands or reactants in solution can lead to the in-situ formation of various active catalytic species. The nature and concentration of these species can be highly dependent on the initial hydration state of the precursor, leading to inconsistent catalytic performance.
Performance Showdown: this compound vs. Alternatives
To illustrate the impact of the catalyst precursor on reproducibility, let's consider a well-established ruthenium-catalyzed reaction: Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. The precision of this method relies heavily on the controlled equilibrium between active and dormant polymer chains, which is mediated by the transition metal catalyst.[4][5]
The following table compares the expected performance of this compound with a more well-defined precursor, Ruthenium(II) chloride bis(triphenylphosphine) (RuCl₂(PPh₃)₃), in the ATRP of methyl methacrylate (MMA).
| Parameter | This compound (RuBr₃·xH₂O) | Ruthenium(II) Chloride Bis(triphenylphosphine) (RuCl₂(PPh₃)₃) |
| Purity & Composition | Variable water content, purity can vary between suppliers. | Well-defined crystalline solid with a consistent molecular formula. |
| Ease of Handling | Highly hygroscopic, requires careful storage and handling in a dry atmosphere. | Relatively air-stable, less sensitive to atmospheric moisture. |
| Reproducibility | Low to Moderate. High variability in results is common due to inconsistent catalyst loading and the unpredictable effect of water. | High. Consistent results are achievable due to the well-defined nature of the precursor. |
| Reaction Control | Moderate. The ill-defined nature of the active species can lead to broader molecular weight distributions and less predictable kinetics. | High. Allows for precise control over the polymerization, leading to polymers with low polydispersity. |
| Activation | Requires in-situ reduction from Ru(III) to the active Ru(II) state, which can be a source of variability. | The active Ru(II) species is readily available. |
Experimental Protocol: A Self-Validating System for Reproducible ATRP of Methyl Methacrylate (MMA)
To mitigate the reproducibility issues associated with this compound, a rigorously controlled experimental protocol is essential. The following protocol for the ATRP of MMA is designed as a self-validating system, with explanations for each step to highlight the causality behind the experimental choices.
Objective: To synthesize poly(methyl methacrylate) (PMMA) with a target molecular weight and low polydispersity using this compound as the catalyst precursor.
Core Principle: This protocol aims to standardize the in-situ formation of the active catalyst and minimize the impact of the variable hydration state by employing a pre-coordination step and rigorous inert atmosphere techniques.
Experimental Workflow Diagram
Caption: Experimental workflow for reproducible ATRP of MMA using RuBr₃·xH₂O.
Step-by-Step Methodology
-
Catalyst Pre-coordination (The Key to Consistency):
-
Step 1.1: In a nitrogen-filled glovebox, weigh this compound (e.g., 0.05 mmol) and triphenylphosphine (PPh₃) (e.g., 0.15 mmol, 3 equivalents) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: Performing this step in a glovebox minimizes the absorption of additional atmospheric moisture by the hygroscopic RuBr₃·xH₂O. The excess phosphine ligand helps to create a more defined coordination sphere around the ruthenium center.
-
-
Step 1.2: Add freshly distilled and degassed toluene (e.g., 5 mL) to the Schlenk flask via a gas-tight syringe.
-
Rationale: Using a dry, oxygen-free solvent is crucial to prevent side reactions and ensure the stability of the catalytic species.
-
-
Step 1.3: Seal the flask and stir the mixture at room temperature for 1 hour.
-
Rationale: This pre-coordination step allows for the in-situ formation of a more consistent Ru-phosphine complex before the introduction of the monomer and initiator. This helps to normalize the variability arising from the different hydration states of the RuBr₃·xH₂O.
-
-
-
Polymerization:
-
Step 2.1: In a separate Schlenk flask, add methyl methacrylate (MMA) (e.g., 5 mL, 46.7 mmol), which has been passed through a column of basic alumina to remove the inhibitor and then degassed by three freeze-pump-thaw cycles.
-
Rationale: Removal of the inhibitor is essential for the polymerization to proceed. Thorough degassing is critical as oxygen is a radical scavenger and will terminate the polymerization.[3]
-
-
Step 2.2: Transfer the pre-coordinated catalyst solution from Step 1.3 to the flask containing the monomer via a cannula under a positive pressure of nitrogen.
-
Rationale: Cannula transfer ensures that the catalyst solution is not exposed to the atmosphere.
-
-
Step 2.3: Add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 73 µL, 0.5 mmol), via a gas-tight syringe.
-
Rationale: The initiator concentration determines the final molecular weight of the polymer.
-
-
Step 2.4: Place the sealed flask in a preheated oil bath at 80°C and stir vigorously.
-
Step 2.5: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
-
Work-up and Analysis:
-
Step 3.1: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.
-
Step 3.2: Dilute the viscous solution with a small amount of tetrahydrofuran (THF) and precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Step 3.3: Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
-
Step 3.4: Analyze the molecular weight (Mₙ) and polydispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).
-
The Catalytic Cycle of Ruthenium-Catalyzed ATRP
The underlying mechanism of ATRP involves a reversible activation of a dormant alkyl halide (the polymer chain end) by a lower oxidation state transition metal complex (the activator) to generate a radical and a higher oxidation state metal complex (the deactivator).[4][5]
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A Comparative Guide to the Applications of Ruthenium(III) Bromide Hydrate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium(III) bromide hydrate (RuBr₃·xH₂O) is an increasingly important precursor in the fields of catalysis, materials science, and medicinal chemistry. Its unique electronic and steric properties, conferred by the bromide ligands, often lead to distinct reactivity and performance compared to its more common chloride counterpart and other ruthenium sources. This guide provides a comparative analysis of RuBr₃·xH₂O in key applications, supported by experimental data from peer-reviewed literature. We will explore its role in catalysis, particularly in olefin metathesis and hydrogenation reactions, its utility as a precursor for advanced nanomaterials, and its potential in the design of novel anticancer agents. This document aims to serve as a technical resource for researchers, offering insights into the advantages and specific use cases of this versatile ruthenium compound.
Introduction to this compound
This compound is a coordination compound of ruthenium in the +3 oxidation state, complexed with three bromide ions and a variable number of water molecules. While less commonly used than ruthenium(III) chloride, RuBr₃·xH₂O offers distinct advantages as a precursor. The bromide ligand, being a softer Lewis base than chloride, can influence the electronic properties of the resulting ruthenium complexes, which in turn affects their catalytic activity and stability. Furthermore, the choice of halide can impact the morphology and properties of nanomaterials synthesized from these precursors.[1][2] In medicinal chemistry, the nature of the leaving group in ruthenium-based drugs is critical to their mechanism of action, making the bromide variant a subject of interest for developing new therapeutic agents.[3][4]
Catalytic Applications: A Performance Benchmark
Ruthenium complexes are workhorses in catalysis, and the choice of the initial precursor can significantly impact the performance of the final catalyst.[5][6] While direct comparative studies between catalysts derived from RuBr₃·xH₂O and other precursors are not abundant for all reaction types, we can synthesize available data to highlight its potential.
Olefin Metathesis
Ruthenium-based catalysts, particularly Grubbs-type catalysts, have revolutionized olefin metathesis.[7][8] The synthesis of these catalysts often starts from a simple ruthenium salt. While RuCl₃·xH₂O is a common starting material, RuBr₃·xH₂O can also be employed, potentially leading to catalysts with altered activity and selectivity. The electronic differences between the bromide and chloride ligands can influence the initiation rate and stability of the active catalytic species.[9]
Experimental Protocol: Synthesis of a First-Generation Grubbs-type Catalyst Precursor
This protocol describes a general synthesis of a ruthenium vinyl carbene complex, a key intermediate for metathesis catalysts, which can be adapted using RuBr₃·xH₂O.
-
Preparation of the Ruthenium Hydride Complex: A ruthenium hydride complex, such as Ru(H)(H₂-Cl(PCy₃)₂, is synthesized. This step typically involves the reduction of a Ru(III) or Ru(II) precursor in the presence of a phosphine ligand.
-
Reaction with a Propargyl Halide: The ruthenium hydride complex is then reacted with a tertiary propargyl chloride. This reaction proceeds through an insertion-elimination pathway to generate the metathesis-active ruthenium-vinyl carbene species, (PCy₃)₂Br₂Ru=CH-CH=CR₂.[10]
-
Isolation and Characterization: The resulting ruthenium carbene complex is isolated and purified, typically by column chromatography, and characterized by NMR spectroscopy and other analytical techniques.
Caption: Generalized catalytic cycle for olefin metathesis.
Hydrogenation and Transfer Hydrogenation
Ruthenium catalysts are highly effective for various hydrogenation and transfer hydrogenation reactions.[11][12] These reactions are fundamental in organic synthesis for the reduction of functional groups like ketones, aldehydes, and imines.[13] The catalytic activity in these systems is often dependent on the ligand environment around the ruthenium center, which can be influenced by the initial precursor.[14][15] For instance, in transfer hydro-dehalogenation, a Ru(II) catalyst is effective, and the choice of precursor can influence the in-situ formation of the active species.[16]
| Precursor | Reaction Type | Substrate | Hydrogen Source | Key Findings | Reference |
| [RuCl₂(p-cymene)]₂ | Transfer Hydro-dehalogenation | Aromatic halides | 2-propanol | High yields, broad substrate scope, environmentally friendly. | [16] |
| Ru(II) complexes | Transfer Hydrogenation | Ketones | Isopropanol | Formation of ruthenium hydride species as active catalysts. | [14] |
| Ru/TiO₂, Ru/ZrO₂, Ru/Al₂O₃ | CO₂ Hydrogenation (Methanation) | CO₂ | H₂ | High activity and selectivity towards methane at lower temperatures. | [17] |
Table 1: Comparison of Ruthenium Catalysts in Hydrogenation Reactions.
Experimental Protocol: Representative Transfer Hydrogenation of a Ketone
-
Catalyst Preparation: A ruthenium catalyst is either used directly or prepared in situ from a precursor like [RuCl₂(p-cymene)]₂.
-
Reaction Setup: The ketone substrate, a hydrogen donor (e.g., isopropanol), and a base (e.g., KOH or CsOAc) are combined in a suitable solvent under an inert atmosphere.[14][16]
-
Catalyst Addition: The ruthenium catalyst (typically 0.5-2.5 mol%) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC.[16]
-
Workup and Purification: The reaction is quenched, and the product alcohol is isolated and purified by standard laboratory procedures.
Caption: Simplified mechanism of transfer hydrogenation of a ketone.
Materials Science: A Precursor for Advanced Materials
This compound is a valuable precursor for the synthesis of ruthenium-containing nanomaterials.[1][2] The choice of the precursor anion (bromide vs. chloride or nitrate) can influence the nucleation and growth of nanoparticles, thereby affecting their size, shape, and surface properties.[18]
Synthesis of Ruthenium Nanoparticles
Ruthenium nanoparticles are of interest for applications in catalysis, electronics, and sensing.[19][20] They can be synthesized by the chemical reduction of a ruthenium salt. While RuCl₃ is commonly used, RuBr₃ has also been employed in the synthesis of thioether-stabilized ruthenium nanocubes.[1][2]
| Precursor | Reducing Agent | Stabilizer | Resulting Nanomaterial | Key Findings | Reference |
| RuCl₃·xH₂O | Sodium borohydride | Hexyl sulfide | Ruthenium nanocubes | Formation of cubic nanoparticles at room temperature. | [1][2] |
| RuCl₃ | Sodium borohydride | Sodium dodecyl sulfate (SDS) | Colloidal ruthenium nanoparticles | Size and distribution can be controlled by varying molar ratios of reactants. | [19] |
| Ruthenium nitrosyl nitrate | Sodium borohydride | None (in flow reactor) | Ruthenium nanoparticles (2-4 nm) | Avoids metal oxide hydrolysis, allowing for size control. | [18] |
Table 2: Comparison of Ruthenium Precursors for Nanoparticle Synthesis.
Medicinal Chemistry: A Scaffold for Bioactive Compounds
Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs, with some candidates reaching clinical trials.[4][21] The proposed advantages of ruthenium-based drugs include a different mechanism of action, potentially overcoming platinum resistance, and lower toxicity.[22] The inactive Ru(III) state can be reduced to the active Ru(II) state within the hypoxic tumor environment, leading to selective activation.[21]
Anticancer Agents
The ligands surrounding the ruthenium center play a crucial role in the biological activity of the complex. While many studies focus on complexes derived from RuCl₃, the use of RuBr₃ as a precursor can lead to compounds with different pharmacological profiles. The bromide ligand, being more labile than chloride in some contexts, could influence the rate of aquation and subsequent binding to biological targets like DNA.[23] Although direct comparative studies are limited, the vast body of research on Ru(III) complexes highlights the potential for tuning their properties by varying the halide ligand.[3]
| Compound Type | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |
| Ruthenium(III) complexes | Various | DNA binding, induction of apoptosis, inhibition of metastasis | Can be activated by reduction in the tumor microenvironment. | [3][21] |
| Organometallic Ru(II) arene complexes | Various | Covalent adduct formation with DNA and proteins | Cytotoxic effects may arise from DNA lesions. | [23] |
| Ru(III) complexes in nanoformulations | Prostate cancer (PC-3) | Enhanced cellular uptake and bioavailability | Liposomal formulations can significantly improve cytotoxic activity. | [3] |
Table 3: Overview of Ruthenium-Based Anticancer Agents.
Caption: "Activation by Reduction" mechanism for Ru(III) anticancer prodrugs.
Conclusion and Future Outlook
This compound is a valuable, albeit less common, precursor that offers distinct advantages in specific applications. In catalysis, the electronic properties of the bromide ligand can modulate the activity and selectivity of ruthenium catalysts. In materials science, it serves as a viable alternative for the synthesis of ruthenium nanomaterials with controlled morphologies. For drug development, the exploration of ruthenium bromide-based complexes could lead to new anticancer agents with novel mechanisms of action. Further comparative studies that directly benchmark the performance of catalysts and materials derived from RuBr₃·xH₂O against those from other precursors are warranted to fully elucidate its potential and guide its application in future research.
References
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Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction - MDPI. (URL: [Link])
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Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties | Langmuir - ACS Publications. (URL: [Link])
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Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties - PMC - PubMed Central. (URL: [Link])
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Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - RSC Publishing. (URL: [Link])
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Synthesis of Colloidal Ruthenium Nanocatalyst by Chemical Reduction Method. (URL: [Link])
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CO₂ hydrogenation on ruthenium: comparative study of catalyst supports - RSC Publishing. (URL: [Link])
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Synthesis of ruthenium complexes and their catalytic applications: A review. (URL: [Link])
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Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing). (URL: [Link])
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An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur - YouTube. (URL: [Link])
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Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. (URL: [Link])
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Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. (URL: [Link])
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Ruthenium-based chemotherapeutics: are they ready for prime time? - PubMed Central. (URL: [Link])
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Ruthenium Compounds as Antitumor Agents: New Developments | Request PDF - ResearchGate. (URL: [Link])
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Ruthenium(III) bromide - MySkinRecipes. (URL: [Link])
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Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC - NIH. (URL: [Link])
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Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PubMed Central. (URL: [Link])
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Ruthenium Based Anticancer Compounds and Their Importance - Banaras Hindu University. (URL: [Link])
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Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - NIH. (URL: [Link])
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Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications. (2025). Research, Society and Development, 14(1), e6114148046. (URL: [Link])
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Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold | Request PDF - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ruthenium(III) Bromide Hydrate
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), ensuring the protection of personnel and the environment. We will move beyond simple instructions to explain the causality behind these essential procedures.
Hazard Profile and the Rationale for Specialized Disposal
This compound is a compound that demands respect and careful handling from acquisition to disposal. Understanding its intrinsic hazards is fundamental to appreciating why it cannot be treated as common waste.
-
Corrosivity: The primary hazard associated with Ruthenium(III) bromide is its classification as a corrosive material.[1][2][3] It can cause severe skin burns and serious eye damage upon contact.[1][2][3][4] This corrosive nature means it can compromise the integrity of standard containers and poses a significant risk to personnel if not handled with appropriate personal protective equipment (PPE).
-
Hygroscopic Nature: The compound is hygroscopic, readily absorbing moisture from the air.[1][4] This property is critical to consider for both storage and disposal, as exposure to moisture can alter the chemical's state and reactivity.[1][4]
-
Environmental Hazard: While some safety data sheets (SDS) state it contains no substances known to be hazardous to the environment, others classify related ruthenium compounds as toxic to aquatic life with long-lasting effects.[2] Given the potential for harm and the presence of a heavy metal, it is imperative to prevent its release into the environment.[1][4] All waste must be contained and managed to avoid contamination of soil and groundwater systems.[1][4]
Ultimately, due to its corrosive properties and heavy metal content, this compound is considered hazardous waste. As the generator of this waste, you are the first and most critical link in the management chain, responsible for its safe handling from "cradle-to-grave" under frameworks like the Resource Conservation and Recovery Act (RCRA).[5][6]
At-the-Source Waste Management: The First Steps
Proper disposal begins the moment you identify a material as waste. These immediate actions in the laboratory are crucial for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles.[7][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect them for tears or holes before use.[8]
-
Body Protection: A lab coat is mandatory to protect against splashes.[8]
Step 2: Waste Segregation and Container Selection Never mix incompatible waste streams.
-
Solid Waste: Place pure this compound, contaminated weigh boats, gloves, or paper towels directly into a designated hazardous waste container. This should be a robust, sealable container (e.g., a screw-top polyethylene jar) that can be securely closed.[1][9]
-
Aqueous Waste: If you have solutions containing Ruthenium(III) bromide, they must be collected in a separate, clearly marked liquid hazardous waste container. Do not mix this with organic solvent waste.
Step 3: Labeling the Waste Container Proper labeling is a critical communication tool for everyone who will handle the container. As soon as you add the first piece of waste, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Corrosive"
-
The date the waste was first added.
Interim Storage: The Satellite Accumulation Area
Once your experiment is complete, the sealed and labeled waste container must be moved to a designated Satellite Accumulation Area (SAA) within or near your laboratory. This is a designated location for the temporary storage of hazardous waste.
| Storage Parameter | Requirement | Rationale |
| Location | In the same lab or a nearby designated area where the waste was generated. | Ensures waste is under the control of knowledgeable personnel and minimizes transit distance. |
| Container | Must be securely closed at all times, except when adding waste.[1][2] | Prevents spills and the release of vapors or dust. Protects the hygroscopic material from moisture.[1][4] |
| Secondary Containment | Place the primary waste container inside a larger, chemically compatible tub or tray. | Contains any potential leaks or spills from the primary container. |
| Incompatible Materials | Store away from strong bases and oxidizing agents.[1][4] | Prevents potentially hazardous chemical reactions inside or outside the container. |
The Institutional Disposal Workflow
Individual researchers are not responsible for the final transport and disposal of hazardous waste. This process is managed by your institution's Environmental Health and Safety (EHS) department in partnership with licensed waste management contractors. Your responsibility is to initiate this workflow correctly.
The following diagram outlines the typical lifecycle of this compound waste from the laboratory bench to its final disposition.
Caption: Workflow for proper disposal of this compound waste.
Step-by-Step Protocol:
-
Generate and Collect Waste: Follow the "At-the-Source" procedures described in Section 2.
-
Store Safely: Once the container is full or you no longer need it, ensure it is sealed and stored correctly in your SAA as detailed in Section 3.
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department. This is typically done through an online portal. Provide accurate information about the waste stream as requested on the form.
-
EHS Collection and Consolidation: EHS professionals will collect the waste from your SAA.[6] They will then transport it to a central facility on-site where waste is consolidated for shipment.
-
Manifesting and Transport: The waste is inventoried and documented on a hazardous waste manifest, a legal document that tracks the waste from generation to disposal.[10] A licensed transporter then takes custody of the waste.[6]
-
Final Disposal: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] There, it will be treated to stabilize the heavy metal and then disposed of in a secure hazardous waste landfill, ensuring it remains isolated from the environment.[10]
Emergency Procedures for Spills During Disposal
Accidents can happen. If a spill occurs while preparing waste for disposal, follow these steps:
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.
-
Assess the Situation: If the spill is large or you feel unsafe, contact your institution's emergency EHS number immediately.
-
Manage Small Spills: For a small, manageable spill of solid material, carefully sweep it up and place it into your hazardous waste container.[1][4] Avoid creating dust.[1][4] If necessary, wet brushing can be used to minimize dust.[9][11]
-
Decontaminate: Clean the affected area thoroughly. All cleanup materials (wipes, gloves, etc.) must also be placed in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department, even if you managed it yourself.
By adhering to this comprehensive disposal plan, you fulfill your professional duty to maintain a safe laboratory environment and protect our shared ecosystem. This protocol is designed to be a self-validating system, where each step logically and safely leads to the next, ensuring compliance and peace of mind.
References
-
Title: Safety Data Sheet: Ruthenium(III) chloride hydrate Source: Carl ROTH URL: [Link]
-
Title: RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant Source: ALS Global URL: [Link]
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Title: Which Substances Make Up the RCRA 8 Metals? Source: Hazardous Waste Experts URL: [Link]
-
Title: Proper Waste Management of RCRA 8 Metals Source: ACTenviro URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: US EPA URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
